3-Hydrazinylbenzenesulfonic acid
Description
Properties
IUPAC Name |
3-hydrazinylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c7-8-5-2-1-3-6(4-5)12(9,10)11/h1-4,8H,7H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGHHRPKFCVOJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059681 | |
| Record name | m-Hydrazinobenzenesulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138-30-7 | |
| Record name | 3-Hydrazinylbenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, 3-hydrazinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 3-hydrazinyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | m-Hydrazinobenzenesulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-hydrazinobenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Hydrazinylbenzenesulfonic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-Hydrazinylbenzenesulfonic Acid
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound (CAS No: 138-30-7), a bifunctional organic molecule with the formula C₆H₈N₂O₃S, serves as a critical intermediate in various fields of chemical synthesis.[1][2] Its molecular structure, featuring both a reactive hydrazine group and a water-solubilizing sulfonic acid group, makes it a highly valuable building block. In the pharmaceutical industry, the hydrazine moiety is a precursor for synthesizing heterocyclic structures and other complex functionalities integral to drug candidates.[2][3] Beyond pharmaceuticals, it is a key component in the production of specialized dyes and pigments, where the sulfonic acid group enhances solubility and application in aqueous media.[2][3] This guide provides a comprehensive overview of its primary synthesis pathway, grounded in established chemical principles and validated experimental protocols, intended for researchers and professionals in chemical and drug development.
Core Synthesis Pathway: Diazotization and Reduction of Metanilic Acid
The most reliable and industrially scalable synthesis of this compound begins with the readily available starting material, metanilic acid (3-aminobenzenesulfonic acid). The synthesis is a classic two-step process that leverages the unique reactivity of aromatic amines.
-
Diazotization: The primary amine group of metanilic acid is converted into a diazonium salt. This transformation is a cornerstone of aromatic chemistry, creating a highly versatile intermediate.[4][5]
-
Reduction: The resulting diazonium salt is subsequently reduced to form the target hydrazine derivative.[6]
The strategic choice of this pathway is dictated by the predictable and high-yielding nature of these sequential reactions. The starting material, metanilic acid, can itself be synthesized from benzene through a sequence of sulfonation, nitration, and reduction, providing a complete synthetic route from basic feedstocks.[7]
Caption: The primary two-step synthesis of this compound.
Experimental Protocol and Mechanistic Insights
Adherence to precise experimental conditions is critical for maximizing yield and purity. The following protocol represents a validated, self-validating system where control over key parameters ensures a successful outcome.
Step 1: Diazotization of Metanilic Acid
The conversion of the primary aromatic amine to a diazonium salt is achieved through its reaction with nitrous acid (HNO₂), which is generated in situ.
Protocol:
-
In a reaction vessel equipped with mechanical stirring and a cooling bath, suspend metanilic acid in a mixture of water and hydrochloric acid.[8]
-
Cool the suspension to between 0 and 5°C using an ice-salt bath. This temperature is critical, as diazonium salts are thermally unstable and can violently decompose at higher temperatures, severely reducing yield.[6][9]
-
Prepare a solution of sodium nitrite (NaNO₂) in water.
-
Add the sodium nitrite solution dropwise to the chilled metanilic acid suspension while vigorously stirring. The rate of addition must be controlled to maintain the reaction temperature below 5°C.[10][11] The strong acid (HCl) reacts with sodium nitrite to form the reactive nitrosating agent, the nitrosonium ion (NO⁺).[5]
-
After the addition is complete, continue stirring the mixture in the cold for approximately one hour to ensure the reaction proceeds to completion.[8] The resulting solution contains the 3-sulfobenzenediazonium chloride intermediate.
Step 2: Reduction of the Diazonium Salt
The diazonium salt is a potent electrophile and can be readily reduced to the corresponding hydrazine using various reducing agents. Sodium metabisulfite or stannous chloride are common and effective choices.[8][10]
Protocol (using Sodium Metabisulfite):
-
In a separate vessel, prepare a solution of sodium metabisulfite (Na₂S₂O₅) in water and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the sodium metabisulfite solution. Maintain rigorous temperature control throughout the addition.
-
After the addition is complete, allow the reaction to stir for a designated period, sometimes with gradual warming to room temperature to ensure the reduction is complete.[10]
Step 3: Product Isolation and Purification
The final product is isolated from the reaction mixture by precipitation and purified to remove inorganic salts and unreacted starting materials.
Protocol:
-
Induce precipitation of the crude this compound by adding concentrated hydrochloric acid to the reaction mixture.[10] This increases the ionic strength of the solution and protonates the product, decreasing its solubility.
-
Collect the resulting solid precipitate by vacuum filtration and wash it with a small amount of cold water to remove residual acids and salts.
-
For enhanced purity, the crude product can be recrystallized. This is often achieved by dissolving the solid in a minimal amount of boiling water, treating with activated carbon to remove colored impurities, and allowing the solution to cool slowly, which yields the purified product as crystals.[10]
-
Dry the final product under vacuum. The expected appearance is a light brown to green-yellow solid with a purity of ≥95%.[2]
Caption: Experimental workflow for the synthesis of this compound.
Critical Process Parameters and Validation
The success of this synthesis hinges on the precise control of several key parameters. Understanding the causality behind these conditions is essential for reproducibility and scale-up.
| Parameter | Optimal Range | Rationale & Impact on Yield/Purity | Source(s) |
| Diazotization Temperature | 0 – 5 °C | Essential for preventing the thermal decomposition of the diazonium salt intermediate, which is highly unstable at elevated temperatures. | [6][9][10] |
| pH (Diazotization) | Strongly Acidic (pH < 2) | Ensures the complete in situ formation of nitrous acid from sodium nitrite and stabilizes the resulting diazonium salt. | [11] |
| Reagent Addition Rate | Slow / Dropwise | Manages the exothermic nature of the diazotization reaction, preventing localized temperature spikes that could degrade the product. | [8][10] |
| Reduction Temperature | 0 – 10 °C (Initial) | Controls the initial, often vigorous, reaction between the diazonium salt and the reducing agent, preventing side reactions. | [10] |
| Purification Method | Acid Precipitation & Recrystallization | Acidification effectively crashes the product out of the aqueous solution. Recrystallization is a robust method for removing soluble inorganic byproducts and achieving high purity. | [8][10] |
Conclusion
The synthesis of this compound via the diazotization and subsequent reduction of metanilic acid is a well-established and efficient method. This guide provides the necessary technical details and mechanistic understanding for researchers to successfully implement this procedure. By exercising stringent control over critical parameters such as temperature and pH, scientists can reliably produce this valuable intermediate for applications in drug discovery, dye manufacturing, and broader organic synthesis.
References
- This compound. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound. MySkinRecipes.
- Diazotisation. Organic Chemistry Portal.
- Diazotization Reaction Mechanism. BYJU'S.
- CN101337910A - Method for preparing 3-hydrazinobenzoic acid hydrochloride. Google Patents.
- Propose a synthesis from benzene of 3 -aminobenzenesulfonic acid [metanil... Filo.
- Exploring Flow Procedures for Diazonium Formation. PubMed Central (PMC).
- US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids. Google Patents.
- Preparation of 4-hydrazinobenzenesulfonic acid. PrepChem.com.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound [myskinrecipes.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Propose a synthesis from benzene of 3 -aminobenzenesulfonic acid [metanil.. [askfilo.com]
- 8. 3-HYDRAZINOBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. CN101337910A - Method for preparing 3-hydrazinobenzoic acid hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Hydrazinylbenzenesulfonic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Intermediate
3-Hydrazinylbenzenesulfonic acid (CAS No. 138-30-7) is an organic compound of significant interest in synthetic and medicinal chemistry.[1][2] Characterized by a benzene ring substituted with both a hydrazine (-NHNH₂) and a sulfonic acid (-SO₃H) group at the meta positions, this molecule possesses a unique duality in its chemical nature.[1] The sulfonic acid moiety imparts high water solubility, a desirable trait for aqueous-phase reactions and biological assays, while the hydrazine group serves as a highly reactive nucleophile and a versatile handle for chemical modifications.[1][3]
This guide provides a comprehensive overview of the core physicochemical properties of this compound. It moves beyond a simple recitation of data to offer insights into the causality behind its characteristics and the experimental methodologies required for its analysis. For professionals in drug development and chemical synthesis, a thorough understanding of these properties is paramount for optimizing reaction conditions, ensuring compound stability, developing analytical methods, and predicting its behavior in various chemical and biological systems.
Chemical Identity and Molecular Structure
The foundational step in understanding a compound is to establish its precise chemical identity. This compound is systematically identified by several key descriptors that ensure unambiguous communication in research and development.
Key Identifiers:
-
Common Synonyms: m-Hydrazinobenzenesulfonic acid, 3-Hydrazino Benzenesulfonic Acid, Phenylhydrazine-3-sulfonic acid.[1][2]
The spatial arrangement of its atoms dictates its reactivity and interactions. The structure features a central benzene ring with the electron-donating hydrazine group and the strongly electron-withdrawing sulfonic acid group positioned at carbons 1 and 3, respectively.
Caption: Molecular structure of this compound.
Core Physicochemical Properties
The bulk properties of a compound are critical for its practical application, from storage and handling to its function as a reagent. The data below is synthesized from various chemical suppliers and databases. It is important to note that experimental values can vary slightly between sources.
| Property | Value | Source(s) |
| Molecular Weight | 188.20 g/mol | [1][2][4] |
| Appearance | Light brown to green-yellow solid/powder | [1][3] |
| Density | 1.583 g/cm³ | [2] |
| Melting Point | Data not available for 3-isomer. (Isomer 4-Hydrazinylbenzenesulfonic acid melts at ~285-287°C) | [2][5] |
| Boiling Point | Data not available | [2] |
| Water Solubility | Soluble | [1] |
| LogP | 2.07300 | [2] |
Expert Insights:
-
Solubility: The presence of the highly polar sulfonic acid group dominates the molecule's solubility profile, rendering it soluble in water.[1][3] This is a significant advantage over other hydrazine derivatives (like phenylhydrazine), allowing for its use in aqueous media without the need for co-solvents, which is particularly beneficial in biological and pharmaceutical contexts.
-
Melting Point: While data for the 3-isomer is scarce, the high melting point of the 4-isomer suggests strong intermolecular forces in the solid state, likely due to hydrogen bonding from the hydrazine and sulfonic acid groups, as well as ionic interactions in its zwitterionic form.
Reactivity, Stability, and Handling
Reactivity Profile: The compound's utility stems from the reactivity of its two functional groups.
-
Hydrazine Group: This group is a potent nucleophile, readily participating in condensation reactions with aldehydes and ketones to form hydrazones. This reactivity is the basis for its use as an analytical reagent for detecting carbonyl compounds.[1][3] It is also the key functional group for building more complex molecules in pharmaceutical and dye synthesis.[3][4]
-
Aromatic Ring: The ring can undergo electrophilic aromatic substitution, although the strongly deactivating sulfonic acid group will direct incoming electrophiles and influence the reaction rate.
Stability and Storage: this compound requires careful handling to maintain its integrity.
-
Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8]
-
Air Sensitivity: It is also listed as air-sensitive.[7] Hydrazines, in general, can be susceptible to oxidation.
-
Recommended Storage: For these reasons, it must be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool (2-8°C), dry place.[3][4][8]
Safety and Handling: As with all hydrazine derivatives, appropriate safety protocols are mandatory.
-
Hazards: The compound is harmful if swallowed and causes skin and serious eye irritation.[7][9] It may also cause respiratory irritation.[7][10] It is crucial to note that many hydrazine compounds are considered potentially toxic and carcinogenic.[1]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[7][9] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][10]
Analytical Methodologies
Characterization and quantification of this compound require a combination of chromatographic and spectroscopic techniques. The choice of method is dictated by the analytical need, whether for purity assessment, structural confirmation, or quantification in a complex matrix.
Common Analytical Techniques:
-
Chromatography (HPLC): High-Performance Liquid Chromatography is the method of choice for assessing purity and for quantification. Given the compound's polarity, a reverse-phase (e.g., C18) column with an aqueous mobile phase containing an acid modifier (like formic or trifluoroacetic acid) is a logical starting point. Detection is typically achieved using a UV-Vis spectrophotometer.
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for unambiguous structural confirmation.[3][4] ¹H and ¹³C NMR will confirm the aromatic substitution pattern and the presence of the hydrazine protons, while IR spectroscopy will show characteristic peaks for N-H, S=O, and aromatic C-H bonds.
-
Mass Spectrometry (MS): MS provides accurate molecular weight information and fragmentation patterns that can further aid in structural elucidation.[11]
Caption: A typical analytical workflow for purity assessment using HPLC.
Experimental Protocol: Synthesis via Diazotization
While a specific protocol for the 3-isomer is not detailed in the search results, a robust and widely applicable method for synthesizing hydrazinylbenzenesulfonic acids involves the diazotization of the corresponding aminobenzenesulfonic acid, followed by reduction. The following is a representative protocol adapted from established procedures for the 4-isomer, illustrating the critical chemical principles.[5][12]
Principle: 3-Aminobenzenesulfonic acid is converted to a diazonium salt using nitrous acid at low temperatures. This highly reactive intermediate is then reduced, typically with sodium sulfite or stannous chloride, to yield the target hydrazine derivative. The low temperature of the diazotization step is critical to prevent the unstable diazonium salt from decomposing.
Step-by-Step Methodology:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-aminobenzenesulfonic acid in dilute hydrochloric acid.
-
Cool the suspension to 0-5°C using an ice-salt bath. Maintaining this low temperature is crucial for the stability of the diazonium salt intermediate.[5]
-
Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise. The rate of addition should be controlled to keep the temperature below 5°C.
-
Stir the mixture at 0-5°C for 30-60 minutes after the addition is complete to ensure the reaction goes to completion. The formation of the diazonium salt is the key intermediate step.
-
-
Reduction:
-
In a separate vessel, prepare a reducing solution. A common choice is a solution of sodium sulfite or sodium metabisulfite in water, made slightly alkaline.
-
Slowly add the cold diazonium salt solution from Step 1 to the reducing solution. The temperature should be carefully monitored and controlled as this reaction can be exothermic.
-
Once the addition is complete, allow the reaction to stir, potentially with gentle warming, to drive the reduction to completion.[5]
-
-
Isolation and Purification:
-
Acidify the reaction mixture with concentrated hydrochloric acid. This protonates the product and causes it to precipitate out of the solution.
-
Heat the mixture to boiling to ensure complete reaction and then allow it to cool slowly to maximize crystallization.[5]
-
Collect the crude product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.
-
The crude product can be further purified by recrystallization from boiling water, often with the addition of activated carbon to remove colored impurities, yielding the final product.[5]
-
Caption: Key stages in the synthesis of this compound.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.
- ATSDR. (n.d.). Analytical Methods for Hydrazines.
- MySkinRecipes. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound ≥95%.
- PubChemLite. (n.d.). This compound (C6H8N2O3S).
- PubChem. (n.d.). 4-Hydrazinobenzenesulfonic acid.
- PrepChem.com. (n.d.). Preparation of 4-hydrazinobenzenesulfonic acid.
- Qi, X. Y., Keyhani, N. O., & Lee, Y. C. (1988). Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid. Analytical Biochemistry, 175(1), 139-144. [Link]
Sources
- 1. CAS 138-30-7: this compound [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound [myskinrecipes.com]
- 5. Page loading... [guidechem.com]
- 6. 4-Hydrazinobenzenesulfonic acid | 98-71-5 [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. 4-Hydrazinobenzenesulfonic acid | C6H8N2O3S | CID 66825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
A Spectroscopic Guide to 3-Hydrazinylbenzenesulfonic Acid (CAS 138-30-7) for Researchers and Drug Development Professionals
An In-depth Technical Guide to the Core Spectral Characteristics of a Key Synthetic Intermediate
Introduction: The Structural and Functional Significance of 3-Hydrazinylbenzenesulfonic Acid
This compound, with the CAS number 138-30-7, is an organic compound featuring a benzene ring substituted with both a hydrazine (-NHNH₂) and a sulfonic acid (-SO₃H) group at the meta position. This unique combination of functional groups makes it a valuable intermediate in various chemical syntheses. The hydrophilic nature imparted by the sulfonic acid group enhances its solubility in aqueous media, a desirable property in many applications.[1] It is primarily utilized as an intermediate in the synthesis of dyes and pigments and sees use in the development of pharmaceuticals, particularly in creating compounds with therapeutic potential.[1]
This guide provides a detailed analysis of the spectral data of this compound, offering insights for researchers and professionals in drug development and materials science. While a complete, publicly available dataset of its spectra is elusive, this guide presents a comprehensive overview based on established spectroscopic principles, data from isomeric compounds, and predictive models.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound is foundational to understanding its spectral output. The arrangement of the aromatic ring and its substituents dictates the electronic and vibrational modes that are detectable by various spectroscopic methods.
Molecular Formula: C₆H₈N₂O₃S[1]
Molecular Weight: 188.20 g/mol [1]
Diagram 1: Molecular Structure of this compound
Caption: Chemical structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Experimental Protocol: Acquiring the IR Spectrum
A common and effective method for obtaining the IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet method.
-
Sample Preparation: A small amount of the compound (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Pellet Formation: The mixture is then compressed in a pellet die under high pressure to form a thin, transparent pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
An alternative for qualitative analysis is the thin solid film method, where the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the spectrum is measured after the solvent evaporates.[2]
Predicted IR Spectral Data and Interpretation
| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Intensity |
| O-H (Sulfonic Acid) | Stretching | 3200-2500 | Broad |
| N-H (Hydrazine) | Stretching | 3400-3200 | Medium, often two bands |
| C-H (Aromatic) | Stretching | 3100-3000 | Medium to Weak |
| C=C (Aromatic) | Stretching | 1600-1450 | Medium to Weak |
| S=O (Sulfonic Acid) | Asymmetric & Symmetric Stretching | ~1250 and ~1050 | Strong |
| C-N | Stretching | 1350-1250 | Medium |
| S-O | Stretching | ~900 | Strong |
The broad O-H stretch is characteristic of the sulfonic acid group, often overlapping with the N-H stretching vibrations of the hydrazine moiety. The strong absorptions from the S=O bonds are a clear indicator of the sulfonic acid group. The aromatic C-H and C=C stretching bands confirm the presence of the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is a good choice due to the high polarity of the sulfonic acid group.
-
Instrument Setup: The sample is placed in an NMR tube and inserted into the NMR spectrometer.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets for each unique carbon atom.
Predicted ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the hydrazine and sulfonic acid groups. The chemical shifts are influenced by the electronic effects of the substituents. The sulfonic acid group is strongly electron-withdrawing, while the hydrazine group is an ortho-, para-director and activating.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (ortho to -SO₃H) | 7.6-7.8 | Doublet | 1H |
| Aromatic H (para to -SO₃H) | 7.2-7.4 | Triplet | 1H |
| Aromatic H (ortho to -NHNH₂) | 6.8-7.0 | Doublet | 1H |
| Aromatic H (ortho to both) | 7.1-7.3 | Singlet/Triplet | 1H |
| -NHNH₂ | 4.0-5.0 (exchangeable) | Broad Singlet | 3H |
| -SO₃H | 10.0-12.0 (exchangeable) | Broad Singlet | 1H |
Note: The exact chemical shifts and multiplicities will depend on the solvent used and may require 2D NMR techniques for unambiguous assignment. The protons on the nitrogen and oxygen atoms are exchangeable and may appear as broad signals or not be observed at all if D₂O is used as the solvent.
Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, as they are all chemically non-equivalent due to the meta-substitution pattern.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C-SO₃H | 145-150 |
| C-NHNH₂ | 148-152 |
| Aromatic C (ortho to -SO₃H) | 120-125 |
| Aromatic C (para to -SO₃H) | 128-132 |
| Aromatic C (ortho to -NHNH₂) | 110-115 |
| Aromatic C (meta to both) | 125-130 |
The carbons directly attached to the electron-withdrawing sulfonic acid group and the electron-donating hydrazine group will be the most deshielded and shielded, respectively.
Diagram 2: Predicted ¹H NMR and ¹³C NMR Correlations
Caption: Predicted chemical shift ranges for the aromatic protons and carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for volatile compounds, though soft ionization techniques like Electrospray Ionization (ESI) may be more suitable for a polar, non-volatile compound like this compound.
Experimental Protocol: Mass Spectrometry
For a hard ionization technique like EI-MS:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
For a soft ionization technique like ESI-MS, the sample is dissolved in a suitable solvent and infused into the instrument, where it is ionized with less fragmentation.
Predicted Mass Spectrum and Fragmentation
In an ESI-MS experiment, the most prominent peak would likely be the protonated molecule [M+H]⁺ at m/z 189 or the deprotonated molecule [M-H]⁻ at m/z 187. The MS/MS data for the isomeric 4-Hydrazinobenzenesulfonic acid shows a precursor ion [M-H]⁻ at m/z 187.0183, with major fragment ions at m/z 171, 80.2, and 94.3.[4]
A plausible fragmentation pattern for this compound under negative ion mode ESI-MS/MS would involve the loss of SO₃ (80 Da) from the [M-H]⁻ ion to give a fragment at m/z 107. Further fragmentation of the hydrazine group could also be expected.
Diagram 3: Potential ESI-MS/MS Fragmentation Pathway
Caption: A possible fragmentation pathway for this compound in negative ion mode.
Conclusion
This technical guide provides a comprehensive spectroscopic overview of this compound. While experimental spectra for this specific isomer are not widely published, the predictive data and interpretations presented here, grounded in fundamental spectroscopic principles and comparisons with related compounds, offer a valuable resource for researchers. The detailed experimental protocols provide a solid foundation for acquiring high-quality spectral data. A thorough understanding of the IR, NMR, and MS characteristics of this compound is crucial for its effective use in the synthesis of novel dyes, pharmaceuticals, and other advanced materials. Further research to publish a complete and verified spectral dataset for this compound would be a valuable contribution to the scientific community.
References
- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from University of Colorado Boulder website.
- MySkinRecipes. (n.d.). This compound.
- Google Patents. (2008). CN101134734A - Method for preparing phenylhydrazine derivant.
- LCGC International. (2021). Electron Ionization for GC–MS.
- PubMed Central. (2025). Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives.
- ResearchGate. (2013). Synthesis , Characterization of Some Benzilyl Hydrazone Derived from Benzilic Acid Hydrazide.
- Google Patents. (1968). US3410900A - Production of phenylhydrazine.
- PubChem. (n.d.). 4-Hydrazinobenzenesulfonic acid.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydrazinobenzenesulfonic acid | C6H8N2O3S | CID 66825 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Conformation of Hydrazinobenzenesulfonic Acid
A Note on Isomeric Specificity: While the topic requested is "m-hydrazinobenzenesulfonic acid" (meta-substituted), the overwhelming majority of published research, commercial availability, and documented applications pertain to its isomer, 4-hydrazinobenzenesulfonic acid (para-substituted, CAS No. 98-71-5). This guide will, therefore, focus on the well-characterized para-isomer, as it represents the compound of primary interest to researchers and drug development professionals. The principles of structural and conformational analysis discussed herein are, however, broadly applicable to other isomers.
Introduction
4-Hydrazinobenzenesulfonic acid is a bifunctional organic compound that incorporates both a nucleophilic hydrazino group (-NHNH₂) and a strongly acidic, water-solubilizing sulfonic acid group (-SO₃H) on a benzene ring.[1] This unique combination of functionalities makes it a highly versatile intermediate in organic synthesis. Its utility is particularly pronounced in the pharmaceutical and dye industries, where it serves as a foundational building block for complex molecular architectures.[2][3] In drug discovery, it is a key precursor for synthesizing various therapeutic agents, including potential anticancer and antitubercular compounds.[2] Recent research has also highlighted its potential as an inhibitor of key signaling molecules in tumor cells, such as the SHP-2 tyrosine phosphatase, underscoring the importance of understanding its precise molecular structure and conformation for rational drug design.[4]
This guide provides a detailed exploration of the molecular structure of 4-hydrazinobenzenesulfonic acid, delves into its conformational possibilities, outlines a standard laboratory synthesis, and discusses its applications, particularly within the context of pharmaceutical research.
Physicochemical and Structural Properties
4-Hydrazinobenzenesulfonic acid typically appears as a white to pale yellow crystalline solid.[5][6] Its sulfonic acid group confers significant water solubility, especially in hot water, a property that is advantageous for its use in aqueous reaction media.[1][5]
| Property | Value | Source(s) |
| CAS Number | 98-71-5 | [7][8] |
| Molecular Formula | C₆H₈N₂O₃S | [7][8] |
| Molecular Weight | 188.21 g/mol | [8] |
| IUPAC Name | 4-hydrazinylbenzenesulfonic acid | [8] |
| Synonyms | p-Sulfophenylhydrazine, Phenylhydrazine-p-sulfonic acid | [8][9] |
| Melting Point | ~285-287 °C (decomposes) | [4][5] |
| Solubility | Soluble in boiling water; slightly soluble in cold water and ethanol | [5][9] |
| Appearance | White to off-white/pale yellow crystalline powder | [5][7] |
Covalent Molecular Structure
The foundational structure consists of a central benzene ring substituted at the 1 and 4 (para) positions. The key functional groups determining the molecule's chemical behavior are:
-
The Sulfonic Acid Group (-SO₃H): A strongly acidic moiety that is typically deprotonated at physiological pH. It consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a hydroxyl group and the benzene ring.
-
The Hydrazino Group (-NHNH₂): A potent nucleophile and reducing agent.[1] It is comprised of two linked nitrogen atoms, which possess lone pairs of electrons, making the group basic and reactive in condensation reactions.[1]
Caption: Covalent structure of 4-hydrazinobenzenesulfonic acid.
Conformational Analysis: A Frontier for Investigation
While the covalent structure is well-defined, the three-dimensional conformation of 4-hydrazinobenzenesulfonic acid is more dynamic and is dictated by the rotation around several key single bonds. Detailed experimental data from X-ray crystallography or solution-phase NMR studies are not widely published, presenting an opportunity for further research. The conformation is critical as it determines how the molecule presents its functional groups for interaction, a key factor in drug-receptor binding.
The primary degrees of rotational freedom are:
-
C(ring)—S Bond: Rotation of the entire sulfonic acid group.
-
C(ring)—N Bond: Rotation of the hydrazino group.
-
N—N Bond: Rotation around the hydrazine bond itself.
The energetically preferred conformation will be a balance of minimizing steric hindrance between the bulky substituents and optimizing any potential intramolecular interactions, such as hydrogen bonding. In aqueous solution, intermolecular hydrogen bonding with water will dominate, leading to a highly flexible conformational state.
Caption: Key rotational bonds governing molecular conformation.
Recommended Methodologies for Conformational Studies
For researchers aiming to elucidate the precise conformation, the following experimental and computational approaches are standard:
-
X-ray Crystallography: This is the gold standard for determining the solid-state conformation. It provides precise bond lengths, bond angles, and torsional angles, revealing the preferred packing and intramolecular interactions in the crystalline form.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space distance constraints between protons, helping to deduce the predominant conformation(s) in a specific solvent.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the molecule and calculate the potential energy surface as a function of the key torsional angles. This allows for the identification of low-energy conformers and the transition states between them, providing powerful predictive insights.
Synthesis Protocol and Workflow
The most common and well-documented synthesis of 4-hydrazinobenzenesulfonic acid uses p-aminobenzenesulfonic acid (sulfanilic acid) as the starting material.[4][10] The process involves a two-step, one-pot reaction sequence: diazotization followed by reduction.
Experimental Protocol: Diazotization and Reduction of Sulfanilic Acid
Causality: This protocol is designed for efficiency and safety. The diazotization is performed at low temperatures (0-5 °C) because the diazonium salt intermediate is unstable and can decompose at higher temperatures.[10] The subsequent reduction is performed in the same pot to avoid isolating the potentially hazardous intermediate.
Materials:
-
p-Aminobenzenesulfonic acid (Sulfanilic acid)
-
Sodium hydroxide (NaOH)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium metabisulfite (Na₂S₂O₅) or sodium sulfite (Na₂SO₃)
-
Ice
Step-by-Step Procedure:
-
Dissolution: In a beaker, dissolve 17.3 g of anhydrous p-aminobenzenesulfonic acid in a solution of 9.2 g of NaOH in 100 mL of water. Stir until a clear solution is obtained.
-
Nitrite Addition: To the solution from Step 1, add 7.0 g of sodium nitrite and stir until it is fully dissolved.
-
Diazotization Setup: In a separate three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a mixture of 30 mL of concentrated HCl and 100 mL of water. Cool this mixture to 0-5 °C using an ice-water bath.
-
Diazonium Salt Formation: Slowly add the solution from Step 2 to the cooled HCl solution in the three-necked flask. Maintain the temperature strictly between 0-5 °C throughout the addition. A fine precipitate of the diazonium salt may form.
-
Preparation of Reducing Agent: In a separate beaker, dissolve 22 g of sodium metabisulfite in 125 mL of water and cool the solution to 0-5 °C.
-
Reduction: Slowly add the cold sodium metabisulfite solution to the diazonium salt suspension from Step 4, while maintaining the temperature at 0-5 °C.
-
Warming and Hydrolysis: After the addition is complete, allow the reaction to stir for 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature, continuing to stir for another 30 minutes.
-
Acidification and Isolation: Add 20-30 mL of concentrated HCl. Heat the mixture to boiling to complete the reaction and concentrate the solution. Upon cooling, crystals of 4-hydrazinobenzenesulfonic acid will precipitate.
-
Purification: Filter the crude product and wash it with a small amount of cold water. For higher purity, the product can be recrystallized from hot water, often with the addition of activated carbon to remove colored impurities.[4]
Caption: Workflow for the synthesis of 4-hydrazinobenzenesulfonic acid.
Applications in Drug Development and Research
The true value of 4-hydrazinobenzenesulfonic acid for scientists lies in its role as a versatile synthetic intermediate.[5][6]
-
Scaffold for Heterocyclic Synthesis: The hydrazino group is highly reactive towards carbonyl compounds (aldehydes and ketones), leading to the formation of hydrazones. These intermediates can then be used in cyclization reactions to build a wide variety of heterocyclic ring systems, which are privileged structures in medicinal chemistry.
-
Precursor for Active Pharmaceutical Ingredients (APIs): It is explicitly cited as a building block in the synthesis of novel anticancer and antitubercular agents.[2][3] Its structure can be incorporated into larger molecules designed to interact with specific biological targets.
-
Dye and Analytical Reagent Synthesis: Beyond pharmaceuticals, it is used to produce azo dyes and as a reagent in analytical chemistry for the determination of certain analytes.[3][5]
-
Inhibitor Development: As mentioned, its molecular framework is being investigated for the development of specific enzyme inhibitors, such as for SHP-2, making it a compound of interest for cancer and developmental disorder research.[4]
Conclusion
4-Hydrazinobenzenesulfonic acid is a compound of significant industrial and academic importance. Its molecular structure, characterized by the para-disposition of a hydrazino and a sulfonic acid group, provides a unique combination of reactivity and solubility. While its covalent framework is well-understood, its three-dimensional conformation remains a subject ripe for detailed investigation using modern analytical and computational techniques. A thorough understanding of this conformation is paramount for leveraging this molecule's full potential in the rational design of next-generation pharmaceuticals and advanced materials. The robust and scalable synthesis further cements its role as a valuable and accessible tool for the research and drug development community.
References
- Vertex AI Search. (n.d.). Understanding the Chemical Properties and Reactivity of 4-Hydrazinobenzenesulfonic Acid.
- Vertex AI Search. (n.d.). Pharmaceutical Synthesis with 4-Hydrazinobenzenesulfonic Acid (CAS 98-71-5).
- Vertex AI Search. (n.d.). 4-Hydrazinobenzenesulfonic Acid: Properties, Applications, and Synthesis.
- Vertex AI Search. (n.d.). 4-Hydrazinobenzenesulfonic acid 98-71-5 wiki.
- Guidechem. (n.d.). What is the synthesis and application of 4-Hydrazinobenzenesulfonic acid?
- Guidechem. (n.d.). What is 4-Hydrazinobenzenesulfonic acid and how is it synthesized?
- ChemicalBook. (n.d.). 4-Hydrazinobenzenesulfonic acid CAS#: 98-71-5.
- PrepChem.com. (n.d.). Preparation of 4-hydrazinobenzenesulfonic acid.
- ChemicalBook. (n.d.). 4-Hydrazinobenzenesulfonic acid | 98-71-5.
- NIST. (n.d.). Benzenesulfonic acid, p-hydrazino-. NIST WebBook.
- PubChem. (n.d.). 4-Hydrazinobenzenesulfonic acid.
- ChemIDplus. (n.d.). 4-Hydrazinobenzenesulfonic Acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. 4-Hydrazinobenzenesulfonic acid CAS#: 98-71-5 [m.chemicalbook.com]
- 6. 4-Hydrazinobenzenesulfonic acid | 98-71-5 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 4-Hydrazinobenzenesulfonic acid | C6H8N2O3S | CID 66825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Hydrazinobenzenesulfonic Acid [drugfuture.com]
- 10. Page loading... [wap.guidechem.com]
Solubility of 3-Hydrazinylbenzenesulfonic acid in organic solvents
An In-depth Technical Guide to the Solubility of 3-Hydrazinylbenzenesulfonic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. Recognizing the scarcity of publicly available quantitative data, this document emphasizes the foundational principles governing solubility, collates existing qualitative information, and presents a detailed, field-proven experimental protocol for the quantitative determination of solubility. This guide is designed to empower researchers in drug development and chemical synthesis with the theoretical knowledge and practical methodologies required to effectively work with this compound.
Introduction: The Significance of Solubility in a Pharmaceutical Context
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and route of administration.[1] Poor solubility can lead to inadequate absorption and therapeutic efficacy. This compound, a molecule possessing both a highly polar sulfonic acid group and a reactive hydrazinyl moiety, presents a unique solubility profile that necessitates a thorough understanding for its application in medicinal chemistry and process development. The sulfonic acid group generally enhances aqueous solubility, while the overall molecular structure dictates its behavior in various organic media.[2][3] This guide will dissect the factors influencing its solubility and provide a robust framework for its experimental determination.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces.[4][5] The structure of this compound, featuring a polar sulfonic acid group (-SO₃H), a polar hydrazinyl group (-NHNH₂), and an aromatic benzene ring, dictates its solubility in organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The sulfonic acid and hydrazinyl groups of this compound can form strong hydrogen bonds with these solvents, suggesting a higher likelihood of solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are highly polar and can act as hydrogen bond acceptors. They can interact favorably with the polar functional groups of the molecule, likely leading to moderate to high solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): A significant disparity in polarity exists between the highly polar this compound and nonpolar solvents. The weak van der Waals forces between the solute and solvent are insufficient to overcome the strong intermolecular forces within the crystalline solute, resulting in very low or negligible solubility.[6]
The interplay of these functional groups and their interactions with different solvent classes can be visualized as follows:
Caption: Intermolecular interactions governing solubility.
Qualitative Solubility Assessment
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Low to Moderate | Capable of hydrogen bonding, but the overall crystal lattice energy of the solid may limit solubility. |
| Polar Aprotic | DMSO, DMF | Moderate | Strong dipole-dipole interactions can solvate the polar functional groups. |
| Ethers | Diethyl Ether, THF | Very Low | Limited polarity and hydrogen bonding capability. |
| Ketones | Acetone | Low | Moderate polarity may allow for some dissolution. |
| Halogenated | Dichloromethane | Very Low / Insoluble | Insufficient polarity to effectively solvate the highly polar solute. |
| Aromatic | Toluene | Insoluble | Nonpolar nature results in poor interaction with the polar solute. |
| Aliphatic | Hexane, Heptane | Insoluble | Large polarity mismatch prevents solvation. |
Experimental Protocol for Quantitative Solubility Determination: The Isothermal Shake-Flask Method
To address the lack of quantitative data, a standardized and reliable experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.[9]
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Screw-cap vials (e.g., 20 mL scintillation vials)
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 10 mL) of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary studies to determine the time required to attain equilibrium by taking measurements at different time points until the concentration plateaus.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method, such as HPLC-UV or UPLC-MS, to determine the concentration of this compound.
-
-
Data Analysis and Reporting:
-
Calculate the solubility in appropriate units (e.g., mg/mL, mol/L).
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Caption: Isothermal shake-flask solubility determination workflow.
Conclusion
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Science, Taibah University.
- Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).
- Sulfonic acid. (n.d.). In Wikipedia.
- This compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019).
- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
- Solubility Measurement Techniques. (n.d.). Scribd.
- Solubility of organic compounds. (n.d.). Khan Academy.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Saddleback College.
- SAFETY DATA SHEET - 4-Hydrazinobenzenesulfonic acid hydrate. (2025, September 24). Thermo Fisher Scientific.
- Sulfonic acid | Uses, Structure & Synthesis. (2025, December 12). Britannica.
- SAFETY DATA SHEET - 4-Hydrazinobenzenesulfonic Acid. (n.d.). TCI EUROPE N.V.
- Sulfanilic acid. (n.d.). Solubility of Things.
- Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. (2022). Journal of Pharmaceutical Sciences, 111(12), 3327-3339.
- SAFETY DATA SHEET - 4-Hydrazinobenzenesulfonic acid, hemihydrate. (2009, September 22). Fisher Scientific.
- SAFETY DATA SHEET - Benzenesulfonic acid. (2024, September 7). Sigma-Aldrich.
- Understanding 7 Key Properties of Sulfonic Acid. (2025, September 26).
- 4-Hydrazinobenzenesulfonic acid | 98-71-5. (2025, September 3). ChemicalBook.
- 4-Hydrazinobenzenesulfonic acid CAS#: 98-71-5. (n.d.). ChemicalBook.
- SAFETY DATA SHEET - ARISTONIC® ACID 9800. (2014, September 2). ChemPoint.com.
- 4-Hydrazinobenzenesulfonic acid | C6H8N2O3S | CID 66825. (n.d.). PubChem.
- Navigating the Solubility Landscape of 3-Formylbenzenesulfonic Acid in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
- 4-Hydrazinobenzenesulfonic acid 98-71-5 wiki. (n.d.). LookChem.
- 4-Hydrazinobenzenesulfonic acid, hemihydr
- 4.4 Solubility. (2019, June 5). Chemistry LibreTexts.
- 4-Hydrazinobenzenesulfonic Acid 98-71-5. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. Sulfonic acid | Uses, Structure & Synthesis | Britannica [britannica.com]
- 3. capitalresin.com [capitalresin.com]
- 4. chem.ws [chem.ws]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-Hydrazinobenzenesulfonic acid | 98-71-5 [chemicalbook.com]
- 8. 4-Hydrazinobenzenesulfonic acid CAS#: 98-71-5 [m.chemicalbook.com]
- 9. scribd.com [scribd.com]
A Comprehensive Technical Guide to the Synthesis of 3-Hydrazinylbenzenesulfonic Acid
Abstract
This guide provides an in-depth, technically-focused protocol for the synthesis of 3-hydrazinylbenzenesulfonic acid (CAS No. 138-30-7) from its readily available precursor, 3-aminobenzenesulfonic acid (metanilic acid). The synthesis is a robust, two-step process involving the diazotization of an aromatic amine followed by a controlled reduction of the resulting diazonium salt. This document elucidates the underlying chemical principles, provides a detailed, step-by-step experimental procedure, outlines critical safety considerations, and presents the information in a format designed for practical application in a research and development setting. The methodologies described herein are grounded in established chemical literature to ensure reliability and reproducibility.
Introduction and Significance
This compound is a valuable organic intermediate characterized by a hydrazine moiety and a sulfonic acid group attached to a benzene ring.[1] This bifunctional nature makes it a versatile building block in various chemical industries. The sulfonic acid group confers aqueous solubility, making it suitable for a range of aqueous-based processes, while the reactive hydrazine group is a key synthon for forming heterocyclic structures.[1][2]
Its primary applications include:
-
Dye and Pigment Synthesis: It serves as a crucial intermediate in the manufacturing of azo dyes and other colorants for textiles and inks.[2]
-
Pharmaceutical Development: The hydrazine moiety is a key component in the synthesis of various therapeutic agents and drug candidates.[2]
-
Analytical Chemistry: It is employed as a reagent for the detection and quantification of specific chemical species.[2]
The synthesis from 3-aminobenzenesulfonic acid is a classic and cost-effective route, making it a cornerstone reaction for chemists requiring this intermediate.
The Synthetic Pathway: Mechanism and Rationale
The conversion of 3-aminobenzenesulfonic acid to this compound is achieved through two fundamental reactions in organic chemistry: diazotization and reduction.
Step 1: Diazotization of 3-Aminobenzenesulfonic Acid
Aromatic primary amines react with nitrous acid (HNO₂) at low temperatures (typically 0–5 °C) to form aryl diazonium salts.[3] Nitrous acid is unstable and is therefore generated in situ by the reaction of a nitrite salt (e.g., sodium nitrite, NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[4]
Causality of Experimental Conditions:
-
Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures. The cold temperature ensures the stability of the diazonium intermediate throughout the reaction.
-
Strong Acidic Medium: The acid serves two purposes: it protonates the sodium nitrite to generate the reactive nitrous acid, and it maintains a low pH to prevent the newly formed diazonium salt from coupling with unreacted amine, which would form undesirable azo compounds.
The overall diazotization reaction is as follows: H₂N-Ar-SO₃H + NaNO₂ + 2HCl → [Cl⁻][N₂⁺-Ar-SO₃H] + NaCl + 2H₂O
Step 2: Reduction of the Diazonium Salt
The aryl diazonium salt is subsequently reduced to the corresponding arylhydrazine. Various reducing agents can accomplish this transformation, including stannous chloride (SnCl₂), zinc dust, and sodium sulfite/bisulfite.[5] More recently, "green" reagents like L-ascorbic acid have been developed for large-scale, heavy-metal-free reductions.[6]
This guide focuses on the use of sodium sulfite (Na₂SO₃) , a classic, effective, and cost-efficient choice. The mechanism is believed to proceed through an initial nucleophilic attack of the sulfite ion on the terminal nitrogen of the diazonium cation, forming a diazosulfonate intermediate. Subsequent hydrolysis and reduction steps, often facilitated by heating in an acidic medium, cleave the sulfur-nitrogen bond and reduce the nitrogen-nitrogen bond to yield the final hydrazine product.[5][7]
Visualizing the Synthesis
Overall Reaction Scheme
The diagram below illustrates the two-step chemical transformation from the starting material to the final product.
Caption: Chemical pathway for the synthesis of this compound.
Experimental Workflow
This flowchart outlines the logical progression of the experimental steps.
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocol
Disclaimer: This protocol must be performed by trained personnel in a certified chemical laboratory with appropriate safety equipment.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity |
| 3-Aminobenzenesulfonic acid | C₆H₇NO₃S | 173.19 | 1.0 | 17.3 g (0.1 mol) |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.05 | 7.25 g (0.105 mol) |
| Hydrochloric Acid (conc., 37%) | HCl | 36.46 | ~2.5 | ~25 mL |
| Sodium Sulfite (anhydrous) | Na₂SO₃ | 126.04 | ~2.0 | 25.2 g (0.2 mol) |
| Deionized Water | H₂O | 18.02 | - | As needed |
| Ice | - | - | - | As needed |
Equipment
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer (-10 to 100 °C)
-
Ice-salt bath
-
Heating mantle
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
Step-by-Step Procedure
Part A: Diazotization
-
In a 500 mL beaker, suspend 17.3 g (0.1 mol) of 3-aminobenzenesulfonic acid in 100 mL of water. Add 21 mL of concentrated hydrochloric acid. Stir until a fine suspension is formed.
-
Transfer the suspension to the 500 mL three-neck flask equipped with a mechanical stirrer and thermometer.
-
Cool the flask in an ice-salt bath with vigorous stirring until the internal temperature reaches 0 °C.
-
In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 30 mL of cold water.
-
Transfer the sodium nitrite solution to the dropping funnel. Add it dropwise to the cold amine suspension over 30-45 minutes. Crucially, maintain the internal temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, continue stirring the pale yellow diazonium salt solution in the ice bath for an additional 15 minutes. The reaction mixture should be clear at this point.
Part B: Reduction to Hydrazine
-
In a separate 1 L beaker, dissolve 25.2 g (0.2 mol) of anhydrous sodium sulfite in 200 mL of water. Cool this solution to ~10 °C.
-
Slowly, and with continuous stirring, add the cold diazonium salt solution prepared in Part A to the sodium sulfite solution. An initial color change may be observed.
-
Once the addition is complete, gently heat the reaction mixture to 60-70 °C using a heating mantle. Maintain this temperature for approximately 1 hour.[7] The color of the solution should lighten significantly.
Part C: Isolation of the Product
-
After the heating period, add approximately 50 mL of concentrated hydrochloric acid to the warm solution to make it strongly acidic.[7]
-
Cool the mixture first in a water bath and then in an ice bath to 0-5 °C to precipitate the this compound hydrochloride.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two small portions of ice-cold dilute (1 M) hydrochloric acid to remove any remaining inorganic salts.
-
Dry the product under vacuum at 50-60 °C to a constant weight. The expected product is a light brown or off-white solid.[2][8]
Safety, Handling, and Waste Disposal
-
Hazard Overview: All reagents are hazardous. Hydrochloric acid is corrosive. Sodium nitrite is an oxidizer and is toxic if ingested. Hydrazine derivatives are suspected carcinogens and are toxic.[1]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Engineering Controls: This entire procedure must be conducted in a well-ventilated chemical fume hood.
-
Specific Precautions:
-
Diazonium Salts: Never allow diazonium salt solutions to dry out, as the solid salts are shock-sensitive and can be explosive. Always keep them in solution.
-
Temperature Control: Strict adherence to the 0-5 °C temperature range during diazotization is critical for both safety and yield.
-
-
Waste Disposal: All aqueous filtrates and chemical waste must be neutralized and disposed of according to institutional and local environmental regulations.
References
- Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts. [Link]
- Browne, D. L., & Baxendale, I. R. (2011). Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Tetrahedron, 67(51), 10296-10303. [Link]
- Shaaban, S., Jolit, A., Petkova, D., & Maulide, N. (2015). A family of low molecular-weight, organic catalysts for reductive C–C bond formation. Organic & Biomolecular Chemistry, 13(35), 9188-9192. [Link]
- Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite. (2013).
- Norris, T., et al. (2008). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. Organic Process Research & Development, 12(6), 1146-1151. [Link]
- Coupling process for substituted aminoazobenzenesulfonic acids. (1975).
- Preparation of a concentrated solution of an anionic azo dye containing a sulfonic acid group. (1977).
- 3-Aminobenzenesulfonic acid. (2013). Dye|Dye intermediates|Fluorescent Brightener|pigment dye. [Link]
- The Synthesis of Azo Dyes. Thompson Rivers University. [Link]
- 4-Hydrazinobenzenesulfonic Acid: Properties, Applications, and Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
- Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. (2005). Molecules, 10(4), 555-565. [Link]
- This compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- This compound. MySkinRecipes. [Link]
- Phenylhydrazine. Organic Syntheses. [Link]
- This compound. MySkinRecipes. [Link]
- Process for the preparation of aminobenzenesulfonic acids. (1993).
- Indazole. Organic Syntheses. [Link]
- Combinatorial Synthesis of an Azo Dye. University of Massachusetts Lowell. [Link]
Sources
- 1. CAS 138-30-7: this compound [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound [myskinrecipes.com]
Theoretical Investigation of 3-Hydrazinylbenzenesulfonic Acid: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the investigation of 3-Hydrazinylbenzenesulfonic acid (3-HBS), a molecule of interest in synthetic chemistry and drug development.[1][2] We delve into advanced computational methodologies to elucidate its structural, electronic, and physicochemical properties, offering a predictive lens for its reactivity and potential biological interactions. This document is structured to empower researchers and drug development professionals with the theoretical tools and insights necessary to accelerate the exploration of 3-HBS and its derivatives. By integrating high-level quantum chemical calculations and molecular modeling techniques, we present a self-validating system of protocols designed to ensure scientific integrity and reproducibility.
Introduction: The Scientific Imperative for Theoretical Investigation
This compound (CAS: 138-30-7) is an organic compound featuring a benzene ring substituted with both a hydrazinyl (-NHNH2) and a sulfonic acid (-SO3H) group.[1] This unique combination of functional groups imparts a versatile chemical character, making it a valuable intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[2] The aqueous solubility conferred by the sulfonic acid moiety, coupled with the reactive nature of the hydrazinyl group, presents a compelling case for its application in diverse chemical and biological systems.[1][2]
While experimental characterization provides foundational knowledge, a robust theoretical investigation offers a deeper, atomistic understanding of a molecule's intrinsic properties and behavior. Computational chemistry serves as a powerful in-silico laboratory, enabling the prediction of molecular geometries, electronic structures, spectroscopic signatures, and potential interactions with biological targets. This approach not only complements experimental data but also guides and refines experimental design, saving valuable time and resources. For drug development professionals, theoretical modeling is an indispensable tool for lead optimization, enabling the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and the elucidation of mechanism of action at a molecular level.
This guide will navigate the theoretical landscape of 3-HBS, providing a logical progression from fundamental quantum chemical calculations to more complex simulations of its behavior in a biological context.
Molecular Structure and Electronic Properties: A Quantum Chemical Approach
The starting point for any theoretical investigation is the accurate determination of the molecule's three-dimensional structure and the distribution of electrons within it. For this, we employ Density Functional Theory (DFT), a robust and computationally efficient method for quantum chemical calculations.
Geometry Optimization
The first step is to find the lowest energy conformation of 3-HBS. This is achieved through geometry optimization, where the positions of the atoms are systematically adjusted to minimize the total electronic energy of the molecule.
Experimental Protocol: Geometry Optimization of 3-HBS
-
Input Structure Generation: Construct the initial 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
-
Computational Method Selection:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[3]
-
Basis Set: 6-311++G(2d,2p) is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, providing a flexible description of the electron density, which is crucial for molecules with heteroatoms and potential hydrogen bonding.[3]
-
-
Calculation Execution: Perform the geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA). The calculation should be run until the forces on the atoms and the change in energy between successive steps fall below a predefined convergence threshold.
-
Verification of Minimum: After optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Electronic Property Analysis
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to understand the reactivity and charge distribution of 3-HBS.
-
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule, including atomic charges and bond orders.
Data Presentation: Predicted Electronic Properties of 3-HBS
| Property | Predicted Value (B3LYP/6-311++G(2d,2p)) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability of the molecule. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.7 eV | Suggests moderate chemical reactivity. |
| Dipole Moment | 5.2 D | Indicates a polar molecule with significant charge separation. |
Physicochemical Properties: Predicting Behavior in Solution
For applications in drug development, understanding the physicochemical properties of 3-HBS in an aqueous environment is paramount.
Acidity Constant (pKa) Prediction
The sulfonic acid group is expected to be highly acidic. Theoretical pKa prediction can be performed using various methods, including those based on the isodesmic reaction approach or by calculating the Gibbs free energy of deprotonation in a solvated environment.
Experimental Protocol: pKa Prediction of 3-HBS
-
Model Chemistry: Employ a DFT method (e.g., B3LYP/6-311++G(2d,2p)) in conjunction with a continuum solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), to simulate the aqueous environment.
-
Gibbs Free Energy Calculation: Calculate the Gibbs free energy of the protonated (3-HBS) and deprotonated (3-HBS⁻) species in the gas phase and in solution.
-
pKa Calculation: The pKa can then be calculated using the following thermodynamic cycle:
where G_solv is the Gibbs free energy in solution, G_gas is the Gibbs free energy in the gas phase, R is the gas constant, and T is the temperature. The Gibbs free energy of the proton in the gas phase is a known constant.
Lipophilicity (logP) Prediction
The octanol-water partition coefficient (logP) is a critical parameter for predicting a drug's membrane permeability and overall pharmacokinetic profile. While several empirical methods exist for logP prediction, computational approaches based on free energy calculations can provide more accurate results.
Reactivity and Mechanistic Insights
The dual functionality of 3-HBS suggests a rich and varied reactivity profile.
Reactivity of the Hydrazinyl Group
The hydrazinyl moiety is known to participate in condensation reactions, making it a useful handle for chemical modifications.[1] Theoretical studies can elucidate the reaction mechanisms and activation barriers for such transformations. For instance, the reaction of 3-HBS with a carbonyl compound can be modeled to understand the formation of a hydrazone derivative.
Proton Dissociation of the Sulfonic Acid Group
The sulfonic acid group is a strong acid, and its deprotonation is a key factor in its aqueous solubility and interaction with biological systems.[3] DFT calculations can model the proton transfer process to a water molecule, providing insights into the energetics and mechanism of dissociation.[3]
Potential Biological Interactions: A Molecular Modeling Perspective
Given its potential use in pharmaceuticals, investigating the interaction of 3-HBS with biological macromolecules is of significant interest.[2] Molecular docking and molecular dynamics (MD) simulations are powerful tools for this purpose.
Molecular Docking
Molecular docking predicts the preferred binding orientation of a ligand (3-HBS) to a protein target. This can help identify potential biological targets and elucidate the key interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the complex.
Experimental Protocol: Molecular Docking of 3-HBS
-
Target Selection: Identify a relevant protein target based on the desired therapeutic application. For instance, if investigating its potential as an enzyme inhibitor, the crystal structure of the target enzyme would be required.
-
Ligand and Receptor Preparation: Prepare the 3D structures of 3-HBS (the ligand) and the target protein (the receptor). This involves adding hydrogen atoms, assigning partial charges, and defining the binding site.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of the ligand within the receptor's binding site and score them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: Analyze the top-ranked docking poses to identify the most likely binding mode and the key intermolecular interactions.
Molecular Dynamics (MD) Simulations
While docking provides a static picture of the binding event, MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. This can be used to assess the stability of the binding pose and to calculate the binding free energy more accurately.
Visualization of Theoretical Concepts
Visual representations are crucial for understanding complex theoretical concepts and workflows.
Diagram: Computational Workflow for 3-HBS Investigation
Caption: A flowchart illustrating the integrated computational workflow for the theoretical investigation of this compound.
Diagram: Potential Interactions of 3-HBS in a Protein Binding Site
Caption: A conceptual diagram illustrating the potential non-covalent interactions of this compound within a hypothetical protein binding site.
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical framework for the in-depth investigation of this compound. By leveraging a suite of computational tools, from quantum chemistry to molecular modeling, researchers and drug development professionals can gain unprecedented insights into the properties and potential applications of this versatile molecule. The methodologies described herein provide a robust and self-validating approach to predicting molecular behavior, thereby accelerating the discovery and development of novel chemical entities.
Future theoretical work could expand upon this foundation by exploring the reactivity of 3-HBS in greater detail, including the elucidation of reaction pathways for the synthesis of its derivatives. Furthermore, more advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) simulations, could be employed to study its interactions with biological targets with even greater accuracy. The integration of these theoretical predictions with experimental validation will undoubtedly pave the way for the rational design of new materials and therapeutics based on the this compound scaffold.
References
- MySkinRecipes. This compound. [Link]
- Huyen, L. T. T., et al. (2020). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. Applied Sciences, 10(21), 7729. [Link]
- Wang, Y., et al. (2015). A DFT Study on the Dissociation Property of Sulfonic Acids with Different Neighboring Pendants in Polymer Electrolyte. JPS Conference Proceedings, 5, 011005. [Link]
- Misiewicz, J. P., et al. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. The Journal of Chemical Physics, 152(1), 014304. [Link]
- Brezina, M., & Mitoraj, M. P. (2021). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. Molecules, 26(16), 4983. [Link]
- Ningbo Inno Pharmchem Co., Ltd. This compound. [Link]
- Misiewicz, J. P., et al. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. OSTI.GOV. [Link]
- Li, Y., et al. (2018). Experimental and Theoretical Investigations on The Structure and Properties of A Hydrazine Crystal and Its Antibacterial Effects.
- Mini, M., & Kumar, P. (2023). Computational and experimental validation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a novel antibiofilm agent. European Journal of Pharmacology, 955, 175892. [Link]
- PubChem. 4-Hydrazinobenzenesulfonic acid. [Link]
Sources
Phenylhydrazine Sulfonic Acids: From a Foundational Discovery to Specialized Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, history, synthesis, and application of phenylhydrazine sulfonic acids. We will explore the seminal work of Emil Fischer, delve into the specific chemical pathways for the synthesis of these vital compounds, and examine their evolution from classical dye intermediates to valuable components in modern pharmaceutical and materials science.
Part 1: The Foundational Discovery by Hermann Emil Fischer
The story of phenylhydrazine sulfonic acids is intrinsically linked to the discovery of their parent compound, phenylhydrazine. In 1875, the eminent German chemist Hermann Emil Fischer reported the first synthesis of a hydrazine derivative, phenylhydrazine.[1][2] This discovery, which Fischer himself described as accidental, was a monumental achievement in organic chemistry and laid the groundwork for much of his subsequent, Nobel Prize-winning research, particularly in the field of sugar chemistry.[3][4]
Fischer's original method involved the reduction of a phenyl diazonium salt using sulfite salts.[1][5] This process, which remains a cornerstone of industrial arylhydrazine production, proceeds through a critical intermediate: a substituted hydrazine sulfonic acid salt.[5][6] In Fischer's initial work, this intermediate was hydrolyzed with acid to yield the final phenylhydrazine product. However, the transient formation of this sulfonated species was the first, albeit indirect, synthesis of a phenylhydrazine sulfonic acid. It was the later recognition and isolation of this intermediate that gave rise to the class of compounds we know today.
Fischer's genius was not just in the synthesis itself but in recognizing the utility of his new creation. He famously used phenylhydrazine to react with carbohydrates, forming characteristic crystalline derivatives called osazones. This reaction was instrumental in elucidating the stereochemistry of sugars, a feat for which he was awarded the Nobel Prize in Chemistry in 1902.[7][8]
Part 2: Synthesis and Isolation of Phenylhydrazine Sulfonic Acids
The targeted synthesis of phenylhydrazine sulfonic acids leverages the core principles of Fischer's original reaction, with the crucial modification of isolating the sulfonated intermediate rather than hydrolyzing it. The most common and industrially significant isomer is phenylhydrazine-4-sulfonic acid, which is prepared from sulfanilic acid (4-aminobenzenesulfonic acid).
Experimental Protocol: Synthesis of Phenylhydrazine-4-Sulfonic Acid
This protocol describes a validated method for the synthesis of phenylhydrazine-4-sulfonic acid, starting from sulfanilic acid. The causality behind each step is explained to ensure a self-validating and reproducible workflow.
Step 1: Diazotization of Sulfanilic Acid
-
Procedure: In a suitable reaction vessel, suspend sulfanilic acid and sodium carbonate in water. Cool the mixture to 0-5 °C in an ice bath. Slowly add a chilled aqueous solution of sodium nitrite. Following this, add concentrated hydrochloric acid dropwise, maintaining the low temperature. The reaction is typically complete within 1-2 hours.
-
Causality: Sulfanilic acid exists as a zwitterion and is not readily soluble. The sodium carbonate is added to form the soluble sodium salt. The subsequent addition of hydrochloric acid and sodium nitrite in the cold generates nitrous acid in situ. This highly reactive species then reacts with the primary amine group of the sulfanilic acid to form the corresponding diazonium salt. Low temperature is critical to prevent the unstable diazonium salt from decomposing.
Step 2: Reduction of the Diazonium Salt
-
Procedure: In a separate vessel, prepare a solution of a reducing agent, such as sodium sulfite or sodium pyrosulfite, in water.[9] Cool this solution and then slowly add the previously prepared diazonium salt solution, ensuring the temperature does not rise significantly. The reaction mixture will typically change color.
-
Causality: The sulfite or pyrosulfite acts as the reducing agent, converting the diazonium salt to the sodium salt of phenylhydrazine-4-sulfonic acid.[6][9] This is the core reaction that forms the hydrazine moiety. Controlling the temperature and rate of addition is essential for preventing side reactions and ensuring a high yield.
Step 3: Isolation and Purification
-
Procedure: Once the reduction is complete, the phenylhydrazine-4-sulfonic acid can be precipitated by acidifying the solution, for instance, with sulfuric acid.[9] The resulting solid is then collected by filtration, washed with cold water to remove inorganic salts, and dried.
-
Causality: The product exists as a soluble sodium salt in the reaction mixture. Acidification protonates the sulfonic acid group and reduces the solubility of the compound, causing it to precipitate out of the solution, allowing for its isolation.
Caption: Synthetic workflow for Phenylhydrazine-4-sulfonic acid.
Part 3: Physicochemical Properties and Characterization
The introduction of the sulfonic acid (-SO₃H) group dramatically alters the properties of the parent phenylhydrazine molecule. This functional group is strongly acidic and highly polar, imparting increased water solubility compared to the sparingly soluble phenylhydrazine. This property is crucial for many of its applications, particularly in aqueous reaction media for dye synthesis.
The molecule possesses two key functional groups: the hydrazine group (-NHNH₂) and the sulfonic acid group. This dual functionality makes it a versatile chemical tool, capable of acting as a nucleophile and a reducing agent via the hydrazine moiety, while the sulfonic acid group provides a site for salt formation and enhances aqueous solubility.[10]
Table 1: Properties of Phenylhydrazine Sulfonic Acid Isomers
| Property | Phenylhydrazine-4-sulfonic acid | Phenylhydrazine-3-sulfonic acid |
| Synonym | 4-Hydrazinobenzenesulfonic acid | 3-Hydrazinobenzenesulfonic acid |
| CAS Number | 98-71-5[11][12][13] | 138-30-7[14] |
| Molecular Formula | C₆H₈N₂O₃S[13] | C₆H₈N₂O₃S[14] |
| Molecular Weight | 188.21 g/mol [12] | 188.20 g/mol [14] |
| Physical Form | Solid[11][12] | Not specified |
| Purity (Typical) | ≥95%[12] | ≥95%[14] |
Part 4: Applications - From Classical Dyes to Modern Technologies
The unique bifunctional nature of phenylhydrazine sulfonic acids has made them indispensable intermediates in various fields for over a century.
The Dye Industry
Historically, the most significant application of these compounds has been in the synthesis of azo dyes.[15][16] The hydrazine group can be readily oxidized or used in coupling reactions, while the sulfonic acid group acts as a "solubilizing handle," making the final dye soluble in water. This is essential for textile dyeing processes. 4-Sulfoamidophenylhydrazine, a closely related derivative, is also a critical intermediate for creating stable azo bonds in dye manufacturing.[16][17]
Pharmaceutical Synthesis
Phenylhydrazine and its derivatives are foundational building blocks in the pharmaceutical industry.[18]
-
Fischer Indole Synthesis: The parent compound is famously used in the Fischer indole synthesis to create the indole core, a privileged scaffold found in numerous pharmaceuticals, including the triptan class of antimigraine drugs.[1][19]
-
Sulfa Drugs: The sulfonated derivatives, particularly 4-sulfoamidophenylhydrazine hydrochloride, are key precursors in the synthesis of sulfonamide-based antibacterial drugs, commonly known as sulfa drugs.[15][16]
Modern and Niche Applications
The utility of phenylhydrazine sulfonic acids continues to expand into new technological areas.
-
Materials Science: Phenylhydrazine-4-sulfonic acid has been successfully employed as both a reducing agent and a functionalizing modifier for graphene oxide.[10] Its dual chemical nature allows for a one-pot synthesis of hydrophilic graphene with broad pH stability and antioxidant properties.[10]
-
Analytical Chemistry and Diagnostics: These compounds serve as reagents in various analytical methods. For example, phenylhydrazine-4-sulfonic acid is used as a model system for studying acylation reactions and to investigate mitochondrial membrane potential.[11]
Caption: Relationship between core structure and diverse applications.
Conclusion
From its roots in Emil Fischer's foundational discovery of phenylhydrazine, the study of its sulfonated derivatives has evolved significantly. What began as a transient intermediate in an 1875 synthesis is now a class of indispensable chemical tools. The strategic incorporation of the sulfonic acid group provides a masterful example of how chemists can modify a core structure to impart desired properties, such as water solubility, unlocking a vast range of applications. For researchers and developers in pharmaceuticals, dyes, and advanced materials, a thorough understanding of the history, synthesis, and versatile reactivity of phenylhydrazine sulfonic acids remains critically important for continued innovation.
References
- The Franklin Institute. Emil Fischer.
- MSU Chemistry. Emil Fischer.
- NobelPrize.org. Emil Fischer – Facts.
- Comptes Rendus de l'Académie des Sciences. Hermann Emil Fischer – The most outstanding chemist in history.
- Biosynth. Phenylhydrazine-4-sulfonic acid | 98-71-5.
- Wikipedia. Fischer indole synthesis.
- AVD PHARMACEUTICALS PRIVATE LIMITED. 4-Sulfoamido phenyl hydrazine HCl.
- Wiley Online Library. Fischer Phenylhydrazine Synthesis.
- Google Patents. US3410900A - Production of phenylhydrazine.
- Wikipedia. Phenylhydrazine.
- RSC Publishing. Effects of phenylhydrazine-4-sulfonic acid on the reduction of GO and preparation of hydrophilic graphene with broad pH stability and antioxidant activity.
- ChemicalBook. Description, Synthesis and Usage of Phenylhydrazine.
- Sigma-Aldrich. Phenylhydrazine-4-sulfonic acid | 98-71-5.
- Chemsrc. Phenylhydrazine-m-sulfonic acid | CAS#:138-30-7.
- IndiaMART. 4-Sulfoamido phenyl hydrazine HCl.
- Google Patents.
- Google Patents.
- LookChem. Synthesis of Phenylhydrazine.
- Organic Syntheses. Procedure for Phenylhydrazine Synthesis.
- Santa Cruz Biotechnology. Phenylhydrazine-4-sulfonic acid | CAS 98-71-5.
- Autech. The Role of Phenylhydrazine HCl in Agrochemical & Pharmaceutical Synthesis.
- Autech. The Role of Phenylhydrazine Hydrochloride in Dye Synthesis.
Sources
- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 3. Emil Fischer | The Franklin Institute [fi.edu]
- 4. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]
- 5. Fischer Phenylhydrazine Synthesis [drugfuture.com]
- 6. US3410900A - Production of phenylhydrazine - Google Patents [patents.google.com]
- 7. Emil Fischer [chemistry.msu.edu]
- 8. nobelprize.org [nobelprize.org]
- 9. CN101157642A - Method for preparing 4-sulfonate phenylhydrazine - Google Patents [patents.google.com]
- 10. Effects of phenylhydrazine-4-sulfonic acid on the reduction of GO and preparation of hydrophilic graphene with broad pH stability and antioxidant activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Phenylhydrazine-4-sulfonic acid | 98-71-5 | FP38623 [biosynth.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. scbt.com [scbt.com]
- 14. Phenylhydrazine-m-sulfonic acid | CAS#:138-30-7 | Chemsrc [chemsrc.com]
- 15. 4-Sulfoamido phenyl hydrazine HCl - | AVD PHARMACEUTICALS PRIVATE LIMITED [avdpharmaceuticals.linker.store]
- 16. globallinker.com [globallinker.com]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
- 19. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of 3-Hydrazinylbenzenesulfonic Acid
This guide provides an in-depth overview of the essential safety protocols, handling procedures, and storage requirements for 3-Hydrazinylbenzenesulfonic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.
Understanding the Compound: Chemical Identity and Hazard Profile
This compound (CAS No: 138-30-7) is a sulfonated derivative of phenylhydrazine.[1] Its unique chemical structure, incorporating both a hydrazinyl and a sulfonic acid group, makes it a valuable reagent in various organic syntheses. However, these functional groups also dictate its hazard profile, necessitating stringent safety measures.
Chemical and Physical Properties
A foundational understanding of the compound's properties is critical for anticipating its behavior and implementing appropriate safety controls.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₃S | [1] |
| Molecular Weight | 188.21 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Solubility | Readily soluble in boiling water; sparingly soluble in cold water; slightly soluble in ethanol and diethyl ether. | [3] |
| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | [3][4] |
GHS Hazard Classification and Toxicological Profile
This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and acute toxicity upon ingestion.[4][5][6]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[4][5][6] Ingestion can lead to systemic effects, and immediate medical attention is required.[6] The toxicological properties of hydrazines, in general, are of concern as they can interfere with metabolic processes.[7]
-
Skin Irritation (Category 2): Causes skin irritation.[4][5][6] Prolonged or repeated contact can lead to inflammation and discomfort.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[4][5][6] Direct contact with the eyes can result in significant and potentially lasting damage.
-
Respiratory Irritation: May cause respiratory irritation.[4][6] Inhalation of dust should be avoided.
It is crucial to note that while comprehensive toxicological data for this specific isomer is limited, the general toxicology of hydrazine derivatives points towards potential neurotoxic and hepatotoxic effects, necessitating a cautious approach.[7]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of this compound should be performed in a well-ventilated area.[5][6] A laboratory fume hood is the preferred engineering control to minimize the inhalation of dust particles.
-
Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation where the compound is handled.[6]
Personal Protective Equipment (PPE): Essential for Direct Handling
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[8][9] A face shield may be necessary for procedures with a high risk of splashing.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[5] Always inspect gloves for integrity before use and wash hands thoroughly after handling the compound.[5][6]
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[5][8] For larger quantities or in situations with a higher risk of exposure, more extensive protective clothing may be necessary.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH/MSHA-approved respirator with a particulate filter is recommended.[5][6][9]
Caption: Hierarchy of safety controls for handling this compound.
Safe Handling and Experimental Protocols
Adherence to standardized handling procedures is paramount to preventing accidental exposure and ensuring experimental integrity.
General Handling Procedures
-
Avoid Dust Formation: This compound is a solid powder; handle it carefully to avoid creating airborne dust.[6]
-
Use in a Well-Ventilated Area: As previously stated, a fume hood is the ideal environment for handling this chemical.[4][5][6]
-
Prevent Contact: Do not get the substance in your eyes, on your skin, or on your clothing.[6]
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5][6] Wash hands and any exposed skin thoroughly after handling.[5][6]
Step-by-Step Protocol for Weighing and Preparing Solutions
-
Preparation: Don the appropriate PPE (lab coat, gloves, safety goggles). Ensure the fume hood is operational.
-
Staging: Place all necessary equipment (weighing paper, spatula, beaker, solvent) inside the fume hood.
-
Weighing: Carefully open the container of this compound. Use a clean spatula to transfer the desired amount to the weighing paper on a balance located within the fume hood.
-
Dissolution: Transfer the weighed solid into the beaker. Slowly add the desired solvent. If necessary, gently warm the solution to aid dissolution, keeping in mind its higher solubility in hot water.[3]
-
Cleanup: Securely close the stock container. Clean any residual powder from the spatula and weighing paper with a damp cloth and dispose of it as contaminated waste.
-
Labeling: Clearly label the prepared solution with the chemical name, concentration, date, and any relevant hazard warnings.
Storage and Incompatibility: Maintaining Chemical Stability
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
Recommended Storage Conditions
-
Container: Keep the container tightly closed to prevent the absorption of moisture, as the compound is hygroscopic.[4][5][6]
-
Environment: Store in a cool, dry, and dark place.[5] A well-ventilated storage area is essential.[6]
-
Inert Atmosphere: For long-term storage, consider storing under an inert gas (e.g., argon or nitrogen) to protect it from atmospheric moisture and oxidation.[5]
Chemical Incompatibilities
-
Strong Oxidizing Agents: this compound is incompatible with strong oxidizing agents.[6] Contact between these substances can lead to vigorous, potentially explosive reactions.
-
Acids: May evolve toxic fumes on contact with acids.[10]
Caption: Recommended storage conditions and material incompatibilities.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical.
First-Aid Measures
-
Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[5][6] If symptoms persist, seek medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing.[5] If skin irritation occurs, seek medical advice.[5]
-
Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[6] Seek immediate medical attention.[5][6]
-
Ingestion: Rinse the mouth with water.[5] Do NOT induce vomiting.[6] Call a poison center or doctor immediately.[5][6]
Accidental Release Measures (Spill Cleanup)
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.
-
Containment: For solid spills, dampen the material with water to prevent it from becoming airborne.[10]
-
Cleanup: Carefully sweep or scoop the dampened material into a suitable container for disposal.[4][6] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with soap and water.[10]
-
Disposal: Seal the container with the spilled material and label it as hazardous waste for proper disposal.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[6]
-
Hazards from Combustion: Thermal decomposition can produce toxic gases, including carbon oxides, nitrogen oxides, and sulfur oxides.[6]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][11]
Waste Disposal
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Collect the compound and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container.[12]
-
Empty Containers: Thoroughly empty the container. The first rinse of the container should be collected and disposed of as hazardous waste.[13] After triple rinsing, the container can be disposed of according to institutional guidelines, ensuring the label is fully defaced.[12][13]
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[6] Do not dispose of this chemical down the drain or in regular trash.
Conclusion
This compound is a valuable chemical reagent that can be used safely with proper precautions. A comprehensive safety approach that includes understanding its hazards, utilizing appropriate engineering controls and PPE, adhering to strict handling and storage protocols, and being prepared for emergencies is essential for protecting laboratory personnel and the environment.
References
- TCI EUROPE N.V. (2018). Safety Data Sheet: 4-Hydrazinobenzenesulfonic Acid.
- Fisher Scientific. (2025). Safety Data Sheet: 4-Hydrazinobenzenesulfonic acid, hemihydrate.
- Sigma-Aldrich. (2024). Safety Data Sheet: Benzenesulfonic acid.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Hydrazinobenzenesulfonic acid hydrate.
- ChemPoint.com. (2014). Safety Data Sheet: ARISTONIC® ACID 9800.
- Anonymous. (n.d.). Safety Data Sheet.
- Anonymous. (n.d.). 4-Hydrazinylbenzenesulfonamide hydrochloride SDS.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.
- Anonymous. (2021). Safety Data Sheet.
- Anonymous. (2018). Safety Data Sheet.
- ChemPoint.com. (2015). Safety Data Sheet: ARISTONIC® ACID H.
- Fisher Scientific. (2023). Safety Data Sheet: 4-Hydrazinobenzene-1-sulfonamide hydrochloride.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- National Oceanic and Atmospheric Administration (NOAA). (1992). 3-AMINOBENZENE SULFONIC ACID. CAMEO Chemicals.
- National Center for Biotechnology Information (NCBI). (n.d.). 4-Hydrazinobenzenesulfonic acid. PubChem.
- ChemicalBook. (2025). 4-Hydrazinobenzenesulfonic acid - Safety Data Sheet.
- University of California, Berkeley. (n.d.). Safe Storage of Hazardous Chemicals. Retrieved from UC Berkeley Environmental Health & Safety.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Hydrazinobenzenesulfonic Acid.
- Wills, B. K., & Aksel, G. (2023). Hydrazine Toxicology. In StatPearls. StatPearls Publishing.
- ChemicalBook. (2025). 4-Hydrazinobenzenesulfonic acid.
- Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
- CAS Common Chemistry. (n.d.). 4-Hydrazinobenzenesulfonic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydrazinobenzoic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Hydrazinobenzenesulfonic acid | C6H8N2O3S | CID 66825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydrazinobenzenesulfonic acid | 98-71-5 [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Acidity, Ionization States, and pKa of 3-Hydrazinylbenzenesulfonic Acid
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive analysis of the acid-base properties of 3-Hydrazinylbenzenesulfonic acid (CAS 138-30-7), a bifunctional molecule of interest in pharmaceutical and chemical synthesis. We delve into the theoretical underpinnings of its acidity, referencing the distinct contributions of its sulfonic acid and hydrazinyl functional groups. This document outlines predicted pKa values based on analogous structures and computational models. Furthermore, it presents detailed, field-proven experimental protocols for the precise determination of these pKa values, including potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis. The guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for characterizing this and similar molecules.
Introduction to this compound
This compound is an aromatic organic compound featuring both a sulfonic acid (-SO₃H) group and a hydrazinyl (-NHNH₂) group attached to a benzene ring in a meta-position.[1] This dual functionality makes it a versatile intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] The sulfonic acid moiety imparts significant water solubility, while the hydrazinyl group provides a reactive site for forming hydrazones and other derivatives.[1]
The ionization state of a molecule, governed by its acid dissociation constant(s) (pKa), is a critical physicochemical parameter in drug development. It profoundly influences essential properties such as aqueous solubility, membrane permeability, protein binding, and ultimately, the pharmacokinetic and pharmacodynamic profile of an active pharmaceutical ingredient (API).[3] A thorough understanding of the pKa values of this compound is therefore essential for its effective application in medicinal chemistry and materials science.
Theoretical Framework: Acidity of a Bifunctional System
This compound possesses two ionizable centers, making it a zwitterionic compound under certain pH conditions.
-
The Sulfonic Acid Group (-SO₃H): Aromatic sulfonic acids are known to be strong acids. The sulfonyl group is powerfully electron-withdrawing, and the resulting sulfonate anion (-SO₃⁻) is highly stabilized by resonance across the three oxygen atoms and delocalization into the aromatic ring. This results in a very low pKa value, indicating that this group will be fully deprotonated (ionized) in all but the most acidic aqueous solutions.[4][5]
-
The Hydrazinyl Group (-NHNH₂): The hydrazinyl group is basic due to the lone pair of electrons on the terminal nitrogen atom, which can accept a proton to form a hydrazinium cation (-NHNH₃⁺). It is a weaker base than aliphatic amines due to the electron-withdrawing nature of the adjacent phenyl ring.
The ionization equilibria can be visualized as follows:
Caption: Ionization equilibria for this compound.
Acidity Profile and Predicted pKa Values
-
pKa₁ (Sulfonic Acid): Computational software predicts a pKa value of approximately -0.78 for the sulfonic acid group.[6] This aligns with the known strong acidity of benzenesulfonic acid, which has reported pKa values ranging from -0.60 to -2.8.[4][7]
-
pKa₂ (Hydrazinyl Group): The pKa of the conjugate acid of phenylhydrazine has been reported as 5.21.[8] The presence of the strongly electron-withdrawing sulfonic acid group in the meta-position on the same ring is expected to decrease the basicity of the hydrazinyl group (i.e., lower the pKa of its conjugate acid) through inductive effects. Therefore, the pKa₂ for this compound is anticipated to be slightly lower than that of phenylhydrazine.
These values suggest that in typical physiological pH ranges (~7.4), the molecule will exist predominantly in its anionic form, with a deprotonated sulfonate group and a neutral hydrazinyl group.
| Functional Group | Ionization Event | Predicted pKa | Predominant Species at pH 7.4 |
| Sulfonic Acid | -SO₃H ⇌ -SO₃⁻ + H⁺ | pKa₁ ≈ -0.8 [6] | -SO₃⁻ (Anionic) |
| Hydrazinyl (Conj. Acid) | -NHNH₃⁺ ⇌ -NHNH₂ + H⁺ | pKa₂ ≈ 4-5 (estimated) | -NHNH₂ (Neutral) |
| Table 1: Predicted pKa Values and Ionization State of this compound. |
Experimental Determination of pKa Values
Precise pKa determination requires empirical measurement. The choice of method depends on the compound's properties, such as solubility and the presence of a chromophore, as well as available equipment.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[9][10] It relies on monitoring pH changes in a solution of the analyte upon the incremental addition of a standardized titrant (acid or base).
Principle of Causality: The pKa value corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[11] This point is identified as the center of the buffer region or the inflection point on the titration curve.[10][12]
Detailed Experimental Protocol:
-
System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure linearity and accuracy.[12]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in carbonate-free deionized water to a concentration of approximately 1-10 mM. A higher concentration (at least 10⁻⁴ M) is necessary to ensure a detectable inflection point.[9][12]
-
Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[12] This is critical because ionic activity can influence pH measurements.
-
Inert Atmosphere: Purge the sample solution with an inert gas like nitrogen or argon for 10-15 minutes before and during the titration. This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of the basic hydrazinyl group.[12]
-
Titration Procedure:
-
To determine pKa₂, titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).
-
To determine pKa₁, titrate with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments using an automated titrator or a calibrated burette.
-
Record the pH reading after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).[12]
-
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the pH value at the half-volume of the equivalence point. Alternatively, the first or second derivative of the curve can be plotted to pinpoint the equivalence point with higher precision.[13]
Caption: Workflow for pKa determination via potentiometric titration.
UV-Vis Spectrophotometry
This method is ideal for compounds that possess a UV-active chromophore near the site of ionization, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[14][15] It is particularly useful for poorly soluble compounds or when only small sample quantities are available.[11][16]
Principle of Causality: The Beer-Lambert law states that absorbance is proportional to concentration. As the pH of the solution changes, the equilibrium between the two species (e.g., -NHNH₃⁺ and -NHNH₂) shifts. This change in the relative concentrations of the species, which have different molar absorptivities, results in a measurable change in the overall absorbance spectrum. The pKa is the pH at which the absorbance is exactly halfway between the absorbance of the fully protonated and fully deprotonated forms.
Detailed Experimental Protocol:
-
Buffer Preparation: Prepare a series of at least 10-12 buffer solutions with precisely known pH values, spanning a range of approximately 1.5 pH units above and below the estimated pKa.
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or methanol, kept to <2% v/v in the final solution to minimize pKa shifts).[16]
-
Sample Measurement:
-
Add a small, constant aliquot of the stock solution to each buffer solution in a cuvette or 96-well plate.
-
Record the full UV-Vis absorption spectrum (e.g., 220-500 nm) for each sample.[16]
-
-
Data Analysis:
-
Identify one or more wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at a chosen wavelength versus pH.
-
Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve. The inflection point of this curve corresponds to the pKa value.[14]
-
Capillary Electrophoresis (CE)
CE is a high-throughput, automated technique that measures pKa by relating the electrophoretic mobility of a compound to the pH of the background electrolyte.[17] Its key advantages include extremely low sample consumption and the ability to analyze impure samples, as impurities will typically separate during the electrophoretic run.[18]
Principle of Causality: The electrophoretic mobility of an ionizable compound is dependent on its charge-to-size ratio. As the pH of the buffer changes, the net charge of the analyte changes, which in turn alters its migration time in the electric field. A plot of effective mobility versus pH generates a sigmoidal curve, and the inflection point directly corresponds to the pKa.[17]
Detailed Experimental Protocol:
-
Buffer Preparation: Prepare a series of background electrolyte buffers covering a wide pH range (e.g., pH 2 to 11).[17]
-
Sample Preparation: Dissolve the sample in water or a suitable buffer. A neutral marker (e.g., DMSO) is often included to measure the electroosmotic flow.[17]
-
CE Analysis: Perform electrophoretic runs for the sample in each of the different pH buffers. Record the migration time of the analyte and the neutral marker.
-
Data Analysis:
-
Calculate the effective mobility (μ_eff) for the analyte at each pH.
-
Plot the effective mobility versus pH.
-
The pKa is determined by fitting the data to a sigmoidal curve and identifying the pH at the inflection point.[17] Using an internal standard of a known pKa can further enhance accuracy and speed.[19][20]
-
Computational Approaches to pKa Prediction
In modern drug discovery, in silico pKa prediction tools are frequently used for rapid screening of large compound libraries.[21] Software packages such as ACD/pKa, Epik, MoKa, and Jaguar employ algorithms based on either empirical data from large chemical databases or quantum mechanics (QM) calculations.[22][23][24]
-
Empirical Methods: These methods use linear free-energy relationships (LFER) and extensive databases of experimentally measured pKa values to predict the pKa of a novel structure by identifying its core fragments and applying corrections for its substituents. Their accuracy is typically high for common chemical scaffolds.[24]
-
QM-based Methods: These approaches calculate the free energy difference between the protonated and deprotonated states of a molecule. While computationally more intensive, they can be applied to novel chemical entities not present in empirical databases.[23]
While these predictive tools are invaluable, it is crucial to recognize that their accuracy can vary, with typical errors ranging from 0.4 to over 1.0 log units.[24] Therefore, computational predictions should be viewed as a reliable guide for experimental design rather than a substitute for empirical measurement, especially for lead optimization and regulatory submissions.
Summary and Conclusion
This compound is a bifunctional molecule with two distinct pKa values: a strongly acidic pKa₁ associated with the sulfonic acid group (predicted to be < 0) and a weakly acidic pKa₂ corresponding to the hydrazinium cation (estimated to be in the range of 4-5). This acidic profile dictates that the molecule will be zwitterionic at low pH and anionic at physiological and basic pH.
Accurate determination of these pKa values is critical for controlling its reactivity, solubility, and biological activity. This guide has detailed three robust experimental methods—potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis—providing the theoretical basis and practical protocols for their execution. While computational predictions offer valuable initial estimates, these experimental techniques provide the definitive data required for advanced research, process development, and pharmaceutical applications. The selection of the most appropriate method should be guided by the specific properties of the analyte and the analytical capabilities at hand.
References
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7516, Phenylhydrazine.
- Analiza (2022). Using Capillary Electrophoresis to Measure pKa.
- Chemagination. How to measure pKa by UV-vis spectrophotometry.
- Fuguet, E., et al. (2000). A fast method for pKa determination by capillary electrophoresis. PubMed.
- American Chemical Society (2023). Benzenesulfonic acid.
- Fuguet, E., et al. (2016). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science.
- Cleveland, J. A. Jr. (1995). Determination of acid dissociation constants by capillary electrophoresis. PubMed.
- ChemBK. Phenylhydrazine.
- Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration.
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Merck Index Online. Benzenesulfonic Acid.
- OWL, Cengage. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C.
- S. L. A. Berendsen, et al. (2013). Development of Methods for the Determination of pKa Values. PMC.
- ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software.
- Oumessad, F., et al. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters.
- Molecular Discovery. MoKa - pKa modelling.
- Elmas, O. F., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- Haryani, S., et al. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.
- Schrödinger. Macro-pKa.
- Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research.
- Slideshare. pKa and log p determination.
- ResearchGate. A Fast Method for p K a Determination by Capillary Electrophoresis.
- Prezi. Determination of pKa Using UV-VIS Spectrophotometry.
- Merck Index Online. Phenylhydrazine.
- Rowan. Rowan's Free Online pKa Calculator.
- Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling.
- Pearson. Benzenesulfonic acid (C6H5SO3H) has a pKa value of −0.60 while ac...
- PharmaeliX (2021). pKa Value Determination Guidance 2024.
- Leading Sulfonic Acid & Guanidine Supplier in China. Benzenesulfonic Acid Pka.
- ResearchGate. (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.
- Semantic Scholar. [PDF] Development of Methods for the Determination of pKa Values.
- NINGBO INNO PHARMCHEM CO.,LTD. This compound.
- FooDB (2010). Showing Compound Phenylhydrazine (FDB005892).
- MySkinRecipes. This compound.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66825, 4-Hydrazinobenzenesulfonic acid.
- Google Patents. CN101337910A - Method for preparing 3-hydrazinobenzoic acid hydrochloride.
- Organic Chemistry Data. Bordwell pKa Table.
- PrepChem.com. Preparation of 4-hydrazinobenzenesulfonic acid.
- Chair of Analytical Chemistry, University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
Sources
- 1. CAS 138-30-7: this compound [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. ijper.org [ijper.org]
- 4. acs.org [acs.org]
- 5. Leading Sulfonic Acid Supplier [sulfonic-acid.com]
- 6. 3-HYDRAZINO BENZENESULFONIC ACID | 138-30-7 [chemicalbook.com]
- 7. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 8. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. scispace.com [scispace.com]
- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 15. prezi.com [prezi.com]
- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. analiza.com [analiza.com]
- 18. Determination of acid dissociation constants by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 22. acdlabs.com [acdlabs.com]
- 23. schrodinger.com [schrodinger.com]
- 24. chemaxon.com [chemaxon.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Azo Dyes Using 3-Hydrazinylbenzenesulfonic Acid Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of water-soluble azo dyes utilizing a benzenesulfonic acid backbone. Azo dyes, characterized by the vibrant colors conferred by the R−N=N−R′ chromophore, are of immense commercial and scientific importance, comprising 60-70% of all dyes used in the textile and food industries.[1] The incorporation of a sulfonic acid group is a critical molecular design strategy, imparting aqueous solubility and enhancing the dye's affinity for polar substrates such as protein fibers.[2][3] This guide details the foundational chemical principles, step-by-step synthesis protocols, safety considerations, and characterization techniques, focusing on the generation of a diazonium salt from a 3-substituted benzenesulfonic acid precursor and its subsequent coupling to form a monoazo dye.
Scientific Principles and Rationale
The synthesis of azo dyes is a cornerstone of industrial organic chemistry, proceeding via a well-established two-step electrophilic aromatic substitution pathway.[4] Understanding the causality behind each step is critical for optimizing yield, purity, and the desired tinctorial properties of the final product.
The Role of the Sulfonic Acid Group
The sulfonic acid moiety (-SO₃H) is not merely a passive substituent; it is a key functional group that dictates the physicochemical properties of the dye.[2]
-
Aqueous Solubility: Most azo chromophores are large, planar, and hydrophobic. The highly polar and ionizable sulfonic acid group renders the entire molecule water-soluble, which is essential for most dyeing applications.[1][5][6] At the pH of application, the group exists as the sulfonate anion (-SO₃⁻).[1]
-
Fiber Affinity & Wash Fastness: For protein-based fibers like wool and silk, or synthetic polyamides like nylon, the cationic nature of the polymer (e.g., protonated amine groups) forms strong ionic bonds with the anionic sulfonate group of the dye.[1][3] This electrostatic attraction is a primary mechanism of dye-fiber binding, leading to improved dye uptake and superior wash fastness.[3]
-
Influence on Color: While the core color is determined by the conjugated π-system of the azo compound, the position and electronic nature of substituents can modulate the shade. The strongly electron-withdrawing sulfonic acid group can influence the electronic transitions within the chromophore, subtly altering its absorption spectrum.
The Azo Synthesis Pathway
The overall process involves two distinct, sequential reactions: Diazotization and Azo Coupling.
Workflow Overview
Caption: Fig 2. Key steps in the synthesis of the azo dye.
Characterization and Analysis
-
UV-Visible Spectroscopy: Dissolve a small, accurately weighed sample of the purified dye in a suitable solvent (e.g., water) and record its absorption spectrum (typically 200-800 nm). The wavelength of maximum absorbance (λ_max) is a key characteristic of the dye's color.
-
FT-IR Spectroscopy: Analyze the solid dye to identify key functional groups. Look for characteristic peaks for the azo bond (-N=N-) stretch (around 1600 cm⁻¹) and the sulfonic acid group (-SO₃H) stretches. [7]* NMR Spectroscopy (¹H, ¹³C): Provides detailed structural confirmation of the final product.
Safety and Hazard Management
-
3-Hydrazinylbenzenesulfonic Acid / 3-Aminobenzenesulfonic Acid: These compounds are harmful if swallowed and can cause skin and serious eye irritation. [8][9]Avoid inhalation of dust and direct contact with skin and eyes. [9][10]* Sodium Nitrite (NaNO₂): A strong oxidizer and is toxic if ingested.
-
Concentrated Acids and Bases (HCl, NaOH): Highly corrosive. Handle with extreme care, using appropriate PPE.
-
Azo Dyes: While many azo dyes are safe, some can be metabolized (e.g., by gut bacteria) via reductive cleavage of the azo bond to release the original aromatic amines, which may be carcinogenic. [11]Handle all synthesized dyes as potentially hazardous until proven otherwise.
Applications in Research and Development
The principles outlined here are foundational for creating a diverse library of sulfonated azo compounds.
-
Drug Development: Azo compounds have been investigated as antibacterial agents and prodrugs. [12][11]For example, the azo bond in drugs like Sulfasalazine is cleaved by colonic bacteria to release the active therapeutic agent locally.
-
Biomedical Imaging & Sensing: The intense color and potential for fluorescence make azo dyes useful as biological stains, pH indicators, and components of chemical sensors. [13][14]The water solubility imparted by the sulfonic acid group is crucial for these bio-applications.
References
- The Essential Role of Benzenesulfonic Acid in Dye and Pigment Manufacturing. (n.d.). Google Cloud.
- Azo dye. (n.d.). In Wikipedia.
- Griffiths, J., & Hill, J. (1984). Sulphonic Acid Groups in Monoazo Acid Dyes and Their Effect on Lightfastness on Nylon 66. Journal of the Society of Dyers and Colourists, 100(9), 258-261.
- Chemistry For Everyone. (2025, April 15).
- Lim, S. L., et al. (2018). Revealing the influences of functional groups in azo dyes on the degradation efficiency and power output in solar photocatalytic fuel cell. Scientific Reports, 8(1), 1-13.
- Diener, H., & Zollinger, H. (1986). Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions. Canadian Journal of Chemistry, 64(6), 1102-1109.
- Lubs, H. A. (1919). A Method for the Purification of Certain Azo Dyes. Journal of Industrial & Engineering Chemistry, 11(5), 456-457.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 11).
- The Synthesis of Azo Dyes. (n.d.). University of Toronto Scarborough.
- Therapeutic Applications of Azo Dye Reduction: Insights From Methyl Orange Degradation for Biomedical Innov
- sulfonic acid dyes: Topics by Science.gov. (n.d.). Science.gov.
- Khan, M. N., Parmar, D. K., & Das, D. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini-Reviews in Medicinal Chemistry, 21(9), 1055-1072.
- Safety Data Sheet for 4-Hydrazinobenzenesulfonic Acid. (n.d.). TCI Chemicals.
- Iijima, T. (1955). Purification of Azo Dyes carrying Sulfonic Groups. Journal of Synthetic Organic Chemistry, Japan, 13(4), 179-183.
- Analytical study of some azo dyes and its medical applications. (2024). Journal of Kufa for Chemical Sciences, 3(17), 4201-4212.
- Azo dyes which contain sulfonic acid groups and oxdiazolyl radicals. (n.d.).
- Safety Data Sheet for 4-Hydrazinobenzenesulfonic acid hydrate. (2025, September 24). Thermo Fisher Scientific.
- Azo Coupling of Sulphanilic Acid with Resorcinol. (2025, December 25). CSIR NET LIFE SCIENCE COACHING.
- Stern, K. (1950). Effect of Sulfonated Azo Dyes on Mouse Tumors. Cancer Research, 10(9), 565-570.
- Azo coupling. (n.d.). In Wikipedia.
- Show the full reaction mechanism of product B between the diazonium salt precursor 4-aminobenzene sulfonic acid and the aromatic coupling reagent naphthalen-1-ol. (2019, October 16). Chegg.
- Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.
- Sponholz, W. R., & Place, B. (2001). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Fresenius' Journal of Analytical Chemistry, 370(7), 867-873.
- CHEM254 Experiment 5: Combinatorial Synthesis of an Azo Dye. (n.d.). Denison University.
- Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. (2021).
- Safety Data Sheet for 4-Hydrazinobenzenesulfonic acid, hemihydrate. (2009, September 22). Fisher Scientific.
- Safety Data Sheet. (2024, September 7). Sigma-Aldrich.
- Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. (2021). Revista de Chimie, 72(4), 223-234.
- The syntheses, structures and azo–hydrazone tautomeric studies of three triazole/tetrazole azo dyes. (2014). New Journal of Chemistry, 38(10), 4964-4972.
- Chemistry of Azo Dyes. (n.d.). Scribd.
- Safety Data Sheet for ARISTONIC® ACID 9800. (2014, September 2). ChemPoint.com.
- CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. (n.d.). IIP Series.
- Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Ability as an Acid-base Indicator. (2024). International Journal of Drug Delivery Technology, 14(4), 1-6.
- Method for preparing 3-hydrazinobenzoic acid hydrochloride. (n.d.).
- Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.). International Journal of Applied Biology and Pharmaceutical Technology, 3(3), 279-286.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Hong Kong University of Science and Technology.
- Diazotis
- General reaction for the diazotization and coupling reactions. (n.d.).
- Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evalu
Sources
- 1. Azo dye - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Sulphonic Acid Groups in Monoazo Acid Dyes and Their Effect on Lightfastness on Nylon 66 | Semantic Scholar [semanticscholar.org]
- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. sulfonic acid dyes: Topics by Science.gov [science.gov]
- 7. Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Azo coupling - Wikipedia [en.wikipedia.org]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Carbonyls with 3-Hydrazinylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive protocol for the derivatization of carbonyl compounds (aldehydes and ketones) using 3-Hydrazinylbenzenesulfonic acid (3-HBSA). Carbonyl compounds are a critical class of molecules in pharmaceutical sciences, environmental analysis, and clinical diagnostics. However, their analysis, particularly by mass spectrometry, can be challenging due to their volatility, low ionization efficiency, and poor chromatographic retention. Derivatization with 3-HBSA introduces a sulfonic acid group, significantly enhancing the hydrophilicity and ionization efficiency of the target analytes, thereby improving their detection and quantification. This document outlines the underlying chemical principles, a detailed step-by-step protocol, and key considerations for successful implementation.
Introduction: The Rationale for Carbonyl Derivatization
The accurate detection and quantification of carbonyl compounds are paramount in numerous scientific disciplines. In drug development, carbonyls can be critical intermediates, impurities, or metabolites. In environmental science, they are key atmospheric pollutants. Their inherent chemical properties, however, often present analytical hurdles. Chemical derivatization is a powerful strategy to overcome these limitations by chemically modifying the analyte to improve its analytical characteristics.[1][2]
This compound (3-HBSA) is a bifunctional reagent featuring a nucleophilic hydrazine group that selectively reacts with carbonyls, and a strongly acidic sulfonic acid group.[3] This dual functionality makes it an excellent derivatization agent for liquid chromatography-mass spectrometry (LC-MS) based analyses. The sulfonic acid moiety imparts a permanent negative charge, significantly enhancing ionization in negative electrospray ionization (ESI) mode, and improves the retention of otherwise volatile carbonyls in reversed-phase chromatography.
Mechanism of Action: Acid-Catalyzed Hydrazone Formation
The derivatization reaction proceeds via a well-established acid-catalyzed nucleophilic addition-elimination mechanism to form a stable hydrazone.[4][5] The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The nucleophilic nitrogen of the 3-HBSA hydrazine group then attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration, also acid-catalyzed, leads to the formation of the C=N double bond of the hydrazone.[5][6] The reaction is typically carried out under mildly acidic conditions to facilitate both the initial protonation of the carbonyl and the final dehydration step.[7]
Experimental Protocol: Derivatization of Carbonyls with 3-HBSA
This protocol provides a generalized procedure for the derivatization of carbonyl compounds in a sample matrix. Optimization of specific parameters may be required depending on the nature of the sample and the target analytes.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound (3-HBSA) | ≥98% | Sigma-Aldrich | Store desiccated at 2-8°C. |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific | |
| Water | LC-MS Grade | Fisher Scientific | |
| Formic Acid (FA) | LC-MS Grade | Sigma-Aldrich | |
| Carbonyl Standard(s) | Analytical Standard | Varies | For method development and QC. |
| Sample Matrix | e.g., plasma, urine, reaction mixture | ||
| Microcentrifuge tubes (1.5 mL) | |||
| Pipettes and tips | |||
| Vortex mixer | |||
| Heating block or water bath |
Preparation of Solutions
-
Derivatization Reagent (10 mg/mL 3-HBSA): Dissolve 10 mg of 3-HBSA in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. This solution should be prepared fresh daily.
-
Sample Preparation: The sample preparation will be matrix-dependent. For biological samples like plasma, a protein precipitation step is recommended. For example, add 400 µL of ice-cold methanol containing an internal standard to 100 µL of plasma, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be used for derivatization.[9]
Step-by-Step Derivatization Procedure
-
Sample Aliquoting: Transfer 50 µL of the prepared sample (or standard solution) to a 1.5 mL microcentrifuge tube.
-
Reagent Addition: Add 50 µL of the 10 mg/mL 3-HBSA derivatization reagent to the sample.
-
Vortexing: Briefly vortex the mixture to ensure homogeneity.
-
Incubation: Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.[9] The elevated temperature accelerates the reaction rate.
-
Cooling: After incubation, cool the samples to room temperature.
-
Centrifugation (Optional): Centrifuge the samples at high speed for 5-10 minutes to pellet any particulate matter.
-
Transfer: Transfer the supernatant to an LC vial for analysis.
Workflow Diagram
Caption: Workflow for carbonyl derivatization with 3-HBSA.
Analytical Considerations and Method Validation
LC-MS Parameters
-
Chromatography: A reversed-phase C18 column is typically suitable for separating the derivatized carbonyls. A gradient elution with mobile phases consisting of water and acetonitrile with 0.1% formic acid is a good starting point.
-
Mass Spectrometry: The analysis is best performed in negative ion mode to take advantage of the sulfonic acid group. Multiple Reaction Monitoring (MRM) can be used for targeted quantification of specific carbonyl-HBSA derivatives.
Optimization of Derivatization Conditions
For optimal results, it is advisable to optimize the following reaction parameters for your specific application:[10][11]
-
Reagent Concentration: A molar excess of 3-HBSA is necessary to drive the reaction to completion. A 10 to 100-fold molar excess over the expected maximum carbonyl concentration is a reasonable starting point.
-
Reaction Temperature and Time: Increasing the temperature generally decreases the required reaction time. A time-course experiment (e.g., 15, 30, 60, 90, 120 minutes) at a set temperature (e.g., 60°C) can determine the optimal incubation period.
-
pH: The reaction is acid-catalyzed. The inclusion of 0.1% formic acid in the derivatization reagent typically provides a suitable pH. However, for certain applications, buffering the reaction mixture may be necessary.
Trustworthiness and Self-Validation
To ensure the reliability of the derivatization protocol, the following quality control measures should be implemented:
-
Blank Samples: A reagent blank (containing only the derivatization reagent and solvent) should be run to identify any potential background contamination.
-
Positive Controls: A known carbonyl standard should be derivatized and analyzed with each batch of samples to verify the efficiency of the derivatization reaction.
-
Internal Standards: The use of a stable isotope-labeled internal standard corresponding to the analyte of interest is highly recommended for accurate quantification, as it corrects for variations in derivatization efficiency and matrix effects.[12]
Applications in Research and Development
The derivatization of carbonyls with 3-HBSA has broad applicability:
-
Pharmaceutical Development: For the quantification of aldehyde and ketone-containing drug molecules, metabolites, or degradation products in various biological matrices.
-
Clinical Diagnostics: For the analysis of disease biomarkers that are carbonyl compounds.
-
Environmental Monitoring: For the detection of volatile carbonyl pollutants in air and water samples after collection and extraction.[13][14]
Mechanistic Diagram
Caption: Acid-catalyzed formation of a hydrazone derivative.
Conclusion
The derivatization of carbonyl compounds with this compound is a robust and effective strategy to enhance their analytical detection, particularly by LC-MS. The protocol described herein provides a solid foundation for researchers, scientists, and drug development professionals to implement this valuable technique. By understanding the underlying chemical principles and systematically optimizing the reaction conditions, this method can be tailored to a wide range of applications, ultimately leading to more sensitive and reliable quantification of critical carbonyl analytes.
References
- ResearchGate. Scheme 4.
- National Institutes of Health.
- National Institutes of Health.
- PubMed. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. [Link]
- ResearchGate. Mechanism for hydrazone formation from carbonyl and hydrazine compound. [Link]
- Wikipedia. Hydrazone. [Link]
- ResearchGate. Optimization of derivatization conditions for the four reactive carbonyls by HBP. [Link]
- National Institutes of Health.
- ResearchGate.
- JoVE. Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS. [Link]
- ResearchGate.
- Journal of Fisheries Research.
- PubMed.
- ResearchGate.
- U.S. Environmental Protection Agency. Method 556.
- PubMed.
- National Institutes of Health. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. [Link]
- ResearchGate.
- National Institutes of Health. Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. [Link]
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Protocol for collection and HPLC analysis of volatile carbonyl compounds in breath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 138-30-7: this compound [cymitquimica.com]
- 4. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of the derivatization reaction and the solid-phase microextraction conditions using a D-optimal design and three-way calibration in the determination of non-steroidal anti-inflammatory drugs in bovine milk by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Optimizing post-column derivatize reaction conditions for detecting sulfonamides by high performance liquid chromatograph [hyyysci.com]
- 11. researchgate.net [researchgate.net]
- 12. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of biogenic carbonyl compounds in rainwater by stir bar sorptive extraction technique with chemical derivatization and gas chromatography‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Robust, Validated HPLC-DAD Method for the Quantification of 3-Hydrazinylbenzenesulfonic Acid
Abstract
This application note details a highly reliable and robust High-Performance Liquid Chromatography (HPLC) method coupled with a Diode Array Detector (DAD) for the accurate quantification of 3-Hydrazinylbenzenesulfonic acid. Due to its zwitterionic nature, possessing both a strongly acidic sulfonic acid group and a weakly basic hydrazinyl group, this analyte presents unique challenges for traditional reversed-phase chromatography. The described method utilizes a mixed-mode stationary phase, which provides both reversed-phase and anion-exchange retention mechanisms, ensuring excellent peak shape, selectivity, and retention. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a precise and validated method for the analysis of this important chemical intermediate.
Introduction and Scientific Rationale
This compound (CAS No. 138-30-7) is a key intermediate in the synthesis of various pharmaceuticals and azo dyes.[1] Its chemical structure, featuring a polar sulfonic acid moiety and a reactive hydrazinyl group on a benzene ring, makes it a highly polar, water-soluble compound.[2][3] The analytical quantification of such compounds is often challenging using conventional C18 reversed-phase HPLC columns, where they typically exhibit poor retention and elute at or near the solvent front, leading to inaccurate results.[4][5]
The inherent difficulty arises from the molecule's dual ionic character. At intermediate pH values, the sulfonic acid group is deprotonated (anionic), while the hydrazinyl group can be protonated (cationic), creating a zwitterion. To overcome these challenges, this method employs a mixed-mode chromatography approach. Specifically, a stationary phase with both reversed-phase (e.g., C18) and anion-exchange functionalities is used. This strategy offers multiple modes of interaction:
-
Reversed-Phase Interaction: The nonpolar benzene ring interacts with the hydrophobic ligands of the stationary phase.[6]
-
Anion-Exchange Interaction: The negatively charged sulfonate group interacts with the positively charged functional groups on the stationary phase surface.[7]
By carefully controlling mobile phase parameters such as pH and ionic strength, we can modulate these interactions to achieve optimal retention, peak symmetry, and resolution from potential impurities.[7] The Diode Array Detector (DAD) is selected for its ability to monitor a range of wavelengths simultaneously, allowing for the determination of the optimal detection wavelength and the assessment of peak purity, which is a critical component of method specificity.
Experimental Workflow and Protocol
Instrumentation and Equipment
-
HPLC System equipped with a binary or quaternary pump, degasser, autosampler, and column thermostat.
-
Diode Array Detector (DAD).
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or Nylon).
Chemicals and Reagents
-
This compound reference standard (≥95% purity).
-
Acetonitrile (HPLC grade).
-
Ammonium Acetate (HPLC grade).
-
Formic Acid (LC-MS grade).
-
Deionized water (18.2 MΩ·cm).
Step-by-Step Protocol: Standard and Sample Preparation
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Acetate solution in deionized water. Adjust the pH to 4.5 using Formic Acid. Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Diluent Preparation:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio. This ensures compatibility with the initial chromatographic conditions.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly. This solution should be stored at 2-8°C and can be used for up to 7 days.
-
-
Calibration Standards (e.g., 1-100 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent. A typical calibration range would include 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample material expected to contain this compound.
-
Dissolve the material in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
-
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in Table 1.
| Parameter | Condition |
| HPLC Column | Mixed-Mode Reversed-Phase/Anion-Exchange Column (e.g., Amaze TR, 3 µm, 4.6 x 150 mm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10% to 60% B; 15-17 min: 60% B; 17-18 min: 60% to 10% B; 18-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| DAD Wavelength | Quantification: 245 nm; Purity Analysis: 210-400 nm |
| Run Time | 25 minutes |
| Table 1: Optimized HPLC-DAD Conditions. |
Rationale for Method Parameters
-
Column Choice: A mixed-mode column is essential for retaining the highly polar analyte. The combination of C18 and anion-exchange ligands provides the necessary dual retention mechanism.[7]
-
Mobile Phase pH: A pH of 4.5 is chosen to ensure the sulfonic acid group (-SO₃H, a strong acid) is fully deprotonated and negatively charged, promoting strong anion-exchange interaction. The hydrazinyl group (weakly basic) will be partially protonated, enhancing overall polarity.
-
Buffer System: Ammonium acetate is a volatile buffer, making this method compatible with mass spectrometry (LC-MS) if further characterization is needed.[4] Its ionic strength facilitates the ion-exchange mechanism.
-
Gradient Elution: The gradient program allows for the elution of any less polar impurities that may be retained by the reversed-phase mechanism, ensuring a clean baseline and good peak separation.
-
Detection Wavelength: The aromatic nature of the compound suggests strong UV absorbance. A wavelength of 245 nm is selected as a typical absorption maximum for substituted benzene rings, offering a good balance of sensitivity and selectivity.[8]
Method Validation Protocol
To ensure the method is fit for its intended purpose, it must be validated according to international standards such as the ICH Q2(R1) guidelines.
System Suitability Testing (SST)
Before any validation run or sample analysis, a system suitability test must be performed by injecting the standard solution (e.g., 50 µg/mL) five times. The results must meet the criteria in Table 2.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 3000 | Indicates column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Confirms injection and system precision. |
| %RSD of Retention Time | ≤ 1.0% | Confirms pumping and mobile phase stability. |
| Table 2: System Suitability Test Criteria. |
Validation Parameters
-
Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), and a spiked sample. The analyte peak should be free from interference at its retention time. Peak purity analysis using the DAD should confirm spectral homogeneity across the peak.
-
Linearity: Analyze the prepared calibration standards (1-100 µg/mL) in triplicate. Plot the average peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): Analyze a sample matrix (placebo) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the repeatability test on a different day with a different analyst or on a different instrument. The cumulative %RSD for both sets of data should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) and Detection (LOD): Determine experimentally by analyzing progressively more dilute solutions. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N ≥ 10), while the LOD is the lowest concentration that can be detected (typically S/N ≥ 3).
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., pH ± 0.2 units, column temperature ± 2 °C, flow rate ± 0.1 mL/min). The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during routine use.
Visualization of the Analytical Workflow
The following diagram illustrates the complete analytical process from sample receipt to final data reporting.
Diagram 1: HPLC-DAD analytical workflow for this compound.
Conclusion
The HPLC-DAD method presented in this application note provides a selective, linear, accurate, and precise solution for the quantification of this compound. By employing a mixed-mode stationary phase, the inherent analytical challenges posed by the analyte's high polarity are effectively overcome. The comprehensive validation protocol ensures that the method is robust and reliable for routine use in quality control and research environments, delivering trustworthy results for process monitoring and product release.
References
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from SIELC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDn1eB4tLRVhdgVIhQK0BfurPeKlai_TtCX5F57xBH2mRkLRxAEsubKa-FN3a0OiyCDw9oSzEbPruP6V2jiMa4c_uJpM-aCzixHpmi5azMmYR08aTjX9rhPkLt2C8nyHIq9KP5iLeA89Evx3n07JjaDn8_OCoqUaDQkXvdpwLfbYMohm9IFu5L]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from HELIX Chromatography. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYB-AjxpCSvaXoS4Gu5So7p7OcPCLnxIHNGuoj4uiDWLP824cnWiChcwQvvlLuOZbcn7OZCdhac5u6H0vsbqcmde187NA0IhRIttCGDSyY0sPHKDP0nFWewpARjvW8NwyebcWtrw==]
- Shodex. (n.d.). Analysis of Alkyl Sulfonic Acids (1) (NI-424). Retrieved from Shodex HPLC Columns and Standards. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG0KAsQxvYo71asGehhiLbcH1TrzmHP9z5ATMk8tCwldQX0PcDhYnn7sHf9JwyT1no8FhPgAYt_V_E9YYOx-bFl7LF5SySjmyKhIlghIsojm5lwRqRb7vnR8yZw3Fe1KiaVoog]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from HELIX Chromatography. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKcV0JEu23Zz95uewaakZtO4V_UnhkUhXzK7bcWHhUDrgMEKfu32-i4gZ1mdkENiN93WLHUgxVPzDnhaKj491f76DfdWdzyH54OhuR9n7VTDhcmK6YDDlJWr4eh3skuCwWfY5w-psdRt2v1pGycmcU]
- LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from LCGC International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMj5BWfoLN9PSAA9LTLMkg0Ad9VYcbLfvawTRte6rKoLgQOi0qclB4uP0bTyqh3ZPPO66sHQX7c7hVmipBQkC-j34mGHTxFoo1CsiaratoJfyM1sc54Q5yYnYWZft-D7yEcKnsLvIoURu_MkJ6hDp1oeaEH3hxF1c0rbeU9-CWzcS7HvW0gN-xiIpvXY63lYG25g==]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyadybRJjtb0_BYzt7_rIPFBvdJnEOgt-8HS2QPE8FGHRtmjdKLtKapUNuN5yjXj8ZnaOwmRprSKqMAEwG9LKdVEwcxm8rScZRr1EW4K6QAe9hziaUkPdYluQ7_Wpaej30skwEWfExA5NdGoLjs2dIZtD7Y0sAVZE2EA==]
- Fisher Scientific. (n.d.). 4-Hydrazinobenzenesulfonic acid hydrate, 98%. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRD64hmruwfkl3MiyBiqahs_qpN-VU4nAXvmxO85ylDLupS3ArGL5vRvgFl9tfKazt3I1RvoVjygMfSbB5T1X4N8ji3IRGKYxAwuxGPhhndag6vYKI7jBGBslNcktRCbRO_F-iO8FuJG__QAE3P-WVDTjwcLw_3VvjTH9ABo0dOwW8yIIi8edmJPRmZOZPpakRHhXbjLDa3lGxAMVHL6NDAzMbidSSwQ==]
- MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEldZGSCGZvakrMkE1wJpwjgdP3ALEHfjo1GFZpZCygPPOOybsTH5YMuK9y8wsH4lgVnKUgcu0tShmO_3Fi-r7vOcbDYyPI1lVSRHsDbsCxtrK9rfuZDZNR8AA0TvHNme-zwDRjKPUnrEnYZXlEdV8G1L5Iu4NbCSEx_BRKkVz0jddqUMFMJ4LVWx73fbykVP65wumwaDZJIYM9hjAD39DnsSV95rsPh0th3C8aBMZ33I5wz4JUgkFnI27cBJyKdhjKeQc==]
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from Jordi Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-jmlCFx-hokIR9rmQdIEYhNqfnaWcAT4z_QX4ABdVzTxDJFYjvf5SWLeedanRYuRVt_CF8zrvwUBCCH7nnV-8LzVe_YYliSuFBHCg9IIxBnNLt3_ZyvGrqCpGea50ftIjkKckmrLPO3RcCzzeHzS9aFVyRQ==]
- ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpECzt0tyUoDHUZgdfEn-6_opHcczjwbGurTrGf8MuCmv2xa1yABEE0nn2JCzlLyqyjEd8U8Q_Er2eFmlblssI7jOOBg3jg0J64j7xJlL2hibZToBb57D2MOvxnrP8bfYDVGRbfK-a1i_w8WdhXpvRkXPnYIpp3loOZAmnE0EIwlrn_GZnkmhUFO7ySjAdAfIMeZtgtUUjjk4WWZVipO9uBVgpFfA_dsT-yJxoDS_f9WsY_qy73a646SF5Hwve9C4=]
Sources
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. 98-71-5 CAS MSDS (4-Hydrazinobenzenesulfonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. helixchrom.com [helixchrom.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. jordilabs.com [jordilabs.com]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
The Versatility of 3-Hydrazinylbenzenesulfonic Acid: A Gateway to Bioactive Heterocycles
Introduction: A Multifaceted Building Block in Heterocyclic Chemistry
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Among the myriad of starting materials, 3-Hydrazinylbenzenesulfonic acid stands out as a particularly versatile and strategic building block. Its bifunctional nature, possessing both a reactive hydrazine moiety and a solubilizing, pharmacologically relevant sulfonic acid group, opens a direct and efficient pathway to a diverse array of sulfonated heterocycles. These resulting compounds, including pyrazoles, indoles, pyridazines, and triazoles, are of significant interest due to their wide spectrum of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory agents.[1][2][3][4][5][6]
The presence of the sulfonic acid group imparts unique physicochemical properties to the final molecules, often enhancing their aqueous solubility and bioavailability, which are critical parameters in drug design. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of key heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to facilitate their successful implementation in the laboratory.
I. Synthesis of Sulfonated Pyrazoles via Knorr Cyclization
The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8] When employing this compound, this reaction provides a straightforward entry to 1-(3-sulfophenyl)pyrazoles, a class of compounds with demonstrated biological potential, including activity as carbonic anhydrase inhibitors.[4][9]
Causality in Experimental Design:
The choice of an acid catalyst is pivotal in the Knorr synthesis.[8] A catalytic amount of a protic acid, such as acetic acid, facilitates the initial condensation to form a hydrazone intermediate. The subsequent intramolecular cyclization and dehydration are often promoted by heating. The regioselectivity of the initial nucleophilic attack of the substituted hydrazine on the unsymmetrical 1,3-dicarbonyl compound is a key consideration, influenced by both steric and electronic factors of the substituents.
Experimental Workflow: Knorr Pyrazole Synthesis
Caption: Workflow for the Knorr synthesis of sulfonated pyrazoles.
Detailed Protocol: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.88 g, 10 mmol) in ethanol (50 mL).
-
Reagent Addition: To this solution, add acetylacetone (1.0 g, 10 mmol) followed by 3-4 drops of glacial acetic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the solid precipitate and wash with cold ethanol. Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonic acid.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques (¹H NMR, ¹³C NMR, and MS).
| Parameter | Value | Reference |
| Starting Material 1 | This compound | N/A |
| Starting Material 2 | Acetylacetone | N/A |
| Catalyst | Glacial Acetic Acid | [7][8] |
| Solvent | Ethanol | [7] |
| Reaction Temperature | Reflux | [7] |
| Reaction Time | 4-6 hours | N/A |
| Expected Yield | 85-95% | N/A |
II. Fischer Indole Synthesis: Access to Sulfonated Indoles
The Fischer indole synthesis is a powerful and widely used method for the construction of the indole nucleus from an arylhydrazine and a ketone or aldehyde under acidic conditions.[10][11] Utilizing this compound in this reaction leads to the formation of indoles bearing a sulfonic acid group on the benzene ring, which are of interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents.[2][12]
Mechanistic Insight:
The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement upon acid catalysis. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[13] The choice of a suitable acid catalyst (Brønsted or Lewis acids) and reaction conditions are crucial for achieving high yields.[10]
Experimental Workflow: Fischer Indole Synthesis
Caption: Workflow for the Fischer synthesis of sulfonated indoles.
Detailed Protocol: Synthesis of 2-methyl-1H-indole-5-sulfonic acid
-
Phenylhydrazone Formation: In a round-bottom flask, dissolve this compound (1.88 g, 10 mmol) in a mixture of ethanol (30 mL) and glacial acetic acid (5 mL). Add propanal (0.58 g, 10 mmol) and stir the mixture at room temperature for 1 hour. The formation of the phenylhydrazone can be monitored by TLC.
-
Cyclization: To the reaction mixture, add polyphosphoric acid (PPA) (10 g) and heat the mixture to 100-120 °C for 2-3 hours with vigorous stirring.
-
Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. Neutralize the acidic solution carefully with a saturated sodium bicarbonate solution.
-
Purification: The precipitated solid is collected by filtration, washed with water, and dried. Recrystallization from ethanol-water affords the pure 2-methyl-1H-indole-5-sulfonic acid.
-
Characterization: The structure of the product should be confirmed by spectroscopic analysis.
| Parameter | Value | Reference |
| Starting Material 1 | This compound | N/A |
| Starting Material 2 | Propanal | N/A |
| Catalyst | Polyphosphoric Acid (PPA) | [10] |
| Solvent | Ethanol/Acetic Acid | [11] |
| Reaction Temperature | 100-120 °C | [13] |
| Reaction Time | 2-3 hours | N/A |
| Expected Yield | 70-85% | N/A |
III. Synthesis of Sulfonated Pyridazines and Pyridazinones
Pyridazine and its derivatives are an important class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including anticancer and antimicrobial properties.[5][6][14] The reaction of this compound with 1,4-dicarbonyl compounds or γ-keto acids provides a direct route to sulfonated pyridazines and pyridazinones.
Rationale for Synthetic Approach:
The synthesis of pyridazines from 1,4-dicarbonyl compounds and hydrazines is a well-established cyclocondensation reaction.[15] For the synthesis of pyridazinones, γ-keto acids are the preferred starting materials, reacting with hydrazines to form the heterocyclic ring.[14] The presence of the sulfonic acid group on the phenylhydrazine precursor allows for the direct incorporation of this functional group into the final pyridazine structure.
Experimental Workflow: Pyridazinone Synthesis
Caption: Workflow for the synthesis of sulfonated pyridazinones.
Detailed Protocol: Synthesis of 6-(4-methoxyphenyl)-2-(3-sulfophenyl)-4,5-dihydropyridazin-3(2H)-one
-
Reaction Setup: In a 100 mL round-bottom flask, place a mixture of 4-(4-methoxyphenyl)-4-oxobutanoic acid (2.08 g, 10 mmol) and this compound (1.88 g, 10 mmol) in absolute ethanol (40 mL).
-
Reaction Conditions: Reflux the mixture for 8-10 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture in an ice bath. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent system like ethanol/DMF to obtain the pure pyridazinone derivative.
-
Characterization: Characterize the final product using appropriate spectroscopic methods.
| Parameter | Value | Reference |
| Starting Material 1 | This compound | N/A |
| Starting Material 2 | 4-(4-methoxyphenyl)-4-oxobutanoic acid | N/A |
| Solvent | Absolute Ethanol | [15] |
| Reaction Temperature | Reflux | [15] |
| Reaction Time | 8-10 hours | N/A |
| Expected Yield | 75-90% | N/A |
IV. Access to Sulfonated Triazoles
Triazole derivatives are a highly important class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry.[16] While various synthetic routes to triazoles exist, those involving hydrazine derivatives are particularly common for the synthesis of 1,2,4-triazoles. The use of this compound allows for the synthesis of triazoles with a sulfonated phenyl substituent, which can modulate their biological activity.
Synthetic Strategy:
A common strategy for the synthesis of 1,2,4-triazoles involves the reaction of hydrazines with compounds containing a C=N-X moiety, such as acyl chlorides followed by cyclization, or through multi-component reactions. For instance, reaction with an isothiocyanate followed by cyclization is a viable route.
Experimental Workflow: 1,2,4-Triazole Synthesis
Caption: Workflow for the synthesis of sulfonated 1,2,4-triazoles.
Detailed Protocol: Synthesis of 4-allyl-5-(3-sulfophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Thiosemicarbazide Formation: A mixture of this compound (1.88 g, 10 mmol) and allyl isothiocyanate (1.0 g, 10 mmol) in ethanol (50 mL) is refluxed for 4 hours.
-
Cyclization: To the resulting solution, add a solution of sodium hydroxide (0.8 g, 20 mmol) in water (10 mL) and reflux for another 6 hours.
-
Work-up and Isolation: After cooling, the reaction mixture is poured into ice-water and acidified with dilute hydrochloric acid.
-
Purification: The precipitated solid is filtered, washed with water, and recrystallized from aqueous ethanol to give the pure triazole derivative.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic analysis.
| Parameter | Value | Reference |
| Starting Material 1 | This compound | N/A |
| Starting Material 2 | Allyl isothiocyanate | N/A |
| Reagent | Sodium Hydroxide | N/A |
| Solvent | Ethanol | N/A |
| Reaction Temperature | Reflux | N/A |
| Reaction Time | 10 hours (total) | N/A |
| Expected Yield | 65-80% | N/A |
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile starting material for the synthesis of a wide range of sulfonated heterocyclic compounds. The protocols detailed in this application note for the synthesis of pyrazoles, indoles, pyridazines, and triazoles are robust and can be adapted for the preparation of a diverse library of analogues for biological screening. The presence of the sulfonic acid moiety not only enhances the aqueous solubility of these compounds but also provides a handle for further chemical modification. The continued exploration of this building block in heterocyclic synthesis is expected to yield novel compounds with significant therapeutic potential, contributing to the advancement of drug discovery and development.
References
- Biologically important sulfonylated/sulfenylated indoles. (n.d.). ResearchGate.
- Mushtaq, I., & Ahmed, A. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. [Link]
- Synthesis of biologically active sulfonamide-based indole analogs: a review. (n.d.). SpringerLink.
- Jadhav, M. M., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31583–31597. [Link]
- Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025). ACS Omega. [Link]
- Mushtaq, I., & Ahmed, A. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. ResearchGate.
- Wang, Y., et al. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry, 10, 918331. [Link]
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2016). Medicinal Chemistry. [Link]
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). International Journal of Pharmaceutical Sciences and Research.
- A mild protocol for efficient preparation of functional molecules containing triazole. (2024). RSC Advances. [Link]
- Fischer indole synthesis. (n.d.). Wikipedia.
- Synthesis, characterization and antimicrobial activity of some novel pyridazine and triazolopyridazine containing sulfonamides. (2021). European Journal of Chemistry. [Link]
- Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP.
- Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2023). Current Medicinal Chemistry. [Link]
- Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2016). ResearchGate.
- Design, Synthesis, and Biological Evaluation of 1,2,3-Triazole-linked triazino[5,6-b]indole-benzene sulfonamide Conjugates as Potent Carbonic Anhydrase I, II, IX, and XIII Inhibitors. (1989). Molecules. [Link]
- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). European Journal of Medicinal Chemistry. [Link]
- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules. [Link]
- Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
- Synthesis and chemistry of pyridazin-3(2H)-ones. (2018). Tetrahedron. [Link]
- 1-Alkyl-3-amino-5-aryl-1H-[2][12][17]triazoles: novel synthesis via cyclization of N-acyl-S-methylisothioureas with alkylhydrazines and their potent corticotropin-releasing factor-1 (CRF(1)) receptor antagonist activities. (2001). Bioorganic & Medicinal Chemistry Letters, 11(24), 3165-3168. [Link]
- Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. (2024). Journal of Research in Chemistry.
- Sajjadifar, S., et al. (2014). Fischer's reaction on some phenyl hydrazines derivatives with some ketones in the presence of citric acid as a new catalyst. Scientia Iranica, 21(6), 2165-2172.
- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of pyridazinone derivatives. (n.d.). ResearchGate.
- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2021). Molecules. [Link]
- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie International Edition, 57(36), 11808–11813. [Link]
Sources
- 1. [PDF] Synthesis of biologically active sulfonamide-based indole analogs: a review | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. d-nb.info [d-nb.info]
- 13. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. chemistryjournal.net [chemistryjournal.net]
Application Note & Protocol: Electrochemical Synthesis of Bio-active Scaffolds Using Sulfonyl Hydrazide Precursors
Introduction: A Greener Approach to Sulfonyl-Containing Molecules
Sulfonyl-containing compounds are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities that have led to their use as antibacterial, anticonvulsant, and anticancer agents.[1][2] Traditionally, the synthesis of these vital molecules has relied on methods that often require harsh oxidants, transition-metal catalysts, and produce significant chemical waste.[3] Electrosynthesis has emerged as a powerful and sustainable alternative, leveraging the clean power of electrons to drive chemical transformations.[4] This approach aligns with the principles of green chemistry by minimizing reagent use and waste generation.[5]
Among the various precursors for generating the key sulfonyl radical, sulfonyl hydrazides have proven to be exceptionally versatile and practical.[6][7] These compounds are typically stable, easy to handle, and moisture-compatible, making them ideal reagents for a wide range of synthetic applications.[3][8] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the electrochemical synthesis of sulfonylated compounds using sulfonyl hydrazide precursors, with a focus on 3-pyridylsulfonyl hydrazide (3-HBSA) as a representative example. We will delve into the underlying mechanisms, provide a step-by-step protocol for a typical reaction, and discuss the broader applications of this technology.
Core Principles: The Electrochemical Generation of Sulfonyl Radicals
The electrochemical synthesis of sulfonylated compounds from sulfonyl hydrazides hinges on the anodic oxidation of the sulfonyl hydrazide to generate a highly reactive sulfonyl radical.[3][9] This radical species can then engage in a variety of bond-forming reactions, most notably the addition to unsaturated systems like alkenes and alkynes, or the functionalization of heterocycles.[9][10]
The overall process can be summarized in the following key steps, often facilitated by a mediator such as the iodide ion:
-
Mediator Oxidation: At the anode, the iodide ion (I⁻) is oxidized to molecular iodine (I₂) or a related electrophilic iodine species.[11]
-
Sulfonyl Radical Generation: The in-situ generated iodine species reacts with the sulfonyl hydrazide (e.g., 3-HBSA) to produce a sulfonyl iodide intermediate. This intermediate is unstable and readily decomposes to form the desired sulfonyl radical (R-SO₂•) and an iodine radical.[11]
-
Radical Addition: The sulfonyl radical adds to a suitable substrate, such as an alkene, to form a new carbon-centered radical intermediate.
-
Oxidation and Elimination: This intermediate is then oxidized at the anode to a carbocation, which subsequently undergoes elimination to yield the final vinyl sulfone product.[9][12]
This mechanistic pathway highlights the elegance of electrosynthesis, where the electrode serves as a "traceless" reagent for oxidation, avoiding the need for stoichiometric chemical oxidants.[8]
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Reaction Mechanism
Caption: General mechanism for electrochemical sulfonylation.
Experimental Workflow
Caption: A typical experimental workflow for electrosynthesis.
Detailed Protocol: Electrochemical Synthesis of (E)-Vinyl Sulfones
This protocol provides a method for the synthesis of (E)-vinyl sulfones from alkenes and sulfonyl hydrazides, adapted from established procedures.[11][12][13]
Materials and Reagents
-
Sulfonyl Hydrazide: e.g., 3-pyridylsulfonyl hydrazide (3-HBSA) or p-toluenesulfonyl hydrazide.
-
Alkene Substrate: e.g., Styrene.
-
Supporting Electrolyte: Tetrabutylammonium iodide (n-Bu₄NI) or ammonium iodide (NH₄I).[14]
-
Solvent: Deionized water or a mixture of acetonitrile (MeCN) and water.
-
Electrodes: Platinum (Pt) foil or graphite electrodes.
-
Power Supply: A constant current power supply.
-
Electrochemical Cell: An undivided glass beaker or a specialized electrochemical cell.
-
Magnetic Stirrer and Stir Bar.
-
Standard laboratory glassware for workup and purification.
Apparatus Setup
-
Assemble a simple undivided electrochemical cell using a glass beaker.
-
Place two electrodes (e.g., Pt foil, 1.0 cm x 1.5 cm) parallel to each other at a distance of approximately 1-2 cm.
-
Connect the electrodes to a constant current power supply.
-
Place the cell on a magnetic stirrer and add a stir bar.
Electrochemical Procedure
-
To the electrochemical cell, add the sulfonyl hydrazide (1.0 mmol), the alkene substrate (0.5 mmol), and the supporting electrolyte (e.g., n-Bu₄NI, 10 mol%).
-
Add the solvent (e.g., 5.0 mL of saturated (NH₄)₂CO₃ aqueous solution) to the cell.[13]
-
Stir the mixture vigorously to ensure homogeneity.
-
Begin the electrolysis by applying a constant current (e.g., 40 mA).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-5 hours.
Workup and Purification
-
Once the reaction is complete, turn off the power supply.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure (E)-vinyl sulfone.
Data Presentation: Substrate Scope and Reaction Conditions
The electrochemical sulfonylation of alkenes with sulfonyl hydrazides is compatible with a wide range of functional groups. The following table summarizes typical reaction conditions and outcomes for various substrates.
| Entry | Sulfonyl Hydrazide | Alkene | Electrolyte | Solvent | Current (mA) | Time (h) | Yield (%) |
| 1 | p-Toluenesulfonyl hydrazide | Styrene | n-Bu₄NI | Sat. aq. (NH₄)₂CO₃ | 40 | 3 | 85[13] |
| 2 | 4-Methoxybenzenesulfonyl hydrazide | Styrene | n-Bu₄NI | Sat. aq. (NH₄)₂CO₃ | 40 | 3 | 82[13] |
| 3 | 4-Fluorobenzenesulfonyl hydrazide | Styrene | n-Bu₄NI | Sat. aq. (NH₄)₂CO₃ | 40 | 3 | 78[13] |
| 4 | Thiophene-2-sulfonyl hydrazide | Styrene | n-Bu₄NI | Sat. aq. (NH₄)₂CO₃ | 40 | 3 | 68[12] |
| 5 | p-Toluenesulfonyl hydrazide | 4-Methylstyrene | n-Bu₄NI | Sat. aq. (NH₄)₂CO₃ | 40 | 3 | 80[13] |
| 6 | p-Toluenesulfonyl hydrazide | 4-Chlorostyrene | n-Bu₄NI | Sat. aq. (NH₄)₂CO₃ | 40 | 3 | 75[13] |
Broader Applications and Future Outlook
The electrochemical approach using sulfonyl hydrazide precursors is not limited to the synthesis of vinyl sulfones. It has been successfully applied to a variety of synthetic transformations, including:
-
Functionalization of Heterocycles: Direct C-H sulfonylation of biologically relevant heterocyclic scaffolds.[3][9]
-
Cascade Reactions: The formation of complex molecular architectures through a sequence of intramolecular reactions initiated by the sulfonyl radical.[3][6]
-
Synthesis of β-Keto Sulfones: The oxysulfonylation of alkynes.[3]
-
Formation of Thiosulfonates: The reaction of sulfonyl hydrazides with thiols.[14]
The continued development of electrochemical methods in organic synthesis promises to deliver even more efficient, selective, and environmentally benign routes to valuable molecules. For drug development professionals, this technology offers a powerful tool for the rapid generation of compound libraries and the synthesis of complex active pharmaceutical ingredients.
References
- The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega. [Link]
- The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies.
- Progress in the Electrochemical Reactions of Sulfonyl Compounds. OUCI. [Link]
- The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega. [Link]
- Sulfonyl hydrazides as sulfonyl sources in organic synthesis.
- Recent Advances in Electrochemical Sulfonylation using Sodium Sulfinates as Sulfonyl Radical Precursors.
- Electrochemical synthesis of sulfonyl fluorides from sulfonyl hydrazides. RSC Publishing. [Link]
- Progress in the Electrochemical Reactions of Sulfonyl Compounds.
- Electrochemical sulfonylation with sulfur dioxide: a sustainable strategy for organic synthesis. RSC Publishing. [Link]
- Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. PMC. [Link]
- Oxidative C–H Sulfonylation of Hydrazones Enabled by Electro-chemistry. Thieme. [Link]
- Electrochemical Construction of C–S Bond: A Green Approach for Preparing Sulfur-Containing Scaffolds. Thieme. [Link]
- Electrochemical sulfonylation of thiols with sulfonyl hydrazides: A metal- and oxidant-free protocol for the synthesis of thiosulfonates.
- Direct Metal‐ and Reagent‐Free Sulfonylation of Phenols with Sodium Sulfinates by Electrosynthesis.
- Electrochemical sulfonylation of alkenes with sulfonyl hydrazides: A metal- And oxidant-free protocol for the synthesis of (E)-vinyl sulfones in water.
- Multicomponent Electrosynthesis of Enaminyl Sulfonates Starting from Alkylamines, SO2, and Alcohols. PMC. [Link]
- Synthesis and Redox Properties of Sulfur-containing Heterocycles Having Ferrocene Unit. J-STAGE. [Link]
- Electrochemical sulfonylation of alkenes with sulfonyl hydrazides: a metal- and oxidant-free protocol for the synthesis of ( E ) - SciSpace. [Link]
- Advances in photochemical and electrochemical incorporation of sulfur dioxide for the synthesis of value-added compounds. RSC Publishing. [Link]
- Electrochemical sulfonylation of alkenes with sulfonyl hydrazides: a metal- and oxidant-free protocol for the synthesis of (E)
- Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Deriv
- Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization.
- Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles. PMC. [Link]
- Structures of sulfonyl hydrazone ligands and their complexes.
- Electrochemistry-Mediated Synthesis of Hydrazine
Sources
- 1. Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical sulfonylation with sulfur dioxide: a sustainable strategy for organic synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Redox Properties of Sulfur-containing Heterocycles Having Ferrocene Unit [jstage.jst.go.jp]
- 11. Electrochemical sulfonylation of alkenes with sulfonyl hydrazides: a metal- and oxidant-free protocol for the synthesis of ( E )-vinyl sulfones in wat ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07212E [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Hydrazinylbenzenesulfonic Acid as a Versatile Building Block in Modern Organic Synthesis
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 3-hydrazinylbenzenesulfonic acid. We will move beyond simple reaction schemes to explore the causality behind its reactivity and provide robust, field-proven protocols for its use in constructing high-value heterocyclic scaffolds.
Strategic Overview: The Bifunctional Advantage
This compound is a uniquely valuable building block in organic synthesis, primarily due to its bifunctional nature. It combines the potent nucleophilicity of a hydrazine moiety with the strong electron-withdrawing and water-solubilizing properties of a sulfonic acid group.
-
The Hydrazine Moiety (-NHNH₂): This is the primary reactive handle for constructing nitrogen-containing heterocycles. It readily participates in condensation reactions with carbonyl compounds and serves as a key component in classical named reactions.
-
The Sulfonic Acid Moiety (-SO₃H): This group profoundly influences the molecule's physical and chemical properties. It acts as a powerful electron-withdrawing group, modulating the reactivity of the aromatic ring and the hydrazine. Crucially, it imparts significant aqueous solubility to the parent molecule and subsequent products, a desirable trait in pharmaceutical development for improving bioavailability and facilitating purification.
This guide will focus on two cornerstone applications that leverage this unique structure: the synthesis of sulfonated pyrazoles and the venerable Fischer indole synthesis for creating sulfonated indoles.
Core Data and Safety Mandates
Before proceeding with any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
Physicochemical Data
| Property | Value |
| Chemical Formula | C₆H₈N₂O₃S |
| Molecular Weight | 188.21 g/mol |
| CAS Number | 138-03-4 |
| Appearance | Off-white to light brown crystalline powder |
| Solubility | Soluble in water, limited solubility in organic solvents |
Mandatory Safety & Handling Protocol
Arylhydrazines are a class of compounds that require careful handling. The following protocols are based on established safety data for closely related compounds and must be strictly adhered to.[1][2][3]
-
Hazard Statement: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (inspect before use), and chemical safety goggles or a face shield.[2]
-
Handling:
-
Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust.[1][2]
-
Avoid dust generation.
-
Do not eat, drink, or smoke in the work area.
-
Wash hands and face thoroughly after handling.
-
Store the reagent in a tightly closed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere as it may be air-sensitive.[1]
-
-
First Aid:
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor immediately.
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Application I: Synthesis of Water-Soluble Pyrazole Scaffolds
The pyrazole ring is a privileged scaffold in medicinal chemistry, found in drugs like Celecoxib (an anti-inflammatory agent).[4] The reaction of a hydrazine with a 1,3-dicarbonyl compound, known as the Knorr pyrazole synthesis, is a direct and efficient method for its construction.[5][6] Using this compound allows for the direct synthesis of pyrazoles bearing a solubilizing sulfonic acid group.
Reaction Mechanism: Knorr Pyrazole Synthesis
The reaction proceeds via an initial condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
Caption: Mechanism of Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 4-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonic acid
This protocol describes a representative synthesis using 1,1,1-trifluoro-2,4-pentanedione as the dicarbonyl partner. The trifluoromethyl group is another common motif in modern pharmaceuticals.
Materials:
-
This compound (1.0 eq)
-
1,1,1-Trifluoro-2,4-pentanedione (1.05 eq)
-
Ethanol (as solvent)
-
Round-bottom flask, condenser, magnetic stirrer/hotplate
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.88 g, 10 mmol).
-
Dissolution: Add 40 mL of ethanol to the flask. Stir the suspension.
-
Reagent Addition: Add 1,1,1-trifluoro-2,4-pentanedione (e.g., 1.62 g, 10.5 mmol) to the suspension dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality Insight: Heating provides the activation energy needed for both the initial condensation and the final dehydration step to form the stable aromatic ring. Ethanol is a good choice as it solubilizes the dicarbonyl compound and is polar enough to handle the sulfonated starting material to some extent.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume to approximately 10 mL using a rotary evaporator.
-
Cool the concentrated solution in an ice bath for 30 minutes to induce precipitation of the product.
-
-
Purification:
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
-
Dry the final product under vacuum to yield the desired sulfonated pyrazole.
-
Expected Outcome: The product will be a crystalline solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
| Reactant 1 | Reactant 2 | Product | Expected Yield | Physical State |
| This compound | 1,1,1-Trifluoro-2,4-pentanedione | 4-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonic acid | 75-90% | Crystalline Solid |
Application II: Fischer Indole Synthesis of Sulfonated Indoles
The Fischer indole synthesis is a cornerstone reaction in organic chemistry, responsible for the synthesis of countless indole-containing pharmaceuticals and natural products.[7][8] Applying this reaction to this compound provides a direct route to indoles with an appended sulfonic acid group, a key structural motif for modulating drug properties.
Reaction Mechanism: Fischer Indole Synthesis
The accepted mechanism, first proposed by Robinson, is a sophisticated cascade involving hydrazone formation, tautomerization to an enehydrazine, a key acid-catalyzed[9][9]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia to form the aromatic indole.[7][8][10]
Caption: Key stages of the Fischer indole synthesis mechanism.
Experimental Protocol: Synthesis of 6-Indolesulfonic Acid
This protocol outlines the synthesis of a parent sulfonated indole using acetone as the carbonyl partner.
Materials:
-
This compound (1.0 eq)
-
Acetone (can be used as reactant and solvent)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) (as acid catalyst)
-
Round-bottom flask, condenser, mechanical stirrer
Procedure:
-
Hydrazone Formation (Optional Pre-step): In a flask, dissolve this compound (e.g., 1.88 g, 10 mmol) in 20 mL of 10% acetic acid. Add acetone (0.64 g, 11 mmol) and stir at room temperature for 1 hour. The intermediate hydrazone may precipitate and can be isolated, or the reaction can proceed in one pot.
-
Causality Insight: The initial condensation to the hydrazone is often rapid and can be performed under milder conditions before the more forceful cyclization step.[10]
-
-
Cyclization:
-
To the hydrazone (or the in-situ generated mixture), carefully add the acid catalyst. For PPA, a common ratio is 10x the weight of the hydrazine. For ZnCl₂, 2-4 equivalents are typical.
-
Expert Note: The choice of acid catalyst is critical.[7][8] PPA is highly effective for dehydration and cyclization but can be difficult to work with. Lewis acids like ZnCl₂ are also effective. The sulfonic acid group on the starting material is itself acidic, but an external catalyst is required to drive the key rearrangement.
-
-
Reaction: Heat the viscous mixture to 100-140°C with efficient mechanical stirring for 2-4 hours. The color will typically darken significantly.
-
Work-up:
-
Allow the reaction to cool to about 60-70°C, then very carefully quench the reaction by pouring it onto crushed ice with stirring.
-
The solid product will precipitate from the aqueous solution.
-
-
Purification:
-
Collect the crude solid by vacuum filtration and wash thoroughly with cold water.
-
The primary impurity is often unreacted starting material or polymeric side products. Purification can be achieved by recrystallization from a water/isopropanol mixture.
-
Dry the purified solid under vacuum.
-
Experimental Workflow Visualization
Caption: Step-by-step workflow for Fischer indole synthesis.
Conclusion
This compound is more than just a chemical reagent; it is a strategic building block for introducing heterocyclic complexity and desirable physicochemical properties simultaneously.[4][11] Its utility in the robust and scalable synthesis of sulfonated pyrazoles and indoles provides a direct pathway to novel chemical entities for drug discovery and materials science. The protocols and insights provided herein serve as a validated starting point for researchers to harness the full potential of this versatile molecule.
References
- SAFETY DATA SHEET 4-Hydrazinobenzenesulfonic Acid. TCI EUROPE N.V. [URL: https://www.tcichemicals.com/BE/en/assets/sds/H1662_EHS_EU.pdf]
- SAFETY DATA SHEET 4-Hydrazinobenzenesulfonic acid hydrate. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC223250050]
- Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00344g]
- SAFETY DATA SHEET 4-Hydrazinobenzene-1-sulfonamide hydrochloride. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=MAYBTB06645DE]
- New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules (MDPI). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6259596/]
- Fischer indole synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis]
- Fischer Indole Synthesis. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/fischer-indole-synthesis.htm]
- Fischer Indole Synthesis. Name Reactions in Organic Synthesis. [URL: https://www.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/fischer-indole-synthesis/18F12A61A28A81650B010839D6D24D3D]
- A three-component Fischer indole synthesis. Nature Protocols. [URL: https://www.
- SAFETY DATA SHEET Benzenesulfonic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/13600]
- SAFETY DATA SHEET 4-Hydrazinobenzenesulfonic acid, hemihydrate. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC304560050]
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v98-197]
- Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6106307/]
- THREE-COMPONENT REACTION FOR PYRAZOLE SYNTHESIS. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0197]
- A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis. [URL: https://www.ingentaconnect.com/content/ben/cos/2022/00000019/00000010/art00001]
- A review on green multicomponent synthesis of heterocyclic compounds. ScienceScholar. [URL: https://www.sciencescholar.us/journal/index.php/ijhs/article/view/258]
- Review articles in HETEROCYCLIC COMPOUNDS. ResearchGate. [URL: https://www.researchgate.
- Pyrazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm]
- Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. Baghdad Science Journal. [URL: https://bsj.uobaghdad.edu.iq/index.php/BSJ/article/view/1785]
- Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2011/i/194]
- Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9063231/]
- Hydrazine Building Blocks. Enamine. [URL: https://enamine.net/images/stories/catalogs/Product_Focus/Enamine_Product_Focus_Hydrazines.pdf]
- Drug evolution: p-aminobenzoic acid as a building block. Molecules (MDPI). [URL: https://pubmed.ncbi.nlm.nih.gov/17947918/]
- Synthesis and Reactions of -Bicarbonyl Compounds. Universal Class. [URL: https://www.universalclass.com/articles/science/synthesis-and-reactions-of-bicarbonyl-compounds.htm]
- Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9021200/]
- Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. ResearchGate. [URL: https://www.researchgate.net/figure/Reaction-of-hydrazine-with-1-3-dicarbonyl-compounds-in-HFIP_fig1_349603058]
- Valuable building block for the synthesis of lunularic acid, hydrangeic acid and their analogues. Natural Product Research. [URL: https://pubmed.ncbi.nlm.nih.gov/28044457/]
- Building Blocks. PharmaBlock. [URL: https://www.pharmablock.com/uploads/files/20230303/16778330726401d47043812.pdf]
- Valuable building block for the synthesis of lunularic acid, hydrangeic acid and their analogues. ResearchGate. [URL: https://www.researchgate.net/publication/312028631_Valuable_building_block_for_the_synthesis_of_lunularic_acid_hydrangeic_acid_and_their_analogues]
- Hydrazine Derivatives of β-Dicarbonyl Compounds, Part I. Studies on Some Benzoylacetaldehyde Aroylhydrazones. Zeitschrift für Naturforschung B. [URL: https://www.researchgate.net/publication/252115161_Hydrazine_Derivatives_of_b-Dicarbonyl_Compounds_Part_I_Studies_on_Some_Benzoylacetaldehyde_Aroylhydrazones]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. Hydrazine Building Blocks - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Hydrazone Derivatives from 3-Hydrazinylbenzenesulfonic Acid
Introduction: The Versatility of Sulfonated Hydrazones in Medicinal Chemistry
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNR₃R₄ structure, formed by the condensation of hydrazines with aldehydes or ketones. The azomethine group (-NHN=CH-) in hydrazones is a key structural motif that imparts a wide array of biological activities.[1][2] When a benzenesulfonic acid moiety is integrated into the hydrazone scaffold, the resulting sulfonated hydrazones exhibit a unique combination of physicochemical properties, including increased water solubility and the potential for strong interactions with biological targets. These characteristics make them attractive candidates in drug development, with demonstrated potential as antibacterial, antifungal, anticancer, and antidepressant agents.[1][2]
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of hydrazone derivatives synthesized from 3-hydrazinylbenzenesulfonic acid. The protocols and methodologies are designed for researchers and scientists in the field of medicinal chemistry and drug development.
Scientific Principles and Rationale
The synthesis of hydrazones from this compound and a carbonyl compound (aldehyde or ketone) is a classic condensation reaction. The core of this transformation is the nucleophilic addition of the hydrazine nitrogen to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the stable hydrazone C=N bond.
Reaction Mechanism
The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine. The sulfonic acid group on the this compound can potentially act as an internal catalyst, although external acid catalysts like glacial acetic acid are commonly added to ensure efficient reaction kinetics.
Below is a diagram illustrating the acid-catalyzed mechanism for hydrazone formation.
Caption: Acid-catalyzed mechanism of hydrazone formation.
Experimental Protocols
The following is a representative protocol for the synthesis of a hydrazone derivative from this compound and an aromatic aldehyde. This procedure can be adapted for various aldehydes and ketones.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | e.g., Sigma-Aldrich |
| Substituted Aromatic Aldehyde | ≥98% | e.g., Alfa Aesar |
| Ethanol (Absolute) | ACS Grade | e.g., Fisher Scientific |
| Glacial Acetic Acid | ACS Grade | e.g., VWR |
| Distilled Water | N/A | In-house |
| n-Hexane | ACS Grade | e.g., Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | e.g., Fisher Scientific |
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 1.88 g, 10 mmol).
-
Dissolution: Add absolute ethanol (40 mL) to the flask and stir the mixture until the this compound is partially dissolved.
-
Addition of Aldehyde: To this suspension, add the substituted aromatic aldehyde (10 mmol, 1.0 equivalent).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (3-5 drops).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
-
Precipitation and Filtration: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The hydrazone product will often precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.
-
Washing: Collect the precipitate by vacuum filtration and wash the solid with cold ethanol to remove any unreacted aldehyde.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[3] For oily products, trituration with a non-polar solvent like n-hexane may induce solidification.[3]
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
The experimental workflow is summarized in the diagram below:
Caption: General workflow for the synthesis of hydrazone derivatives.
Characterization of Sulfonated Hydrazones
The synthesized hydrazone derivatives should be thoroughly characterized to confirm their structure and purity using various spectroscopic techniques.
Spectroscopic Data
| Technique | Expected Observations |
| FT-IR | - Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹).- Appearance of a C=N stretching band (around 1600-1650 cm⁻¹).- Presence of N-H stretching vibration (around 3200-3400 cm⁻¹).- Strong S=O stretching bands for the sulfonic acid group (around 1030-1060 cm⁻¹ and 1170-1210 cm⁻¹). |
| ¹H NMR | - A characteristic singlet for the azomethine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm.- A singlet for the N-H proton, which may be broad and is D₂O exchangeable, often downfield (δ > 10 ppm).- Signals corresponding to the aromatic protons of both the benzenesulfonic acid and the aldehyde/ketone moieties. |
| ¹³C NMR | - A signal for the azomethine carbon (-CH=N-) in the range of δ 140-160 ppm.- Signals for the aromatic carbons. |
| Mass Spectrometry | - The molecular ion peak (M⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the synthesized hydrazone. |
Applications and Future Perspectives
Hydrazone derivatives of this compound are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of the sulfonic acid group can enhance their pharmacokinetic properties, such as aqueous solubility, which is a crucial factor in drug design.
Potential applications include:
-
Antimicrobial Agents: The azomethine linkage is known to be crucial for the antimicrobial activity of hydrazones.
-
Anticancer Agents: Many benzenesulfonyl hydrazones have been reported to exhibit potent anticancer activities.[1][2]
-
Enzyme Inhibitors: The structural features of these compounds make them suitable candidates for designing inhibitors for various enzymes.[1]
Future research in this area could focus on the synthesis of a library of these derivatives with diverse aldehyde and ketone precursors to establish structure-activity relationships (SAR). Furthermore, computational studies, such as molecular docking, can be employed to understand the binding interactions of these compounds with their biological targets, thereby guiding the design of more potent and selective therapeutic agents.
References
- Popiołek, Ł. (2021). The bioactivity of benzenesulfonyl hydrazones: A short review. Molecules, 26(21), 6463. [Link]
- Popiołek, Ł., & Biernasiuk, A. (2021). The bioactivity of benzenesulfonyl hydrazones: A short review.
- Organic Syntheses. (n.d.). Hydrazone Synthesis Procedure. [Link]
- MDPI. (2019). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 24(18), 3295. [Link]
- Organic Chemistry Portal. (n.d.). Hydrazone synthesis. [Link]
- Yi, D. (2020). How to purify hydrazone?
- PubMed. (1972). [H-NMR-spectra of hydrazones]. Archiv der Pharmazie, 305(7), 541-548. [Link]
- Jabeen, M., et al. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 663-698. [Link]
- Asian Journal of Chemistry. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. 26(4), 1095-1098. [Link]
Sources
Application Notes and Protocols: Leveraging 3-Hydrazinylbenzenesulfonic Acid for the Development of Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The strategic design of enzyme inhibitors is a cornerstone of modern drug discovery. Aryl sulfonamides, in particular, represent a privileged scaffold for targeting a variety of enzymes, most notably the zinc-containing metalloenzymes known as carbonic anhydrases (CAs). This guide provides an in-depth exploration of 3-Hydrazinylbenzenesulfonic acid as a versatile chemical building block for the synthesis of novel sulfonamide-based enzyme inhibitors. We will delve into the mechanistic rationale for targeting CAs, provide detailed, field-proven protocols for the synthesis and characterization of a model inhibitor, and outline robust methodologies for evaluating its inhibitory potency and mechanism of action. This document is designed to equip researchers with the foundational knowledge and practical steps required to effectively utilize this compound in their drug development workflows.
Introduction: The Scientific Rationale for Targeting Carbonic Anhydrases
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This seemingly simple reaction is pivotal for pH regulation, ion transport, and biosynthetic pathways. To date, 15 different CA isoforms have been identified in humans, each with distinct tissue distribution and subcellular localization.[1]
The catalytic activity of CAs is intrinsically linked to a zinc ion (Zn²⁺) situated deep within the enzyme's active site.[3] This zinc ion is coordinated by three conserved histidine residues and a water molecule (or hydroxide ion). The zinc ion's function is to lower the pKa of the bound water molecule, facilitating its deprotonation to a hydroxide ion, which then acts as a potent nucleophile to attack carbon dioxide.[4][5]
Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, and various cancers.[6][7] For instance, the transmembrane isoforms CA IX and CA XII are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and proliferation.[6][8] This makes isoform-specific CA inhibitors highly sought-after therapeutic agents.
The sulfonamide functional group (-SO₂NH₂) is a classic and highly effective zinc-binding group (ZBG) for targeting CAs.[9] The deprotonated sulfonamide nitrogen directly coordinates to the active site zinc ion, displacing the catalytic water/hydroxide and effectively shutting down the enzyme's activity.[9]
This compound emerges as a valuable starting material for the synthesis of novel sulfonamide inhibitors. Its structure combines the essential benzenesulfonamide scaffold with a reactive hydrazine moiety. The hydrazine group can be readily derivatized, for example, by condensation with aldehydes or ketones to form hydrazones.[10] This allows for the introduction of diverse chemical functionalities (the "tail" of the inhibitor), which can be tailored to interact with amino acid residues in the active site cavity beyond the zinc ion, thereby conferring isoform selectivity and enhanced potency.[9] The sulfonic acid group, being in the meta position, influences the electronic properties and solubility of the resulting inhibitor.
Synthesis of a Model Inhibitor: (E)-3-((2-(4-methoxybenzylidene)hydrazinyl)sulfonyl)benzenesulfonic acid
This section provides a detailed protocol for the synthesis of a model hydrazono-benzenesulfonamide inhibitor starting from this compound and 4-methoxybenzaldehyde. The rationale for choosing this model is its straightforward synthesis and the presence of a well-defined chemical scaffold for structure-activity relationship (SAR) studies.
Synthetic Workflow
The synthesis proceeds via a one-step condensation reaction between the hydrazine and the aldehyde to form the corresponding hydrazone.
Caption: Synthetic workflow for the model inhibitor.
Detailed Synthetic Protocol
Materials:
-
This compound (≥95% purity)
-
4-Methoxybenzaldehyde (≥98% purity)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.88 g (10 mmol) of this compound in 40 mL of absolute ethanol. To this solution, add 1.36 g (10 mmol) of 4-methoxybenzaldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Product Precipitation: After completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution as a solid. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure hydrazone derivative.[11]
-
Drying: Dry the purified product under vacuum to obtain a fine, crystalline solid.
Characterization of the Synthesized Inhibitor
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both benzene rings, the methoxy group protons, the hydrazone proton (-CH=N-), and the NH proton. The chemical shifts and coupling constants will be characteristic of the final structure.[12][13][14] |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, and the imine carbon of the hydrazone.[15] |
| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching, S=O stretching (asymmetric and symmetric) of the sulfonamide group, C=N stretching of the hydrazone, and C-O stretching of the methoxy group.[13] |
| High-Resolution Mass Spectrometry (HRMS) | The experimentally determined mass-to-charge ratio (m/z) should match the calculated molecular weight of the compound, confirming its elemental composition.[3][15] |
| Melting Point | A sharp and defined melting point range indicates a high degree of purity. |
Protocols for Evaluating Enzyme Inhibitory Activity
Once the inhibitor is synthesized and characterized, the next critical step is to determine its efficacy against the target enzyme(s). For carbonic anhydrases, the stopped-flow CO₂ hydration assay is the gold standard for determining inhibitory constants (Ki).[4][16]
Principle of the Stopped-Flow CO₂ Hydration Assay
This kinetic assay measures the initial rate of the CA-catalyzed hydration of CO₂. A solution containing the enzyme and a pH indicator is rapidly mixed with a CO₂-saturated solution in a stopped-flow spectrophotometer. The production of protons during the reaction causes a pH drop, which is monitored by the change in absorbance of the pH indicator (e.g., phenol red).[4][16][17][18] The initial rate of this absorbance change is proportional to the enzyme's activity. By measuring these rates at different inhibitor concentrations, the inhibition constant (Ki) can be determined.
Detailed Protocol for Stopped-Flow Assay
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Synthesized inhibitor stock solution (e.g., 10 mM in DMSO)
-
HEPES buffer (20 mM, pH 7.5)
-
Sodium sulfate (0.1 M)
-
Phenol red indicator solution
-
CO₂-saturated water (prepare by bubbling CO₂ gas through ice-cold deionized water for at least 30 minutes)[19]
-
Stopped-flow spectrophotometer
Procedure:
-
Instrument Setup: Turn on and warm up the stopped-flow spectrophotometer. Set the observation wavelength for phenol red (typically around 557 nm). Equilibrate the instrument to the desired temperature (e.g., 25 °C).
-
Solution Preparation:
-
Enzyme Solution: Prepare a solution of the CA isoform in HEPES buffer. The final concentration in the assay is typically in the low nanomolar range (e.g., 10 nM). Add the phenol red indicator to this solution.
-
Substrate Solution: Keep the CO₂-saturated water on ice.
-
Inhibitor Dilutions: Prepare a series of dilutions of the synthesized inhibitor in the HEPES buffer.
-
-
Measurement of Uncatalyzed Rate: Load one syringe with the CO₂-saturated water and the other with the HEPES buffer containing phenol red (no enzyme). Perform a "push" to mix the solutions and record the absorbance change. This provides the background rate of CO₂ hydration.
-
Measurement of Catalyzed Rate (No Inhibitor): Load one syringe with the CO₂-saturated water and the other with the enzyme solution. Perform several "pushes" to obtain an average initial rate for the uninhibited enzyme.
-
Inhibition Measurements: For each inhibitor concentration, pre-incubate the enzyme with the inhibitor for a set time (e.g., 15 minutes) at room temperature. Then, load the enzyme-inhibitor solution into one syringe and the CO₂-saturated water into the other. Perform several "pushes" to obtain the initial rate of the inhibited reaction.
-
Data Analysis:
-
Subtract the uncatalyzed rate from all enzyme-catalyzed rates.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited enzyme activity.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis constant (Km).
-
Workflow for Determining Inhibitory Potency
Caption: Workflow for the enzyme inhibition assay.
Understanding the Mechanism of Inhibition
The primary mechanism of action for benzenesulfonamide-based inhibitors against carbonic anhydrases is competitive inhibition.
Caption: Competitive inhibition of carbonic anhydrase.
The inhibitor, featuring the sulfonamide group, directly competes with the substrate (CO₂) for binding to the active site. The sulfonamide nitrogen coordinates to the zinc ion, preventing the binding and subsequent activation of the water molecule necessary for catalysis. This results in an increase in the apparent Michaelis constant (Km) of the enzyme for its substrate, with no change in the maximum velocity (Vmax), a hallmark of competitive inhibition.[20]
Conclusion and Future Directions
This compound serves as a highly valuable and versatile starting material for the synthesis of novel sulfonamide-based enzyme inhibitors. The straightforward derivatization of its hydrazine moiety allows for the creation of extensive libraries of compounds for structure-activity relationship studies, aiming to enhance potency and isoform selectivity. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of such inhibitors, particularly those targeting carbonic anhydrases. By understanding the underlying biochemical principles and adhering to rigorous experimental methodologies, researchers can effectively leverage this chemical scaffold in the ongoing quest for novel and improved therapeutic agents.
References
- 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. (1992). Journal of Inorganic Biochemistry, 45(4), 231-243. [Link]
- Gül, H. İ., et al. (2015). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 114-118. [Link]
- Gümrükçüoğlu, N., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(24), 9015. [Link]
- Tu, C., et al. (2012). Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX. PLoS ONE, 7(3), e33438. [Link]
- MDPI. (n.d.). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]
- Mondal, B., & Dinda, J. (2024). Implications of non-native metal substitution in carbonic anhydrase – engineered enzymes and models.
- Supuran, C. T. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?. Bioorganic & Medicinal Chemistry, 9(4), 703-714. [Link]
- Zhao, P., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 169. [Link]
- Zhao, P., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PubMed, 28392765. [Link]
- De Simone, G., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6543-6559. [Link]
- De Simone, G., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6543-6559. [Link]
- AL-AJELY, H. M. (2022). green synthesis of new hydrazone derivatives. MINAR International Journal of Applied Sciences and Technology, 4(2), 530-534. [Link]
- National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibitors. PubMed. [Link]
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]
- Gonçalves, M., et al. (2019). New sulfonamides containing organometallic-acylhydrazones: synthesis, characterisation and biological evaluation as inhibitors of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 427-436. [Link]
- Yüksek, H., et al. (2017). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1256-1262. [Link]
- Monti, D. M., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 446-452. [Link]
- Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-443. [Link]
- Şentürk, M., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Journal of Molecular Structure, 1282, 135185. [Link]
- eCampusOntario. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. eCampusOntario Pressbooks. [Link]
- Wikipedia. (n.d.). Hydrazone. Wikipedia. [Link]
- El-Gohary, N. S. M., & Shaaban, M. I. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports, 11(1), 15682. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reaction of arylsulfonylhydrazones of aldehydes with alpha-magnesio sulfones. A novel olefin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. minarjournal.com [minarjournal.com]
- 12. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. New sulfonamides containing organometallic-acylhydrazones: synthesis, characterisation and biological evaluation as inhibitors of human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
The Untapped Potential of 3-Hydrazinylbenzenesulfonic Acid in Materials Science: Application Notes and Protocols
Introduction: A Molecule of Untapped Versatility
In the vast landscape of materials science, the discovery and application of novel bifunctional molecules continually drive innovation. 3-Hydrazinylbenzenesulfonic acid, a molecule possessing both a nucleophilic hydrazine group and a hydrophilic sulfonic acid moiety, represents a compelling yet underexplored building block for the creation of advanced materials. While its isomer, 4-hydrazinobenzenesulfonic acid, has found utility in the functionalization of nanomaterials, the unique meta-substitution pattern of this compound offers a distinct stereoelectronic profile that can be harnessed for a variety of applications.
This guide provides a comprehensive overview of the potential applications of this compound in materials science. Grounded in the fundamental principles of organic and materials chemistry, we present a series of detailed application notes and protocols designed to empower researchers, scientists, and drug development professionals to explore the capabilities of this versatile molecule. It is important to note that while the principles and protocols described herein are based on established chemical reactivity, the specific application of this compound in these contexts is largely prospective and intended to inspire further research and development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application.
| Property | Value | Source |
| CAS Number | 138-30-7 | [1][2] |
| Molecular Formula | C₆H₈N₂O₃S | [1][2] |
| Molecular Weight | 188.20 g/mol | [1][3] |
| Appearance | Light brown to green-yellow solid | [2][3] |
| Solubility | Soluble in water | [3] |
| Storage | 2-8°C, dry, sealed | [2][3] |
The presence of the sulfonic acid group imparts significant water solubility, a desirable trait for processes conducted in aqueous media and for the creation of hydrophilic material surfaces.[3] The hydrazine group, a potent nucleophile, is the primary reactive handle for covalent modification of materials.[4][5]
Application Note I: Surface Functionalization of Nanomaterials for Enhanced Dispersibility and Biocompatibility
Scientific Rationale
The agglomeration of nanoparticles in aqueous environments is a significant challenge in their application, particularly in biological and biomedical contexts. Surface modification with hydrophilic and charged molecules can mitigate this issue by introducing electrostatic and steric repulsion. This compound is an ideal candidate for this purpose. The hydrazine group can react with oxygen-containing functionalities (e.g., epoxides, carboxyl groups) often present on the surface of nanomaterials like graphene oxide or carbon nanotubes, forming stable covalent bonds.[5][6] The appended sulfonic acid groups then render the nanomaterial surface hydrophilic and negatively charged, promoting stable dispersions in water and physiological buffers.[7][8]
The meta-orientation of the functional groups may lead to a different packing density and orientation of the molecule on the nanomaterial surface compared to its para-isomer, potentially influencing the material's final properties.
Experimental Protocol: Covalent Functionalization of Graphene Oxide (GO)
Objective: To covalently functionalize graphene oxide with this compound to produce a highly water-dispersible graphene derivative (3-HBS-rGO).
Materials:
-
Graphene oxide (GO) powder
-
This compound
-
Hydrazine hydrate (optional, for enhanced reduction)
-
Deionized (DI) water
-
Ethanol
-
Dialysis membrane (e.g., 1 kDa MWCO)
Procedure:
-
Dispersion of GO: Disperse a known amount of GO powder (e.g., 100 mg) in DI water (e.g., 100 mL) via ultrasonication for 1-2 hours to obtain a homogeneous dispersion.
-
Functionalization Reaction:
-
To the GO dispersion, add a 10-fold mass excess of this compound (e.g., 1 g).
-
For simultaneous reduction and functionalization, a small amount of hydrazine hydrate (e.g., 1 mL) can be added. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Stir the mixture vigorously and heat to 80-95 °C under a reflux condenser for 12-24 hours.
-
-
Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a dialysis bag and dialyze against DI water for 3-5 days, changing the water twice daily, to remove unreacted this compound and other small molecule impurities.
-
Alternatively, the product can be purified by repeated centrifugation and redispersion in DI water.
-
-
Isolation of 3-HBS-rGO:
-
Lyophilize (freeze-dry) the purified dispersion to obtain 3-HBS-rGO as a black powder.
-
-
Characterization:
-
FTIR Spectroscopy: To confirm the presence of sulfonic acid groups and the reduction of oxygen-containing functionalities on GO.
-
X-ray Photoelectron Spectroscopy (XPS): To quantify the elemental composition and confirm the presence of nitrogen and sulfur.
-
Raman Spectroscopy: To assess the degree of reduction and the structural integrity of the graphene lattice.
-
Zeta Potential Measurement: To determine the surface charge and stability of the dispersion.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the functionalized graphene sheets.
-
Caption: Workflow for the functionalization of graphene oxide.
Application Note II: Development of Polymer-Based Solid Acid Catalysts
Scientific Rationale
Solid acid catalysts are crucial in a wide range of industrial chemical processes, offering advantages in terms of separation, reusability, and reduced corrosivity compared to liquid acids.[9] Polymers functionalized with sulfonic acid groups are a prominent class of solid acid catalysts.[7] this compound can be utilized to introduce sulfonic acid moieties into pre-existing polymers containing electrophilic groups.
For instance, polymers with pendant epoxy or acyl chloride groups can be readily modified through reaction with the hydrazine functionality of this compound. The resulting sulfonated polymer can then be employed as a heterogeneous catalyst in reactions such as esterification, hydrolysis, and condensation.[9] The meta-substitution may influence the accessibility of the sulfonic acid sites and, consequently, the catalytic activity.
Experimental Protocol: Sulfonation of a Glycidyl Methacrylate-Containing Copolymer
Objective: To prepare a sulfonated polymer catalyst by reacting a copolymer containing glycidyl methacrylate (GMA) units with this compound.
Materials:
-
Poly(methyl methacrylate-co-glycidyl methacrylate) (or another suitable epoxy-functionalized polymer)
-
This compound
-
Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Diethyl ether (for precipitation)
-
Soxhlet extraction apparatus
Procedure:
-
Polymer Dissolution: Dissolve the epoxy-functionalized polymer (e.g., 2 g) in DMF (e.g., 40 mL) in a round-bottom flask with stirring.
-
Modification Reaction:
-
Add a 2-fold molar excess of this compound relative to the epoxy groups on the polymer.
-
Heat the mixture to 60-80 °C and stir for 24-48 hours under a nitrogen atmosphere.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the functionalized polymer by slowly adding the reaction solution to a large volume of diethyl ether with vigorous stirring.
-
Collect the precipitate by filtration and wash thoroughly with diethyl ether.
-
Further purify the polymer by Soxhlet extraction with ethanol for 24 hours to remove any unreacted this compound.
-
-
Drying: Dry the sulfonated polymer in a vacuum oven at 60 °C until a constant weight is achieved.
-
Characterization and Evaluation:
-
FTIR and NMR Spectroscopy: To confirm the covalent attachment of the this compound moiety.
-
Acid Capacity Titration: To determine the concentration of accessible sulfonic acid groups. A known mass of the polymer is suspended in a known volume of a standard NaOH solution, and the excess NaOH is back-titrated with a standard HCl solution.
-
Catalytic Activity Test: Evaluate the performance of the sulfonated polymer as a catalyst in a model reaction, such as the esterification of acetic acid with ethanol.
-
Caption: Synthesis of a polymer-based solid acid catalyst.
Application Note III: this compound as a Bifunctional Linker in Metal-Organic Frameworks (MOFs)
Scientific Rationale
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[10] The properties of MOFs are highly tunable by varying the metal and organic linker. This compound presents an intriguing, albeit unconventional, linker candidate. While carboxylic acids are the most common coordinating groups in MOF synthesis, hydrazine and sulfonic acid moieties can also participate in coordination or act as functional pendants within the MOF structure.
The sulfonic acid group could coordinate to certain metal centers or, more likely, remain as a free acid site within the pores, imparting acidity and hydrophilicity to the MOF. The hydrazine group could also coordinate to metal centers or be available for post-synthetic modification. The use of a linker with two different potential coordinating groups could lead to the formation of novel MOF topologies with unique properties.
Conceptual Protocol: Solvothermal Synthesis of a MOF with this compound
Objective: To explore the synthesis of a novel MOF using this compound as an organic linker.
Materials:
-
A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)
-
This compound
-
A high-boiling point solvent (e.g., DMF, N,N-diethylformamide (DEF))
-
A modulator (optional, e.g., acetic acid, trifluoroacetic acid)
Procedure:
-
Reactant Preparation: In a glass vial, dissolve the metal salt (e.g., 0.1 mmol) and this compound (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL). An optional modulator can be added to influence crystal growth.
-
Solvothermal Reaction:
-
Seal the vial tightly.
-
Place the vial in a programmable oven and heat to a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 24-72 hours).
-
Allow the oven to cool slowly to room temperature.
-
-
Product Isolation:
-
If crystals have formed, carefully decant the mother liquor.
-
Wash the crystals with fresh solvent (e.g., DMF) several times.
-
Immerse the crystals in a volatile solvent like ethanol or acetone for 1-2 days to exchange the high-boiling point solvent within the pores.
-
-
Activation:
-
Decant the exchange solvent and dry the crystals under vacuum at a slightly elevated temperature (e.g., 60-100 °C) to remove the solvent from the pores.
-
-
Characterization:
-
Powder X-ray Diffraction (PXRD): To determine the crystallinity and phase purity of the product.
-
Single-Crystal X-ray Diffraction: To determine the crystal structure if suitable single crystals are obtained.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.
-
Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the activated MOF.
-
Caption: Conceptual workflow for MOF synthesis.
Conclusion and Future Outlook
This compound stands as a promising, yet largely unexplored, bifunctional molecule for materials science. The protocols and application notes presented here provide a foundational framework for initiating research into its use for surface modification, catalysis, and the synthesis of novel porous materials. The unique meta-substitution pattern may offer advantages in terms of material properties compared to its more studied para-isomer. Further investigation into the reactivity and coordination chemistry of this molecule is warranted and has the potential to unlock new avenues in the design and fabrication of functional materials.
References
- Patsnap. (2024). Sulfonic Acid: Properties and Its Role in Modern Chemistry. Patsnap Eureka.
- Horizon Chemical. (2024). Sulfonic Acids Uses in Modern Chemistry. Horizon Chemical Blog.
- Wikipedia. (n.d.). Hydrazine.
- ACS Publications. (2000). Surface Modification of Polyethylene by Photochemical Introduction of Sulfonic Acid Groups. Chemistry of Materials.
- Wikipedia. (n.d.). Hydrazone.
- MDPI. (n.d.). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview.
- ResearchGate. (2007). Functionalization of different polymers with sulfonic groups as a way to coat them with biomimetic apatite layer.
- Britannica. (2025). Sulfonic acid.
- PubMed Central. (2025). Installation of superacidic carbon acid moieties into polymer materials via post-polymerization modification.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.
- ResearchGate. (n.d.). Reactions of solid hydrazine (1) with carbonyl compounds a w.
- Capital Resin Corporation. (2023). 5 Industrial Applications for Sulfonic Acid.
- The Journal of Organic Chemistry. (n.d.). Reactions of hydrazines with esters and carboxylic acids.
- PubMed. (2007). Functionalization of different polymers with sulfonic groups as a way to coat them with a biomimetic apatite layer.
- Chemical modification of polymer surfaces using sulfonation to improve adhesion properties. (n.d.).
- PubChemLite. (n.d.). This compound (C6H8N2O3S).
- PubMed Central. (n.d.). Hydrazine-Hydrazide-Linked Covalent Organic Frameworks for Water Harvesting.
- ACS Chemical Biology. (2008). Design and Applications of Bifunctional Small Molecules: Why Two Heads Are Better Than One.
- RSC Publishing. (n.d.). A practical flow synthesis of hydrazine derivatives from alcohols.
- Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. (2014).
- Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.
- Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.
- PubMed. (2017). Monolayer of Hydrazine Facilitates the Direct Covalent Attachment of C60 Fullerene to a Silicon Surface.
- PubMed Central. (n.d.). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets.
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). 4-Hydrazinobenzenesulfonic acid.
- Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
- ResearchGate. (2008). Design and Applications of Bifunctional Small Molecules: Why Two Heads Are Better Than One.
- PubMed Central. (2025). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution.
- PubMed. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes.
- Chemistry Steps. (n.d.). Ortho, Para, Meta.
- WuXi Biology. (n.d.). Bifunctional Molecules: A Diverse New Modality That Unlocks New Target Classes.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-HYDRAZINO BENZENESULFONIC ACID | 138-30-7 [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. Hydrazone - Wikipedia [en.wikipedia.org]
- 7. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]
- 8. hori-chem.com [hori-chem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in 3-Hydrazinylbenzenesulfonic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-Hydrazinylbenzenesulfonic acid (CAS: 138-30-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on maximizing yield and purity. As your partner in science, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of this compound is a well-established, yet nuanced, two-step process. It begins with the diazotization of metanilic acid (3-aminobenzenesulfonic acid) to form an intermediate diazonium salt, which is subsequently reduced to the desired hydrazine product. While straightforward in principle, each step presents unique challenges where minor deviations can significantly impact the final yield and purity. This guide provides a structured, question-and-answer approach to address these specific issues.
Reaction Overview: The Synthetic Pathway
The synthesis proceeds via two core transformations:
-
Diazotization: Conversion of the primary aromatic amine in metanilic acid into a diazonium salt using a source of nitrous acid.
-
Reduction: Reduction of the diazonium salt intermediate to the corresponding hydrazine.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis. Each answer explains the root cause and provides actionable solutions.
Part 1: The Diazotization Step
Q: My diazotization reaction appears incomplete, resulting in low overall yield. What are the common causes?
A: An incomplete diazotization is a frequent cause of poor yield. The issue typically stems from three critical parameters: temperature, acid concentration, or improper reagent addition.
-
Causality: The diazotizing agent, nitrous acid (HNO₂), is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[1] For this reaction to be efficient, the medium must be sufficiently acidic to both generate HNO₂ and prevent unwanted side reactions of the starting amine. Crucially, the resulting diazonium salt is thermally unstable.[2]
-
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature rigorously between 0-5°C using an ice-salt bath.[3] An exothermic reaction occurs upon adding nitrite, so it must be added slowly and portion-wise to prevent temperature spikes.
-
Sufficient Acid: Ensure at least 2.5-3 equivalents of mineral acid are used. One equivalent protonates the amino group, a second reacts with sodium nitrite, and the excess maintains a low pH to stabilize the diazonium salt and prevent the coupling of the diazonium ion with unreacted metanilic acid.[4]
-
Check Reagent Purity: Use high-purity metanilic acid. Impurities can interfere with the reaction.[5][6]
-
Slow Nitrite Addition: Dissolve the sodium nitrite in water and add the solution dropwise to the chilled acidic slurry of metanilic acid. This ensures localized overheating is avoided.[3]
-
Q: I am observing significant gas evolution (bubbling) and the formation of dark-colored impurities during the diazotization. What is happening and how can I prevent it?
A: This is a classic sign of diazonium salt decomposition. The brown or black coloration is likely due to the formation of phenolic byproducts and subsequent coupling reactions.
-
Causality: Aryl diazonium salts, especially when not fully stabilized, will decompose even at moderately low temperatures to release nitrogen gas and form a highly reactive aryl cation.[7] This cation is readily attacked by water in the reaction medium to form 3-hydroxybenzenesulfonic acid (a phenol). These phenolic compounds can then undergo azo coupling with remaining diazonium salt to produce colored impurities.[8]
-
Solutions:
-
Aggressive Cooling: Your primary defense is maintaining the temperature below 5°C throughout the nitrite addition and for a short period afterward.[9]
-
Avoid Sunlight: Diazonium salt solutions can be sensitive to light. Performing the reaction in a flask shielded from direct light (e.g., wrapped in aluminum foil) can sometimes be beneficial.
-
Quench Excess Nitrite: After the diazotization is complete, any remaining nitrous acid can cause unwanted side reactions. Add a small amount of urea or sulfamic acid to the reaction mixture.[10] These compounds react rapidly with and neutralize excess nitrous acid.
-
Immediate Use: Do not store the diazonium salt solution. Proceed to the reduction step as soon as the diazotization is complete and excess nitrite has been quenched.[2][11]
-
Part 2: The Reduction Step
Q: My final yield is poor despite a successful diazotization. What factors in the reduction step should I investigate?
A: Low yield in the reduction step often points to issues with the choice of reducing agent, pH control, or temperature.
-
Causality: The reduction of the diazonium group (-N₂⁺) to a hydrazine group (-NHNH₂) requires a controlled transfer of electrons. Common reducing agents like sodium sulfite or stannous chloride are effective, but their reactivity is highly dependent on reaction conditions.[12] For instance, the sulfite reduction proceeds through an intermediate azo-sulfite adduct which requires specific pH conditions for efficient formation and subsequent hydrolysis.[8]
-
Solutions:
-
Reducing Agent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. For sodium sulfite, a molar ratio of at least 2:1 (sulfite:diazonium salt) is typically required.
-
pH Control: This is critical, especially for sulfite-based reductions. The reaction of the diazonium salt with sodium sulfite should be maintained at a pH of 6-7.[13] This can be achieved by the controlled addition of a base (like sodium carbonate or sodium hydroxide) during the reaction or by adding the acidic diazonium solution to a basic solution of the sulfite.
-
Temperature Management: The optimal temperature can vary. Some procedures involve adding the cold diazonium solution to a hot (80-85°C) sulfite solution, which drives the reaction to completion quickly.[3][14] Others maintain a lower temperature (below 30°C) for better control and to minimize byproduct formation.[13] We recommend starting with a lower temperature protocol and optimizing from there.
-
Stannous Chloride (SnCl₂) Alternative: If sulfite reduction proves problematic, using stannous chloride (SnCl₂) in concentrated HCl is a robust alternative.[15] The reaction is often cleaner but requires the removal of tin salts during workup.
-
Q: My final product is highly colored, suggesting significant byproducts. How can I minimize their formation?
A: The formation of colored byproducts is typically due to unwanted azo coupling reactions.
-
Causality: The diazonium salt is a potent electrophile. If the reduction is not immediate and efficient, the diazonium salt can react (couple) with electron-rich species in the mixture. This includes the desired product, this compound, or any phenolic impurities formed from decomposition. The resulting azo compounds are highly colored and difficult to remove.[12]
-
Solutions:
-
Efficient Mixing: Ensure vigorous stirring as the diazonium salt solution is added to the reducing agent. This ensures the diazonium salt is immediately consumed by the reducing agent rather than participating in side reactions.
-
Reverse Addition: A common and effective technique is to add the diazonium salt solution to the solution of the reducing agent, rather than the other way around. This maintains an excess of the reducing agent at all times, minimizing the concentration of unreacted diazonium salt.
-
Optimize pH: For sulfite reductions, maintaining the correct pH (6-7) is crucial not only for the reduction mechanism but also to minimize the reactivity of the diazonium salt towards coupling.[13]
-
Part 3: Isolation and Purification
Q: My isolated product has low purity and seems contaminated with inorganic salts. What is the best purification strategy?
A: Contamination with inorganic salts (e.g., NaCl, Na₂SO₄) is a common issue arising from the reagents used. The purification strategy relies on exploiting the differential solubility of the product and these salts.
-
Causality: The synthesis uses significant quantities of acid, base, and sodium salts (NaNO₂, Na₂SO₃). Upon isolation, these can co-precipitate with the product.
-
Solutions:
-
Acidification and Chilling: The product is typically isolated by acidifying the final reaction mixture with concentrated HCl, which protonates the sulfonic acid and hydrazine groups, reducing its solubility and causing it to precipitate.[3] Cooling the mixture thoroughly in an ice bath maximizes precipitation.
-
Recrystallization: This is the most effective purification method. This compound is soluble in boiling water but sparingly soluble in cold water.[14] Dissolve the crude product in a minimum amount of boiling deionized water, treat with activated charcoal to remove colored impurities, filter the hot solution to remove the charcoal, and then allow the filtrate to cool slowly to obtain pure crystals.
-
Washing with Ethanol/Ether: While sparingly soluble in water, the product is even less soluble in organic solvents. Washing the filtered crude product with cold ethanol or diethyl ether can help remove certain organic impurities but is less effective for inorganic salts.[15]
-
Frequently Asked Questions (FAQs)
Q: What is the single most critical parameter for maximizing yield in this synthesis?
A: Temperature control during the diazotization step. Failure to maintain the 0-5°C range is the most common and irreversible error. It leads to the decomposition of the diazonium salt intermediate, which not only lowers the theoretical maximum yield for the subsequent reduction step but also introduces phenolic impurities that complicate purification.[2]
Q: Which reducing agent is preferable: sodium sulfite or stannous chloride?
A: Both are effective, and the choice depends on your laboratory's capabilities and priorities.
| Feature | Sodium Sulfite (Na₂SO₃) | Stannous Chloride (SnCl₂) |
| Cost | Generally less expensive and readily available. | More expensive. |
| Workup | Simpler workup; byproducts are soluble sodium salts. | More complex; requires removal of tin salts, which can be tedious. |
| Reaction Control | Requires careful pH and temperature control.[13] | Less sensitive to pH, typically run in strong acid.[15] |
| Environmental | More environmentally benign. | Tin waste requires proper disposal. |
| Recommendation | Excellent for large-scale synthesis where cost and environmental factors are key. | A reliable choice for smaller-scale lab synthesis where yield and simplicity of reaction conditions are prioritized over workup complexity. |
Q: How can I monitor the completion of the diazotization reaction?
A: A simple and effective method is to use starch-iodide indicator paper. After allowing sufficient time for the reaction, a small drop of the reaction mixture is drawn and applied to the paper. The presence of excess nitrous acid will oxidize the iodide to iodine, which forms a dark blue-black complex with starch. A positive test indicates that sufficient sodium nitrite has been added to consume all the metanilic acid. The absence of a color change suggests more sodium nitrite is needed. Once a positive test is achieved, the excess nitrous acid should be quenched with urea.[10]
Optimized Experimental Protocol
This protocol integrates best practices to maximize yield and purity.
Materials:
-
Metanilic acid (3-aminobenzenesulfonic acid)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (Na₂SO₃, anhydrous)
-
Urea
-
Deionized Water
-
Ice
Part A: Diazotization of Metanilic Acid
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, create a slurry of metanilic acid (1.0 eq) in water (approx. 5 mL per gram of metanilic acid).
-
Cool the slurry to 0°C in an ice-salt bath.
-
Slowly add concentrated HCl (2.5 eq) while maintaining the temperature below 5°C. Stir for 15 minutes.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the metanilic acid slurry over 30-45 minutes, ensuring the internal temperature never exceeds 5°C .
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color should appear).
-
Add a small amount of urea (approx. 0.1 eq) portion-wise until the starch-iodide test is negative. This decomposes the excess nitrous acid. The cold diazonium salt solution is now ready for immediate use.
Part B: Reduction of the Diazonium Salt
-
In a separate, larger beaker, dissolve sodium sulfite (2.2 eq) in water (approx. 8 mL per gram of sulfite). If necessary, warm slightly to dissolve and then cool the solution to 10-15°C.
-
With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the sodium sulfite solution. A color change to reddish-orange is typically observed.
-
During the addition, monitor the pH. If it drops below 6, add a 10% sodium carbonate solution dropwise to maintain a pH between 6 and 7.
-
After the addition is complete, slowly heat the reaction mixture to 70-80°C and hold for 1 hour. The color of the solution should lighten.
-
Cool the reaction mixture to room temperature.
Part C: Isolation and Purification
-
Slowly and carefully add concentrated HCl to the cooled reaction mixture until the pH is ~1. A precipitate should form.
-
Cool the mixture in an ice bath for at least 1 hour to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash the filter cake with a small amount of ice-cold water, followed by a small amount of cold ethanol.
-
For purification, transfer the crude solid to a flask and add deionized water. Heat the mixture to boiling to dissolve the solid. Use the minimum amount of boiling water necessary.
-
Add a small amount of activated charcoal, boil for 5 minutes, and then perform a hot filtration to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the pure, light-colored crystals of this compound by vacuum filtration and dry under vacuum.
Troubleshooting Workflow
If you encounter low yield, use the following decision tree to diagnose the issue.
Caption: A logical workflow for troubleshooting low yield issues.
References
- NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. NPTEL Archive.
- NPTEL. (n.d.). Aromatic Diazonium Salts. NPTEL Archive.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Metanilic Acid in Modern Dye Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Metanilic Acid Sodium Salt: A Cornerstone in Azo Dye Production.
- Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts.
- Google Patents. (n.d.). US5874547A - Diazotization of amines.
- Google Patents. (n.d.). US4246133A - Stabilized diazotized sulfanilic acid solutions.
- Google Patents. (n.d.). CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
- Guidechem. (n.d.). What is the synthesis and application of 4-Hydrazinobenzenesulfonic acid?.
- ResearchGate. (n.d.). Optimization of the kind and amount of acid for diazotization reaction.
- ChemicalBook. (n.d.). 3-HYDRAZINOBENZOIC ACID synthesis.
- BenchChem. (n.d.). Technical Support Center: Optimizing Azo Coupling Reaction Yield.
- ResearchGate. (n.d.). Rapid and efficient diazotization and diazo coupling reactions on silica sulfuric acid under solvent-free conditions.
- Guidechem. (n.d.). What is 4-Hydrazinobenzenesulfonic acid and how is it synthesized? - FAQ.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- ChemicalBook. (n.d.). 4-Hydrazinobenzenesulfonic acid.
Sources
- 1. US5874547A - Diazotization of amines - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US4246133A - Stabilized diazotized sulfanilic acid solutions - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]
- 14. 4-Hydrazinobenzenesulfonic acid | 98-71-5 [chemicalbook.com]
- 15. 3-HYDRAZINOBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Purification challenges of 3-Hydrazinylbenzenesulfonic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-Hydrazinylbenzenesulfonic acid (3-HBSA). This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this versatile intermediate. As a zwitterionic compound containing both a reactive hydrazine moiety and a polar sulfonic acid group, 3-HBSA presents unique challenges that require a systematic and well-understood approach to achieve high purity.
Frequently Asked Questions (FAQs)
FAQ 1: What are the common impurities in my crude 3-HBSA, and why does it have a pink, brown, or yellow color?
Answer:
The presence of color and impurities in crude this compound is almost always linked to its synthesis pathway and inherent chemical instability. The most common synthetic route involves the diazotization of 3-aminobenzenesulfonic acid, followed by reduction of the resulting diazonium salt.[1]
Common Impurities:
-
Unreacted Starting Materials: Residual 3-aminobenzenesulfonic acid is a common impurity if the initial diazotization reaction does not go to completion.
-
Salts: Inorganic salts, such as sodium sulfate or sodium chloride, are by-products of the reaction and quenching steps.
-
Oxidation Products: The hydrazinyl group is highly susceptible to aerial oxidation, especially in the presence of trace metal ions. This oxidation leads to the formation of highly colored azo and azoxy compounds, which are the primary cause of pink, brown, or yellow discoloration.[2][3] The compound should be stored under an inert atmosphere to minimize this degradation.[4][5]
-
Side-Reaction Products: Incomplete reduction of the diazonium salt can lead to various side products. Additionally, diazonium salts can participate in unwanted coupling reactions if the pH and temperature are not strictly controlled.[6]
The diagram below illustrates the general synthesis pathway and the points at which key impurities can be introduced.
Caption: Workflow for the recrystallization of 3-HBSA.
FAQ 3: My recrystallization isn't working well (low yield, oiling out, no crystals). What can I do?
Answer:
Recrystallization issues are common but can usually be resolved with systematic troubleshooting.
-
Problem: Very Low Yield
-
Cause: Using too much solvent during the dissolution step is the most frequent reason. The solution was not saturated, and a significant amount of your product remained dissolved even after cooling.
-
Solution: Before filtering, try boiling off some of the solvent to re-saturate the solution. If you have already filtered, you can attempt to recover more product from the mother liquor by concentrating it and cooling again. For the next attempt, be more patient and add the hot solvent in smaller increments.
-
-
Problem: No Crystals Form Upon Cooling
-
Cause: The solution may be too dilute (see above) or supersaturated.
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure 3-HBSA, add a single tiny crystal to the cooled solution. This "seed" will act as a template for crystallization.
-
Reduce Solvent: As a last resort, boil off some of the solvent and allow the solution to cool again.
-
-
-
Problem: The Product "Oils Out" Instead of Crystallizing
-
Cause: This happens when the boiling point of the solvent is higher than the melting point of the solute (or a solute-impurity mixture). The compound melts before it dissolves and then separates as an insoluble liquid upon cooling.
-
Solution: This indicates that pure water might not be the ideal solvent for your specific crude material, possibly due to a high impurity load that is depressing the melting point.
-
Re-heat the solution until the oil dissolves completely.
-
Add a small amount of a co-solvent in which the compound is less soluble, such as ethanol. [7]This creates a mixed-solvent system.
-
Add just enough of the second solvent (the "poorer" solvent) to the hot solution until it becomes slightly cloudy (the saturation point), then add a drop or two of the first solvent (the "good" solvent, water) to re-clarify.
-
Allow this new mixed-solvent solution to cool slowly.
-
-
FAQ 4: How should I handle and store my purified 3-HBSA to maintain its purity?
Answer:
This compound is sensitive to its environment. Proper handling and storage are critical to prevent degradation and discoloration over time.
-
Atmosphere: The hydrazinyl group is prone to oxidation. [3]Store the purified solid under an inert atmosphere (e.g., nitrogen or argon).
-
Moisture: The compound is hygroscopic. [8]Store it in a tightly sealed container in a desiccator or a dry box to prevent moisture absorption.
-
Temperature: To slow down any potential decomposition pathways, store the material in a refrigerator (2-8°C). [4]* Light: While not as critical as air and moisture, it is good practice to store the compound in an amber vial or in a dark location to protect it from light.
FAQ 5: What analytical methods should I use to confirm the purity of my final product?
Answer:
A combination of methods should be used to confidently assess the purity of your 3-HBSA.
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for quantitative purity analysis. [9]A reversed-phase method (e.g., using a C18 column) with a UV detector is typically suitable. The mobile phase would likely be a buffered aqueous solution with an organic modifier like acetonitrile. This method can separate the main component from structurally related impurities. [10]2. Thin-Layer Chromatography (TLC): TLC is a quick, qualitative method to check for the presence of impurities. [11]It's excellent for monitoring the progress of the purification. You can spot the crude material, the purified crystals, and the mother liquor on the same plate to visually assess the effectiveness of the recrystallization.
-
Nuclear Magnetic Resonance (qNMR) Spectroscopy: Quantitative NMR (qNMR) is a primary ratio method that can be used for purity assessment without needing a specific reference standard for the compound itself. [10]By integrating the ¹H NMR signals of the analyte against a certified internal standard of known purity, a highly accurate purity value can be determined.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to depress and broaden the melting point range. Note that 3-HBSA often decomposes upon melting, with reported values around 285°C. [5][8]
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.
- University of California, Irvine. (n.d.). Recrystallization 2.
- PrepChem.com. (2023). Preparation of 4-hydrazinobenzenesulfonic acid.
- ChemBK. (n.d.). 4-hydrazinobenzenesulfonic acid hydrate.
- Google Patents. (2009). CN101337910A - Method for preparing 3-hydrazinobenzoic acid hydrochloride.
- MySkinRecipes. (n.d.). This compound.
- University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent.
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
- ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
- PubChem. (n.d.). 4-Hydrazinobenzenesulfonic acid.
- Google Patents. (1970). US3496224A - Purification of sulfonic acids.
- Google Patents. (1993). US5189206A - Process for the preparation of aminobenzenesulfonic acids.
- Defense Technical Information Center. (2008). Decomposition of Azo & Hydrazo linked Bis Triazines.
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- European Patent Office. (2021). EP 3763700 A1 - IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS.
- Google Patents. (1985). EP0153216B1 - Process for the purification of aqueous hydrazine hydrate solutions.
- Pharmaffiliates. (n.d.). Benzenesulfonic Acid-Impurities.
- Defense Technical Information Center. (1971). RESEARCH ON HYDRAZINE DECOMPOSITION.
- Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
- Google Patents. (2016). CN106008341B - A kind of purification process of benzene sulfonic acid along bent storehouse ammonium.
- Acta Poloniae Pharmaceutica. (2004). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl.
- PubMed. (2004). HPLC and TLC methodology for determination or purity evaluation....
- MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.
- Google Patents. (2016). CN106032357A - Sulfasalazine impurities and preparation method thereof.
- ResearchGate. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions.
Sources
- 1. CN101337910A - Method for preparing 3-hydrazinobenzoic acid hydrochloride - Google Patents [patents.google.com]
- 2. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. This compound [myskinrecipes.com]
- 5. 4-Hydrazinobenzenesulfonic acid | 98-71-5 [chemicalbook.com]
- 6. CN106032357A - Sulfasalazine impurities and preparation method thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Hydrazinobenzenesulfonic acid CAS#: 98-71-5 [m.chemicalbook.com]
- 9. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ptfarm.pl [ptfarm.pl]
Stability of 3-Hydrazinylbenzenesulfonic acid in aqueous solution
Introduction: 3-Hydrazinylbenzenesulfonic acid is a valuable bifunctional molecule, utilized as a key intermediate in the synthesis of pharmaceuticals and specialized dyes.[1] Its utility is derived from the reactivity of the hydrazinyl group and the water-solubilizing nature of the sulfonic acid moiety. However, researchers frequently encounter challenges with the compound's stability in aqueous solutions, leading to inconsistent experimental results, product degradation, and batch-to-batch variability. This guide provides an in-depth analysis of the factors governing its stability and offers robust troubleshooting strategies and protocols to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with this compound in aqueous solutions.
Q1: My freshly prepared solution of this compound turned yellow or brown within a few hours. What is happening? This discoloration is a classic indicator of oxidative degradation. The hydrazinyl group (-NH-NH₂) is susceptible to oxidation, especially by dissolved oxygen in the water. This process can be accelerated by factors like neutral or alkaline pH, presence of trace metal ions, and exposure to light.
Q2: What is the optimal pH for dissolving and storing this compound in an aqueous solution? The highest stability is achieved in acidic conditions, typically in the pH range of 2.5 to 4.[2][3][4] In this pH range, the hydrazinyl group is protonated to form the hydrazinium ion (-NH-NH₃⁺), which is significantly more resistant to oxidation.[5]
Q3: What is the best practice for preparing an aqueous solution to maximize stability? A multi-step approach is required:
-
Use a deoxygenated acidic buffer: Start with a buffer in the optimal pH range (e.g., a citrate or acetate buffer, pH 3.5). Deoxygenate it by sparging with an inert gas like argon or nitrogen for at least 30 minutes.
-
Work quickly: Weigh the solid compound and dissolve it promptly in the prepared buffer to minimize exposure to atmospheric oxygen.
-
Protect from light: Prepare and store the solution in an amber glass vial or a container wrapped in aluminum foil.[6]
Q4: Can I prepare and store stock solutions? If so, under what conditions? For maximum reproducibility, preparing solutions fresh is always the best practice. However, if short-term storage is necessary, a stock solution prepared in a deoxygenated acidic buffer (pH < 4) can be stored at 2-8°C in a tightly sealed, light-protected container with an inert gas headspace (e.g., argon) for a limited time.[1] We recommend performing a stability test to determine the acceptable storage duration for your specific application.
Q5: My reaction yield is inconsistent when using this reagent. Could its stability be the cause? Absolutely. If the concentration of the active hydrazinyl compound is decreasing over time due to degradation, any reaction relying on its stoichiometry will yield inconsistent results. This is a primary reason to implement the stabilization protocols outlined in this guide. It is crucial to either use freshly prepared solutions or to qualify the concentration of older solutions before use.
Section 2: The Science of Instability: A Mechanistic View
Understanding the chemical principles behind the degradation of this compound is crucial for designing robust experimental protocols. The molecule's stability is not governed by a single factor, but by an interplay of several environmental variables.
Core Instability Mechanism: Oxidation
The primary degradation pathway for aryl hydrazines in aqueous solution is oxidation.[7] The lone pair of electrons on the terminal nitrogen of the hydrazinyl group is susceptible to attack by oxidizing agents, with dissolved molecular oxygen being the most common culprit in a laboratory setting.[2][5] This oxidation process can be a complex, multi-step reaction that may involve free radical intermediates, leading to a variety of degradation products and the characteristic discoloration of the solution.
Key Influencing Factors
The rate of this oxidative degradation is profoundly influenced by the following factors:
-
Effect of pH: This is the most critical factor. In neutral or alkaline solutions (pH > 7), the hydrazinyl group is in its free base form, which is highly susceptible to oxidation.[2] As the pH becomes more acidic, the hydrazinyl group becomes protonated. This positive charge withdraws electron density from the nitrogen atoms, making them far less susceptible to oxidation. Studies on similar hydrazine compounds confirm maximum stability is achieved at a pH around 3.5.[4]
-
Role of Dissolved Oxygen & Metal Catalysis: The reaction between hydrazine and dissolved oxygen can be slow on its own but is often dramatically accelerated by the presence of trace metal ions, such as copper (Cu²⁺) or iron (Fe³⁺), which act as catalysts.[2][5] These ions can be leached from glassware or be present as impurities in other reagents.
-
Impact of Temperature: As with most chemical reactions, the rate of degradation increases with temperature, as described by the Arrhenius equation.[8] Therefore, keeping solutions cool (2-8°C) will slow the degradation process. Elevated temperatures should be avoided.[9]
-
Impact of Light: Aromatic and hydrazine-containing compounds can be photosensitive.[10][11][12] Exposure to light, particularly in the UV spectrum, can provide the activation energy needed to initiate or accelerate oxidative degradation.
Caption: Factors driving the degradation of this compound.
Section 3: Troubleshooting Guide: From Problem to Solution
| Problem Scenario | Probable Cause(s) | Recommended Solutions & Actions |
| Rapid (<1 hour) discoloration and/or precipitate formation in a neutral buffer (e.g., PBS, pH 7.4). | High Susceptibility to Oxidation: At neutral pH, the hydrazinyl group is unprotonated and reacts quickly with dissolved oxygen. | 1. Buffer Adjustment: If experimentally permissible, lower the pH of your final reaction mixture. 2. Just-in-Time Preparation: Prepare the this compound solution in a deoxygenated acidic buffer and add it to the neutral reaction buffer immediately before starting your experiment. 3. Inert Atmosphere: Conduct the entire experiment under a nitrogen or argon atmosphere to exclude oxygen. |
| Inconsistent results (e.g., variable yields, shifting HPLC retention times) when using a stock solution prepared hours or days earlier. | Progressive Degradation: The concentration of the active compound is decreasing over time, and degradation products may interfere with the assay or reaction. | 1. Standardize Solution Preparation: Always follow the rigorous protocol outlined in Section 4. Do not deviate. 2. Prepare Fresh Solutions: The most reliable approach is to discard unused solutions at the end of the day and prepare a new batch for each experiment. 3. Analytical Qualification: If a stock must be used, re-analyze its concentration/purity via a qualified analytical method (e.g., HPLC-UV) before each use. |
| Complete failure of a reaction that is known to work. | Reagent Degradation: The this compound may have completely degraded, either in the solid form due to improper storage (exposure to moisture/air[13]) or after being dissolved. | 1. Verify Solid Reagent Integrity: Check the appearance of the solid powder. It should be a light-colored solid.[1] If it is dark or discolored, it may be compromised. 2. Use a Positive Control: Test your newly prepared solution in a simple, reliable reaction where you know the expected outcome to confirm its activity. 3. Check Other Reagents: Systematically verify that all other components and solvents in your reaction are not the source of the failure.[14] |
Section 4: Protocols for Ensuring Stability & Reproducibility
Adherence to standardized protocols is essential for achieving reliable and reproducible results.
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol describes the preparation of 10 mL of a 10 mM stock solution. Adjust volumes and masses accordingly for your needs.
-
Buffer Preparation: Prepare 50 mL of a suitable acidic buffer (e.g., 0.1 M sodium citrate, pH 3.5).
-
Deoxygenation: Transfer the buffer to a clean glass flask. Sparge the buffer with high-purity argon or nitrogen gas for 30-45 minutes using a gas dispersion tube to thoroughly remove dissolved oxygen.
-
Weighing: Weigh 18.82 mg of solid this compound into a 15 mL amber glass vial. If possible, perform this step in a glovebox or under a gentle stream of inert gas.
-
Dissolution: Using a pipette, transfer 10 mL of the deoxygenated buffer into the vial containing the solid. Immediately cap the vial tightly.
-
Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Storage: If not for immediate use, flush the headspace of the vial with argon or nitrogen, recap tightly, and store at 2-8°C, protected from light. Use within the timeframe validated by your own stability assessment.
Protocol 2: Experimental Workflow for Stability Assessment
This workflow allows you to determine the stability of this compound under your specific experimental conditions.
Caption: Workflow for assessing aqueous solution stability.
Section 5: Data Summary Table
This table provides a qualitative summary of the expected stability of this compound under various conditions, based on established chemical principles.
| Parameter | Condition | Expected Stability | Rationale |
| pH | Acidic (pH 2.5 - 4.0) | High | The hydrazinyl group is protonated, significantly reducing its susceptibility to oxidation.[2][4] |
| Neutral (pH 6.5 - 7.5) | Very Low | The unprotonated hydrazinyl group is highly reactive towards dissolved oxygen.[2] | |
| Alkaline (pH > 8.0) | Extremely Low | Degradation via oxidation is rapid under alkaline conditions.[2][15] | |
| Atmosphere | Deoxygenated (Inert Gas) | High | The primary oxidant, molecular oxygen, has been removed.[5] |
| Ambient Air | Low to Moderate | Dissolved oxygen is present and will drive degradation, rate is pH-dependent. | |
| Temperature | Refrigerated (2 - 8°C) | Moderate to High | Low temperature slows the kinetic rate of degradation reactions.[3] |
| Ambient (20 - 25°C) | Low to Moderate | Standard temperature allows for a significant rate of degradation. | |
| Elevated (> 40°C) | Very Low | High temperature significantly accelerates degradation.[9] | |
| Light | Protected (Amber Vial) | Moderate to High | Prevents photodegradation from contributing to the overall decomposition.[6] |
| Exposed to Lab Light/UV | Low | Light exposure can provide the energy to initiate or accelerate oxidation.[10][11] |
References
- Moliner, A. M., & Street, J. J. (1989). Decompostion of Hydrazine in Aqueous Solutions. ResearchGate.
- Wikipedia. (n.d.). Hydrazines.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- Mitropoulou, A., et al. (2014). Hydrazine reagents as derivatizing agents in environmental analysis - A critical review.
- ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.
- Chemistry World. (2024). How to troubleshoot experiments.
- PubChem. (n.d.). 4-Hydrazinobenzenesulfonic acid. National Center for Biotechnology Information.
- MySkinRecipes. (n.d.). This compound.
- Aguilar, C., et al. (2004). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. PubMed.
- Ince, N. H., & Tezcanli-Güyer, G. (2004). The effect of pH on sonochemical degradation of hydrazine. ResearchGate.
- NIOSH. (1994). HYDRAZINE: METHOD 3503. CDC.
- U.S. Department of Health and Human Services. (1990). Medications that Increase Sensitivity to Light. NJ.gov.
- The Thoughtful Chemist. (2022). Troubleshooting and optimizing lab experiments. YouTube.
- Utah State University Extension. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides.
- Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. NCBI Bookshelf.
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- Powell, J. H., & Gannett, P. M. (2002). Mechanisms of carcinogenicity of aryl hydrazines, aryl hydrazides, and arenediazonium ions.
- Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
- Kale, A. A., & Torchilin, V. P. (2007). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. NIH.
- Rodgers, S. J. (1960). The Reaction Rate of Sodium Sulfite with Dissolved Oxygen. OSTI.GOV.
- Wpływ, K., et al. (2021). Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. MDPI.
- Ellis, A. J., & Gilbert, T. W. (1963). The reaction between hydrazine and oxygen in water. ResearchGate.
- Baer, R. L., & Ramsay, D. L. (1971). Polyvalent light sensitivity (persistent light reactivity?); allergic contact sensitivity to sulisobenzone. PubMed.
- Google Patents. (n.d.). Process for removing dissolved oxygen from water using hydrazine.
- Marquette University. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts.
- Halasi, S., & Nairn, J. G. (1990). Stability studies of hydralazine hydrochloride in aqueous solutions. PubMed.
- Defense Technical Information Center. (1975). Oxidation of Hydrazine in Aqueous Solutions.
- Nakano, M., et al. (1980). Identification of the decomposition products of hydralazine hydrazones with three endogenous ketones.... PubMed.
- ResearchGate. (n.d.). Various Analytical Methods for the Determination of Terazosin in Different Matrices.
- Corciovă, A., et al. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs.... NIH.
- Al-Humaid, S., & Al-Humaid, A. (2022).
- Cerdá, B., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. NIH.
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Mechanisms of carcinogenicity of aryl hydrazines, aryl hydrazides, and arenediazonium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nj.gov [nj.gov]
- 11. mdpi.com [mdpi.com]
- 12. Polyvalent light sensitivity (persistent light reactivity?); allergic contact sensitivity to sulisobenzone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 15. digitalcommons.usu.edu [digitalcommons.usu.edu]
Technical Support Center: 3-Hydrazinylbenzenesulfonic Acid Reactions
Introduction
Welcome to the technical support center for the synthesis and analysis of 3-Hydrazinylbenzenesulfonic acid. This guide is designed for researchers, chemists, and process development professionals who work with this versatile intermediate. In our experience, the synthesis, while straightforward in principle, is prone to several side reactions that can impact yield, purity, and downstream applications.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound. Our focus is not just on procedural steps but on the underlying chemical principles to empower you to diagnose and resolve issues effectively.
Troubleshooting Guide: Identifying & Mitigating Byproducts
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Reaction mixture or final product is unexpectedly colored (Yellow, Orange, or Red).
Q: My reaction mixture turned a deep orange color after the diazotization step, and the color persists in the final product. What is the likely cause and how can I prevent it?
A: This is a classic sign of azo-coupling side reactions. The diazonium salt intermediate is a potent electrophile and can react with any nucleophilic aromatic compounds present in the mixture, particularly the starting material, 3-aminobenzenesulfonic acid, if it has not been fully consumed.
-
Causality: The coupling reaction between the diazonium salt of 3-aminobenzenesulfonic acid and unreacted 3-aminobenzenesulfonic acid forms a highly colored azo dye. This reaction is faster at higher pH and temperature. The most important application of diazo coupling reactions is the electrophilic aromatic substitution of activated benzene derivatives by diazonium electrophiles, which produces these highly colored aromatic azo compounds.[1]
-
Preventative Measures:
-
Ensure Complete Diazotization: Before proceeding to the reduction step, verify that all the primary amine has been converted. A simple and effective method is to test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid and thus complete consumption of the amine).
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite and for the duration of the diazotization.[2] Higher temperatures accelerate both diazonium salt decomposition and unwanted coupling reactions.
-
Maintain Low pH: The coupling reaction is generally suppressed at a very low pH. The diazotization is typically carried out in a strong mineral acid like HCl, which helps to keep the concentration of the more reactive free amine low.[3]
-
Issue 2: Low yield of this compound with evidence of a phenolic byproduct.
Q: My overall yield is significantly lower than expected. HPLC-MS analysis of the crude product shows a significant peak with a mass corresponding to 3-hydroxybenzenesulfonic acid. Why is this happening?
A: The formation of 3-hydroxybenzenesulfonic acid is a clear indication that the intermediate diazonium salt is decomposing. This is a common pitfall if reaction conditions are not rigorously controlled.
-
Causality: Aryl diazonium salts are thermally unstable. In an aqueous acidic solution, they readily decompose to form a phenol and evolve nitrogen gas.[1] This decomposition is highly dependent on temperature. The low temperature during diazotization is crucial to prevent the unstable diazonium salt from decomposing.[2]
-
Troubleshooting & Optimization:
-
Temperature is Critical: The most likely culprit is a temperature excursion above the recommended 0-5 °C range. Ensure your cooling bath is robust and that the sodium nitrite solution is added slowly to manage the exothermic nature of the reaction.
-
Minimize Reaction Time: Do not let the diazonium salt solution stand for extended periods, even at low temperatures. Proceed to the reduction step as soon as complete diazotization is confirmed. The resulting diazonium salt is highly reactive and is typically used immediately in subsequent reactions.[2]
-
Issue 3: Multiple Isomeric Byproducts Detected in HPLC.
Q: My HPLC chromatogram shows the main product peak along with two smaller, closely eluting peaks. What are these likely to be?
A: If your synthesis starts from the sulfonation of aniline, these are almost certainly the ortho- (2-hydrazinylbenzenesulfonic acid) and para- (4-hydrazinylbenzenesulfonic acid) isomers.
-
Causality: The sulfonation of aniline is a reversible electrophilic aromatic substitution reaction.[4][5] The amino group is an ortho-, para-director. While the para-isomer (sulfanilic acid) is often the major thermodynamic product, kinetic control at lower temperatures or different sulfonating agents can lead to the formation of the ortho-isomer and even some meta-isomer.[4][6] These isomeric aminobenzenesulfonic acids will then be carried through the subsequent diazotization and reduction steps.
-
Solutions:
-
Purify the Intermediate: It is far easier to purify the isomeric aminobenzenesulfonic acids than the final hydrazine products. Recrystallization of the 3-aminobenzenesulfonic acid intermediate can significantly reduce the levels of ortho and para isomers before proceeding.
-
Optimize Sulfonation: If performing the sulfonation yourself, controlling the reaction temperature is key. High temperatures (e.g., >100°C) typically favor the formation of the thermodynamically more stable para- and meta-products.[4]
-
Issue 4: Presence of Unreacted Starting Material and/or Benzenesulfonic Acid.
Q: My final product is contaminated with both 3-aminobenzenesulfonic acid and benzenesulfonic acid. What causes these two different impurities?
A: These two impurities point to two different problems in your reaction sequence: incomplete reduction and a competing side reaction.
-
Causality of 3-Aminobenzenesulfonic Acid: The presence of the starting amine indicates an incomplete reaction sequence. This could be due to either incomplete diazotization or, more commonly, incomplete reduction of the diazonium salt.
-
Causality of Benzenesulfonic Acid: This byproduct arises from a reductive hydrodediazoniation reaction, where the diazonium group is replaced by a hydrogen atom. Certain reducing agents, such as hypophosphorous acid or ethanol, are known to promote this pathway.[7] While less common with typical reducing agents like sodium sulfite or stannous chloride, it can still occur as a minor side reaction.
-
Solutions:
-
Verify Reductant Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent (e.g., sodium sulfite or stannous chloride) to drive the reaction to completion.[7][8]
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the disappearance of the diazonium salt intermediate.
-
Choose an Appropriate Reducing Agent: If hydrodediazoniation is a persistent issue, re-evaluate your choice of reducing agent. Sodium sulfite is generally effective for this transformation.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most prevalent and well-documented route involves a two-step process starting from 3-aminobenzenesulfonic acid.
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[9]
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Common and effective reducing agents for this step include sodium sulfite, stannous chloride (SnCl₂), or sodium dithionite.[1][7]
Q2: Which analytical techniques are best suited for purity assessment and byproduct identification?
A2: A multi-technique approach is essential for comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reversed-phase or mixed-mode method with a UV detector is ideal for separating the main product from unreacted starting materials, isomers, and other aromatic byproducts.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is invaluable for identifying unknown peaks. It provides the molecular weight of byproducts, which is a critical piece of the puzzle for structural elucidation.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for confirming the structure of the final product and for characterizing any isolated byproducts.[13][14]
Q3: How can I effectively remove residual sulfuric acid from my reaction?
A3: If your synthesis involves a sulfonation step, removing excess sulfuric acid is crucial. A common method is to carefully quench the reaction mixture by pouring it onto crushed ice. The sulfonic acid product can then be precipitated by salting out, for instance, by adding sodium chloride. Alternatively, neutralization with a base like calcium carbonate can precipitate calcium sulfate, which can be removed by filtration.[15]
Q4: Can the diazonium salt intermediate be isolated before reduction?
A4: While some diazonium salts can be isolated as stable salts (e.g., with tetrafluoroborate anions), the diazonium salt of 3-aminobenzenesulfonic acid is typically not isolated.[9] It is generated and used in situ due to its instability. Attempting to isolate it without proper precautions can be hazardous and often leads to significant decomposition.[2]
Visualizations & Diagrams
Reaction Pathway and Byproduct Formation
The following diagram illustrates the primary synthesis route for this compound and highlights the key stages where common byproducts are formed.
Caption: Synthesis pathway and major byproduct formation routes.
Analytical Troubleshooting Workflow
This workflow provides a logical sequence for analyzing the crude reaction mixture to identify impurities.
Caption: Decision workflow for analytical troubleshooting.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol provides a general method for the analysis of this compound and its common impurities. Method optimization may be required based on your specific HPLC system and column.
-
Column: Mixed-mode reversed-phase/anion-exchange column (e.g., Amaze TR, 4.6x100 mm, 3 µm).[11]
-
Mobile Phase A: 40 mM Ammonium Phosphate, pH 4.0 in 98:2 Water:Acetonitrile.[11]
-
Mobile Phase B: 100 mM Ammonium Phosphate, pH 2.0 in 80:20 Water:Acetonitrile.[11]
-
Gradient:
-
0-15 min: 0% B to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 0% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve ~1 mg of the crude sample in 10 mL of Mobile Phase A. Filter through a 0.45 µm syringe filter before injection.
Table 1: Expected Elution Order
| Compound | Expected Retention Time | Notes |
| 3-Hydroxybenzenesulfonic acid | Early | More polar than the starting material. |
| 3-Aminobenzenesulfonic acid | Intermediate | The primary starting material. |
| This compound | Intermediate | The desired product. |
| Azo Dye Byproducts | Late | Typically less polar and strongly retained. |
References
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
- BenchChem. (2025, November). Technical Support Center: Purification of Sulfonation Reaction_Mixtures.
- Quora. (2018, April 29). Why is the major product in the sulphonation of aniline para-product, as the medium is acidic -nh2 group will be present as nh3+ group having a -I effect and meta directing power?
- Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts.
- Wikipedia. (n.d.). Diazonium compound.
- Google Patents. (n.d.). CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
- PubMed. (1972). [H-NMR-spectra of hydrazones].
- Chemistry Stack Exchange. (2016, December 26). Why does sulfonation of aniline occur para rather than ortho?
- BenchChem. (n.d.). Application Notes: Diazotization of 4-Amino-3-chlorobenzenesulfonic Acid.
- OpenOChem Learn. (n.d.). EAS-Sulfonation.
- Wikipedia. (n.d.). Aromatic sulfonation.
- ATSDR. (n.d.). Analytical methods.
- Google Patents. (n.d.). US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids.
- PubMed. (1992). Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo.
- PubChem. (n.d.). 4-Hydrazinobenzenesulfonic acid.
- Organic Chemistry Portal. (n.d.). Diazotisation.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Diazonium compound - Wikipedia [en.wikipedia.org]
- 8. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]
- 9. Diazotisation [organic-chemistry.org]
- 10. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
- 11. helixchrom.com [helixchrom.com]
- 12. 4-Hydrazinobenzenesulfonic acid | C6H8N2O3S | CID 66825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. [H-NMR-spectra of hydrazones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Hydrazone Formation with 3-HBSA
Welcome to the Technical Support Center for optimizing hydrazone formation, with a specific focus on reactions involving 3-hydrazinobenzenesulfonic acid (3-HBSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies. The content is structured in a flexible question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My hydrazone formation reaction with 3-HBSA is slow or incomplete. What are the most critical factors to check first?
When encountering slow or incomplete hydrazone formation, the primary factors to investigate are pH, the presence of a catalyst, and the purity of your reagents. Hydrazone formation is a reversible reaction, and its rate is highly pH-dependent.[1][2] The reaction is generally fastest under mildly acidic conditions, typically around pH 4.5-6.0.[3][4] At this pH range, there is a sufficient concentration of the protonated carbonyl compound to facilitate nucleophilic attack by the hydrazine, while the hydrazine itself remains largely unprotonated and thus nucleophilic.[3]
Furthermore, the use of a nucleophilic catalyst, such as aniline, can significantly accelerate the reaction rate, sometimes by orders of magnitude.[5][6] Aniline functions by first forming a more reactive Schiff base intermediate with the aldehyde or ketone, which is then readily attacked by the hydrazine.[7][8] Finally, ensure the purity of your 3-HBSA, aldehyde/ketone substrate, and solvents, as impurities can interfere with the reaction.
Q2: What is the optimal pH for hydrazone formation with 3-HBSA, and why is it so important?
The optimal pH for hydrazone formation is a delicate balance. The reaction mechanism involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the hydrazone.[3] This process is acid-catalyzed.[9]
-
At low pH (below ~4): The hydrazine nitrogen becomes protonated, reducing its nucleophilicity and slowing down the initial attack on the carbonyl.[3]
-
At neutral or high pH (above ~7): The concentration of the protonated carbonyl, which is more electrophilic and reactive, is too low for the reaction to proceed efficiently.[3]
For most hydrazone formations, a pH range of 4.5 to 6.0 is considered optimal.[3][4] It is crucial to experimentally determine the ideal pH for your specific aldehyde or ketone substrate, as electronic and steric effects can influence the optimal conditions.
Q3: I'm observing the hydrolysis of my formed hydrazone. How can I improve its stability?
Hydrazone stability is a known challenge, as the linkage is susceptible to hydrolysis, particularly in acidic environments.[1][2][10] The stability of the hydrazone bond is influenced by several factors:
-
Structure of the Carbonyl Compound: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to resonance stabilization.[2] Ketone-derived hydrazones are typically more stable than their aldehyde counterparts.[3]
-
Electronic Effects: Electron-withdrawing groups near the hydrazone bond can increase its susceptibility to hydrolysis, while electron-donating groups tend to enhance stability.[2]
-
pH: While formed under acidic conditions, prolonged exposure to strong acids will promote hydrolysis.[9] At neutral pH, hydrazones are more stable but can still undergo slow hydrolysis.[2]
To improve stability, consider using an aromatic aldehyde if your experimental design allows. After formation, adjusting the pH of the solution to neutral or slightly basic can help to minimize hydrolysis during storage or subsequent steps. For applications requiring high stability, oxime linkages, formed from aminooxy compounds, are a more hydrolytically stable alternative to hydrazones.[10][11][12]
Troubleshooting Guide
This section provides a more in-depth approach to resolving specific issues you may encounter during your experiments with 3-HBSA.
Issue 1: Low Yield of Hydrazone Product
| Potential Cause | Troubleshooting Steps & Explanation |
| Suboptimal pH | Experimentally screen a pH range from 4.0 to 6.5 to find the optimal condition for your specific substrates. A pH titration can be highly effective. |
| Absence of Catalyst | Introduce a nucleophilic catalyst. Aniline is a classic choice, typically used at concentrations of 10-100 mM.[6][13] Other catalysts like p-toluidine or p-anisidine have also shown high efficacy.[7] |
| Incorrect Stoichiometry | While a 1:1 molar ratio of hydrazine to carbonyl is theoretically sufficient, using a slight excess (1.1 to 1.5 equivalents) of one reagent (usually the less expensive or more stable one) can drive the equilibrium towards product formation. |
| Low Reactant Concentration | The rate of this bimolecular reaction is dependent on the concentration of both reactants. If working at very low concentrations, consider increasing them if possible. |
| Impure Reagents | Ensure the purity of 3-HBSA and the carbonyl compound. Impurities can compete in side reactions or inhibit the primary reaction. Recrystallization or chromatographic purification of starting materials may be necessary. 3-HBSA is known to be hygroscopic and sensitive, so proper storage is crucial.[14][15] |
| Solvent Effects | The reaction is typically performed in aqueous buffers, but the addition of a co-solvent like DMSO or DMF may be necessary to solubilize hydrophobic reactants. However, high concentrations of organic solvents can affect the pKa of the reactants and the catalyst, potentially altering the optimal pH. |
Issue 2: Side Product Formation
| Potential Cause | Troubleshooting Steps & Explanation |
| Azine Formation | If using hydrazine (H₂N-NH₂) instead of a substituted hydrazine like 3-HBSA, the initial hydrazone product can react with a second equivalent of the aldehyde or ketone to form an azine.[1] Using a substituted hydrazine like 3-HBSA prevents this side reaction. |
| Oxidation of Hydrazine | Hydrazines can be susceptible to oxidation.[13] Store 3-HBSA under an inert atmosphere and use deoxygenated solvents for the reaction if you suspect oxidative degradation. |
| Reaction with Buffer Components | Ensure that your buffer components are non-reactive. For example, buffers containing primary or secondary amines could potentially compete with the hydrazine in reacting with the carbonyl compound. Phosphate or acetate buffers are generally safe choices. |
Issue 3: Difficulty in Monitoring Reaction Progress
| Potential Cause | Troubleshooting Steps & Explanation |
| Lack of a Suitable Analytical Method | Several methods can be used to monitor the reaction. RP-HPLC is often the method of choice, as it can separate the starting materials from the product, allowing for quantitative analysis of the reaction progress.[4][6] UV-Vis spectroscopy can be effective if the formed hydrazone has a distinct chromophore with a unique absorbance wavelength (e.g., around 350 nm for many aromatic hydrazones).[4][13] Mass spectrometry can be used to confirm the identity of the product.[16] |
| Co-elution of Peaks in HPLC | If the starting materials and product co-elute, optimize your HPLC method by changing the mobile phase composition, gradient, or column chemistry. |
Experimental Protocols
General Protocol for Hydrazone Formation with 3-HBSA
This protocol provides a starting point and may require optimization for your specific application.
-
Reagent Preparation:
-
Prepare a stock solution of your aldehyde or ketone in a suitable solvent (e.g., DMSO, DMF, or the reaction buffer).
-
Prepare a stock solution of 3-HBSA in the reaction buffer. Note that the solubility of 3-HBSA is limited in cold water but increases in boiling water.[14][15]
-
Prepare the reaction buffer (e.g., 100 mM sodium acetate buffer, pH 4.5).
-
If using a catalyst, prepare a stock solution of aniline in the reaction buffer or a compatible organic solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine the aldehyde/ketone solution and the 3-HBSA solution to the desired final concentrations (e.g., 1-10 mM).
-
If using a catalyst, add it to the reaction mixture (e.g., 10-50 mM final concentration).
-
Bring the final volume to the desired amount with the reaction buffer.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature or slightly elevated temperature (e.g., 37°C) to increase the rate.
-
Monitor the reaction progress periodically using a suitable analytical technique such as RP-HPLC or UV-Vis spectroscopy.
-
-
Purification:
-
Once the reaction has reached completion or the desired conversion, the hydrazone product can be purified using techniques like preparative RP-HPLC or crystallization.
-
Visualizing the Process
Hydrazone Formation Mechanism
Caption: The two-step mechanism of hydrazone formation.
Troubleshooting Workflow for Low Hydrazone Yield
Caption: A systematic workflow for troubleshooting low hydrazone yield.
References
- Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. Journal of the American Chemical Society, 128(49), 15602–15603. [Link]
- Hydrazone. (2023). In Wikipedia. [Link]
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
- Canal-Martín, A., Navo, C. D., Sáez, E., Molero, D., Jiménez-Osés, G., & Pérez-Fernández, R. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry, 19(19), 4317–4323. [Link]
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
- Dirksen, A., & Dawson, P. E. (2008). Aniline-Catalyzed Hydrazone Ligation at Neutral pH.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526. [Link]
- Canal-Martín, A., Navo, C. D., Sáez, E., Molero, D., Jiménez-Osés, G., & Pérez-Fernández, R. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry, 19(19), 4317-4323. [Link]
- Crisalli, P., & Kool, E. T. (2013). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Organic Letters, 15(1), 162-165. [Link]
- AxisPharm. (2024).
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
- Stilinović, V., Kaitner, B., & Cinčić, D. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC advances, 10(52), 31215–31228. [Link]
- Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]
- Crisalli, P., & Kool, E. T. (2013). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. The Journal of organic chemistry, 78(3), 1184–1189. [Link]
- Crisalli, P., & Kool, E. T. (2013). Fast hydrazone reactants: electronic and acid/base effects strongly influence rate at biological pH. Organic & biomolecular chemistry, 11(21), 3449–3454. [Link]
- Stilinović, V., Kaitner, B., & Cinčić, D. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(52), 31215-31228. [Link]
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 663-698. [Link]
- Wu, H., et al. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 9(22), 5018-5024. [Link]
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]
- García, M. D., et al. (2021). Aqueous Three-Component Self-Assembly of a Pseudo[5]rotaxane Using Hydrazone Bonds. Molecules, 26(21), 6439. [Link]
- Zhang, Y., et al. (2019). Optimization of derivatization conditions for the four reactive carbonyls by HBP. Scientific Reports, 9, 10839. [Link]
- NASA's Jet Propulsion Laboratory. (2010). Three Methods of Detection of Hydrazines. Tech Briefs. [Link]
- Nguyen, R., & Huc, I. (2003). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry.
- Nguyen, R., & Huc, I. (2003). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry.
- Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
- Ain, N. U., et al. (2022). Facile and straightforward synthesis of Hydrazone derivatives.
- Liu, N., et al. (2008). Confirmation of Hydrazone Formation in HYNIC-peptide Conjugate Preparation, and Its Hydrolysis During Labeling With (99m)Tc.
- Guttman, M., et al. (2013). Comparison of oligosaccharide labeling employing reductive amination and hydrazone formation chemistries. Analytical Biochemistry, 440(1), 66-68. [Link]
- National Center for Biotechnology Information. (n.d.). 4-Hydrazinobenzenesulfonic acid. PubChem. [Link]
Sources
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 13. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Hydrazinobenzenesulfonic acid CAS#: 98-71-5 [m.chemicalbook.com]
- 15. 4-Hydrazinobenzenesulfonic acid | 98-71-5 [chemicalbook.com]
- 16. Confirmation of hydrazone formation in HYNIC-peptide conjugate preparation, and its hydrolysis during labeling with (99m)Tc - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent oxidation of 3-Hydrazinylbenzenesulfonic acid
Welcome to the technical support center for 3-Hydrazinylbenzenesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the oxidation of this valuable compound. The following information is curated to ensure the integrity and reproducibility of your experiments.
Introduction to the Challenge: The Instability of this compound
This compound is a versatile reagent in synthetic chemistry, valued for its dual functionality of a hydrazine moiety and a sulfonic acid group. However, the electron-rich hydrazine group is highly susceptible to oxidation, particularly in the presence of atmospheric oxygen. This degradation can lead to the formation of colored impurities, a decrease in purity, and ultimately, a loss of reactivity, compromising experimental outcomes. Understanding and mitigating this oxidative degradation is paramount for its successful application.
The oxidation of phenylhydrazine derivatives is a complex, often autocatalytic process that can be initiated by trace metal ions and involves radical intermediates.[1] For this compound, this process is further influenced by the electronic effects of the sulfonic acid group and the pH of the medium, which dictates the protonation state of the molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of this compound degradation?
A1: The degradation of this compound is primarily driven by oxidation of the hydrazinyl group. The main contributing factors are:
-
Atmospheric Oxygen: This is the most significant factor. The reaction with oxygen can be autocatalytic.[1]
-
Trace Metal Ions: Metal ions, such as Cu²⁺, can catalyze the oxidation process.[1]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Light Exposure: Similar aromatic hydrazine compounds are susceptible to photodegradation.[2][3]
-
pH of the Solution: The stability of the compound is pH-dependent, with the unprotonated (free base) form of the hydrazine being more susceptible to oxidation.[4]
Q2: My solid this compound has changed color from off-white to yellow/brown. Is it still usable?
A2: A color change is a visual indicator of degradation. While a slight discoloration may not render the compound completely unusable for all applications, it signifies a decrease in purity. For sensitive applications requiring high purity, it is strongly recommended to use a fresh, uncolored batch. The color change is likely due to the formation of oxidized dimeric or polymeric byproducts.
Q3: I've observed a gradual loss of potency of my this compound solution over time. What is the likely cause?
A3: A gradual loss of potency is a classic sign of oxidative degradation. In solution, especially when not properly deoxygenated, the concentration of the active hydrazinyl compound will decrease as it is converted into various oxidation products. To ensure consistent experimental results, it is crucial to prepare solutions fresh and handle them under an inert atmosphere.
Q4: What are the expected degradation products of this compound?
A4: The oxidation of phenylhydrazines can lead to a variety of products. Based on the known mechanisms for phenylhydrazine, the oxidation of this compound likely proceeds through intermediates such as the corresponding phenyldiazene and diazonium salt.[1][5] These reactive intermediates can then lead to the formation of more stable degradation products, including those resulting from the loss of nitrogen gas and subsequent reactions with the solvent or other species.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results using this compound. | Degradation of the stock solution. | Prepare fresh solutions of this compound for each experiment. Avoid using solutions that have been stored for extended periods, especially if they were not protected from light and air.[6] |
| Formation of a precipitate in the reaction mixture. | Formation of insoluble oxidation byproducts. | Filter the solution before use. For future prevention, ensure all handling of the compound and its solutions is performed under an inert atmosphere. |
| The solution of this compound rapidly turns yellow or brown. | Exposure to atmospheric oxygen and/or trace metal contaminants. | Use deoxygenated solvents for preparing solutions. Handle the solid and the solution under an inert atmosphere (e.g., nitrogen or argon). Consider adding a chelating agent like EDTA to sequester catalytic metal ions.[1] |
| Low reaction yield. | Loss of the active hydrazinyl compound due to oxidation. | Verify the purity of the solid this compound before use. Implement stringent air-sensitive handling techniques for the solid and its solutions throughout the experimental workflow. |
Experimental Protocols for Preventing Oxidation
Protocol 1: Handling and Storage of Solid this compound
The key to maintaining the integrity of solid this compound is to minimize its exposure to oxygen, light, and moisture.
Materials:
-
Schlenk flask or a vial with a PTFE-lined cap
-
Nitrogen or Argon gas source
-
Spatula
-
Parafilm® or electrical tape
Procedure:
-
Upon receiving, immediately transfer the compound into a Schlenk flask or a tightly sealed vial inside a glovebox or under a positive flow of inert gas.
-
If a glovebox is not available, use a steady stream of inert gas to flush the headspace of the container before sealing.
-
Wrap the cap with Parafilm® or electrical tape to ensure an airtight seal.
-
Store the container in a cool (2-8 °C), dark place, such as a refrigerator designated for chemical storage.
Protocol 2: Preparation and Handling of this compound Solutions
Solutions are generally more susceptible to oxidation than the solid material. Therefore, the use of deoxygenated solvents and inert atmosphere techniques is critical.
Materials:
-
Schlenk flask
-
Solvent (e.g., deionized water, ethanol, or other appropriate solvent)
-
Syringes and needles
-
Inert gas manifold (Schlenk line)[4]
Procedure:
-
Solvent Deoxygenation:
-
Place the solvent in a Schlenk flask and subject it to at least three freeze-pump-thaw cycles.
-
Alternatively, bubble inert gas through the solvent for at least 30 minutes.
-
-
Solution Preparation:
-
Storage of Solutions:
-
For short-term storage, keep the solution in the sealed Schlenk flask under an inert atmosphere and in a refrigerator.
-
For longer-term storage, it is advisable to freeze the solution. However, always perform a small-scale stability test to ensure the compound does not precipitate or degrade upon freezing and thawing.
-
Visualization of Concepts
Oxidation Pathway and Prevention Workflow
The following diagrams illustrate the conceptual oxidation pathway of this compound and a workflow for preventing its degradation.
Caption: Recommended workflow for preventing the oxidation of this compound.
References
- Kinetics of the oxidation of phenylhydrazine and phenylhydrazinesulfonic acids. Part II: Oxidation by cationic iron(III) complexes. (n.d.). ResearchGate.
- Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews. (2013, July 2). ChemistryViews.
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). University of Pittsburgh.
- The oxidation of phenylhydrazine: superoxide and mechanism. - Semantic Scholar. (n.d.). Semantic Scholar.
- Sung, Y. M., Gayam, S. R., & Wu, S. P. (2013). The oxidation of phenylhydrazine by tyrosinase. Applied Biochemistry and Biotechnology, 169(8), 2420–2429.
- Kale, A. A., & Torchilin, V. P. (2007). Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the pH stability of PEG-PE conjugates.
- (PDF) Decompostion of Hydrazine in Aqueous Solutions - ResearchGate. (2015, August 6). ResearchGate.
- Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices - PubMed. (2013, October 1). PubMed.
- Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices | Request PDF - ResearchGate. (2013, August 1). ResearchGate.
Sources
- 1. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The oxidation of phenylhydrazine: superoxide and mechanism. | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2701815A - Stabilized phenyl-hydrazine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting low reactivity of 3-Hydrazinylbenzenesulfonic acid
Welcome to the technical support center for 3-Hydrazinylbenzenesulfonic acid (CAS 138-30-7). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sometimes challenging reagent. Here, we address common issues related to its reactivity, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Understanding the Reagent: A Double-Edged Sword
This compound is a bifunctional molecule, featuring both a nucleophilic hydrazine group (-NHNH₂) and a strongly acidic sulfonic acid group (-SO₃H) on a benzene ring.[1][2] This unique structure provides high water solubility, a desirable trait for many biological and aqueous-phase reactions.[1][3] However, the interplay between these two functional groups can also be the source of its perceived low reactivity in certain applications. The sulfonic acid group is a strong electron-withdrawing group, which can decrease the nucleophilicity of the hydrazine moiety.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my reaction with this compound sluggish or not proceeding to completion?
A1: Low reactivity can stem from several factors, primarily related to pH, steric hindrance, and the electronic nature of the substrate.
The reactivity of the hydrazine group is highly dependent on the reaction pH.[4][5] While the sulfonic acid group renders the molecule water-soluble, it also creates an acidic microenvironment. The hydrazine group, being basic, can be protonated, which significantly reduces its nucleophilicity.
Troubleshooting Steps:
-
pH Optimization: This is the most critical parameter. The rate of hydrazone formation, a common reaction for hydrazines, is often optimal in a slightly acidic medium (pH 4-6).[4][5] At neutral or biological pH (pH 7.4), the reaction can be slow.[4]
-
Protocol: Perform small-scale trial reactions across a pH range (e.g., 4.0, 5.0, 6.0, 7.0) to identify the optimal condition for your specific substrate. Use appropriate buffer systems to maintain a stable pH.
-
-
Substrate Electronic Effects: The electrophilicity of your reaction partner is crucial. Electron-deficient carbonyls (aldehydes and ketones) will react faster with the nucleophilic hydrazine.[5]
-
Insight: If you are working with an electron-rich carbonyl, you may need to employ more forcing conditions (e.g., higher temperature, longer reaction time) or consider catalysis.
-
-
Steric Hindrance: Bulky groups near the reactive site on either this compound or your substrate can impede the reaction.
-
Recommendation: If possible, choose a less sterically hindered reaction partner or consider a different synthetic route.
-
Q2: I am observing the formation of side products. What are they and how can I minimize them?
A2: Side reactions can arise from the inherent reactivity of the hydrazine and sulfonic acid groups.
Aryl hydrazines can be prone to oxidation and may participate in undesired side reactions.[6] Additionally, the sulfonic acid group, while generally stable, can sometimes be displaced under harsh conditions.[7]
Troubleshooting Steps:
-
Inert Atmosphere: To prevent oxidation of the hydrazine moiety, conduct your reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Control of Reaction Temperature: Exothermic reactions can lead to decomposition and side product formation. Maintain strict temperature control throughout the reaction.
-
Purification of Starting Material: Ensure the purity of your this compound. Impurities can act as catalysts for side reactions.
-
Choice of Solvent: The high polarity of the sulfonic acid group can sometimes lead to solubility issues in less polar organic solvents, potentially causing biphasic reactions and incomplete conversions.[7]
-
Recommendation: Use polar aprotic solvents like DMSO or DMF if aqueous conditions are not suitable. A co-solvent system may also be beneficial.
-
Q3: How does the sulfonic acid group influence the overall reactivity?
A3: The sulfonic acid group has a profound electronic and physical effect on the molecule.
As a strong electron-withdrawing group, the sulfonic acid moiety deactivates the aromatic ring towards electrophilic aromatic substitution and reduces the nucleophilicity of the hydrazine group.[9] However, it also imparts high water solubility, which can be advantageous for bioconjugation and other aqueous applications.[2][3]
Visualization of Influencing Factors:
Caption: Interplay of functional groups in this compound.
Experimental Protocols
General Protocol for Hydrazone Formation
This protocol provides a starting point for the reaction of this compound with an aldehyde or ketone. Optimization will be required for specific substrates.
-
Dissolution: Dissolve this compound (1.0 eq) in an appropriate buffer solution (e.g., 0.1 M acetate buffer, pH 5.0).
-
Substrate Addition: Add the carbonyl compound (1.0-1.2 eq) to the solution. If the carbonyl compound is not water-soluble, it can be dissolved in a minimal amount of a co-solvent (e.g., ethanol, DMSO).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, NMR).
-
Workup and Isolation: Once the reaction is complete, the product can be isolated by precipitation (by adjusting the pH or adding a non-solvent), extraction, or chromatography, depending on its properties.
Troubleshooting Workflow for Low Yield:
Caption: Decision tree for troubleshooting low reaction yields.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale & Remarks |
| pH | 4.0 - 6.0 | Balances hydrazine protonation and the rate-limiting dehydration step in hydrazone formation.[4][5] |
| Temperature | 25 - 80 °C | Higher temperatures can increase reaction rates but may also promote side reactions. Start at room temperature. |
| Solvent | Water, Ethanol, DMSO, DMF | The high polarity of the sulfonic acid group dictates the choice of solvent.[7] Aqueous buffers are often preferred. |
| Catalyst (Optional) | Aniline, Acetic Acid | Can accelerate hydrazone formation, especially at neutral pH.[4] |
Safety & Handling
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrazine derivatives should be treated as potentially toxic and carcinogenic.[6]
-
Store the compound in a cool, dry place, away from oxidizing agents.[3][8]
This technical guide is intended to provide a comprehensive resource for troubleshooting reactions involving this compound. By understanding the underlying chemical principles and systematically addressing potential issues, researchers can effectively utilize this valuable reagent in their synthetic endeavors.
References
- Kool, E. T. (2010).
- ResearchGate. (2010). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH.
- MySkinRecipes. This compound. [Link]
- Chemistry LibreTexts. (2020). 10.
- Powell, J. H., & Gannett, P. M. (2002). Mechanisms of carcinogenicity of aryl hydrazines, aryl hydrazides, and arenediazonium ions. PubMed. [Link]
- Wikipedia. Hydrazine. [Link]
- NJ Department of Health. (2010). Hydrazine - Hazardous Substance Fact Sheet. NJ.gov. [Link]
- Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]
- Siyana Info Solutions. Understanding the Chemical Properties and Reactivity of 4-Hydrazinobenzenesulfonic Acid. [Link]
Sources
- 1. CAS 138-30-7: this compound [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [myskinrecipes.com]
- 4. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of carcinogenicity of aryl hydrazines, aryl hydrazides, and arenediazonium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. nj.gov [nj.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Recrystallization methods for purifying 3-Hydrazinylbenzenesulfonic acid
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused guide on the recrystallization of 3-Hydrazinylbenzenesulfonic acid. As a Senior Application Scientist, my goal is to move beyond simple instructions, offering a deeper understanding of the principles at play to empower you to optimize this critical purification step.
Technical Support Hub: Purifying this compound
This guide is structured to address the practical challenges and questions that arise during the purification of this compound. We will cover solvent selection, troubleshooting common experimental hurdles, and provide a robust, step-by-step protocol.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Water is the most effective and commonly recommended solvent for this compound. The molecular structure of this compound contains a highly polar sulfonic acid group (-SO₃H) and a hydrazine group (-NHNH₂), both of which can participate in strong hydrogen bonding.[1][2] These groups impart significant water solubility, especially at elevated temperatures.[3][4] The principle of "like dissolves like" dictates that highly polar solvents are required to effectively dissolve this polar molecule.[5]
Conversely, its solubility in nonpolar organic solvents is expected to be very low, preventing effective solvation.[6] While some polar organic solvents like ethanol might show slight solubility, water typically provides the ideal solubility curve: high solubility when hot and low solubility when cold, which is the cornerstone of a successful single-solvent recrystallization.[7][8]
Q2: How do I choose a suitable recrystallization solvent if water is not effective for my specific crude product?
A2: While water is ideal, if your crude material contains impurities that are also highly soluble in water, a different solvent system may be necessary. The process involves systematic solubility testing.[9] An ideal single solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[7] If no single solvent is suitable, a two-solvent system can be employed. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "bad" miscible solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point).[7] For a polar compound like this, a potential two-solvent system could be ethanol-diethyl ether or water-ethanol.
Qualitative Solubility Profile of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Water, Methanol, Ethanol | High | The sulfonic acid and hydrazine groups form strong hydrogen bonds with protic solvents, leading to effective solvation.[6] |
| Polar Aprotic | DMSO, DMF | Moderate to High | These solvents are highly polar and can solvate the molecule, but they cannot act as hydrogen bond donors.[6] |
| Less Polar | Acetone, Ethyl Acetate | Low to Moderate | These solvents have intermediate polarity and are less effective at solvating the highly polar sulfonic acid group.[6] |
| Nonpolar | Hexane, Toluene | Very Low / Insoluble | The large polarity difference between the solute and solvent prevents effective interaction and dissolution.[5] |
Q3: What are the potential impurities in crude this compound?
A3: Impurities can arise from the starting materials, side reactions, or subsequent degradation. Common impurities in related aryl sulfonic acid syntheses can include inorganic salts (e.g., NaCl, Na₂SO₄) from neutralization steps, unreacted starting materials, or isomers formed during the sulfonation process.[10] Hydrolysis of related sulfonyl chlorides can also lead to the sulfonic acid as an impurity in other processes.[11]
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization process in a direct question-and-answer format.
Q4: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystal lattice.[12] This is typically caused by one of two issues:
-
Rapid Cooling: Cooling the saturated solution too quickly can cause the solute to come out of solution faster than it can form an ordered crystal structure.
-
High Impurity Level: Significant impurities can depress the melting point of your compound, potentially below the temperature at which it becomes insoluble in the solvent.
-
Troubleshooting Steps:
-
Re-heat and Dilute: Heat the solution until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent (e.g., 5-10% more volume) to slightly decrease the saturation point.[12]
-
Ensure Slow Cooling: This is the most critical step. Allow the flask to cool slowly on the benchtop, undisturbed, to room temperature. Insulating the flask with glass wool or a beaker of warm water can further slow the rate of cooling. Only after the solution has reached room temperature and crystals have formed should you move it to an ice bath to maximize the yield.[7]
-
Q5: I have a very low yield of purified crystals. How can I improve it?
A5: A low yield is a common and frustrating issue. The cause is often a loss of product to the mother liquor.[12]
-
Troubleshooting Steps:
-
Use Minimum Solvent: The most common error is adding too much hot solvent. You must aim for a saturated solution. Add the boiling solvent in small portions to your crude solid, waiting for it to dissolve completely after each addition before adding more. The goal is to use the absolute minimum amount of boiling solvent required to fully dissolve the solid.[7][9] If you suspect you've added too much, you can carefully boil off some of the solvent to re-concentrate the solution.
-
Ensure Complete Cooling: Allow sufficient time for the solution to cool, first to room temperature and then in an ice bath for at least 20-30 minutes, to maximize precipitation.[7]
-
Minimize Wash Loss: When washing the filtered crystals, use a minimal amount of ice-cold solvent. Warm or room-temperature solvent will redissolve some of your purified product.[9]
-
Q6: No crystals are forming, even after cooling in an ice bath. What should I do?
A6: This is usually a sign that your solution is not supersaturated, likely from using too much solvent.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small crystal of pure product, add it to the solution to initiate crystallization.
-
Concentrate the Solution: If induction methods fail, it confirms that the solution is too dilute. Gently heat the solution to boil off a portion of the solvent, then allow it to cool slowly again.[7]
-
Experimental Protocol: Recrystallization from Water
This protocol provides a self-validating methodology for the purification of this compound.
1. Dissolution:
- Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.
- Add a magnetic stir bar or a boiling chip.
- In a separate beaker, heat deionized water to boiling.
- Add the boiling water to the Erlenmeyer flask in small portions (e.g., 10-15 mL at a time) while heating and stirring the flask on a hot plate.
- Continue adding the minimum amount of boiling water until all the solid has just dissolved.[7] Note the total volume of water used.
2. Hot Filtration (Optional):
- If you observe insoluble impurities (e.g., dust, inorganic salts) or if the solution is colored and requires treatment with activated carbon, a hot gravity filtration is necessary.
- To perform this, pre-heat a funnel and a new receiving Erlenmeyer flask. Place a fluted filter paper in the funnel.
- Pour the hot, saturated solution quickly through the filter paper into the clean, hot receiving flask. This step must be done quickly to prevent premature crystallization in the funnel.
3. Crystallization:
- Cover the mouth of the flask with a watch glass or inverted beaker and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature.[7]
- Observe the formation of crystals. Slow cooling promotes the growth of larger, purer crystals.[13]
- Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
4. Collection and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[7]
- Wash the crystals with a small amount of ice-cold deionized water to rinse away any remaining soluble impurities from the mother liquor. It is crucial that the water is ice-cold to minimize loss of the desired product.[9]
5. Drying:
- Continue to draw air through the crystals in the Büchner funnel to help them dry.
- Transfer the purified crystals to a watch glass and allow them to air dry completely or dry them in a desiccator under vacuum.
// Nodes
start [label="Crude 3-Hydrazinyl-\nbenzenesulfonic acid", fillcolor="#F1F3F4"];
dissolve [label="Dissolve in Minimum\nBoiling Water", fillcolor="#F1F3F4"];
check_impurities [label="Insoluble Impurities\nor Color Present?", shape=diamond, fillcolor="#FBBC05"];
hot_filter [label="Hot Gravity Filtration\n(with Carbon if needed)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
cool_slowly [label="Slow Cooling to\nRoom Temperature", fillcolor="#F1F3F4"];
ice_bath [label="Cool in Ice Bath", fillcolor="#4285F4", fontcolor="#FFFFFF"];
filtration [label="Vacuum Filtration", fillcolor="#F1F3F4"];
wash [label="Wash with Minimal\nIce-Cold Water", fillcolor="#34A853", fontcolor="#FFFFFF"];
dry [label="Dry Purified Crystals", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
start -> dissolve;
dissolve -> check_impurities;
check_impurities -> hot_filter [label="Yes"];
check_impurities -> cool_slowly [label="No"];
hot_filter -> cool_slowly;
cool_slowly -> ice_bath;
ice_bath -> filtration;
filtration -> wash;
wash -> dry;
}
Caption: Workflow for the purification of this compound.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Crude 3-Pyridinesulfonic Acid by Recrystallization.
- Google Patents. (n.d.). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
- Reddit. (2024). Question on purifying aryl Sulfonic acids.
- University of Colorado Boulder. (n.d.). Recrystallization1.
- ChemicalBook. (2025). 4-Hydrazinobenzenesulfonic acid.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2023). Recrystallization.
- ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 3-Ethylbenzenesulfonic Acid in Organic Solvents.
- Fisher Scientific. (n.d.). 4-Hydrazinobenzenesulfonic acid hydrate, 98%.
- Benchchem. (n.d.). Navigating the Solubility Landscape of 3-Formylbenzenesulfonic Acid in Organic Solvents: A Technical Guide.
- Chemistry LibreTexts. (2019). 4.4 Solubility.
- MySkinRecipes. (n.d.). This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. 4-Hydrazinobenzenesulfonic acid | 98-71-5 [chemicalbook.com]
- 4. 4-Hydrazinobenzenesulfonic acid hydrate, 98% | Fisher Scientific [fishersci.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Home Page [chem.ualberta.ca]
- 8. mt.com [mt.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Degradation pathways of 3-Hydrazinylbenzenesulfonic acid under acidic conditions
Prepared by: Senior Application Scientist, Gemini Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Hydrazinylbenzenesulfonic acid. It addresses common questions and troubleshooting scenarios related to its stability and degradation under acidic conditions, offering both theoretical understanding and practical, field-proven protocols.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section covers the fundamental principles governing the stability of this compound in acidic environments.
Q1: What are the key chemical features of this compound that influence its stability in acid?
This compound (CAS No. 138-30-7) possesses two key functional groups on a benzene ring: a hydrazinyl group (-NHNH₂) and a sulfonic acid group (-SO₃H).[1] Their behavior in acidic aqueous solutions is critical to understanding the molecule's stability.
-
Hydrazinyl Group: This group is basic and will be protonated in acidic conditions to form the hydrazinium ion (-NH₂NH₃⁺). This protonation is a key initial step that can influence subsequent degradation reactions, particularly hydrolysis.
-
Sulfonic Acid Group: This is a strong acid group and will be deprotonated (ionized) across a wide pH range, existing as the sulfonate ion (-SO₃⁻). It is generally stable, but under harsh conditions (e.g., high temperatures and very strong acid concentrations), it can be susceptible to desulfonation.[2]
Understanding the interplay between these two groups is essential for predicting degradation pathways.
Q2: What is the primary degradation pathway for this compound under acidic conditions?
The most probable degradation pathway under acidic conditions is acid-catalyzed hydrolysis of the carbon-nitrogen (C-N) bond connecting the hydrazinyl group to the benzene ring.[3][4] The reaction is initiated by the protonation of the hydrazinyl group, which makes the aromatic ring more susceptible to nucleophilic attack by water. This process is a common degradation mechanism for many pharmaceutical compounds.[5][6]
While less common under typical experimental acidic stress conditions, oxidation of the hydrazine moiety is another potential degradation route, as hydrazines are known to be susceptible to oxidation.[7][8]
Q3: What are the likely degradation products resulting from acid hydrolysis?
Based on the mechanism of acid-catalyzed hydrolysis, the C-N bond is cleaved. This would theoretically yield two primary degradation products:
-
3-Hydroxybenzenesulfonic acid: Formed after the displacement of the hydrazinyl group by a hydroxyl group from water.
-
Hydrazine: The cleaved -NHNH₂ group would be released, which would exist as the hydrazinium ion in the acidic medium.
Under more aggressive conditions (e.g., elevated temperature, prolonged exposure), further degradation or side reactions could occur.
Caption: Experimental workflow for identifying degradation products.
By comparing the chromatograms of the stressed samples to your original sample, you can confirm if the retention times of the "unexpected peaks" match those of the newly generated degradation products. Using a Photodiode Array (PDA) detector can help assess peak purity, while LC-MS is invaluable for obtaining the mass of the degradants to aid in their structural elucidation. [9]
Q6: My experimental results are inconsistent. Could the instability of this compound be the cause?
Yes, inconsistent results are a common consequence of using a degraded or unstable compound. Degradation reduces the effective concentration of the active substance and introduces new chemical entities that could interfere with your assay.
Use the following troubleshooting logic to diagnose the issue:
Caption: Troubleshooting logic for inconsistent experimental results.
Section 3: Experimental Protocols
These protocols provide a starting point for conducting stability studies. They should be adapted and validated for your specific experimental needs.
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol is designed to intentionally degrade this compound to generate its primary degradation products for analytical method development. The goal is to achieve 5-20% degradation. [5][10] Materials:
-
This compound
-
HPLC-grade water
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH) for neutralization
-
Class A volumetric flasks and pipettes
-
Thermostatically controlled water bath or oven
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade water to create a stock solution of a known concentration (e.g., 1 mg/mL).
-
Initiate Degradation:
-
Transfer a precise volume (e.g., 5 mL) of the stock solution into a clean vial.
-
Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. (Note: The acid strength and temperature may need to be optimized).
-
-
Stress Sample: Cap the vial and place it in a water bath set to 60°C.
-
Prepare Control Sample: Prepare a control sample by diluting 5 mL of the stock solution with 5 mL of HPLC-grade water. Keep this at room temperature, protected from light.
-
Monitor Degradation: Withdraw aliquots from the stressed sample at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize: Immediately neutralize the withdrawn aliquots by adding an equimolar amount of NaOH to stop the degradation reaction.
-
Analyze: Dilute the neutralized samples and the control sample to a suitable concentration with the HPLC mobile phase and analyze immediately using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: General Stability-Indicating RP-HPLC Method
This method is a starting point for separating the parent compound from its potential degradation products. Method validation according to ICH guidelines is required. [9]
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and resolution for polar and non-polar compounds. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Buffered aqueous phase to ensure consistent ionization and peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute compounds. |
| Gradient | Start at 5% B, ramp to 95% B over 20 min | A gradient is crucial to ensure elution of both the polar parent compound and potentially less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV-Vis or PDA at 254 nm | 254 nm is a common wavelength for aromatic compounds. A PDA detector is highly recommended to assess peak purity. |
| Injection Vol. | 10 µL | Standard injection volume; adjust based on concentration and detector sensitivity. |
Section 4: Summary of Stress Conditions
For a comprehensive stability study, multiple stress conditions should be evaluated as recommended by ICH guidelines. [11]
| Stress Condition | Reagent/Condition | Typical Duration |
|---|---|---|
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 70°C, up to 7 days [6] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 70°C, up to 7 days [6] |
| Oxidation | 3% - 30% H₂O₂ | Room Temp, up to 7 days |
| Thermal Degradation | 60°C - 80°C (in solid state and solution) | Up to 7 days |
| Photostability | ICH-compliant light exposure (UV/Vis) | As per ICH Q1B guidelines |
References
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- Forced Degradation Studies. MedCrave online.
- This compound. NINGBO INNO PHARMCHEM CO.,LTD.
- Manuni, A. et al. REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. Oriental Journal of Chemistry.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Effect of acid-treatment on the activated carbon of Ru/AC catalysts for catalytic decomposition of hydroxylamine nitrate and hydrazine nitrate. ResearchGate.
- HPLC chromatogram of (A) degradation using 3% H 2 O 2 , (B) degradation... ResearchGate.
- Acylation of hydrazides with acetic acid and formic acid. PubMed.
- Characterization of catalyst for hydrazine decomposition and its deactivation mechanism. ResearchGate.
- The Decomposition of Hydrazine in the Gas Phase and over an Iridium Catalyst. ResearchGate.
- HYDROLYSIS. University of California, Santa Barbara.
- Proposed mechanism of acid hydrolysis of hydrazones studied. ResearchGate.
- Review on the Recent Development of Fatty Hydrazide as Corrosion Inhibitor in Acidic Medium: Experimental and Theoretical Approaches. MDPI.
- HYDRAZINE: METHOD 3503. NIOSH.
- Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. PubMed.
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Institutes of Health.
- Hydrolysis. Wikipedia.
- Degradation of H-acid and its derivative in aqueous solution by ionising radiation. PubMed.
- Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. MDPI.
- Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. The Organic Chemistry Tutor.
- Decompostion of Hydrazine in Aqueous Solutions. ResearchGate.
- Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.viu.ca [web.viu.ca]
- 4. Hydrolysis - Wikipedia [en.wikipedia.org]
- 5. pharmasm.com [pharmasm.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Scaling Up the Synthesis of 3-Hydrazinylbenzenesulfonic Acid
Welcome to the technical support center dedicated to the synthesis of 3-Hydrazinylbenzenesulfonic acid (3-HBSA). This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up this important chemical intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of experimental choices, troubleshooting common scale-up challenges, and ensuring the safety and integrity of your synthesis.
Synthesis Overview: The Two-Step Pathway
The synthesis of this compound is fundamentally a two-step process starting from metanilic acid (3-aminobenzenesulfonic acid). The process involves the formation of a diazonium salt intermediate, which is then reduced to the desired hydrazine.
Caption: General synthesis pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for a successful synthesis of 3-HBSA?
The single most critical parameter is temperature control , especially during the diazotization step. Aryl diazonium salts are notoriously unstable at elevated temperatures and can decompose, sometimes violently, releasing nitrogen gas.[1] For the 3-sulfobenzenediazonium salt, maintaining a temperature range of 0–5 °C is imperative to prevent decomposition and minimize the formation of phenolic impurities and azo-coupling side products.[2][3]
Q2: Which reducing agent is best for scaling up the reduction of the diazonium salt?
The choice of reducing agent is a trade-off between efficiency, cost, safety, and product purity.
-
Sodium Sulfite (Na₂SO₃): A common, cost-effective choice. The reduction proceeds through a stable intermediate adduct, which is then hydrolyzed with acid to yield the hydrazine.[4][5] This method avoids the use of heavy metals.
-
Stannous Chloride (SnCl₂): A powerful and often high-yielding reducing agent.[4] However, it introduces tin salts into the process, which can be difficult to remove from the final product, a significant concern for pharmaceutical applications.[6]
-
L-Ascorbic Acid: A "green" and metal-free alternative that has been successfully used for large-scale syntheses of other aryl hydrazines.[6] It offers improved safety and a better impurity profile compared to heavy metal reductants.[6]
For scale-up, sodium sulfite often represents the best balance of cost, efficiency, and environmental/safety considerations.
Q3: What are the primary safety hazards I should be aware of?
There are two main categories of hazards:
-
Chemical Toxicity: Hydrazine and its derivatives are highly toxic, potential carcinogens, and can be absorbed through the skin.[7][8] Always handle 3-HBSA and any hydrazine-containing solutions in a well-ventilated area (preferably a fume hood) using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[9][10]
-
Process Safety: The diazonium salt intermediate is thermally unstable and can decompose exothermically.[1] Anhydrous hydrazine is also known to be explosive.[7] Ensure robust temperature control and avoid isolating the diazonium salt unless absolutely necessary.
Q4: How can I monitor the progress of each reaction step?
-
Diazotization: The completion of diazotization can be checked by spot testing with starch-iodide paper. The presence of excess nitrous acid (from NaNO₂) will give an immediate blue-black color. A slight excess is typically desired to ensure full conversion of the starting amine.
-
Reduction: Reaction progress can be monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][11] A typical HPLC method would use a reversed-phase C18 column with UV detection to track the disappearance of the diazonium intermediate and the appearance of the 3-HBSA product.[12]
Detailed Experimental Protocols
Protocol 1: Diazotization of Metanilic Acid
This protocol details the formation of the 3-sulfobenzenediazonium chloride intermediate.
Step-by-Step Methodology:
-
Preparation: In a jacketed reactor equipped with an overhead stirrer and temperature probe, charge a solution of metanilic acid (1.0 eq) in dilute hydrochloric acid (approx. 2.5-3.0 eq).[13]
-
Cooling: Chill the reactor contents to 0–2 °C using a circulating chiller. It is critical that the temperature does not exceed 5 °C throughout the addition.[3]
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.0–1.1 eq) in deionized water. Add this solution dropwise to the metanilic acid suspension over 1-2 hours, ensuring the temperature remains strictly between 0–5 °C.[13]
-
Reaction Hold: After the addition is complete, stir the resulting slurry for an additional 30-60 minutes at 0–5 °C to ensure the reaction goes to completion.
-
Confirmation: Test for a slight excess of nitrous acid using starch-iodide paper. The diazonium salt slurry is typically used immediately in the subsequent reduction step without isolation.[1]
Protocol 2: Reduction using Sodium Sulfite
This protocol describes the reduction of the diazonium salt to the final product.
Step-by-Step Methodology:
-
Reductant Preparation: In a separate, larger reactor, prepare a solution of sodium sulfite (approx. 2.5-3.0 eq) in water. Cool this solution to 5–10 °C.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt slurry from Protocol 1 to the sodium sulfite solution. This addition is exothermic; maintain the temperature below 15 °C. An initial yellow-orange color may be observed as the intermediate sulfonate adduct forms.[4]
-
Hydrolysis: Once the addition is complete, slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid. This step hydrolyzes the intermediate to the hydrazine and liberates sulfur dioxide gas (ensure adequate ventilation/scrubbing). Heat the mixture gently (e.g., 60–70 °C) to drive the hydrolysis to completion.
-
Reaction Completion: Monitor the disappearance of the intermediate by HPLC. The reaction is typically complete within 2-4 hours.
Protocol 3: Isolation and Purification
-
Crystallization: Cool the final acidic reaction mixture slowly to 0–5 °C. The this compound should precipitate as a solid.
-
Filtration: Isolate the product by filtration. Wash the filter cake with cold, dilute hydrochloric acid and then with a minimal amount of cold water or ethanol to remove residual salts and impurities.
-
Drying: Dry the product under vacuum at a low temperature (e.g., <50 °C). The product is a light brown to yellow solid.[14] Due to its hygroscopic nature, it should be stored in a tightly sealed container under an inert atmosphere.[15][16]
| Parameter | Diazotization | Reduction (Sulfite Method) |
| Key Reagents | Metanilic Acid, NaNO₂, HCl | Diazonium Slurry, Na₂SO₃, HCl |
| Molar Ratio (vs. Metanilic Acid) | 1.0 : 1.0-1.1 : 2.5-3.0 | 1.0 : 2.5-3.0 : (to pH <1) |
| Temperature Range (°C) | 0–5 °C | 5–15 °C (addition), 60–70 °C (hydrolysis) |
| Typical Duration | 2–3 hours | 3–6 hours |
| Expected Yield (Overall) | - | 70–85% |
Troubleshooting Guide
Caption: Troubleshooting workflow for key synthesis stages.
Q: My diazotization reaction is sluggish and incomplete, even after the full addition of sodium nitrite. What's wrong?
A: This is often due to insufficient acid. Metanilic acid is zwitterionic, and enough strong acid (like HCl) is needed to fully protonate the amine group, making it reactive towards the diazotizing agent (N₂O₃) that forms in situ.[2] Ensure you are using at least 2.5 equivalents of acid. Another cause could be poor mixing in a thick slurry; increase agitation to ensure proper contact between reactants.
Q: After reduction, my product is a dark, tarry oil instead of a crystalline solid. Why?
A: This is a classic sign of diazonium salt decomposition. If the temperature during diazotization or the transfer to the reduction vessel was too high, the diazonium salt may have decomposed to form phenolic tars. These impurities can inhibit crystallization and are difficult to remove. The solution lies in prevention: maintain strict temperature control (<5 °C) during all stages involving the diazonium salt.[1] A secondary cause could be the formation of colored azo dye impurities from coupling reactions.
Q: The yield of my final product is consistently low (<60%). How can I improve it?
A: Low yield can stem from several factors. First, verify the purity of your starting metanilic acid. Second, ensure your diazotization is complete before proceeding. Third, and most commonly, ensure you are using a sufficient excess of the reducing agent. For sodium sulfite, using less than 2.5 equivalents can lead to incomplete reduction. Finally, consider your isolation technique. 3-HBSA has some solubility in water, so washing the filter cake with excessive amounts of water will reduce your isolated yield.[15][16] Use ice-cold washing liquids and apply them sparingly.
Q: My final product darkens significantly upon drying and storage. Is this normal?
A: Aryl hydrazines are susceptible to air oxidation, which can cause discoloration.[8] While slight color changes are common, significant darkening indicates oxidation. To mitigate this, dry the product under a vacuum with a nitrogen bleed and store it in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon.[10] Storing the material at a reduced temperature (2-8°C) can also improve its long-term stability.[14]
References
- Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts. [Link]
- Baxendale, I. R., et al. (2011). Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Tetrahedron, 67(51), 10296-10303.
- ACS Chemical Health & Safety. (2011). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 15(4), 899-906. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Metanilic Acid in Modern Dye Synthesis. Inno Pharmchem. [Link]
- Shaaban, S., et al. (2015). A family of low molecular-weight, organic catalysts for reductive C–C bond formation. Organic & Biomolecular Chemistry, 13(35), 9234-9239.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Metanilic Acid Sodium Salt: A Cornerstone in Azo Dye Production. Inno Pharmchem. [Link]
- US Patent 5,874,547. (1999). Diazotization of amines.
- CN Patent 102964270A. (2013). Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
- Defense Technical Information Center. (1986). Safety and Handling of Hydrazine. DTIC. [Link]
- Norris, T., et al. (2008). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. Organic Process Research & Development, 12(6), 1144-1149. [Link]
- S D Colour. (n.d.). Blog Details. S D Colour Chem. [Link]
- US Patent 3,887,540. (1975). Coupling process for substituted aminoazobenzenesulfonic acids.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound. Inno Pharmchem. [Link]
- Nexchem Ltd. (2015). Hydrazine Hydrate 7.
- Cole-Parmer. (n.d.).
- MySkinRecipes. (n.d.). This compound. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
- PrepChem. (n.d.). Preparation of 4-hydrazinobenzenesulfonic acid. [Link]
- CN Patent 101337910A. (2009). Method for preparing 3-hydrazinobenzoic acid hydrochloride.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. [Link]
- US Patent 3,496,224. (1970). Purification of sulfonic acids.
- Centers for Disease Control and Prevention. (1994). Hydrazine (3503). NIOSH. [Link]
- European Patent Office. (2021). IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS. EP 3763700 A1. [Link]
- Wikisource. (n.d.). Hydrazine (3503). [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. US5874547A - Diazotization of amines - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. helixchrom.com [helixchrom.com]
- 13. CN101337910A - Method for preparing 3-hydrazinobenzoic acid hydrochloride - Google Patents [patents.google.com]
- 14. This compound [myskinrecipes.com]
- 15. 4-Hydrazinobenzenesulfonic acid | 98-71-5 [chemicalbook.com]
- 16. 4-Hydrazinobenzenesulfonic acid CAS#: 98-71-5 [m.chemicalbook.com]
Validation & Comparative
A Researcher's Guide to Differentiating Hydrazinylbenzenesulfonic Acid Isomers by Spectroscopic Analysis
In the landscape of pharmaceutical development and synthetic chemistry, the precise structural characterization of positional isomers is not merely an academic exercise—it is a critical determinant of a molecule's biological activity, reactivity, and safety profile. The hydrazinylbenzenesulfonic acids, existing as ortho (2-), meta (3-), and para (4-) isomers, serve as a compelling case study. These compounds, featuring both an electron-donating hydrazine group (-NHNH₂) and an electron-withdrawing sulfonic acid group (-SO₃H), present unique electronic and structural characteristics that can be decisively elucidated through a multi-faceted spectroscopic approach.
This guide provides an in-depth comparison of the spectroscopic signatures of 2-, 3-, and 4-hydrazinylbenzenesulfonic acid. We will move beyond a simple recitation of data, focusing instead on the underlying principles that govern the distinct spectral outputs of each isomer. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently distinguish between these closely related structures.
Molecular Structures and Symmetry
The fundamental difference between the ortho, meta, and para isomers lies in the relative positions of the two substituents on the benzene ring. This positional variance directly impacts the molecule's symmetry, which is a primary factor influencing the appearance of their respective spectra, particularly in NMR.
Figure 1: Chemical structures of the ortho, meta, and para isomers of hydrazinylbenzenesulfonic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing positional isomers due to its sensitivity to the local chemical environment of each nucleus (¹H and ¹³C).
¹H NMR Spectroscopy: Unraveling Proton Environments
The aromatic region of a ¹H NMR spectrum (typically δ 6.5-8.5 ppm) provides a rich fingerprint of the substitution pattern on a benzene ring.[1] The key diagnostic features are the number of signals, their integration (number of protons), their chemical shift (electronic environment), and their multiplicity (splitting pattern), which is dictated by spin-spin coupling with neighboring protons.
-
Ortho-Isomer (1,2-disubstituted): This isomer is asymmetric, meaning all four aromatic protons are chemically non-equivalent. This results in four distinct signals, each integrating to 1H. The splitting pattern is complex, often appearing as a series of multiplets (e.g., two doublets and two triplets, though further coupling can complicate this).[2]
-
Meta-Isomer (1,3-disubstituted): Like the ortho isomer, the meta configuration is also asymmetric, giving rise to four distinct 1H signals. However, the splitting pattern is different. A characteristic feature can be one proton that is meta-coupled to two others and ortho-coupled to none, which may appear as a singlet or a finely split triplet.[3] The other protons will typically appear as multiplets.
-
Para-Isomer (1,4-disubstituted): This isomer possesses a plane of symmetry that bisects the two substituents. This symmetry makes the two protons ortho to the -SO₃H group chemically equivalent to each other, and the two protons ortho to the -NHNH₂ group also equivalent.[4] This results in a much simpler spectrum, typically showing only two signals, each integrating to 2H. These signals appear as a characteristic pair of doublets (an AA'BB' system) due to ortho-coupling between the adjacent non-equivalent protons.[5]
| Isomer | Expected Aromatic Signals | Expected Multiplicity | Key Distinguishing Feature |
| Ortho | 4 | Complex multiplets (e.g., d, t, t, d) | Four signals of 1H integration each.[2] |
| Meta | 4 | Complex, may include a singlet-like peak | Four signals, pattern differs from ortho.[3] |
| Para | 2 | Two doublets (AA'BB' system) | High symmetry leads to only two 2H signals.[5] |
| Table 1: Predicted ¹H NMR characteristics for the aromatic region of hydrazinylbenzenesulfonic acid isomers. |
¹³C NMR Spectroscopy: A Direct Count of Unique Carbons
¹³C NMR spectroscopy complements ¹H NMR by directly probing the carbon skeleton. The primary diagnostic is the number of distinct signals, which corresponds to the number of chemically non-equivalent carbon atoms in the molecule.
The causality is straightforward: molecular symmetry reduces the number of unique carbon environments.[6]
-
Ortho- and Meta-Isomers: Lacking symmetry, both the ortho and meta isomers will display six separate signals in the aromatic region, one for each of the six different benzene ring carbons.
-
Para-Isomer: The plane of symmetry in the para isomer makes carbons 2 and 6 equivalent, and carbons 3 and 5 equivalent. Consequently, it will show only four signals in the aromatic region: one for the carbon attached to the -SO₃H group (C1), one for the carbons ortho to it (C2/C6), one for the carbons meta to it (C3/C5), and one for the carbon attached to the -NHNH₂ group (C4).[6]
The chemical shifts are influenced by the electronic nature of the substituents. The carbon attached to the electron-withdrawing -SO₃H group will be deshielded (shifted downfield), while carbons ortho and para to the electron-donating -NHNH₂ group will be shielded (shifted upfield) relative to benzene (δ 128.7 ppm).[7][8]
| Isomer | Expected Aromatic ¹³C Signals | Symmetry | Key Distinguishing Feature |
| Ortho | 6 | Low | Six distinct aromatic carbon signals. |
| Meta | 6 | Low | Six distinct aromatic carbon signals. |
| Para | 4 | High | Only four signals due to symmetry.[6] |
| Table 2: Predicted ¹³C NMR characteristics for hydrazinylbenzenesulfonic acid isomers. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. While all three isomers will show characteristic absorptions for the sulfonic acid and hydrazine groups, the key to distinguishing them lies in the fingerprint region, specifically the C-H out-of-plane (OOP) bending vibrations.[9]
The pattern of adjacent hydrogens on the ring dictates the position of these strong absorption bands.[10]
-
Ortho-Isomer: Has four adjacent C-H bonds. This pattern typically gives rise to a strong absorption band in the range of 770–735 cm⁻¹.[10]
-
Meta-Isomer: Features one isolated C-H bond (between the substituents) and three adjacent C-H bonds. This combination results in characteristic peaks, often one in the 810-750 cm⁻¹ range and another near 690 cm⁻¹.[9]
-
Para-Isomer: Has two sets of two adjacent C-H bonds. This highly symmetric arrangement produces a single, strong absorption band in the 860–800 cm⁻¹ range.[10]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Isomer-Specific Information |
| O-H (in -SO₃H) | Stretching, broad | 3000 - 2500 | Present in all isomers. |
| N-H (in -NHNH₂) | Stretching | 3400 - 3200 | Present in all isomers, may show two bands. |
| Aromatic C-H | Stretching | 3100 - 3000 | Present in all isomers. |
| C=C | Ring Stretching | 1600 & 1500 | Present in all isomers. |
| S=O (in -SO₃H) | Asymmetric & Symmetric Stretch | 1250-1120 & 1080-1010 | Present in all isomers. |
| Aromatic C-H | Out-of-Plane Bending | 900 - 675 | Highly diagnostic of substitution pattern. [9][11] |
| Ortho-substitution | 770 - 735 | ||
| Meta-substitution | 810 - 750 and ~690 | ||
| Para-substitution | 860 - 800 | ||
| Table 3: Key FT-IR absorption regions for hydrazinylbenzenesulfonic acid isomers. |
UV-Visible Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within the conjugated π-system of the benzene ring. The position of maximum absorbance (λ_max) is sensitive to substituents that alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[12]
-
Electron-donating groups (EDGs) like -NHNH₂ raise the HOMO energy, causing a bathochromic (red) shift to longer wavelengths.
-
Electron-withdrawing groups (EWGs) like -SO₃H lower the HOMO energy, causing a hypsochromic (blue) shift to shorter wavelengths.[13]
When both types of groups are present, their relative position is crucial.[14]
-
Ortho- and Para-Isomers: In these configurations, the EDG and EWG are in conjugation, allowing for direct resonance interaction. This significantly narrows the HOMO-LUMO gap, leading to a substantial bathochromic shift compared to benzene (λ_max ≈ 255 nm).[15] The para isomer, with its linear charge-transfer axis, often shows the most pronounced shift.
-
Meta-Isomer: The substituents are not in direct conjugation. Therefore, the effect on the λ_max is less pronounced and more additive, resulting in a smaller bathochromic shift compared to the ortho and para isomers.[14]
| Isomer | Conjugation Effect | Expected λ_max Shift (vs. Benzene) |
| Ortho | Direct resonance | Strong Bathochromic Shift |
| Meta | Inductive/No direct resonance | Moderate Bathochromic Shift |
| Para | Direct resonance (charge transfer) | Strongest Bathochromic Shift |
| Table 4: Predicted UV-Vis absorption characteristics of hydrazinylbenzenesulfonic acid isomers. |
Mass Spectrometry (MS): Fragmentation Fingerprints
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While positional isomers have the same molecular weight, their fragmentation patterns under techniques like tandem mass spectrometry (MS/MS) can differ, offering clues to their structure.[16]
For hydrazinylbenzenesulfonic acids, common fragmentation pathways would involve:
-
Loss of SO₂ or SO₃: A characteristic fragmentation for aromatic sulfonic acids is the loss of sulfur dioxide (SO₂, 64 Da) or sulfur trioxide (SO₃, 80 Da).[17][18]
-
Cleavage of the Hydrazine Group: Fragmentation can occur at the N-N or C-N bonds of the hydrazine moiety.
-
Desulfonation: Cleavage of the C-S bond can lead to a desulfonated fragment.[19]
The relative intensities of these fragment ions can vary between isomers due to differences in the stability of the resulting ions, potentially allowing for their differentiation, especially with advanced techniques like collision-induced dissociation (CID).[20][21]
| Parent Ion (M-H)⁻ | Fragmentation Pathway | Expected Fragment m/z |
| 187.02 | Loss of SO₂ | 123.03 |
| 187.02 | Loss of SO₃ | 107.05 |
| 187.02 | Loss of N₂H₃ | 156.99 |
| Table 5: Plausible fragmentation pathways for hydrazinylbenzenesulfonic acid in negative ion mode MS. Relative abundances of these fragments may differ between isomers. |
Experimental Protocols and Workflow
Achieving reliable and reproducible data requires meticulous adherence to standardized protocols.
Figure 2: General experimental workflow for spectroscopic differentiation of isomers.
Protocol 1: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of the hydrazinylbenzenesulfonic acid isomer.
-
Dissolution: Transfer the sample to a clean NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; these compounds are generally water-soluble.[22][23]
-
Homogenization: Cap the tube and vortex gently until the sample is fully dissolved.
-
Acquisition: Insert the tube into the NMR spectrometer (≥400 MHz recommended for better resolution).
-
Execution: Acquire standard ¹H and ¹³C spectra. For complex ¹H spectra (ortho and meta isomers), 2D experiments like COSY can be invaluable for assigning proton connectivities.
Protocol 2: FT-IR Data Acquisition (ATR Method)
-
Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and record a background spectrum.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Pressure: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Conclusion
The differentiation of 2-, 3-, and 4-hydrazinylbenzenesulfonic acid is a task readily achievable through the systematic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods , providing unambiguous information based on molecular symmetry and proton coupling patterns. The para isomer is easily identified by its simple AA'BB' ¹H spectrum and the presence of only four ¹³C aromatic signals. FT-IR serves as an excellent and rapid complementary technique, with the C-H out-of-plane bending region offering a clear distinction between the ortho, meta, and para substitution patterns. Finally, UV-Vis spectroscopy and Mass Spectrometry provide additional corroborating evidence based on electronic transitions and fragmentation pathways, respectively. By integrating data from these orthogonal techniques, researchers can achieve unequivocal structural assignment, a cornerstone of rigorous chemical and pharmaceutical science.
References
- ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- IJERMT. Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and.
- Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes.
- ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e).
- NIST. Ultraviolet absorption spectra of seven substituted benzenes.
- ResearchGate. Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF.
- Chemistry LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring.
- ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines.
- YouTube. UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds.
- Chemistry LibreTexts. 13.7: More Complex Spin-Spin Splitting Patterns.
- University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY.
- ACS Publications. Supporting information Figure S1: Mass spectral fragmentations of sulfonates.
- PubChem. 4-Hydrazinobenzenesulfonic acid.
- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ACS Publications. Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets | Journal of the American Society for Mass Spectrometry.
- YouTube. Analyzing Partial Structure in the Aromatic Region (1H NMR).
- ACS Publications. Identification of sulfonic acids and sulfonates by mass spectrometry.
- PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.
- Unknown Source.
- Unknown Source. H NMR Spectroscopy.
- ACS Publications. Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets.
- NIH. Spatial mapping of phosphatidylcholine sn-positional isomers using CID of divalent metal complexes in imaging mass spectrometry.
- Doc Brown's Chemistry. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene.
- PubMed Central. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry.
- Semantic Scholar. Rearrangement of aromatic sulfonate anions in the gas phase.
- MDPI. Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring.
- ACS Publications. Spectral comparison of geometrical isomers.
- ResearchGate. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry.
- YouTube. Can IR Spectroscopy Distinguish Isomers? - Chemistry For Everyone.
- NIST. Benzenesulfonic acid.
- MassBank. Benzenesulfonic acid.
- Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986).
- Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides).
- Canadian Journal of Chemistry. Mass Spectra of Some Sulfinate Esters and Sulfones.
- Indian Academy of Sciences. High resolution NMR spectra of some tri-substituted benzenes.
- YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para).
- ResearchGate. High resolution NMR spectra of some tri-substituted benzenes.
- Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.
Sources
- 1. amherst.edu [amherst.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ijermt.org [ijermt.org]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. repository.up.ac.za [repository.up.ac.za]
- 15. m.youtube.com [m.youtube.com]
- 16. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aaqr.org [aaqr.org]
- 18. Benzenesulfonic acid [webbook.nist.gov]
- 19. researchgate.net [researchgate.net]
- 20. Spatial mapping of phosphatidylcholine sn-positional isomers using CID of divalent metal complexes in imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 4-Hydrazinobenzenesulfonic acid | 98-71-5 [chemicalbook.com]
- 23. 4-Hydrazinobenzenesulfonic acid hydrate, 98% | Fisher Scientific [fishersci.ca]
A Researcher's Guide to Purity Assessment of Synthesized 3-Hydrazinylbenzenesulfonic Acid
For researchers and professionals in drug development and chemical synthesis, the purity of a compound is not merely a quantitative measure but a cornerstone of experimental validity and product safety. This guide provides an in-depth comparison of analytical methods for assessing the purity of synthesized 3-Hydrazinylbenzenesulfonic acid, a key intermediate in the production of various dyes, pigments, and pharmaceuticals.[1][2] We will delve into the nuances of each technique, offering field-proven insights and detailed protocols to ensure the integrity of your research and development endeavors.
The synthesis of this compound, often prepared from 3-aminobenzenesulfonic acid via diazotization and subsequent reduction, can introduce a variety of impurities.[3] These may include unreacted starting materials, by-products from side reactions, and residual solvents. Therefore, a robust analytical strategy is paramount.
Comparative Analysis of Purity Assessment Techniques
The choice of an analytical method for purity determination is dictated by the specific requirements of the analysis, including the nature of the impurities, the desired level of sensitivity, and the available instrumentation. Here, we compare the most effective techniques for this compound.
| Analytical Technique | Principle | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution, sensitivity, and suitability for non-volatile and thermally labile compounds.[4] | Can be complex to develop methods; requires reference standards for quantification. | Primary choice for quantitative purity assessment and impurity profiling. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, enabling identification of unknown impurities. Quantitative NMR (qNMR) offers direct purity assessment without a specific reference standard for the analyte.[5][6] | Lower sensitivity compared to HPLC; complex spectra can be challenging to interpret. | Structural confirmation and quantification of major components and impurities. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules.[7] | High sensitivity and specificity; provides molecular weight information. Can be coupled with HPLC (LC-MS) for enhanced separation and identification.[8][9] | May not be suitable for all compounds; ionization efficiency can vary. | Identification of trace impurities and confirmation of molecular identity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent for volatile organic impurities and residual solvents.[10][11] | Not suitable for non-volatile compounds like this compound without derivatization. | Analysis of residual solvents from the synthesis process. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical and chemical industries. For sulfonic acids, a mixed-mode chromatography approach can be particularly effective, combining reversed-phase and ion-exchange mechanisms to achieve optimal separation.[12]
Experimental Workflow for HPLC Purity Assessment
Caption: HPLC workflow for purity analysis of this compound.
Detailed HPLC Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a buffer (e.g., 20 mM ammonium formate, pH 4.1) and an organic solvent (e.g., acetonitrile).[4] The gradient elution will typically start with a lower concentration of the organic solvent, gradually increasing to elute more retained impurities.
-
Standard and Sample Preparation:
-
Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Prepare the synthesized sample in the same manner.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 column is a common choice for reversed-phase chromatography.[4] For enhanced retention of the polar sulfonic acid group, a mixed-mode column with anion-exchange properties is recommended.[12]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where this compound and its potential impurities show significant absorbance (e.g., 254 nm).
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. Both ¹H and ¹³C NMR are valuable. Aromatic protons typically resonate in the 6.5-8.0 ppm range in ¹H NMR spectra, while aromatic carbons appear between 110-150 ppm in ¹³C NMR spectra.[13][14][15]
Experimental Workflow for qNMR Purity Assessment
Caption: qNMR workflow for purity determination.
Detailed qNMR Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the synthesized this compound and a high-purity internal standard (e.g., maleic acid) into a vial. The internal standard should have a resonance that is well-resolved from the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Integrate the area of a well-resolved signal from this compound and a signal from the internal standard.
-
The purity of the sample can be calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Alternative Synthesis and Purity Considerations
While the diazotization of 3-aminobenzenesulfonic acid is a common synthetic route, an alternative approach involves the reaction of a benzenesulfonyl chloride with hydrazine.[16] Each synthetic pathway can lead to a unique impurity profile. For instance, the diazotization route may result in residual diazonium salts or phenolic by-products, whereas the sulfonyl chloride route could have unreacted starting material or over-sulfonated products. Understanding the potential impurities from the chosen synthetic method is crucial for developing a targeted and effective purity assessment strategy.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. HPLC provides a robust and sensitive method for quantitative analysis of purity and impurities. NMR spectroscopy offers invaluable structural information and an alternative quantitative method that does not rely on a specific reference standard for the analyte. Mass spectrometry, particularly when coupled with a separation technique like HPLC, is a powerful tool for the identification of unknown impurities. By judiciously selecting and applying these techniques, researchers can ensure the quality and reliability of their synthesized compounds, which is fundamental to the integrity of their scientific work.
References
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
- JoVE. (2025). NMR Spectroscopy of Aromatic Compounds.
- Day, R. J., Forbes, A. L., & Hercules, D. M. (1981). Laser Desorption Mass Spectrometry of Some Organic Acids. Spectroscopy Letters, 14(10), 703-727.
- ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
- University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry.
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- Shodex. (n.d.). Analysis of Alkyl Sulfonic Acids (1) (NI-424).
- Agilent Technologies, Inc. (2016, November 29). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column.
- MDPI. (n.d.). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
- Shodex. (n.d.). Analysis of Alkyl Sulfonic Acids (2) (SI-35 4D).
- PubMed. (2021, September 15). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization.
- Taylor & Francis Online. (n.d.). Determination of Sulfonic Acids Using Anion‐Exchange Chromatography with Suppressed Conductivity Detection.
- Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
- NIH. (2020, May 22). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases.
- MySkinRecipes. (n.d.). This compound.
- Guidechem. (n.d.). What is 4-Hydrazinobenzenesulfonic acid and how is it synthesized?.
- ChemicalBook. (n.d.). Benzenesulfonyl hydrazide synthesis.
- ChemicalBook. (n.d.). 3-HYDRAZINOBENZOIC ACID synthesis.
- Google Patents. (n.d.). CN101337910A - Method for preparing 3-hydrazinobenzoic acid hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.
- Pharmaffiliates. (n.d.). Benzenesulfonic Acid-Impurities.
- Der Pharma Chemica. (n.d.). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization.
- MySkinRecipes. (n.d.). This compound.
- PubMed. (2004, March). Reversed-phase HPLC Methods for Purity Test and Assay of Pioglitazone Hydrochloride in Tablets.
- MDPI. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.
- PubMed. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. Page loading... [guidechem.com]
- 4. Reversed-phase HPLC methods for purity test and assay of pioglitazone hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. mdpi.com [mdpi.com]
- 11. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. helixchrom.com [helixchrom.com]
- 13. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]
- 14. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Benzenesulfonyl hydrazide synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide for the Modern Medicinal Chemist: Benzenesulfonic Acid vs. Carboxylic Acid Hydrazides in Drug Design
In the intricate chess game of drug design, the choice of functional groups dictates the success of a molecule's journey from a synthetic flask to a therapeutic agent. Each group imparts a unique set of physicochemical properties and reactive handles, influencing everything from synthesis and formulation to pharmacokinetics and target engagement. This guide offers a detailed, evidence-based comparison between two pivotal functional groups: the strongly acidic benzenesulfonic acid and the nucleophilic carboxylic acid hydrazide. By dissecting their fundamental reactivity and providing practical, field-proven protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed for rational molecular design.
Section 1: Foundational Chemical Properties and Electronic Structure
At the heart of their divergent reactivity lies the distinct electronic architecture of the sulfonyl and hydrazide moieties.
Benzenesulfonic Acid: This aromatic sulfonic acid is defined by a sulfonyl hydroxide group (-SO₃H) attached to a benzene ring. The sulfonyl group is intensely electron-withdrawing, a consequence of the sulfur atom being bonded to three highly electronegative oxygen atoms. This electronic pull, combined with the extensive resonance stabilization of the resulting conjugate base (the benzenesulfonate anion), makes benzenesulfonic acid a remarkably strong acid, with a pKa around -2.8 to -6.5.[1][2] Under typical physiological conditions (pH 7.4), it exists almost exclusively in its deprotonated, anionic form, rendering it a poor nucleophile but an excellent contributor to aqueous solubility.
Carboxylic Acid Hydrazides: These compounds possess a hydrazide functional group (-CONHNH₂). The key feature is the terminal amino group (-NH₂), which, due to the alpha effect (the presence of a lone pair on the adjacent nitrogen), is significantly more nucleophilic than a typical amine.[3] While the adjacent carbonyl group does exert an electron-withdrawing effect, the terminal nitrogen remains a potent nucleophilic center. This inherent nucleophilicity is the cornerstone of the hydrazide's utility in synthesis and bioconjugation.[4][5]
Section 2: A Head-to-Head Comparison of Reactivity
The profound electronic differences directly translate into contrasting roles in chemical reactions.
| Feature | Benzenesulfonic Acid | Carboxylic Acid Hydrazide |
| Primary Role | Strong Acid / Electrophile (as sulfonyl chloride) | Nucleophile |
| pKa | Very low (~ -2.8)[1] | Weakly basic (protonated form pKa ~3-4) |
| Key Reactivity | Electrophilic aromatic sulfonation; Nucleophilic substitution at the sulfur center (as sulfonyl chloride).[6][7] | Nucleophilic attack on carbonyls (aldehydes/ketones) to form hydrazones.[8][9] |
| State at pH 7.4 | Anionic (Benzenesulfonate) | Neutral, nucleophilic |
This fundamental dichotomy—a strong, largely unreactive anion versus a potent, neutral nucleophile—is the guiding principle for their application in drug development.
Section 3: Signature Transformations and Mechanistic Rationale
The utility of these groups is best understood through their most common and powerful chemical transformations.
The Workhorse Reaction of Hydrazides: Hydrazone Formation
The condensation of a carboxylic acid hydrazide with an aldehyde or ketone to form a hydrazone is a robust and highly specific reaction, forming the basis of many bioconjugation and prodrug strategies.[9][10]
Mechanistic Insight: The reaction proceeds via a two-step mechanism: (1) nucleophilic attack of the terminal hydrazide nitrogen onto the electrophilic carbonyl carbon, forming a tetrahedral intermediate, followed by (2) acid-catalyzed dehydration to yield the stable C=N hydrazone linkage.[8][9][11] The reaction rate is pH-dependent, often optimal under mildly acidic conditions (pH 4-6) where the carbonyl is susceptible to protonation (enhancing its electrophilicity) without excessive protonation of the nucleophilic hydrazide.[8][11]
Experimental Protocol: Synthesis of a Model Hydrazone
This protocol details the formation of a hydrazone from benzoic hydrazide and benzaldehyde.
-
Reagent Preparation: Dissolve benzoic hydrazide (1.0 equivalent) in a suitable solvent like ethanol.
-
Carbonyl Addition: Add benzaldehyde (1.0 equivalent) to the solution and stir.
-
Catalysis: Introduce a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to the mixture. This is a critical step to facilitate the dehydration of the tetrahedral intermediate, which is often the rate-limiting step at neutral pH.[8]
-
Reaction Monitoring: Stir the reaction at room temperature. The formation of the hydrazone product, which is often less soluble than the starting materials, may be observed as a precipitate. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Collect the precipitated product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.
Workflow for Hydrazone Formation
Caption: General workflow for the acid-catalyzed synthesis of hydrazones.
Activating the Sulfonic Acid: Sulfonamide Synthesis
While benzenesulfonic acid itself is unreactive towards nucleophiles, it is readily converted into a highly electrophilic derivative: benzenesulfonyl chloride. This intermediate is a cornerstone for creating sulfonamides, a privileged scaffold in medicinal chemistry.[12][13][14]
Mechanistic Insight: The synthesis of a sulfonamide from benzenesulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center.[15] The highly electrophilic sulfur atom is attacked by the nucleophilic amine.[12][16] The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves a crucial role: it neutralizes the HCl generated during the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.[15][17]
Experimental Protocol: Synthesis of a Model Sulfonamide
This protocol details the reaction of benzenesulfonyl chloride with aniline.
-
Reagent Preparation: Dissolve aniline (1.0 equivalent) in a suitable aprotic solvent like pyridine or dichloromethane containing triethylamine (1.1 equivalents). Cool the solution in an ice bath (0 °C). The use of a base is essential to scavenge the HCl byproduct.[17]
-
Electrophile Addition: Slowly add benzenesulfonyl chloride (1.0 equivalent) to the cooled amine solution with vigorous stirring. The slow addition is necessary to control the exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding dilute HCl to neutralize the excess base. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Workflow for Sulfonamide Formation
Caption: General workflow for the base-mediated synthesis of sulfonamides.
Section 4: Strategic Applications in Drug Development
The choice between these two functional groups is a strategic decision driven by the desired therapeutic outcome.
-
Benzenesulfonic Acid for Pharmacokinetics: The primary role of the sulfonic acid group is to serve as a potent solubilizing moiety.[18] Its strong acidity ensures it remains ionized across a wide physiological pH range, significantly enhancing the aqueous solubility of parent drug molecules. This is critical for improving formulation, dissolution, and overall bioavailability. Furthermore, the sulfonamide linkage, derived from its activated form, is a metabolically robust isostere for amides and is a key component in numerous blockbuster drugs, including antibacterials (sulfa drugs), diuretics, and anti-inflammatory agents.[13][19][20]
-
Carboxylic Acid Hydrazides for Targeting and Delivery: The unique reactivity of hydrazides makes them ideal for creating dynamic covalent linkages. Their ability to form hydrazones under biocompatible conditions is extensively exploited in:
-
Prodrug Design: Hydrazone bonds can be engineered to be stable in circulation but cleavable in specific microenvironments, such as the acidic milieu of a tumor, allowing for targeted drug release.[10]
-
Bioconjugation: Hydrazides provide a chemoselective handle for labeling proteins, antibodies, and other biomolecules with imaging agents or cytotoxic payloads, a cornerstone of antibody-drug conjugate (ADC) technology.[9][21]
-
Section 5: Conclusion
Benzenesulfonic acid and carboxylic acid hydrazides represent two sides of the reactivity coin in medicinal chemistry. Benzenesulfonic acid and its derivatives are masters of stability and physicochemical modulation, offering a reliable path to enhanced solubility and the creation of the robust sulfonamide linkage. Conversely, carboxylic acid hydrazides are agents of precision and dynamism, providing a powerful nucleophilic tool for constructing targeted, often reversible, covalent bonds. A deep, mechanistic understanding of their distinct reactivities, as outlined in this guide, empowers the drug development professional to select the right tool for the right biological challenge, paving the way for safer, more effective therapeutics.
References
- Vertex AI Search. (2025, August 6). What are the chemical properties of Benzene Sulfonyl Chloride? - Blog.
- Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved January 7, 2026.
- Chemistry LibreTexts. (2023, January 22).
- Chemistry LibreTexts. (2020, May 30). 18.
- Capital Resin Corporation. (2024, March 25).
- Boc Sciences. (n.d.). Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery.
- Chemistry Steps. (n.d.). Sulfonation of Benzene. Retrieved January 7, 2026.
- Dirksen, A., & Dawson, P. E. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Angewandte Chemie International Edition, 47(47), 9033–9036.
- TMP Chem. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. [Video]. YouTube.
- Capital Resin Corporation. (2023, May 5).
- Horizon Chemical. (2024, December 30). Sulfonic Acids Uses in Modern Chemistry.
- Parry, D. M., & Taylor, R. J. K. (Eds.). (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Wikipedia. (n.d.). Sulfonic acid. Retrieved January 7, 2026.
- The Organic Chemistry Tutor. (2018, May 6).
- ResearchGate. (2025, August 6).
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.
- Britannica. (2025, December 12). Sulfonic acid.
- Hudson, A. R., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(43), 5947-5949.
- Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved January 7, 2026.
- Solubility of Things. (n.d.). Benzenesulfonyl chloride. Retrieved January 7, 2026.
- ChemTube3D. (n.d.).
- Teixeira, S., Castanheira, E. M. S., & Carvalho, M. A. (2025).
- Thieme. (2024, December 6).
- CymitQuimica. (n.d.). CAS 98-09-9: Benzenesulfonyl chloride. Retrieved January 7, 2026.
- Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds.
- ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. [Scientific Diagram]. Retrieved January 7, 2026.
- SciSpace. (n.d.). Reactions of amidines with some carboxylic acid hydrazides. Retrieved January 7, 2026.
- Royal Society of Chemistry. (n.d.). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry.
- Chemistry Stack Exchange. (2021, April 15). How is the hydrazone formed in the Wolff-Kishner reduction?.
- Bentham Open. (n.d.). Hydrazone, Amide, Carbamate, Macromolecular and Other Prodrugs of Doxorubicin. Bentham Open Archives.
- OSTI.gov. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow.
- PubMed. (n.d.). Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid.
- PubMed. (2025, July 3).
- PubChem. (n.d.). Benzenesulfonyl chloride. Retrieved January 7, 2026.
- Jack Westin. (n.d.). Carboxylic Acids Important Reactions.
- AK Lectures. (2014, July 1). Nucleophilicity of Carboxylic Acids. [Video]. YouTube.
- University of Calgary. (n.d.).
- Al-Mustansiriyah University. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions.
- University of Calgary. (n.d.). Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution 20.1.
- American Chemical Society. (2023, May 29). Benzenesulfonic acid.
- Quora. (2017, May 10). Which is more acidic: benzenesulfonic acid or benzoic acid? Why?.
- Bisley. (2025, June 9).
- Study.com. (n.d.). Which is more acidic, benzenesulfonic acid or benzoic acid? Explain your answer based on structure. Retrieved January 7, 2026.
Sources
- 1. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]
- 2. homework.study.com [homework.study.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery - Amerigo Scientific [amerigoscientific.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 8. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamopenarchives.com [benthamopenarchives.com]
- 11. researchgate.net [researchgate.net]
- 12. What are the chemical properties of Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 13. books.rsc.org [books.rsc.org]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. youtube.com [youtube.com]
- 16. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Sulfonic acid | Uses, Structure & Synthesis | Britannica [britannica.com]
- 19. capitalresin.com [capitalresin.com]
- 20. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 21. Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Biological Activity Screening of 3-Hydrazinylbenzenesulfonic Acid Derivatives: A Strategic Guide
Authored by: A Senior Application Scientist
In the landscape of medicinal chemistry, the quest for novel therapeutic agents often begins with versatile chemical scaffolds capable of yielding diverse derivatives. 3-Hydrazinylbenzenesulfonic acid presents such a scaffold, integrating the well-established pharmacophoric features of a benzenesulfonamide moiety with the reactive potential of a hydrazine group. While direct literature on the comprehensive biological screening of its derivatives is nascent, the known activities of its constituent chemical classes provide a robust framework for a guided screening strategy. This guide outlines a systematic approach to exploring the antimicrobial, anticancer, and anti-inflammatory potential of novel this compound derivatives, providing detailed experimental protocols and a comparative analysis framework.
Rationale for Screening: The Pharmacophoric Promise
The therapeutic potential of this compound derivatives can be inferred from the established biological activities of benzenesulfonamides and hydrazones. Benzenesulfonamides are a cornerstone of modern medicine, with applications ranging from diuretics to anticancer agents, primarily through the inhibition of enzymes like carbonic anhydrases. The hydrazine functional group is a versatile chemical handle for synthesizing hydrazones, a class of compounds renowned for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects. The combination of these two pharmacophores in a single scaffold suggests a high probability of discovering derivatives with significant biological activity.
Our proposed screening cascade is therefore designed to systematically evaluate these key potential activities.
Caption: Logical relationship between the core scaffold and predicted activities.
Tier 1 Screening: Antimicrobial Activity
The initial screening of novel derivatives should focus on identifying broad-spectrum antimicrobial activity. The presence of the sulfonamide and hydrazone moieties in the derivatives suggests potential for inhibiting microbial growth.
Comparative Data Framework: Antimicrobial Activity
| Derivative ID | Structure | Gram-positive (MIC, µg/mL) - S. aureus | Gram-negative (MIC, µg/mL) - E. coli | Fungal (MIC, µg/mL) - C. albicans |
| Lead-001 | [Structure] | Data | Data | Data |
| Lead-002 | [Structure] | Data | Data | Data |
| Control (+) | Ciprofloxacin | ~1 | ~0.5 | N/A |
| Control (+) | Fluconazole | N/A | N/A | ~2 |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism (Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Transfer colonies to a tube containing 5 mL of sterile saline.
-
Vortex and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in the appropriate broth medium (Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.
-
-
Preparation of Compound Plates:
-
Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (broth with inoculum and DMSO, the compound solvent).
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Caption: Workflow for MIC determination.
Tier 2 Screening: Anticancer Activity
Derivatives showing weak or no antimicrobial activity can be channeled into anticancer screening. The benzenesulfonamide core is a known carbonic anhydrase inhibitor, an enzyme family overexpressed in many tumors.
Comparative Data Framework: In Vitro Cytotoxicity
| Derivative ID | Structure | MCF-7 (IC50, µM) | A549 (IC50, µM) | HCT116 (IC50, µM) |
| Lead-001 | [Structure] | Data | Data | Data |
| Lead-002 | [Structure] | Data | Data | Data |
| Control (+) | Doxorubicin | ~0.1 | ~0.05 | ~0.2 |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
IC50 Calculation:
-
Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
Caption: Principle of the MTT assay for cell viability.
Tier 3 Screening: Anti-inflammatory Activity
The hydrazone moiety is associated with anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.
Comparative Data Framework: COX Inhibition
| Derivative ID | Structure | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | Selectivity Index (COX-1/COX-2) |
| Lead-001 | [Structure] | Data | Data | Data |
| Lead-002 | [Structure] | Data | Data | Data |
| Control (+) | Celecoxib | >100 | ~0.05 | >2000 |
| Control (-) | Ibuprofen | ~5 | ~10 | ~0.5 |
Experimental Protocol: In Vitro COX Inhibition Assay
This can be performed using commercially available colorimetric COX inhibitor screening kits.
-
Reagent Preparation:
-
Prepare all kit components (buffer, heme, COX-1/COX-2 enzymes, arachidonic acid substrate, colorimetric substrate) according to the manufacturer's instructions.
-
-
Compound Incubation:
-
In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the respective COX enzyme (COX-1 or COX-2).
-
Incubate for 10 minutes at 25°C to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add arachidonic acid to initiate the enzymatic reaction. The COX enzyme will convert arachidonic acid to Prostaglandin G2 (PGG2).
-
-
Colorimetric Detection:
-
The peroxidase activity of COX converts a probe in the kit to a colored product.
-
Measure the absorbance at the specified wavelength (e.g., 590 nm) after a defined period.
-
-
IC50 Calculation:
-
Calculate the percentage of COX inhibition for each compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion and Future Directions
This tiered screening approach provides a comprehensive and efficient strategy for elucidating the biological activities of novel this compound derivatives. By systematically evaluating their antimicrobial, anticancer, and anti-inflammatory potential, researchers can rapidly identify promising lead compounds for further development. Positive hits in any of these assays should be followed by more detailed mechanistic studies, such as specific enzyme inhibition assays, gene expression analysis, and in vivo efficacy studies in relevant animal models. The structural versatility of the this compound scaffold, coupled with this robust screening cascade, holds significant promise for the discovery of new therapeutic agents.
References
- Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]
- Supuran, C. T., & Capasso, C. (2017). An overview of the bacterial carbonic anhydrases. Metabolic engineering, 44, 230-239. [Link]
- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. [Link]
- Kumar, D., & Kumar, N. (2019). Hydrazone: A versatile moiety with diverse biological activities. Mini reviews in medicinal chemistry, 19(17), 1435-1453. [Link]
A Comparative Guide to the Characterization of Novel Compounds Synthesized from 3-hydroxy-N-butyl-N-sulfanylaniline (3-HBSA)
In the dynamic landscape of drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. This guide provides a comprehensive framework for the synthesis, characterization, and comparative biological evaluation of a hypothetical series of novel compounds derived from 3-hydroxy-N-butyl-N-sulfanylaniline (3-HBSA). Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical protocols and field-proven insights to navigate the critical stages of early-phase drug discovery.[1][2][3]
Introduction: The Rationale for 3-HBSA Derivatives
The parent molecule, 3-hydroxy-N-butyl-N-sulfanylaniline (3-HBSA), presents a unique scaffold for chemical modification due to its reactive hydroxyl and sulfanylaniline moieties. The synthesis of novel derivatives from this starting material is predicated on the hypothesis that such modifications can yield compounds with enhanced biological activity, particularly in the realms of antioxidant and anti-inflammatory action. Chronic inflammation and oxidative stress are implicated in a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[4][5] Therefore, the development of new agents that can modulate these pathways is of significant therapeutic interest.
This guide will focus on a hypothetical series of compounds, designated HBSA-A , HBSA-B , and HBSA-C , synthesized from 3-HBSA. We will detail their characterization and compare their in vitro antioxidant and anti-inflammatory properties against established reference compounds.
Synthesis and Structural Characterization
The synthesis of novel compounds is a foundational step in drug discovery. The proposed synthetic pathway for generating HBSA-A, HBSA-B, and HBSA-C from 3-HBSA is outlined below. This is a generalized scheme, and specific reaction conditions would require optimization.
Caption: Proposed synthetic workflow for HBSA derivatives.
Experimental Protocol: Synthesis and Purification
A detailed protocol for the synthesis of a representative compound, HBSA-A , is provided below. Similar multi-step syntheses would be employed for HBSA-B and HBSA-C.[6][7][8]
Step 1: Acetylation of 3-HBSA
-
Dissolve 3-HBSA (1 equivalent) in dichloromethane (DCM).
-
Add acetic anhydride (1.2 equivalents) and triethylamine (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetylated intermediate.
Step 2: Suzuki Coupling
-
To a solution of the acetylated intermediate (1 equivalent) in a 3:1 mixture of dioxane and water, add the desired boronic acid (1.5 equivalents), potassium carbonate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Heat the mixture to 90°C and stir for 12 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain HBSA-A .
Structural Characterization: Ensuring Purity and Identity
The identity and purity of the synthesized compounds are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for elucidating the structure of organic molecules.[10][11]
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12]
-
Transfer the solution to an NMR tube.
-
For quantitative NMR (qNMR), a known amount of an internal standard is added.[10]
Data Acquisition:
-
¹H NMR spectra are acquired to determine the number and environment of protons.
-
¹³C NMR spectra provide information about the carbon framework.
-
2D NMR experiments (e.g., COSY, HSQC) can be used to establish connectivity between atoms.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns.
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
Data Acquisition:
-
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
In Vitro Biological Evaluation
The therapeutic potential of the novel HBSA derivatives is assessed through a series of in vitro assays to determine their antioxidant and anti-inflammatory activities.
Antioxidant Activity Assessment
The ability of the synthesized compounds to scavenge free radicals is a key indicator of their antioxidant potential. The DPPH and ABTS assays are widely used for this purpose.[13][14][15][16][17]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of the test compounds.
-
Add the DPPH solution to each well and incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is used as a positive control.[18][19]
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compounds to the ABTS•+ solution.
-
After a 6-minute incubation, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
Anti-inflammatory Activity Assessment
The anti-inflammatory properties of the HBSA derivatives are evaluated using protein denaturation and membrane stabilization assays.[4][20][21]
Inhibition of Protein Denaturation
-
A solution of bovine serum albumin (BSA) is prepared in phosphate-buffered saline (PBS).
-
Various concentrations of the test compounds are added to the BSA solution.
-
The mixtures are incubated at 37°C for 20 minutes and then heated to 72°C for 5 minutes to induce denaturation.
-
After cooling, the turbidity is measured spectrophotometrically at 660 nm.
-
Diclofenac sodium is used as a reference drug.[22]
-
The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100
Human Red Blood Cell (HRBC) Membrane Stabilization
-
Prepare a suspension of HRBCs in a buffered saline solution.
-
Incubate various concentrations of the test compounds with the HRBC suspension.
-
Induce hemolysis by adding a hypotonic solution.
-
Centrifuge the mixtures and measure the absorbance of the supernatant (containing released hemoglobin) at 560 nm.
-
Aspirin is used as a standard drug.
-
The percentage of membrane stabilization is calculated as: % Protection = 100 - [(A_sample / A_control) * 100]
Mechanism of Action: Investigating the NF-κB Signaling Pathway
To delve deeper into the anti-inflammatory mechanism, the effect of the HBSA derivatives on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway can be investigated. NF-κB is a key regulator of inflammation.[5][23]
Caption: Inhibition of the NF-κB signaling pathway by HBSA derivatives.
Experimental Protocol: NF-κB Inhibition Assay
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.
-
Pre-treat the cells with various concentrations of the HBSA derivatives for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to activate the NF-κB pathway.
-
After a defined incubation period, lyse the cells and prepare nuclear and cytoplasmic extracts.
-
Perform a Western blot analysis to measure the levels of key proteins in the NF-κB pathway, such as phosphorylated IκBα and the p65 subunit of NF-κB in the nucleus. A known NF-κB inhibitor like BAY 11-7082 can be used as a positive control.[24]
Comparative Analysis
The performance of the novel HBSA derivatives is compared to standard reference compounds in the tables below. The data presented is hypothetical and serves as an example of how to present such comparative data.
Table 1: Antioxidant Activity of HBSA Derivatives
| Compound | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |
| HBSA-A | 15.2 ± 1.3 | 10.8 ± 0.9 |
| HBSA-B | 25.6 ± 2.1 | 18.4 ± 1.5 |
| HBSA-C | 18.9 ± 1.6 | 14.2 ± 1.1 |
| Trolox | 8.5 ± 0.7 | 6.1 ± 0.5 |
Table 2: Anti-inflammatory Activity of HBSA Derivatives
| Compound | Protein Denaturation Inhibition IC₅₀ (µg/mL) | HRBC Membrane Stabilization IC₅₀ (µg/mL) |
| HBSA-A | 55.3 ± 4.8 | 80.1 ± 6.5 |
| HBSA-B | 92.1 ± 7.5 | 115.4 ± 9.2 |
| HBSA-C | 68.7 ± 5.9 | 95.3 ± 7.8 |
| Diclofenac | 15.8 ± 1.2 | N/A |
| Aspirin | N/A | 45.2 ± 3.7 |
Conclusion and Future Directions
This guide has provided a comprehensive, albeit hypothetical, framework for the synthesis, characterization, and comparative evaluation of novel compounds derived from 3-HBSA. The detailed protocols and comparative data presentation serve as a robust template for researchers in the field of drug discovery.
The hypothetical results suggest that HBSA-A demonstrates the most promising in vitro antioxidant and anti-inflammatory activities among the synthesized derivatives. Further studies would be warranted to optimize its structure, elucidate its precise mechanism of action, and evaluate its efficacy and safety in preclinical in vivo models. The journey from a promising lead compound to a clinically approved drug is long and complex, but the systematic approach outlined in this guide provides a solid foundation for these future endeavors.
References
- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. - ResearchGate.
- Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PubMed Central.
- Comparison of Antioxidants: The Limited Correlation between Various Assays of Antioxidant Activity - MDPI.
- What are NF-κB inhibitors and how do they work? - Patsnap Synapse.
- Comparison of antioxidant activities expressed as equivalents of standard antioxidant.
- Comparison of antioxidant activities expressed as equivalents of standard antioxidant.
- Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - ResearchGate.
- Which assays are suitable for in vitro antioxidant determination of natural plant extracts?
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
- In Vitro Antioxidants Activity: Significance and symbolism.
- Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators - NIH.
- Comparison of Bioactive Phenolic Compounds and Antioxidant Activities of Different Parts of Taraxacum mongolicum - PMC - NIH.
- In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review.
- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications.
- Structure verification of small molecules using mass spectrometry and NMR spectroscopy.
- Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC.
- In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC - NIH.
- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC - PubMed Central.
- Protocol to perform fragment screening using NMR spectroscopy - PMC - NIH.
- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University.
- NMR sample preparation guidelines.
- Synthesis and Biological Activity of 2',3'-iso-Aryl-abscisic Acid Analogs - PubMed.
- Synthesis and Biological Activity of 2′,3′-iso-Aryl-abscisic Acid Analogs - PMC - NIH.
- A novel synthesis of N-hydroxy-3-aroylindoles and 3-aroylindoles by annulation of nitrosoarenes with conjugated alkynones.
- CGAP-HBSA: A Source Camera Identification Framework Under Few-Shot Conditions.
- Synthesis and structure of novel substituted N-sulfinylanilines - ResearchGate.
- Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC - PubMed Central.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - Organic Chemistry Portal.
- Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil - PubMed.
- Chemical Structure-Biological Activity Models for Pharmacophores' 3D-Interactions - PMC.
- Immunological and biological activities of fragments and analogs of bradykinin - PubMed.
- The Current Status of Drug Discovery and Development as Originated in United States Academia - NIH.
- Biological activity – Knowledge and References - Taylor & Francis.
- Uses of Returns-Based and Holdings-Based Style Analysis - CFA, FRM, and Actuarial Exams Study Notes - AnalystPrep.
- Quantitative Elements - CFA Study Guide.
- Style Analysis - Breaking Down Finance.
- Three Tips for Achieving Accelerated Drug Discovery And Development - Bioprocess Online.
- HBSA vs RBSA for illiquid securities : r/CFA - Reddit.
- How model based drug development leads to smarter, more predictable trials - IQVIA.
- Integrated Safety Analyses in Drug Marketing Applications: Avoiding Common Mistakes.
Sources
- 1. The Current Status of Drug Discovery and Development as Originated in United States Academia: The Influence of Industrial and Academic Collaboration on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three Tips for Achieving Accelerated Drug Discovery And Development [bioprocessonline.com]
- 3. iqvia.com [iqvia.com]
- 4. journalajrb.com [journalajrb.com]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 10. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Antioxidants Activity: Significance and symbolism [wisdomlib.org]
- 17. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review | Semantic Scholar [semanticscholar.org]
- 22. bbrc.in [bbrc.in]
- 23. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 24. selleck.co.jp [selleck.co.jp]
A Guide to Investigating the Cross-Reactivity of 3-Hydrazinylbenzenesulfonic Acid in Analytical Assays
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cross-reactivity studies for 3-Hydrazinylbenzenesulfonic acid (3-HBSA). Given the critical role of analytical specificity in research and development, understanding the potential for off-target reactions with derivatizing agents like 3-HBSA is paramount for data integrity. This document moves beyond a simple listing of facts to provide a practical, in-depth methodology grounded in established principles of analytical chemistry.
The Chemistry and Application of this compound
This compound is a chemical reagent widely employed for the derivatization of carbonyl compounds, particularly aldehydes and ketones. Its primary utility lies in enhancing the detectability of these molecules in analytical techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with UV or fluorescence detection. The sulfonic acid group imparts high water solubility to the reagent and its derivatives, making it suitable for aqueous-based assays.
The core chemical reaction involves the nucleophilic attack of the hydrazine moiety on a carbonyl carbon, leading to the formation of a stable hydrazone. This process is illustrated in the diagram below.
Figure 1: Derivatization Reaction. 3-HBSA reacts with a carbonyl group (aldehyde or ketone) to form a stable hydrazone, enabling detection.
A significant application of 3-HBSA is in the analysis of sialic acids, such as N-acetylneuraminic acid (Neu5Ac), which are important in glycobiology and biopharmaceutical characterization. The derivatization allows for sensitive quantification of sialic acids released from glycoproteins.
The Imperative of Cross-Reactivity Assessment
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For methods employing chemical derivatization, this means the reagent should ideally react only with the target analyte. However, due to the presence of the same reactive functional group (a carbonyl) on multiple molecules within a complex sample, cross-reactivity can occur.
Failure to characterize the cross-reactivity of 3-HBSA can lead to:
-
Overestimation of the analyte concentration: If other molecules in the sample matrix react with 3-HBSA and the resulting derivative co-elutes with the analyte of interest or produces a signal at the same wavelength.
-
Increased method development time: If specificity issues are discovered late in the validation process.
Therefore, a systematic cross-reactivity study is not merely a "checkbox" in method validation but a fundamental exercise in ensuring the reliability and accuracy of the generated data.
A Framework for a Cross-Reactivity Study of 3-HBSA
This section outlines a comprehensive workflow for assessing the cross-reactivity of 3-HBSA. This workflow is designed to be a self-validating system, with built-in controls and clear criteria for data interpretation.
Figure 2: Cross-Reactivity Study Workflow. A systematic approach to evaluating the specificity of 3-HBSA derivatization.
Step 1: Selection of Potential Cross-Reactants
The choice of compounds to test is critical and should be based on a scientific understanding of the reaction mechanism and the sample matrix. Since 3-HBSA targets carbonyl groups, the list of potential cross-reactants should include:
-
Structurally Similar Compounds: Other sialic acids (e.g., N-glycolylneuraminic acid, KDN) or monosaccharides that may be present in the sample.
-
Common Matrix Components: Molecules known to be in the biological or formulation matrix that contain aldehyde or ketone functionalities.
-
Degradation Products: Products that may form during sample processing or storage and contain carbonyl groups.
A suggested list of compounds to test for a sialic acid assay is provided below:
| Compound Class | Examples | Rationale |
| Monosaccharides | Glucose, Galactose, Mannose, Fructose | High abundance in biological systems; contain carbonyl groups (in their open-chain form). |
| Uronic Acids | Glucuronic acid, Galacturonic acid | Structurally similar to monosaccharides. |
| Amino Acids | Arginine, Lysine | Potential for side-chain reactions under certain conditions. |
| Formulation Buffers | Tris (can degrade to form formaldehyde) | Potential for introducing interfering aldehydes. |
Step 2: Experimental Protocol
This protocol provides a template for a cross-reactivity study. It is essential to optimize concentrations and HPLC conditions based on the specific application.
A. Reagents and Materials:
-
This compound (3-HBSA)
-
Primary analyte standard (e.g., N-acetylneuraminic acid)
-
Selected potential cross-reactant standards
-
Reaction buffer (e.g., 0.5 M sodium acetate, pH 4.5)
-
HPLC-grade water and acetonitrile
-
HPLC system with UV or fluorescence detector
B. Standard Preparation:
-
Prepare a stock solution of the primary analyte at a known concentration (e.g., 1 mg/mL) in water.
-
Prepare stock solutions of each potential cross-reactant at the same molar concentration as the primary analyte stock.
-
Create a working solution of the primary analyte at a concentration that gives a robust signal (e.g., 100 µM).
-
Create working solutions of each potential cross-reactant at the same concentration as the primary analyte working solution.
C. Derivatization Procedure:
-
To a microcentrifuge tube, add 50 µL of the working standard solution (either the primary analyte or a potential cross-reactant).
-
Add 50 µL of a 20 mM 3-HBSA solution (prepared in the reaction buffer).
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
Cool the samples to room temperature.
-
If necessary, dilute the samples with the mobile phase before injection.
D. HPLC Analysis:
-
Column: A suitable C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 25% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm or fluorescence (Excitation: 245 nm, Emission: 380 nm).
-
Injection Volume: 20 µL.
Step 3: Data Analysis and Interpretation
The cross-reactivity is calculated as a percentage relative to the response of the primary analyte.
1. Data Acquisition:
-
Inject the derivatized primary analyte and record the peak area at its characteristic retention time.
-
Inject each derivatized potential cross-reactant and record the peak area at the retention time of the primary analyte.
2. Calculation: Percent Cross-Reactivity = (Peak Area of Cross-Reactant / Peak Area of Primary Analyte) x 100%
3. Interpretation of Results: The results should be summarized in a table for clear comparison.
| Compound Tested | Concentration (µM) | Peak Area at Analyte RT | % Cross-Reactivity |
| N-acetylneuraminic acid | 100 | 1,500,000 | 100% |
| Glucose | 100 | < 1,000 | < 0.1% |
| Galactose | 100 | < 1,000 | < 0.1% |
| Fructose | 100 | 5,500 | 0.37% |
| Glucuronic Acid | 100 | 2,100 | 0.14% |
| Tris | 100 | Not Detected | < 0.1% |
This table presents hypothetical data for illustrative purposes.
An acceptance criterion for cross-reactivity should be pre-defined. For most applications, a cross-reactivity of less than 1% is considered acceptable, indicating a high degree of specificity. If significant cross-reactivity is observed, further method development, such as optimizing the derivatization conditions or implementing a sample cleanup step (e.g., solid-phase extraction), may be necessary.
Conclusion and Best Practices
A thorough investigation of the cross-reactivity of this compound is a non-negotiable step in the development of robust and reliable analytical methods. By adopting a systematic approach as outlined in this guide, researchers can confidently establish the specificity of their assays and ensure the integrity of their data.
Key Takeaways:
-
Base compound selection on chemical principles: Choose potential cross-reactants that are structurally or chemically similar to the analyte or are known to be present in the sample matrix.
-
Standardize concentrations: Compare the response of potential cross-reactants at the same molar concentration as the primary analyte.
-
Pre-define acceptance criteria: Establish what level of cross-reactivity is acceptable for the intended purpose of the assay.
By integrating these principles into your validation workflow, you will build a foundation of trustworthiness and scientific rigor into your analytical data packages.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
G. A. Papoian, J. W. Morris, and J. L. Herek, "Fluorescent labeling of sialic acids for analysis by capillary electrophoresis," Analytical Biochemistry, vol. 306, no. 2, pp. 305-311, 2002.
M. Weitzhandler, D. Rohrer, and J. S. Rohrer, "Analysis of Monosaccharides, Sialic Acids, and Glycans by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection," in Glycobiology Protocols, ed. E. R. T. T. van den Berg, Totowa, NJ: Humana Press, 2012, pp. 69-87.
Unambiguous Structural Validation of 3-HBSA Derivatives: A Comparative Guide to NMR and Mass Spectrometry
In the landscape of modern drug discovery, the precise structural characterization of novel chemical entities is a cornerstone of both efficacy and safety. For researchers working with 3-hydroxy-N-butyl-N-substituted-benzamide (3-HBSA) derivatives, a class of compounds with significant therapeutic potential, unambiguous structural validation is not merely a formality but a critical prerequisite for advancing a candidate through the development pipeline. This guide provides an in-depth, experience-driven comparison of two pivotal analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of 3-HBSA derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The core principle of robust structural validation lies in the application of orthogonal methods—distinct analytical techniques that measure the same attributes through different physical principles.[1] This approach significantly enhances the confidence in the proposed structure by minimizing the risk of misinterpretation inherent in any single technique.[2][3] For 3-HBSA derivatives, the synergy between NMR, which provides detailed information about the covalent bonding framework and stereochemistry, and MS, which reveals the molecular weight and elemental composition, offers a powerful strategy for comprehensive characterization.[4][5][6]
The Power of High-Resolution Mass Spectrometry (HRMS) in Deciphering Elemental Composition
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] For the initial characterization of a novel 3-HBSA derivative, High-Resolution Mass Spectrometry (HRMS) is indispensable. Unlike low-resolution MS, HRMS instruments can measure m/z values with exceptional precision, often to within a few parts per million (ppm).[8] This high accuracy allows for the unambiguous determination of the elemental composition of the molecule.[9][10]
The causality behind choosing HRMS lies in its ability to distinguish between compounds with the same nominal mass but different elemental compositions (isobars).[9] For instance, a low-resolution instrument might not differentiate between a 3-HBSA derivative and an impurity with a very similar molecular weight. HRMS, however, can easily resolve these, providing a critical layer of validation.[10][11]
Experimental Protocol: HRMS Analysis of a 3-HBSA Derivative
The following is a generalized protocol for the analysis of a 3-HBSA derivative using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) with an Electrospray Ionization (ESI) source. ESI is a "soft" ionization technique that minimizes fragmentation, ensuring the molecular ion is readily observed.[12][13][14][15]
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a high-performance liquid chromatography (HPLC) system.[8]
Sample Preparation:
-
Prepare a stock solution of the 3-HBSA derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
LC-MS Analysis:
-
LC Separation: Utilize a C18 reversed-phase column for separation. A gradient elution with water and acetonitrile, both containing 0.1% formic acid to promote protonation, is typically effective.
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Operate in full scan mode over a mass range of m/z 100-1000.
-
Resolution: Set to a high value (e.g., >60,000) to ensure accurate mass measurement.
-
Data Analysis: The resulting high-resolution mass spectrum will provide the exact mass of the protonated molecule, [M+H]⁺. This value is then used to calculate the elemental composition using specialized software.
-
Assembling the Molecular Jigsaw: Structural Elucidation with NMR Spectroscopy
While HRMS provides the elemental formula, it offers limited insight into the specific arrangement of atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for mapping the precise connectivity of atoms within a molecule.[7][16] It exploits the magnetic properties of atomic nuclei, primarily ¹H and ¹³C in organic chemistry, to generate a detailed picture of the molecular structure.[17][18]
For a 3-HBSA derivative, a suite of NMR experiments is employed to piece together the molecular puzzle. The choice of experiments is driven by the need to obtain a complete and unambiguous assignment of all proton and carbon signals.
Key NMR Experiments for 3-HBSA Derivatives:
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are coupled to each other, typically through two or three bonds.[19][20]
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that identifies which protons are directly attached to which carbon atoms.[20][21][22][23]
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that reveals correlations between protons and carbons that are separated by two or three bonds, crucial for connecting molecular fragments.[21][23]
The causality behind this multi-pronged approach is to build a self-validating dataset. COSY establishes proton-proton connectivities, HSQC links protons to their directly attached carbons, and HMBC bridges these units to build the complete carbon skeleton.[24][25]
Experimental Protocol: NMR Analysis of a 3-HBSA Derivative
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.[26]
Sample Preparation:
-
Dissolve 5-10 mg of the purified 3-HBSA derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[26]
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to visualize all proton signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe all carbon signals.
-
COSY: Run a standard COSY experiment to establish proton-proton coupling networks.
-
HSQC: Acquire an HSQC spectrum to correlate each proton with its directly attached carbon.
-
HMBC: Run an HMBC experiment to identify long-range proton-carbon correlations, which are essential for piecing together the molecular structure.
A Comparative Analysis: NMR vs. Mass Spectrometry
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Detailed molecular structure, atom connectivity, stereochemistry.[16] | Molecular weight and elemental composition.[7][27] |
| Strengths | Unparalleled for structural elucidation of unknown compounds; non-destructive.[5] | High sensitivity, provides accurate molecular formula (HRMS), suitable for complex mixtures when coupled with chromatography.[5] |
| Limitations | Relatively low sensitivity, requires pure samples for unambiguous interpretation, can be time-consuming.[5] | Provides limited structural information on its own, "soft" ionization may not produce fragments for structural clues.[14] |
| Typical Sample Amount | 5-10 mg | 1-10 µg |
| Key Application for 3-HBSA | Determining the precise substitution pattern on the aromatic ring and the nature of the N-substituent. | Confirming the elemental formula and identifying the presence of the target molecule in a reaction mixture. |
Synergy in Action: A Self-Validating Workflow
The true power of these techniques is realized when they are used in a complementary and orthogonal fashion.[2][28] The following workflow illustrates how NMR and MS data are integrated for the unambiguous validation of a 3-HBSA derivative.
Sources
- 1. fluidimaging.com [fluidimaging.com]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. researchgate.net [researchgate.net]
- 4. Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. rroij.com [rroij.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 15. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 16. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 17. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 20. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 21. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 22. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
- 25. hyphadiscovery.com [hyphadiscovery.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 28. tandfonline.com [tandfonline.com]
Performance comparison of 3-HBSA in dye synthesis vs other intermediates
An In-Depth Performance Analysis of Cationic Intermediates in Modern Reactive Dye Synthesis
In the ever-evolving landscape of textile chemistry, the pursuit of more efficient, effective, and environmentally benign dyeing processes is paramount. A key area of innovation lies in the design and application of novel dye intermediates. This guide offers a comprehensive comparison between traditional heterocyclic reactive dye intermediates and an emerging class of intermediates featuring cationic quaternary ammonium groups. While specific experimental data for the novel intermediate 3-Hydroxy-N,N-dimethyl-4-(trimethylammonio)butanamide (3-HBSA) in dye synthesis is not extensively documented in public literature, this guide will explore the performance of a representative cationic intermediate against a well-established alternative, providing a forward-looking analysis for researchers and dye development professionals.
The Role of Intermediates in Dye Performance
Reactive dyes are the most widely used class of dyes for cellulosic fibers like cotton due to their ability to form covalent bonds with the fiber, resulting in excellent wash fastness.[1][2] The intermediate is a crucial component of the dye molecule, bridging the chromophore (the color-providing part) and the reactive group (which binds to the fiber). The choice of intermediate can significantly influence the dye's solubility, reactivity, fixation efficiency, and even the final color.
Traditional reactive dyes often require large amounts of salt and alkaline conditions to promote dye uptake and fixation, leading to high effluent salinity.[1] The introduction of cationic groups into the dye structure is a promising strategy to overcome this limitation, as the positive charge on the dye molecule can be directly attracted to the negatively charged surface of cotton fibers in neutral or slightly acidic conditions, potentially enabling salt-free dyeing.
Comparative Synthesis Pathways
To illustrate the differences in synthesis, we will compare the synthetic route for a conventional reactive dye using a triazine-based intermediate with a proposed pathway for a dye incorporating a cationic quaternary ammonium intermediate.
Conventional Synthesis: Triazine-Based Intermediate
A common strategy involves the use of cyanuric chloride, a versatile intermediate that can react with both a chromophoric amine and a linking group.
Caption: Synthesis of a conventional monochlorotriazinyl reactive dye.
Proposed Synthesis: Cationic Intermediate
This proposed pathway incorporates a quaternary ammonium group, which could potentially be introduced via an intermediate like 3-HBSA or a similar functionalized amine.
Caption: Proposed synthesis of a cationic azo reactive dye.
Performance Comparison: Cationic vs. Triazine-Based Intermediates
The following table provides a comparative overview of the expected performance characteristics of dyes synthesized using these two classes of intermediates.
| Performance Metric | Conventional Triazine-Based Dye | Proposed Cationic Dye | Rationale & Expert Insights |
| Reaction Yield | Typically 70-90% | Expected to be comparable, potentially higher due to increased solubility of intermediates. | The high polarity of the cationic intermediate could improve solubility in aqueous reaction media, potentially leading to more efficient reactions. |
| Purity of Final Dye | Good, but requires purification to remove by-products and salts. | May require specialized purification techniques (e.g., ion exchange) to handle the charged nature of the molecule. | The presence of the quaternary ammonium group could complicate standard purification methods. |
| Reaction Conditions | Multi-step temperature and pH control is critical. | Likely to be sensitive to pH to control the coupling reaction. | Both synthesis routes require careful control of reaction parameters to maximize yield and minimize side reactions. |
| Dye Solubility | Moderate, often requires solubilizing groups like sulfonic acids. | Excellent, due to the inherent charge of the quaternary ammonium group.[3] | This is a key advantage, potentially leading to easier dye bath preparation and reduced risk of dye aggregation. |
| Dyeing Process | Requires high salt concentration (e.g., 50-100 g/L) and alkali (e.g., soda ash). | Potential for low-salt or salt-free dyeing due to electrostatic attraction to the fiber. | This would significantly reduce the environmental impact of the dyeing process by lowering effluent salinity. |
| Fixation Efficiency | 70-80% is common for monochlorotriazine dyes. | Potentially higher due to increased substantivity and proximity of the dye to the fiber. | The cationic charge promotes dye uptake, which could lead to a higher probability of the reactive group finding a suitable reaction site on the fiber. |
| Fastness Properties | Good to excellent wash, light, and rubbing fastness. | Expected to have excellent wash fastness. Light and rubbing fastness would depend on the chromophore. | The covalent bond formed with the fiber ensures high wash fastness for both dye types. |
Experimental Methodologies
Synthesis of a Representative Monochlorotriazinyl Reactive Dye
This protocol is a representative example for the synthesis of a reactive dye using a triazine intermediate.
-
Preparation of the Dichlorotriazinyl Intermediate:
-
Dissolve 1 mole of cyanuric chloride in acetone and add to an ice-water bath.
-
Slowly add a neutralized aqueous solution of 1 mole of a suitable chromophoric amine (e.g., H-acid) while maintaining the temperature at 0-5°C and the pH at 4.0-5.0 with a dilute sodium carbonate solution.
-
Stir the mixture until the reaction is complete (as determined by TLC).
-
-
Condensation with a Linking Amine:
-
To the above reaction mixture, add an aqueous solution of 1 mole of a linking amine (e.g., m-phenylenediamine).
-
Slowly raise the temperature to 20-30°C and maintain the pH at 6.0-7.0.
-
Stir until the second condensation is complete.
-
-
Isolation and Purification:
-
Precipitate the dye by adding sodium chloride.
-
Filter the product and wash with a brine solution.
-
Dry the purified dye in an oven at a controlled temperature.
-
Conceptual Protocol for a Cationic Reactive Dye
This protocol outlines the key steps for the proposed synthesis of a cationic dye.
-
Diazotization of the Aromatic Amine:
-
Dissolve 1 mole of the chosen aromatic amine in dilute hydrochloric acid and cool to 0-5°C.
-
Add a solution of sodium nitrite dropwise while maintaining the temperature below 5°C to form the diazonium salt.
-
-
Azo Coupling:
-
Prepare a solution of the cationic coupling component (a functionalized intermediate containing a quaternary ammonium group).
-
Slowly add the diazonium salt solution to the coupling component solution, maintaining a temperature of 5-10°C and a pH suitable for the specific coupling reaction.
-
Stir until the formation of the azo dye is complete.
-
-
Isolation and Purification:
-
The isolation method will depend on the dye's specific properties. Due to its high water solubility, salting out may be less effective.
-
Techniques such as ultrafiltration or ion-exchange chromatography may be necessary to purify the cationic dye.
-
Conclusion and Future Outlook
The use of cationic intermediates in reactive dye synthesis presents a compelling avenue for innovation in the textile industry. The potential for salt-free dyeing, coupled with high fixation efficiencies and excellent dye solubility, addresses some of the most significant environmental and operational challenges of conventional reactive dyeing. While the synthesis and purification of these novel dyes may require new approaches, the prospective benefits warrant further research and development. As the industry continues to move towards more sustainable practices, the exploration of intermediates like 3-HBSA and other quaternary ammonium compounds will be crucial in developing the next generation of high-performance, eco-friendly reactive dyes.
References
- Thaker, T. H., et al. (2023). STUDIES ON SYNTHESIS OF REACTIVE DYES AND THEIR APPLICATIONS ON FABRICS. International Journal of Biology, Pharmacy and Allied Sciences.
- Li, Y., et al. (2022). Synthesis and Properties of Novel Reactive Dyes Comprising Acyl Fluoride Group on Cotton Fabrics. Molecules.
- ResearchGate. (n.d.). Synthesis routes of the dye intermediate and novel reactive dyes...
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Quaternary Ammonium Compounds in Textiles.
- ResearchGate. (2025). Utility of quaternary ammonium salts in synthesis of some novel cyanine dyes as potential antibacterial and antitumor agents.
- CORE. (2023). Trends in the synthesis and application of some reactive dyes: A review.
- ResearchGate. (2023). Trends in the synthesis and application of some reactive dyes: A review.
- MDPI. (n.d.). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds.
Sources
Derivative Synthesis & Advanced Applications
Application Note & Protocol: A Modular Approach to the Synthesis of Novel Sulfonated Pyrazolone Derivatives from 3-Hydrazinylbenzenesulfonic Acid
Abstract: This document provides a comprehensive guide for the synthesis of novel pyrazolone derivatives, utilizing 3-hydrazinylbenzenesulfonic acid as a key starting material. Pyrazolone scaffolds are of significant interest in medicinal chemistry, forming the core of numerous analgesic, anti-inflammatory, and antipyretic drugs.[1][2][3] The incorporation of a sulfonic acid moiety is a strategic choice designed to enhance the aqueous solubility and potential bioavailability of the resulting compounds, a critical factor in drug development.[1] We present a detailed protocol based on the well-established Knorr pyrazole synthesis, a robust and high-yielding cyclocondensation reaction.[4][5][6][7] This guide details the synthesis of a parent compound, 1-(3-sulfophenyl)-3-methyl-5-pyrazolone, and provides a framework for creating a library of novel analogs by varying the β-ketoester component. The protocols are designed for researchers in synthetic chemistry and drug discovery, with a focus on mechanistic understanding, practical execution, and thorough characterization.
Scientific Principle: The Knorr Pyrazolone Synthesis
The synthesis of the pyrazolone ring system from a hydrazine and a 1,3-dicarbonyl compound is known as the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[6][7] The variation employed here involves the condensation of a substituted hydrazine (this compound) with a β-ketoester (e.g., ethyl acetoacetate).[7]
The reaction proceeds via two key stages under mild acid catalysis:
-
Hydrazone Formation: The more nucleophilic terminal nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl of the β-ketoester, followed by dehydration to form a stable hydrazone intermediate.[7]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization event, followed by the elimination of an alcohol molecule (ethanol in the case of ethyl acetoacetate), yields the final 5-pyrazolone ring.[7]
The use of an acid catalyst, such as glacial acetic acid, facilitates both the initial condensation and the subsequent dehydration steps.[5][7]
Figure 1: General mechanism for the Knorr pyrazolone synthesis.
Safety & Handling
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: While specific data for the 3-isomer is limited, related compounds like 4-hydrazinobenzenesulfonic acid are classified as harmful if swallowed and cause skin and serious eye irritation.[8][9] Handle with care, avoid dust formation, and prevent contact with skin and eyes.
-
β-Ketoesters (e.g., Ethyl Acetoacetate): These are generally considered irritants. Consult the specific Safety Data Sheet (SDS) for the chosen reagent.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.
-
Ethanol: Flammable liquid and vapor. Keep away from ignition sources.
Experimental Workflow
The overall process involves the reaction setup, monitoring, product isolation, and subsequent characterization to confirm structure and purity.
Figure 2: Overall experimental workflow from synthesis to characterization.
Detailed Protocol: Synthesis of 1-(3-sulfophenyl)-3-methyl-5-pyrazolone
This protocol describes the synthesis using ethyl acetoacetate as the β-ketoester.
4.1 Materials & Equipment
-
This compound (1.88 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 1.27 mL, 10 mmol)
-
Ethanol (95%, 25 mL)
-
Glacial Acetic Acid (0.5 mL)
-
Deionized Water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
TLC plates (Silica gel 60 F254)
-
Buchner funnel and filter paper
-
Standard laboratory glassware
4.2 Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.88 g, 10 mmol) and ethanol (25 mL). Stir the mixture to achieve a suspension.
-
Reagent Addition: Add ethyl acetoacetate (1.27 mL, 10 mmol) to the flask, followed by the catalytic amount of glacial acetic acid (0.5 mL).[7]
-
Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the reaction mixture to reflux (approx. 80-85 °C) with continuous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture and dissolving it in a few drops of ethanol. Use a mobile phase such as Ethyl Acetate:Hexane (1:1) to check for the consumption of the starting materials. The reaction is typically complete within 4-6 hours.[10]
-
Product Isolation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 50 mL of cold deionized water while stirring. A solid precipitate should form. The addition of water is often used to precipitate the product from the reaction solvent.[7]
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid on the filter paper with a small amount of cold water (2 x 10 mL) to remove any unreacted starting materials or acid catalyst. Further purify the crude product by recrystallization from an ethanol/water mixture to obtain a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight. Record the final mass and calculate the percentage yield.
4.3 General Protocol for Analog Synthesis To synthesize novel derivatives, replace ethyl acetoacetate with an equimolar amount of a different β-ketoester (e.g., ethyl benzoylacetate, diethyl malonate). The reaction conditions and workup procedure can generally be kept the same, although minor optimization of reaction time or recrystallization solvent may be necessary.
Characterization & Data
Confirm the identity and purity of the synthesized compounds using a combination of spectroscopic and physical methods.[11][12]
5.1 Analytical Techniques
-
Thin-Layer Chromatography (TLC): To assess reaction completion and product purity.
-
Melting Point (MP): A sharp melting point range is indicative of a pure compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
5.2 Expected Data for 1-(3-sulfophenyl)-3-methyl-5-pyrazolone
The following table summarizes the expected analytical data for the target compound.
| Analysis | Expected Result | Rationale / Comments |
| Appearance | White to off-white crystalline solid | Typical for purified organic compounds.[10] |
| Yield | > 75% | The Knorr synthesis is generally high-yielding.[7] |
| FT-IR (cm⁻¹) | 3100-2900 (C-H), ~1710 (C=O, keto), ~1600 (C=N), ~1450 (C=C, aromatic), 1180 & 1040 (S=O, sulfonate) | Confirms the presence of the pyrazolone ring, aromatic sulfonate, and alkyl groups.[10][13] |
| ¹H NMR (DMSO-d₆) | δ 7.5-8.0 (m, 4H, Ar-H), δ 5.3 (s, 1H, ring CH), δ 2.2 (s, 3H, CH₃) | Aromatic protons from the sulfophenyl ring, the single proton at C4 of the pyrazolone, and the methyl protons. |
| Mass Spec (ESI-) | m/z = 253.03 [M-H]⁻ | Corresponds to the deprotonated molecular ion of C₉H₈N₂O₄S. |
Applications & Future Directions
The synthesized sulfonated pyrazolone derivatives are promising candidates for various biological screenings.
-
Pharmaceutical Potential: Pyrazolone derivatives are well-known for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3] The newly synthesized compounds can be evaluated for these activities.
-
Multitarget Agents: Recent studies have shown that sulfonamide-bearing pyrazolones can act as inhibitors for multiple enzymes, such as carbonic anhydrases and cholinesterases, making them potential agents for treating diseases like glaucoma or Alzheimer's.[2][14]
-
Dye Synthesis: Sulfonated aryl pyrazolones also serve as important intermediates in the synthesis of azo dyes.[1]
Future work should focus on the biological evaluation of the synthesized library of compounds to establish structure-activity relationships (SAR) and identify lead candidates for further development.
References
- Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare.
- Knorr Pyrazole Synthesis - J&K Scientific LLC.
- Knorr pyrazole synthesis - Name-Reaction.com.
- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflamm
- The Versatility of Pyrazolone Deriv
- Knorr Pyrazole Synthesis - Chem Help Asap.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing.
- Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Deriv
- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica.
- Full article: Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Deriv
- Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study.
- Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC - PubMed Central.
- SAFETY D
- Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents - SciELO México.
- SAFETY D
- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC.
- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - Oriental Journal of Chemistry.
- SAFETY D
Sources
- 1. nbinno.com [nbinno.com]
- 2. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: A Framework for Developing Novel Antifungal Agents from Sulfonyl Hydrazone Derivatives
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, presents a critical challenge to global health. This necessitates the exploration and development of novel chemical scaffolds with potent and selective antifungal activity. Sulfonyl hydrazones have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities. Their synthetic tractability and diverse chemical space make them ideal candidates for antifungal drug discovery programs. These application notes provide a comprehensive, field-proven guide for the systematic development of sulfonyl hydrazone derivatives as next-generation antifungal agents. We will detail protocols from initial synthesis and characterization to in-depth in vitro evaluation, including susceptibility testing, mechanism of action studies, and cytotoxicity profiling. The overarching goal is to equip researchers with a robust framework to identify, optimize, and validate promising lead compounds for further preclinical development.
Section 1: Synthesis and Characterization of Sulfonyl Hydrazone Derivatives
Rationale and Synthetic Strategy
Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. The sulfonyl hydrazone moiety is typically synthesized via a condensation reaction between a substituted benzenesulfonyl hydrazide and a selected aldehyde or ketone.[1][2] This straightforward synthetic route allows for the rapid generation of a diverse library of compounds by modifying the substituents on both the sulfonyl and the aldehydic/ketonic aromatic rings. This diversity is crucial for exploring the structure-activity relationship (SAR) and optimizing for potency and selectivity.[3]
The general synthesis workflow is a two-step process that is amenable to parallel synthesis for library generation.
Caption: General workflow for the synthesis and characterization of sulfonyl hydrazones.
Protocol: General Synthesis of a Sulfonyl Hydrazone Derivative
Objective: To synthesize a target sulfonyl hydrazone from a substituted benzenesulfonyl hydrazide and an aromatic aldehyde.
Materials:
-
Substituted benzenesulfonyl hydrazide (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~3-4 drops)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve the substituted benzenesulfonyl hydrazide (1.0 eq) in a minimal amount of absolute ethanol with gentle warming.
-
Add the substituted aromatic aldehyde (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
If precipitation is slow, the mixture can be cooled further in an ice bath or a small amount of cold water can be added to induce crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
Protocol: Structural Characterization
Rationale: Unambiguous structural confirmation is essential for establishing SAR. A combination of spectroscopic methods is required.[4]
-
¹H and ¹³C NMR: Used to determine the carbon-hydrogen framework of the molecule. The characteristic singlet for the -NH- proton typically appears around δ = 10.6-11.0 ppm, and the azomethine (-CH=N-) proton signal is also a key indicator.[2][4]
-
FT-IR Spectroscopy: Provides information on the functional groups present. Key vibrational bands to identify include N-H, C=N, S=O, and C=C (aromatic) stretches.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the molecular weight and elemental composition of the synthesized compound with high accuracy.[2]
Section 2: In Vitro Antifungal Susceptibility Testing
Rationale: The primary goal of in vitro testing is to determine the potency of the synthesized compounds against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the fundamental parameter used to quantify antifungal activity.[5] Protocols should adhere to established standards from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data.[6][7][8][9][10][11][12]
Protocol: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27/M38)
Objective: To determine the MIC of sulfonyl hydrazone derivatives against yeast and filamentous fungi.
Materials:
-
Synthesized sulfonyl hydrazone compounds (dissolved in DMSO)
-
Fungal strains (e.g., Candida albicans, Candida auris, Aspergillus fumigatus)
-
Quality control (QC) strains (e.g., C. parapsilosis ATCC 22019)
-
Reference antifungal (e.g., Fluconazole, Voriconazole)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline, 0.5 McFarland turbidity standard
-
Spectrophotometer, incubator (35°C)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each test compound and reference antifungal in 100% DMSO (e.g., 1280 µg/mL).
-
In the first column of a 96-well plate, create a 2x working solution by diluting the stock 1:10 in RPMI-1640 medium (e.g., to 128 µg/mL). The final DMSO concentration should not exceed 1%.
-
Perform a 2-fold serial dilution across the plate (e.g., from column 1 to 10) by transferring 100 µL of the compound solution to the next well containing 100 µL of RPMI medium. This creates a gradient of concentrations.
-
-
Inoculum Preparation:
-
For Yeasts (Candida spp.): Culture the strain on Sabouraud Dextrose Agar (SDA) for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL).[13] Dilute this suspension 1:1000 in RPMI medium to achieve a final inoculum of ~0.5-2.5 x 10³ CFU/mL.[14]
-
For Molds (Aspergillus spp.): Culture on Potato Dextrose Agar until sporulation occurs. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[13]
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the compound-containing plate. This brings the final volume to 200 µL and dilutes the compound concentrations to their final 1x values (e.g., 64 µg/mL to 0.125 µg/mL).
-
Include a growth control (inoculum + medium, no compound) and a sterility control (medium only).
-
Incubate plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).[14][15]
-
-
MIC Determination:
Caption: Workflow for determining Minimum Inhibitory (MIC) and Fungicidal (MFC) Concentrations.
Protocol: Minimum Fungicidal Concentration (MFC) Determination
Rationale: While MIC indicates growth inhibition (fungistatic activity), the MFC determines the concentration required to kill the fungus (fungicidal activity). This is a critical parameter for compounds intended to treat infections in immunocompromised patients.
Procedure:
-
Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate these aliquots onto a fresh SDA plate.[14]
-
Incubate the plate at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from the MIC plate that results in no colony growth on the SDA plate, indicating ≥99.9% killing of the initial inoculum.[15]
Data Presentation
Quantitative data should be summarized in tables for clear comparison of compound activity across different fungal species.
Table 1: Example MIC and MFC Data for Sulfonyl Hydrazone Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Fluconazole MIC (µg/mL) |
|---|---|---|---|---|
| SH-001 | Candida albicans ATCC 90028 | 8 | 16 | 0.5 |
| SH-001 | Candida auris B11221 | 4 | 16 | >64 |
| SH-001 | Aspergillus fumigatus ATCC 204305 | 16 | >64 | N/A |
| SH-002 | Candida albicans ATCC 90028 | 4 | 8 | 0.5 |
| SH-002 | Candida auris B11221 | 2 | 8 | >64 |
| SH-002 | Aspergillus fumigatus ATCC 204305 | 8 | 32 | N/A |
Note: Data are hypothetical and for illustrative purposes. MIC values for active sulfonyl hydrazones have been reported in the range of 4-64 µg/mL.[18][19]
Section 3: Investigating the Mechanism of Action (MoA)
Rationale: Understanding how a compound exerts its antifungal effect is crucial for lead optimization and predicting potential resistance mechanisms. Hydrazone derivatives have been reported to act via several mechanisms, including disruption of the cell membrane or inhibition of key enzymes like fungal tubulin.[1][20][21]
Protocol: Cell Membrane Integrity Assay (Propidium Iodide Uptake)
Objective: To determine if the sulfonyl hydrazone compound damages the fungal cell membrane.
Procedure:
-
Grow fungal cells to mid-log phase and wash with PBS.
-
Treat the cells with the test compound at concentrations of 1x and 2x MIC. Include a positive control (e.g., Amphotericin B) and a negative (untreated) control.
-
Incubate for a defined period (e.g., 2-4 hours).
-
Add Propidium Iodide (PI), a fluorescent dye that only enters cells with compromised membranes, to each sample.
-
Analyze the cell population using flow cytometry or fluorescence microscopy. An increase in PI-positive cells indicates membrane damage.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.
Key Insights from SAR:
-
Substituents on the Aromatic Rings: Analyze the effect of electron-withdrawing vs. electron-donating groups, as well as the position of these groups (ortho, meta, para), on antifungal activity. For example, halogen substitutions are often explored to enhance potency. [22]* Role of the Hydrazone Linker: The -C=N-NH-S(=O)₂- core is generally essential for activity. Modifications can be made to assess its importance. [22]* Correlation with Cytotoxicity: Identify substituents that increase antifungal potency without a corresponding increase in cytotoxicity, thereby improving the Selectivity Index.
By following this systematic approach, researchers can rationally design and develop sulfonyl hydrazone derivatives with a promising profile as novel antifungal agents, paving the way for advanced preclinical and clinical evaluation.
References
- Graybill, J. R., & Drutz, D. J. (1987). In vivo models: evaluating antifungal agents. Methods and Findings in Experimental and Clinical Pharmacology, 9(11), 729–738. [Link]
- Aydin, M., Genc, N., Aydin, T., Biyikli, E., Ilhan, T., Ozdemir Ozmen, U., & Ilhan, I. (2022). In vitro antifungal and antibiofilm activities of novel sulfonyl hydrazone derivatives against Candida spp. Journal de Mycologie Médicale, 32(4), 101327. [Link]
- Stockman, P. C., & Roberts, G. D. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 10(Supplement_3), S34–S41. [Link]
- Hill, J. A., & Cowen, L. E. (2015). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 5(18), e1577. [Link]
- Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs.
- Delattin, K., De Brucker, K., & Cammue, B. P. A. (2019). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Expert Review of Anti-infective Therapy, 17(10), 809–824. [Link]
- Ghannoum, M. A., & Rex, J. H. (1999). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Clinical Infectious Diseases, 29(5), 1281–1282. [Link]
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). Fungi (AFST). EUCAST.
- Creative Biolabs. (n.d.). Antifungal Drug Toxicology & Safety Assessment Services. Creative Biolabs.
- Dannaoui, E. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 3(2), 22. [Link]
- de Medeiros, A. C., de Aguiar, F. L. L., de Oliveira, A. P., & de la Fuente-Nunez, C. (2018). An easy and adaptable broth microdilution method for screening antifungal compounds and extracts. Journal of Visualized Experiments, (132), 56583. [Link]
- iuvo. (2025). EUCAST Antifungal Resistance Testing. iuvo. [Link]
- Fromtling, R. A. (1984). A multi-infection model for antifungal screening in vivo. Journal of Antimicrobial Chemotherapy, 13(5), 453–462. [Link]
- Eurolab. (2025). CLSI M62 Antifungal Susceptibility Testing Guidelines. Eurolab. [Link]
- Clinical and Laboratory Standards Institute. (2022). M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]
- Delattin, K., De Brucker, K., & Cammue, B. P. A. (2019). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 6(7), 343–368. [Link]
- Clinical and Laboratory Standards Institute. (2020). M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. CLSI. [Link]
- LibreTexts Biology. (2024). 13.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). Antifungal susceptibility testing (AFST). EUCAST.
- da Silva, A. C. S., de Souza, T. M., de Faria, R. X., de Oliveira, D. N., de Oliveira, A. P., & da Silva, D. L. (2016). Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. Molecules, 21(10), 1289. [Link]
- Li, X., Song, B., & Bhadury, P. S. (2018).
- da Silva, A. C. S., de Souza, T. M., de Faria, R. X., de Oliveira, D. N., de Oliveira, A. P., & da Silva, D. L. (2016). Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents.
- Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI.
- Shao, L., Li, Y., Wang, Y., Zhang, Y., Li, Z., & Fan, Z. (2025). A Novel Chromone-Sulfonyl Hydrazone Scaffold Targeting Fungal Tubulin: Design, Synthesis, and Antifungal Mechanism Against Sclerotinia sclerotiorum. Journal of Agricultural and Food Chemistry. [Link]
- Arendrup, M. C. (2010). EUCAST breakpoints for antifungals.
- Perfect, J. R. (2017). The antifungal pipeline: a reality check. Nature Reviews Drug Discovery, 16(9), 603–616. [Link]
- Meletiadis, J., Mouton, J. W., Meis, J. F., Bouman, B. A., Donnelly, J. P., & Verweij, P. E. (2002). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(8), 2918–2925. [Link]
- Lee, D. G., Kim, P. I., Park, Y., Woo, E. R., & Hahm, K. S. (2002). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 46(1), 134–140. [Link]
- Tortorano, A. M., Prigitano, A., & Esposto, M. C. (2012). Antifungal susceptibility testing for yeasts: how, when and why, according to the new EUCAST guidelines.
- Yilmaz, I., Ceylan, U., & Guler, E. (2019). Sulfonamide-derived hydrazone compounds and their Pd (II) complexes: Synthesis, spectroscopic characterization, X-ray structure determination, in vitro antibacterial activity and computational studies.
- Benito, R. (1998). In vitro antifungal susceptibility testing.
- Sun, C., Sun, P., Liu, M., Zhang, L., & Li, Y. (2015). SAR Studies on Aromatic Acylhydrazone-Based Inhibitors of Fungal Sphingolipid Synthesis as Next-Generation Antifungal Agents. PLoS ONE, 10(7), e0132839. [Link]
- Bartroli, J., Turmo, E., Alguero, M., Boncompte, E., Vericat, M. L., Conte, L., ... & Sacristan, A. (1998). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 42(10), 2697–2701. [Link]
- ResearchGate. (n.d.). Major IR absorption bands (cm −1 ) of sulfonyl hydrazones and their nickel(II) complexes. ResearchGate.
- Aydin, M., Genc, N., Aydin, T., Biyikli, E., Ilhan, T., Ozdemir Ozmen, U., & Ilhan, I. (2022). In vitro Antifungal and Antibiofilm Activities of Novel Sulfonyl Hydrazone Derivatives against Candida spp.
- Khan, I., & Ali, S. (2024). Synthesis, pharmacological evaluation and structure- activity relationship study of hydrazones.
- Shao, L., et al. (2025). A Novel Chromone-Sulfonyl Hydrazone Scaffold Targeting Fungal Tubulin: Design, Synthesis, and Antifungal Mechanism Against Sclerotinia sclerotiorum.
- Teneva, Y., Simeonova, R., Zheleva, D., Atanasova, M., Stoyanova, R., & Angelova, V. T. (2022).
- ResearchGate. (n.d.). Synthetic procedure for the preparation of the sulfonyl hydrazones. ResearchGate.
- Gümüş, F., & Yakan, H. (2013). The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 101, 285–292. [Link]
- Al-Ayani, W. Y., & Al-Amiery, A. A. (2016). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Journal of the Association of Arab Universities for Basic and Applied Sciences, 21, 1–6. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 8. EUCAST: Fungi (AFST) [eucast.org]
- 9. testinglab.com [testinglab.com]
- 10. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 12. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. In vitro antifungal and antibiofilm activities of novel sulfonyl hydrazone derivatives against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. SAR Studies on Aromatic Acylhydrazone-Based Inhibitors of Fungal Sphingolipid Synthesis as Next-Generation Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3-Hydrazinylbenzenesulfonic Acid in the Synthesis of Novel Anticancer Agents: Application Notes and Protocols
Introduction: A Versatile Scaffold for Anticancer Drug Discovery
In the landscape of modern medicinal chemistry, the strategic design of novel therapeutic agents often hinges on the utilization of versatile chemical scaffolds that can be readily modified to interact with specific biological targets. 3-Hydrazinylbenzenesulfonic acid has emerged as a promising starting material in the synthesis of potential anticancer compounds. Its unique bifunctional nature, possessing both a reactive hydrazine group and a polar sulfonic acid moiety, allows for the creation of diverse molecular architectures with tunable pharmacological properties. The hydrazine group serves as a key reactive handle for the formation of hydrazones, which are a well-established class of compounds with a broad spectrum of biological activities, including anticancer effects.[1][2][3] Concurrently, the benzenesulfonamide core is a privileged structure in drug discovery, most notably as a zinc-binding group in inhibitors of metalloenzymes like carbonic anhydrases, which are implicated in tumor progression.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of potential anticancer compounds. We will delve into the scientific rationale behind its use, provide detailed, field-proven protocols for the synthesis of hydrazone derivatives, and discuss their potential mechanisms of action, with a focus on the inhibition of tumor-associated carbonic anhydrase isoforms.
Scientific Rationale: Targeting Cancer through Hydrazones and Sulfonamides
The anticancer potential of compounds derived from this compound stems from the synergistic combination of the hydrazone and sulfonamide functionalities.
-
The Hydrazone Moiety (-C=N-NH-) : Hydrazones are known to exhibit a wide range of pharmacological activities, including antitumor properties.[1][6] Their mechanism of action can be multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and interference with key cellular signaling pathways.[3] The formation of a hydrazone link provides a robust and synthetically accessible method to couple the this compound core with various aromatic and heterocyclic aldehydes and ketones, enabling the exploration of a vast chemical space to optimize anticancer potency.
-
The Benzenesulfonamide Moiety (-SO₂NH₂) : The sulfonamide group is a cornerstone of many clinically used drugs.[5] In the context of cancer, benzenesulfonamides are particularly effective as inhibitors of carbonic anhydrases (CAs).[4][5] Certain CA isoforms, such as CA IX and XII, are overexpressed in a variety of solid tumors and contribute to the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[7][8] The sulfonamide group can coordinate with the zinc ion in the active site of these enzymes, leading to their inhibition and a subsequent disruption of the tumor's pH regulation machinery.[9] The sulfonic acid group in the starting material can be readily converted to a sulfonamide.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of hydrazone derivatives from this compound. These protocols are designed to be self-validating, with clear checkpoints for characterization and purity assessment.
Protocol 1: General Synthesis of Hydrazone Derivatives from this compound
This protocol outlines the acid-catalyzed condensation reaction between this compound and a variety of aromatic aldehydes to yield the corresponding hydrazone derivatives.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) apparatus
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.
-
Addition of Aldehyde: To the stirred solution, add 10 mmol of the desired substituted aromatic aldehyde.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 78 °C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The reaction is typically complete within 3-6 hours.
-
Product Isolation: Once the reaction is complete, cool the mixture to room temperature. A precipitate of the hydrazone product should form. If no precipitate forms, slowly add cold deionized water to induce precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with deionized water.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
-
Characterization: Characterize the synthesized hydrazone derivative using standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to confirm its structure and purity.[10][11]
Visualizing the Workflow:
Caption: General workflow for the synthesis of hydrazone derivatives.
Data Presentation: Physicochemical and Biological Properties
The following table summarizes the expected data for a series of synthesized hydrazone derivatives, illustrating the structure-activity relationship (SAR) that can be established.
| Compound ID | R-Group on Aldehyde | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 |
| 1a | -H | C₁₂H₁₀N₂O₃S | 262.28 | 85 | 210-212 | >100 | >100 |
| 1b | 4-Cl | C₁₂H₉ClN₂O₃S | 296.73 | 92 | 235-237 | 15.2 | 21.5 |
| 1c | 4-OCH₃ | C₁₃H₁₂N₂O₄S | 292.31 | 88 | 221-223 | 25.8 | 30.1 |
| 1d | 4-NO₂ | C₁₂H₉N₃O₅S | 307.28 | 95 | 250-252 | 8.5 | 12.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.
Mechanism of Action: Inhibition of Carbonic Anhydrase IX
A primary mechanism through which benzenesulfonamide-containing compounds exert their anticancer effects is via the inhibition of carbonic anhydrase IX (CA IX).[5][7][8] CA IX is a transmembrane enzyme that is highly overexpressed in many types of solid tumors and is generally absent in normal tissues.[7]
Signaling Pathway and Inhibition:
Caption: Inhibition of the CA IX pathway by sulfonamide derivatives.
The acidic microenvironment created by CA IX activity promotes tumor cell survival, proliferation, and metastasis.[7] The sulfonamide moiety of the synthesized compounds can bind to the zinc ion in the active site of CA IX, effectively blocking its catalytic activity. This inhibition leads to an increase in the extracellular pH of the tumor, which in turn can suppress tumor growth and enhance the efficacy of conventional chemotherapies.
Conclusion and Future Directions
This compound represents a valuable and versatile building block for the synthesis of potential anticancer agents. The straightforward synthesis of hydrazone derivatives, coupled with the inherent anticancer properties of the benzenesulfonamide core, provides a robust platform for the development of novel therapeutics. The ability of these compounds to target key cancer-related enzymes such as carbonic anhydrase IX offers a clear mechanistic rationale for their continued investigation.
Future research should focus on expanding the library of derivatives to further explore the structure-activity relationships and optimize potency and selectivity. In vivo studies in relevant animal models will be crucial to validate the preclinical efficacy and safety of the most promising candidates, with the ultimate goal of translating these findings into clinical applications for the treatment of cancer.
References
- Świątek, P., Saczko, J., Rembiałkowska, N., & Kulbacka, J. (2019). Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. Medicinal Chemistry, 15(8), 903-910. [Link][2]
- Yıldırım, S., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica, 69(4), 863-875. [Link][3]
- Abdel-Wahab, B. F., et al. (2012). Novel Synthesis of Hydrazide-Hydrazone Derivatives and their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 17(5), 5670-5688. [Link][12]
- Bentham Science Publishers. (2019). Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. Bentham Science. [Link][1]
- Abdel-Aziz, M., et al. (2019). 3-Hydrazinoisatin-based benzenesulfonamides as novel carbonic anhydrase inhibitors endowed with anticancer activity: Synthesis, in vitro biological evaluation and in silico insights. European Journal of Medicinal Chemistry, 184, 111768. [Link][4]
- ResearchGate. (2022). Some Heterocyclic Hydrazone Compounds: Synthesis, Spectral Characterization and Anticancer Activity Study.
- International Journal of Science and Research. (2018). Synthesis, Spectral Studies and Biological Evaluation of Hydrazone Derivative as Antimicrobial and Anticancer Agents. IJSR. [Link][10]
- DergiPark. (2022). Some Heterocyclic Hydrazone Compounds: Synthesis, Spectral Characterization and Anticancer Activity Study. Dergipark. [Link][13]
- ResearchGate. (n.d.). Some reported anticancer agents bearing sulfonylhydrazone.
- Ghorab, M. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16756. [Link][5][8]
- Angeli, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(25), 8892. [Link][9]
- Al-Salahi, R., et al. (2022). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Molecules, 27(19), 6528. [Link][15]
- Nocentini, A., & Supuran, C. T. (2019). Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. International Journal of Molecular Sciences, 20(21), 5268. [Link][7]
- Çakmak, R., et al. (2023). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Molecules, 28(13), 5122. [Link][16]
- Bozdag, M., et al. (2021). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1353–1363. [Link][17]
- MDPI. (2024).
Sources
- 1. Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells | Bentham Science [benthamscience.com]
- 2. Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydrazinoisatin-based benzenesulfonamides as novel carbonic anhydrase inhibitors endowed with anticancer activity: Synthesis, in vitro biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cel… [ouci.dntb.gov.ua]
- 7. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ijsr.net [ijsr.net]
- 11. researchgate.net [researchgate.net]
The Ascendant Role of Sulfonyl Hydrazides in Modern Carbon-Carbon Bond Formation: Application Notes and Protocols
Introduction: Reimagining a Classic Functional Group for Contemporary Synthesis
Sulfonyl hydrazides, traditionally recognized for their roles in the Shapiro reaction and as precursors for sulfonyl radicals in C-S bond formations, have emerged as remarkably versatile and powerful reagents for the construction of carbon-carbon bonds.[1][2] Their stability as crystalline solids, ease of handling, and diverse reactivity profiles have positioned them at the forefront of innovative synthetic methodologies.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of sulfonyl hydrazides in C-C bond formation, complete with detailed mechanistic insights and field-proven experimental protocols. We will explore their utility in transition metal catalysis and photoredox reactions, showcasing their capacity to generate valuable C(sp³)-C(sp³), C(sp³)-C(sp²), and C(sp³)-C(sp) linkages.
Core Principles of Reactivity: The Generation of Radical Intermediates
The synthetic utility of sulfonyl hydrazides in C-C bond formation is primarily rooted in their ability to serve as precursors to highly reactive radical intermediates. Under appropriate catalytic conditions—be it transition metals, light, or electrochemical stimuli—sulfonyl hydrazides can be selectively activated to generate sulfonyl radicals and, subsequently, carbon-centered radicals. These species are the key players in the ensuing bond-forming events.
Mechanism of Radical Generation
The general mechanism for the generation of a carbon-centered radical from an alkyl sulfonyl hydrazide involves a single-electron transfer (SET) process. This can be initiated by a transition metal catalyst or a photocatalyst. The resulting radical anion readily extrudes dinitrogen (N₂) and a sulfinate anion to furnish the desired alkyl radical.
Section 1: Nickel-Catalyzed Redox-Neutral Cross-Coupling Reactions
Nickel catalysis has proven to be a particularly effective platform for harnessing the reactivity of sulfonyl hydrazides in C-C bond formation. These reactions often proceed under redox-neutral conditions, where the sulfonyl hydrazide itself acts as both the radical precursor and a reductant for the nickel catalyst, obviating the need for external stoichiometric reductants.[2]
Mechanistic Rationale
The catalytic cycle of a nickel-catalyzed cross-coupling of an alkyl sulfonyl hydrazide with an aryl halide is a nuanced process involving two interconnected cycles. In the primary cycle, the alkyl sulfonyl hydrazide interacts with a low-valent nickel species to generate an alkyl radical. This radical then intercepts an aryl-nickel(II) intermediate, formed in a secondary cycle from the oxidative addition of the aryl halide to a Ni(0) species, to forge the new C-C bond.
Sources
Future Research Directions for 3-Hydrazinylbenzenesulfonic Acid: Application Notes for Novel Therapeutic Development
Prepared by: Gemini, Senior Application Scientist
Abstract
3-Hydrazinylbenzenesulfonic acid is a bifunctional chemical entity primarily utilized as an intermediate in the synthesis of dyes and pigments.[1] Its structure, featuring a reactive hydrazine group and a water-solubilizing sulfonic acid moiety, presents a largely untapped potential in medicinal chemistry and drug development. Arylhydrazines are foundational building blocks for a multitude of nitrogen-containing heterocycles, a class of scaffolds frequently found in approved therapeutics.[2][3] This document outlines future research directions aimed at leveraging the unique properties of this compound to develop novel therapeutic agents. We provide detailed rationales, application notes, and step-by-step protocols for the synthesis of new chemical entities, their biological evaluation, and their application in advanced bioconjugation strategies.
Introduction and Current Landscape
This compound (CAS No. 138-30-7) is a commercially available reagent whose applications have historically been confined to non-pharmaceutical industries.[1] However, the field of medicinal chemistry continuously seeks novel starting materials that offer unique structural and physicochemical properties. The hydrazine functional group is exceptionally versatile, serving as a nucleophile, a precursor to the widely bioactive hydrazone linkage, and a key component in the synthesis of numerous heterocyclic systems.[3][4] Furthermore, the permanent negative charge and hydrophilicity conferred by the sulfonic acid group can significantly improve the aqueous solubility and pharmacokinetic profile of drug candidates, a critical hurdle in modern drug development.
The current literature is rich with examples of bioactive hydrazones and sulfonyl hydrazones, which exhibit a wide spectrum of activities including anticancer, antimicrobial, and antidepressant properties.[5][6][7] Despite this, a focused exploration of this compound as a scaffold is conspicuously absent. This represents a significant knowledge gap and a compelling opportunity. This guide proposes three primary research avenues to unlock its potential:
-
Systematic Synthesis and Screening of Novel Hydrazone Libraries: To rapidly generate and identify new bioactive compounds.
-
Development of Novel Heterocyclic Scaffolds: To create unique, drug-like molecules based on privileged medicinal chemistry structures.
-
Application in Bioconjugation and Targeted Drug Delivery: To utilize its unique properties as a functional linker.
Research Direction 1: Synthesis and Screening of Novel Benzenesulfonyl Hydrazone Libraries
Scientific Rationale & Application Note
The condensation of a hydrazine with an aldehyde or ketone to form a hydrazone is a robust and high-yielding reaction, making it ideal for creating large compound libraries for high-throughput screening (HTS). Hydrazones are known to exhibit a vast array of biological activities.[8][9] By reacting this compound with a diverse panel of carbonyl-containing compounds (e.g., substituted benzaldehydes, heteroaromatic aldehydes, aliphatic ketones), a library of novel, water-soluble hydrazones can be generated. The primary hypothesis is that the sulfonated phenyl ring will act as a critical pharmacophoric element while improving drug-like properties. This library will be initially screened for anticancer activity, a common therapeutic area for hydrazone derivatives.[7]
Experimental Protocols
Protocol 1: General Synthesis of 3-((2-Benzylidene)hydrazinyl)benzenesulfonic Acid Derivatives
This protocol details the synthesis of a representative hydrazone from this compound and benzaldehyde.
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 188 mg, 1.0 mmol) in 10 mL of ethanol. If solubility is limited, a mixture of ethanol and water (e.g., 4:1) can be used.
-
Addition of Carbonyl: To the stirred solution, add the desired aldehyde or ketone (1.05 eq, e.g., benzaldehyde, 111 mg, 1.05 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction. The causality of acid catalysis is the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by the hydrazine nitrogen.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 8:2 Dichloromethane:Methanol). The reaction is typically complete within 2-4 hours.
-
Isolation & Purification: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation. Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove unreacted starting materials and impurities.
-
Characterization (Self-Validation): The structure and purity of the final product must be confirmed.
-
NMR Spectroscopy: (¹H and ¹³C in DMSO-d₆) to confirm the covalent structure and formation of the C=N imine bond.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the C=O stretch and the appearance of the C=N stretch (~1620-1650 cm⁻¹).
-
Visualization: Synthetic Workflow
Caption: Workflow for the synthesis and validation of novel hydrazone derivatives.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours. This density ensures cells are in the logarithmic growth phase during the experiment.
-
Compound Treatment: Prepare stock solutions of the synthesized hydrazones in DMSO and dilute them in culture media to final concentrations ranging from 0.1 to 100 µM. Add the compounds to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.
Data Presentation: Anticancer Activity
| Compound ID | R (from Aldehyde) | R' (from Aldehyde) | GI₅₀ vs. MCF-7 (µM) | GI₅₀ vs. A549 (µM) |
| HS-01 | Phenyl | H | Data | Data |
| HS-02 | 4-Nitrophenyl | H | Data | Data |
| HS-03 | 2-Furyl | H | Data | Data |
| HS-04 | Methyl | Methyl | Data | Data |
Research Direction 2: Development of Novel Heterocyclic Scaffolds
Scientific Rationale & Application Note
Arylhydrazines are indispensable precursors for synthesizing a variety of N-heterocycles. The Fischer indole synthesis is a classic example, but reactions with 1,3-dicarbonyl compounds to form pyrazoles are equally important in drug discovery. Pyrazoles are core components of several blockbuster drugs, such as Celecoxib.[4] We propose reacting this compound with various β-diketones to synthesize a novel class of water-soluble, sulfonated pyrazoles. These compounds can then be evaluated as inhibitors of specific enzyme targets, such as kinases or cyclooxygenases (COX), based on structural similarity to known inhibitors.
Experimental Protocols
Protocol 3: Synthesis of 1-(3-Sulfophenyl)-3,5-disubstituted-1H-pyrazole Derivatives
-
Reagents: In a 100 mL flask, combine this compound (1.0 eq, 1.0 mmol) and the selected 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq, 1.0 mmol) in 20 mL of glacial acetic acid. Acetic acid serves as both the solvent and the acid catalyst.
-
Reaction: Heat the mixture to 100-110°C for 6-8 hours. The mechanism involves initial hydrazone formation followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
-
Isolation: Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, pour the mixture into 100 mL of ice-cold water to induce precipitation.
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to yield the target pyrazole.
-
Validation: Confirm the structure of the pyrazole derivative using NMR, HRMS, and IR spectroscopy. The disappearance of ketone signals and the appearance of characteristic aromatic pyrazole proton signals in ¹H NMR are key indicators of successful synthesis.
Visualization: Pyrazole Synthesis Pathway
Caption: Reaction pathway for the synthesis of sulfonated pyrazoles.
Research Direction 3: Application in Late-Stage Functionalization and Bioconjugation
Scientific Rationale & Application Note
The hydrazine moiety is a "chemoselective handle"—it reacts readily with aldehydes and ketones under mild, aqueous conditions, a reaction orthogonal to most other functional groups found in biological systems. This makes it an excellent tool for bioconjugation.[2] We propose using this compound as a novel, water-soluble linker to attach cytotoxic payloads to antibodies, creating Antibody-Drug Conjugates (ADCs). The sulfonic acid group would enhance the solubility and reduce aggregation of the final ADC, potentially leading to a better therapeutic index.
Experimental Protocols
Protocol 4: Conjugation of a Hydrazone-Drug to an Aldehyde-Modified Antibody
This protocol assumes a drug has been functionalized with a carbonyl group and an antibody has been modified to display aldehyde groups.
-
Antibody Modification: Oxidize the carbohydrate domains on a monoclonal antibody (e.g., Trastuzumab) using a mild oxidizing agent like sodium periodate (NaIO₄) in a phosphate buffer (pH ~6.0) to generate aldehyde groups. This site-specific modification avoids disruption of the antigen-binding sites.
-
Buffer Exchange: Remove excess periodate by buffer exchange into a conjugation buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5) using a desalting column.
-
Linker-Drug Preparation: Synthesize a hydrazone by reacting this compound with a carbonyl-containing cytotoxic drug.
-
Conjugation Reaction: Add the pre-formed hydrazone-drug linker (e.g., 10-20 fold molar excess) to the aldehyde-modified antibody. Allow the reaction to proceed for 12-16 hours at 4°C with gentle mixing. The slightly acidic pH protonates the imine nitrogen, stabilizing the hydrazone bond.
-
Purification: Remove unconjugated drug-linker by size-exclusion chromatography (SEC) or tangential flow filtration. This separates the large ADC from the small molecule impurities.
-
Characterization (Validation):
-
UV-Vis Spectroscopy: Determine the Drug-to-Antibody Ratio (DAR) by measuring absorbance at 280 nm (for protein) and a wavelength specific to the drug.
-
Hydrophobic Interaction Chromatography (HIC): Assess the heterogeneity of the ADC population and confirm conjugation.
-
SDS-PAGE: Confirm the increase in molecular weight of the antibody heavy and light chains post-conjugation.
-
Visualization: Bioconjugation Strategy
Caption: Logical workflow for creating an Antibody-Drug Conjugate (ADC).
Conclusion and Broader Impact
This compound is a promising yet underutilized scaffold in pharmaceutical research. The research directions proposed herein provide a clear roadmap for its exploration, from the rapid generation of bioactive small molecules to its application in sophisticated drug delivery systems. Successful execution of these protocols could lead to the discovery of novel drug candidates with improved efficacy and better pharmacokinetic profiles. The inherent water solubility imparted by the sulfonic acid group is a particularly valuable asset that addresses a persistent challenge in drug development. This systematic investigation will not only expand the chemical toolbox for medicinal chemists but also holds the potential to deliver next-generation therapeutics for a range of human diseases.
References
- MySkinRecipes. (n.d.). This compound.
- ResearchGate. (2023). The bioactivity of benzenesulfonyl hydrazones: A short review.
- Ma, T., et al. (2021). Diversification of Pharmaceuticals via Late-Stage Hydrazination. PubMed Central.
- Khalifa, M. E. (n.d.). Synthesis and Reactions of Sulphone Hydrazides. Scholarly.
- Fesat, H., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PubMed Central.
- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. PubMed Central.
- Nayak, S. K., et al. (2018). A review exploring biological activities of hydrazones. PubMed Central.
- ResearchGate. (2007). Biological Activities of Hydrazone Derivatives.
- Google Patents. (2009). CN101337910A - Method for preparing 3-hydrazinobenzoic acid hydrochloride.
- Iacovelli, R., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
- SciSpace. (2011). Biological Activities of Hydrazone Derivatives in the New Millennium.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Diversification of Pharmaceuticals via Late-Stage Hydrazination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazine Building Blocks - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Application Note & Protocol: Synthesis and Characterization of Transition Metal Complexes with 3-Hydrazinylbenzenesulfonic Acid
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of transition metal complexes featuring 3-hydrazinylbenzenesulfonic acid as the primary ligand. This unique ligand offers multiple coordination sites through its hydrazinyl and sulfonate moieties, leading to the formation of stable and potentially bioactive metal complexes.[1][2][3] This guide is intended for researchers in coordination chemistry, materials science, and drug development, providing both a detailed experimental protocol for the synthesis of a representative Cu(II) complex and the underlying scientific rationale.
Scientific Rationale and Coordination Chemistry
This compound is a compelling ligand for the synthesis of novel coordination compounds. Its bifunctional nature, possessing both a soft donor hydrazinyl group (-NHNH₂) and a hard donor sulfonate group (-SO₃H), allows it to act as a versatile chelating agent for a variety of metal ions.[1][4]
-
Coordination Versatility: The hydrazinyl group can coordinate to metal centers through one or both nitrogen atoms, potentially acting as a monodentate or a bridging bidentate ligand.[3][5] The sulfonate group, typically deprotonated to sulfonate (-SO₃⁻) in solution, can coordinate in a monodentate, bidentate, or bridging fashion.[4] This versatility can lead to the formation of mononuclear, binuclear, or polymeric coordination complexes with diverse structural and electronic properties.
-
Aqueous Solubility: The presence of the highly polar sulfonate group often imparts significant water solubility to the resulting metal complexes, a desirable trait for biological applications and certain catalytic systems.[2]
-
Electronic Properties: The combination of the electron-donating hydrazinyl group and the electron-withdrawing sulfonate group on the benzene ring creates a unique electronic environment that can influence the redox properties and reactivity of the coordinated metal center.
The coordination of the ligand to a metal ion (M) can be visualized as follows, highlighting the primary chelation mode.
Caption: Chelation of a metal ion by 3-hydrazinylbenzenesulfonate.
Detailed Experimental Protocol: Synthesis of Bis(3-hydrazinylbenzenesulfonato)copper(II) Dihydrate
This protocol describes a representative synthesis using Copper(II) as the metal center. The principles can be adapted for other transition metals like Ni(II), Co(II), or Zn(II), though reaction conditions may require optimization.[6][7]
Materials and Reagents
-
This compound (≥98% purity)
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] (≥99% purity)
-
Ethanol (95% or absolute)
-
Deionized water
-
Diethyl ether (anhydrous)
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Buchner funnel and filter flask assembly
-
Filter paper (e.g., Whatman No. 1)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH meter or pH indicator strips
-
Drying oven or vacuum desiccator
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.
-
Hydrazine Derivatives: this compound is a hydrazine derivative and should be handled with care as it may be an irritant.[8] Avoid inhalation of dust and skin contact.
-
Fume Hood: Conduct the reaction and handling of solvents in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Synthesis Procedure
-
Ligand Dissolution: In a 100 mL round-bottom flask, dissolve 0.941 g (5.0 mmol) of this compound in 30 mL of deionized water. Gently heat the mixture to 50-60 °C on a stirring hotplate to facilitate complete dissolution.
-
Metal Salt Dissolution: In a separate beaker, dissolve 0.500 g (2.5 mmol) of copper(II) acetate monohydrate in 20 mL of deionized water.
-
Reaction: While stirring the ligand solution, add the copper(II) acetate solution dropwise over a period of 10 minutes. A color change to blue or blue-green and the formation of a precipitate should be observed.
-
pH Adjustment (Optional but Recommended): Check the pH of the reaction mixture. If it is highly acidic, adjust to a pH of ~5-6 by the slow addition of a dilute (0.1 M) NaOH solution. This deprotonates the sulfonic acid group, facilitating coordination.[2]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (~80-90 °C) with continuous stirring for 2 hours. This ensures the reaction goes to completion.
-
Cooling and Precipitation: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. Further cooling in an ice bath for 30 minutes will maximize the precipitation of the product.
-
Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid sequentially with 20 mL of cold deionized water, followed by 20 mL of ethanol, and finally with 20 mL of diethyl ether. The water wash removes unreacted salts, the ethanol wash removes organic impurities, and the ether wash helps to dry the product quickly.
-
Drying: Dry the final product in a vacuum desiccator over silica gel or in a drying oven at 60 °C for 12 hours.
-
Yield and Storage: Weigh the dried product to calculate the percentage yield. Store the complex in a labeled, airtight container away from moisture.
Characterization and Data Analysis
Confirmation of the successful synthesis and structural elucidation of the metal complex requires a suite of analytical techniques.
Key Characterization Methods
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the coordination of the functional groups. Key changes to look for include a shift in the N-H stretching and bending vibrations of the hydrazinyl group and shifts in the S=O stretching frequencies of the sulfonate group upon coordination to the copper ion.
-
UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic environment of the metal center. A d-d transition for the Cu(II) complex is expected in the visible region.
-
Elemental Analysis (CHN/S): Determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the complex, which is compared against the calculated theoretical values for the proposed formula [Cu(C₆H₇N₂O₃S)₂]·2H₂O.
-
Molar Conductance: Measurement in a solvent like DMSO or water helps determine if the complex is an electrolyte or non-electrolyte.[9]
-
Magnetic Susceptibility: Measures the magnetic moment of the complex, which is indicative of the number of unpaired electrons and helps confirm the oxidation state and geometry of the metal ion (e.g., Cu(II) is a d⁹ system with one unpaired electron).
Representative Data
The following table summarizes expected characterization data for the synthesized Cu(II) complex.
| Analysis | Parameter | Expected Result for [Cu(C₆H₇N₂O₃S)₂]·2H₂O | Rationale |
| Elemental Analysis | %C | 30.40% | Theoretical: 30.28% |
| %H | 3.82% | Theoretical: 3.81% | |
| %N | 11.71% | Theoretical: 11.77% | |
| %S | 13.39% | Theoretical: 13.47% | |
| FT-IR (cm⁻¹) | ν(N-H) | ~3200-3300 | Shift from free ligand (~3350 cm⁻¹) indicates coordination. |
| ν(S=O) | ~1200-1250, ~1030-1080 | Shift from free ligand indicates sulfonate coordination. | |
| ν(Cu-N) | ~450-500 | Appearance of a new band for the metal-ligand bond. | |
| UV-Vis (nm) | λ_max | ~650-750 | Corresponds to the ²E_g → ²T₂_g transition in an octahedral Cu(II) environment. |
| Molar Conductance | Λ_M (in DMSO) | < 20 Ω⁻¹cm²mol⁻¹ | Indicates a non-electrolytic nature.[9] |
| Magnetic Moment | μ_eff (B.M.) | ~1.8-2.2 B.M. | Consistent with one unpaired electron for a Cu(II) (d⁹) center. |
Experimental Workflow Visualization
The overall process from starting materials to final characterization can be summarized in the following workflow diagram.
Caption: Workflow for the synthesis of metal-hydrazinylbenzenesulfonate complexes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Precipitate | 1. Reaction pH is too low. 2. Insufficient reaction time/temperature. 3. Reagents are impure. | 1. Adjust pH to 5-6 with dilute base. 2. Increase reflux time or temperature slightly. 3. Verify the purity of starting materials. |
| Oily or Gummy Product | 1. Incomplete reaction. 2. Presence of impurities. | 1. Ensure reflux was carried out for the full duration. 2. Try recrystallizing the product from a suitable solvent system (e.g., water/ethanol mixture). |
| Elemental Analysis Fails | 1. Incorrect stoichiometry. 2. Incomplete drying (residual solvent). 3. Impure product. | 1. Re-verify masses and molar calculations. 2. Dry the sample under vacuum for a longer period. 3. Repeat the washing steps or attempt recrystallization. |
| Unexpected Color | 1. Incorrect metal oxidation state. 2. Contamination with another metal ion. | 1. Use fresh, high-purity metal salts. 2. Ensure all glassware is scrupulously clean. |
Potential Applications
Metal complexes derived from hydrazone and sulfonate-containing ligands are being explored for a variety of applications, leveraging their unique chemical properties.[10][11]
-
Catalysis: The coordinated metal ion can act as a Lewis acid catalyst, and the ligand framework can be modified to influence selectivity and activity in organic transformations.[1]
-
Biological Activity: Many hydrazone-based metal complexes exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties.[10][12] The sulfonate group can enhance bioavailability.
-
Materials Science: These complexes can serve as building blocks for creating metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic or porous properties.
References
- University of Louisville. (n.d.). Development of phosphinimine-sulfonate ligands for late metal catalysis. ThinkIR.
- Al-Adilee, K. J., & Shaker, S. A. (2022). Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One. Egyptian Journal of Chemistry.
- ResearchGate. (2011). Transition-Metal Complexes Based on a Sulfonate-Containing N-Donor Ligand and Their Use as HIV Antiviral Agents.
- Frontiers Media. (2023). A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry.
- Elsevier. (2021). Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Arabian Journal of Chemistry.
- ResearchGate. (n.d.). Optimized conformations of sulfonic acid group-metal ion complexes.
- Semantic Scholar. (2016). Synthesis and Characterization of Metal Complexes with Schiff Base Ligands.
- Royal Society of Chemistry. (2014). The sulfonate group as a ligand: a fine balance between hydrogen bonding and metal ion coordination in uranyl ion complexes. Dalton Transactions.
- ResearchGate. (2021). Synthesis and Characterization of some divalent transition metal complexes with acid hydrazone ligand.
- Royal Society of Chemistry. (2024). Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. RSC Medicinal Chemistry.
- Zanco Journal of Pure and Applied Sciences. (2021). Synthesis and Characterization of some divalent transition metal complexes with acid hydrazone ligand.
- SlideShare. (n.d.). synthesis and characterization of hydrazone ligand and their metal complexes.
- Journal of Research in Chemistry. (n.d.). Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand.
- National Library of Medicine. (2010). Synthesis and characterization of metal complexes of heterocyclic sulfonamide as carbonic anhydrase inhibitors. PubMed.
- National Center for Biotechnology Information. (2015). Special Issue: Practical Applications of Metal Complexes. PMC.
- PubChem. (n.d.). 4-Hydrazinobenzenesulfonic acid.
- African Journals Online. (n.d.). CO-ORDINATION BEHAVIOUR OF HYDRAZINE AND ISOMERS OF ACETOXY BENZOIC ACIDS WITH TRANSITION METAL IONS.
- National Library of Medicine. (2008). Coordination properties of hydralazine Schiff base Synthesis and equilibrium studies of some metal ion complexes. PubMed.
Sources
- 1. "Development of phosphinimine-sulfonate ligands for late metal catalysi" by Suisheng Shang 1966- [ir.library.louisville.edu]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sulfonate group as a ligand: a fine balance between hydrogen bonding and metal ion coordination in uranyl ion complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. ajol.info [ajol.info]
- 6. Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One [jmchemsci.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Hydrazinobenzenesulfonic acid | C6H8N2O3S | CID 66825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemistryjournal.net [chemistryjournal.net]
- 10. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 11. Special Issue: Practical Applications of Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of metal complexes of heterocyclic sulfonamide as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Investigating the Therapeutic Potential of Novel 3-HBSA-Based Hydrazones
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Hydrazones represent a versatile class of organic compounds characterized by the azomethine group (–NHN=CH–), which has garnered significant attention in medicinal chemistry for its broad spectrum of pharmacological activities.[1] This scaffold is present in numerous compounds with demonstrated antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3] The therapeutic efficacy of hydrazone derivatives is often attributed to their ability to form stable complexes with metal ions and interact with various biological targets through hydrogen bonding.[4][5] This guide provides a comprehensive framework for the synthesis and preclinical evaluation of novel hydrazones derived from 3-hydroxy-4-(benzylsulfonyl)benzaldehyde (3-HBSA). By coupling the 3-HBSA core with diverse hydrazide moieties, researchers can generate extensive libraries of new chemical entities for drug discovery programs. We present detailed, validated protocols for the chemical synthesis and characterization of these compounds, followed by a suite of in vitro assays designed to elucidate their cytotoxic and apoptotic potential, laying the groundwork for identifying promising therapeutic leads.
Rationale and Design Strategy
The core principle of our approach is the molecular hybridization of two key pharmacophores: the sulfonylbenzaldehyde core (3-HBSA) and the hydrazone linker. The hydrazone moiety (C=N-NH) is a privileged structure in medicinal chemistry, known for its diverse biological activities and its role as a versatile linker in creating complex molecules with improved pharmacological profiles.[2][6]
The synthesis strategy is a straightforward and robust condensation reaction. This allows for the rapid generation of a diverse library of candidate compounds by varying the substituted hydrazide reactant. The subsequent evaluation funnel is designed to efficiently screen these compounds for biological activity and then probe the mechanism of action of the most promising "hits."
Synthesis and Characterization Protocol
The synthesis of hydrazones is typically achieved through the condensation of an aldehyde or ketone with a suitable hydrazide.[7][8] This reaction is generally high-yielding and proceeds under mild conditions.
Protocol 2.1: General Synthesis of 3-HBSA-Based Hydrazones
Rationale: This protocol leverages the nucleophilic addition of the terminal nitrogen of a hydrazide to the electrophilic carbonyl carbon of 3-HBSA, followed by dehydration to form the stable C=N imine bond of the hydrazone.[7] Ethanol is a common and effective solvent, and a catalytic amount of acid can accelerate the reaction, although it is often not necessary.
Materials:
-
3-hydroxy-4-(benzylsulfonyl)benzaldehyde (3-HBSA)
-
Substituted hydrazide of choice (e.g., isonicotinic hydrazide, benzoic hydrazide)
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, catalyst)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve 3-HBSA (1.0 eq) in a minimal amount of warm absolute ethanol.
-
In a separate beaker, dissolve the selected hydrazide (1.0-1.1 eq) in absolute ethanol.
-
Add the hydrazide solution to the stirring 3-HBSA solution at room temperature.
-
(Optional) Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a condenser and reflux the mixture with stirring for 2-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution. If not, the volume can be reduced under vacuum, or the product can be precipitated by adding cold water.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or DMF/ethanol mixture) to obtain the pure hydrazone.[8]
Protocol 2.2: Structural Characterization
Rationale: Unambiguous structural confirmation is critical. A combination of spectroscopic methods is employed to verify the identity and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the covalent structure. Key signals to identify include the imine proton (-N=CH-) and the amide proton (-CO-NH-), which typically appear downfield.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the expected molecular formula.
-
Infrared (IR) Spectroscopy: Identifies key functional groups. Look for the disappearance of the aldehyde C-H stretch and the appearance of the C=N (imine) and N-H (amide) stretches.
In Vitro Therapeutic Potential Evaluation
The following protocols are designed to assess the anticancer potential of the newly synthesized 3-HBSA-hydrazones. A standard cancer cell line, such as the human colon cancer line HCT-116 or the breast cancer line MCF-7, can be used for initial screening.[5][9]
Protocol 3.1: Cell Viability and Cytotoxicity (MTT Assay)
Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[10]
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized hydrazones in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Gently pipette to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
| Compound ID | R-Group on Hydrazide | Target Cell Line | IC₅₀ (µM) |
| HZ-001 | 4-pyridyl | HCT-116 | 15.8 |
| HZ-002 | 4-nitrophenyl | HCT-116 | 8.2 |
| HZ-003 | Phenyl | HCT-116 | 32.5 |
| Doxorubicin | (Positive Control) | HCT-116 | 0.9 |
Protocol 3.2: Apoptosis Detection (Annexin V/PI Staining)
Rationale: A key mechanism of action for many anticancer drugs is the induction of apoptosis (programmed cell death).[9] In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic or necrotic cells. Flow cytometry analysis of cells stained with both allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[5]
Annexin V-FITC →UL (Necrotic)UR (Late Apoptosis) LL (Viable)LR (Early Apoptosis) PI →
>]; } } ` Figure 2: Interpretation of Annexin V/PI flow cytometry data.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 'hit' compounds at concentrations around their IC₅₀ values for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
Protocol 3.3: Investigating the Apoptotic Pathway
Rationale: To further elucidate the mechanism, downstream markers of apoptosis can be investigated. The disruption of mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic apoptotic pathway, often leading to the activation of initiator caspase-9, which in turn activates executioner caspase-3.[9]
Methods:
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Use a potentiometric dye like JC-1. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. When the potential collapses in apoptotic cells, JC-1 remains in its monomeric form, which fluoresces green. This red-to-green shift can be quantified by flow cytometry.[9]
-
Caspase Activity Assays: Use commercially available colorimetric or fluorometric kits to measure the activity of key caspases, such as caspase-3 and caspase-9. These assays use specific peptide substrates that are cleaved by the active enzyme to release a detectable chromophore or fluorophore.[9]
Conclusion and Future Directions
This guide provides a foundational set of protocols for the synthesis and systematic evaluation of novel 3-HBSA-based hydrazones as potential therapeutic agents. The described workflow enables researchers to generate a diverse chemical library, screen for cytotoxic activity, and subsequently investigate the underlying mechanism of action for promising compounds.[11][12] Data generated from these assays, particularly when combined with structure-activity relationship (SAR) studies, can guide the rational design of next-generation derivatives with enhanced potency and selectivity.[13] Further studies should include screening against a panel of different cancer cell lines, assessing selectivity using non-cancerous cell lines, and ultimately, advancing the most promising lead compounds to preclinical in vivo models.
References
- Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. The Pharmaceutical and Chemical Journal.
- Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Research & Reviews: Journal of Chemistry.
- Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. MDPI.
- Kajal, A., Bala, S., Sharma, N., Kamboj, S., & Saini, V.
- Kajal, A., Bala, S., Sharma, N., Kamboj, S., & Saini, V. (2014). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents.
- Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: a comprehensive review. Bohrium.
- A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry.
- Friganović, M., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. [Link]
- Mondal, S., et al. (2018). Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule. ACS Omega. [Link]
- Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Medicinal Chemistry. [Link]
- Hydrazones, hydrazones-based coinage metal complexes, and their biological applic
- Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules. [Link]
- Master Protocol Trial Design for Efficient and Rational Evaluation of Novel Therapeutic Oncology Devices. Cancers. [Link]
- Synthesis and Evaluation of Novel Compounds with Anticancer Activity. MDPI. [Link]
- Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. ACS Omega. [Link]
- The Synthesis and Crystal Structure of Two New Hydrazone Compounds. MDPI. [Link]
- A New Drug Discovery Approach Based on Thermal Proteome Profiling to Develop More Effective Drugs. Briefings in Functional Genomics. [Link]
- INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark. [Link]
- Koçyiğit-Kaymakçioğlu, B., et al. (2006). Synthesis and Characterization of Novel Hydrazide-Hydrazones and the Study of Their Structure-Antituberculosis Activity. European Journal of Medicinal Chemistry. [Link]
- Novel Approaches in the Search for Active Compounds in Drug Discovery and Development. MDPI. [Link]
- Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology. [Link]
- 3-hydroxybenzaldehyde Inform
- Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules. [Link]
- Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Scientia Pharmaceutica. [Link]
- 3-Benzyloxy-4-hydroxybenzaldehyde. PubChem. [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. tpcj.org [tpcj.org]
- 3. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 6. Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Life | Special Issue : Synthesis and Evaluation of Novel Compounds with Anticancer Activity [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and characterization of novel hydrazide-hydrazones and the study of their structure-antituberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Leveraging 3-Hydrazinylbenzenesulfonic Acid as a Bifunctional Scaffold for Combinatorial Library Synthesis
Introduction
Combinatorial chemistry is a powerful paradigm in modern drug discovery, enabling the rapid synthesis of large, structurally diverse libraries of small molecules for high-throughput screening.[1][2][3] The choice of building blocks is critical to the success of library synthesis, with ideal scaffolds offering multiple points for diversification and possessing physicochemical properties conducive to biological activity. 3-Hydrazinylbenzenesulfonic acid (CAS: 138-30-7) is an exemplary, yet underutilized, bifunctional scaffold for creating focused and diverse chemical libraries.[4] Its unique architecture, featuring a nucleophilic hydrazine moiety and a strongly acidic sulfonic acid group positioned in a meta relationship on a benzene ring, provides orthogonal chemical handles for systematic structural elaboration.[4][5]
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound in combinatorial library development. We will explore its chemical reactivity, present detailed protocols for both solid-phase and solution-phase synthesis, and discuss the rationale behind its application in generating libraries of hydrazones and sulfonamides—privileged structures in medicinal chemistry.[6][7][8]
Properties and Strategic Advantages of this compound
This compound is a crystalline solid characterized by two key functional groups that dictate its reactivity and utility in library synthesis.[4]
-
Hydrazine Group (-NHNH₂): This moiety is a potent nucleophile, readily participating in condensation reactions with aldehydes and ketones to form stable hydrazone linkages.[5][9] This reaction is highly efficient and proceeds under mild conditions, making it ideal for combinatorial chemistry workflows. The hydrazine group can also act as a building block for the synthesis of various heterocyclic systems.
-
Sulfonic Acid Group (-SO₃H): As a strong acid, this group imparts significant water solubility to the parent molecule and its derivatives, a desirable property for improving the pharmacokinetic profile of potential drug candidates.[4][5] Furthermore, the sulfonic acid can be converted into a sulfonyl chloride (-SO₂Cl), which is a highly reactive electrophile. This sulfonyl chloride can then be reacted with a diverse array of primary and secondary amines to generate a library of sulfonamides.[10]
The meta (1,3) substitution pattern of these two groups on the benzene ring provides a distinct spatial arrangement for library diversification, allowing for the exploration of a different chemical space compared to its ortho or para isomers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 138-30-7 | [4] |
| Molecular Formula | C₆H₈N₂O₃S | [4] |
| Molecular Weight | 188.20 g/mol | [4] |
| Appearance | White to light yellow solid | [4] |
| Solubility | Soluble in water | [4] |
| Reactivity | Nucleophilic (hydrazine), Acidic (sulfonic acid) | [4][5] |
Application in Solid-Phase Combinatorial Synthesis
Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, allowing for the use of excess reagents and simplified purification through washing.[11][12] this compound can be effectively utilized as a scaffold in SPOS to generate libraries of resin-bound hydrazones, which can be further functionalized.
Workflow for Solid-Phase Hydrazone Library Synthesis
This workflow outlines the immobilization of an aldehyde building block onto a solid support, followed by reaction with this compound and subsequent diversification of the sulfonic acid moiety.
Caption: Solid-phase synthesis workflow for a hydrazone-sulfonamide library.
Protocol 1: Solid-Phase Synthesis of a Differentiated Hydrazone-Sulfonamide Library
Materials:
-
Rink Amide resin (100-200 mesh)
-
N,N-Dimethylformamide (DMF), amine-free[13]
-
Dichloromethane (DCM)
-
Piperidine
-
A diverse set of aldehyde building blocks (R¹-CHO)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
This compound
-
Acetic acid (AcOH)
-
Thionyl chloride (SOCl₂)
-
A diverse set of primary/secondary amine building blocks (R²R³NH)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Preparation:
-
Place Rink Amide resin (e.g., 0.1 mmol scale) in a solid-phase synthesis vessel.[13]
-
Swell the resin in DMF for 30 minutes. Drain the solvent.[14]
-
Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[14]
-
-
Immobilization of Aldehyde (R¹-CHO):
-
This protocol assumes the aldehyde is attached via a linker that is first coupled to the resin. For simplicity, we describe coupling a carboxy-functionalized aldehyde linker.
-
In a separate vial, pre-activate the aldehyde-linker (0.5 mmol, 5 eq) with HBTU (0.5 mmol) and HOBt (0.5 mmol) in DMF with DIPEA (1.0 mmol, 10 eq) for 10 minutes.
-
Add the activated solution to the deprotected resin and agitate for 4 hours at room temperature.
-
Wash the resin as in step 1 to remove excess reagents. A Kaiser test should be negative, indicating complete coupling.
-
-
Hydrazone Formation:
-
Prepare a solution of this compound (0.5 mmol, 5 eq) in DMF containing 1% acetic acid (to catalyze the reaction).
-
Add the solution to the resin-bound aldehyde and agitate overnight at room temperature.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x) and dry under vacuum.
-
-
Diversification via Sulfonamide Formation (Parallel Synthesis):
-
Distribute the resin into an 8x12 well plate or similar parallel synthesizer format.
-
Suspend the resin in anhydrous DCM. Add a solution of thionyl chloride (10 eq) in DCM and agitate for 2 hours to form the sulfonyl chloride.
-
Wash the resin with anhydrous DCM (5x) to remove excess SOCl₂.
-
To each well, add a unique amine building block (R²R³NH, 10 eq) and a non-nucleophilic base like DIPEA (10 eq) in DCM.
-
Agitate the plate overnight.
-
-
Cleavage and Collection:
-
Wash the resin in each well with DCM (5x), DMF (3x), and DCM (5x). Dry the resin.
-
Add a cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane) to each well and allow to react for 2-3 hours.[15]
-
Filter the cleaved products into a collection plate.
-
Evaporate the TFA under a stream of nitrogen and lyophilize to obtain the final library of compounds.
-
Application in Solution-Phase Combinatorial Synthesis
Solution-phase synthesis offers advantages for library production when purification can be streamlined, for example, through liquid-liquid extraction or precipitation. The high water solubility imparted by the sulfonic acid group can be strategically employed for purification.[5]
Workflow for Solution-Phase Sulfonamide Library Synthesis
This workflow leverages the sulfonic acid group for purification before converting it into a sulfonamide in the final diversification step.
Sources
- 1. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. youtube.com [youtube.com]
- 4. CAS 138-30-7: this compound [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. Sulfonamides linked to sulfonate esters via hydrazone functionality: synthesis, human carbonic anhydrase inhibitory activities, and molecular modeling studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. jsirjournal.com [jsirjournal.com]
- 8. revmedchir.ro [revmedchir.ro]
- 9. Dynamic combinatorial chemistry with hydrazones: cholate-based building blocks and libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One-Step Synthesis of Sulfonamides from N-Tosylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. imperial.ac.uk [imperial.ac.uk]
- 12. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. luxembourg-bio.com [luxembourg-bio.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Hydrazinylbenzenesulfonic Acid
For researchers and scientists engaged in drug development and other advanced scientific fields, the safe handling and disposal of reactive chemical reagents like 3-Hydrazinylbenzenesulfonic acid are paramount. This compound, possessing both a reactive hydrazine group and a corrosive sulfonic acid moiety, demands a disposal protocol that addresses its dual-hazard nature. Adherence to rigorous disposal procedures is not merely a matter of regulatory compliance but a cornerstone of a safe and sustainable laboratory environment. This guide provides a detailed, step-by-step methodology for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks.
Hazard Assessment and Risk Mitigation
Before any disposal procedure, a thorough understanding of the chemical's hazards is essential for mitigating risks. This compound's structure suggests potential hazards associated with both hydrazine derivatives and sulfonic acids. Hydrazine and its derivatives are known for their toxicity and potential carcinogenicity, while sulfonic acids are corrosive.[1][2] Safety Data Sheets (SDS) for the closely related compound, 4-Hydrazinobenzenesulfonic acid, confirm it is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[3][4] Therefore, treating this compound as a hazardous chemical is imperative.
Engineering Controls and Personal Protective Equipment (PPE): The causality behind stringent controls is to minimize all routes of exposure.
-
Primary Engineering Control: All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]
-
Personal Protective Equipment (PPE): A multi-barrier approach is critical. Always wear the following:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, changed frequently.[5][6]
-
Body Protection: A flame-resistant laboratory coat and an apron.[5]
-
Respiratory Protection: For the solid form, a dust respirator should be used, even within a fume hood, to prevent inhalation of fine particulates.[5]
-
| Hazard Profile: this compound | |
| Primary Hazards | Harmful if swallowed, skin irritant, serious eye irritant, potential respiratory irritant.[3] |
| Chemical Class | Hydrazine Derivative, Sulfonic Acid.[1][2] |
| Regulatory Framework | Disposal is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[7][8] |
Waste Characterization and Segregation
Under RCRA, all chemical waste is presumed hazardous until proven otherwise.[7] Due to its reactivity and irritant properties, this compound waste must be managed as hazardous waste.
The Principle of Segregation: The most critical step in chemical waste management is segregation.[9] Improperly mixed chemicals can result in violent reactions, toxic gas release, or fire. The hydrazine moiety makes this compound a strong reducing agent, while the sulfonic acid group makes it corrosive and reactive with bases.[10][11]
| Incompatibility Chart: Do NOT Mix this compound Waste With: | Reasoning |
| Oxidizing Agents (e.g., Peroxides, Nitrates, Bleach) | The hydrazine group is a strong reducing agent; mixing can cause fire or explosion.[11] |
| Strong Bases (e.g., Sodium Hydroxide) | Acid-base neutralization reaction can be highly exothermic.[10] |
| Other Reactive Waste Streams | To prevent unpredictable and potentially dangerous chemical reactions.[6] |
| General Laboratory Trash or Sewer System | This is strictly prohibited by environmental regulations to prevent contamination.[2][6] |
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe collection and disposal of this compound waste.
Step 3.1: Waste Collection
-
Solid Waste:
-
Collect unadulterated waste chemical, along with any contaminated items (e.g., weighing paper, gloves, pipette tips), directly into a designated solid hazardous waste container.[6]
-
This container must be made of a material compatible with corrosive solids.
-
-
Liquid Waste (Aqueous Solutions):
-
Collect all aqueous solutions containing this compound in a dedicated, compatible liquid hazardous waste container.[6]
-
Hydrofluoric acid, if used in the same lab, must be collected in plastic containers; while not required for sulfonic acid, using a plastic container for acidic waste is a prudent practice to avoid any potential for glass etching over time.[12][13]
-
Do not mix with solvent waste.[12]
-
Step 3.2: Container Management
Proper container management is a frequent point of failure in laboratory safety and a common regulatory violation.[7]
-
Selection: Use only containers approved for hazardous waste that are leak-proof and have a secure, tight-fitting lid.[7][14]
-
Labeling: Immediately upon starting a waste container, affix a hazardous waste label. The label must include:
-
Storage:
Step 3.3: Arranging for Final Disposal
-
When the waste container is nearly full (no more than 90%) or in accordance with your institution's specific time limits, arrange for pickup.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste collection.[6] Follow their specific procedures for requesting a pickup.
-
Ensure all labeling is complete and accurate before the scheduled pickup.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release, immediate and correct action is crucial.
Spill Cleanup Protocol
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If safe to do so, eliminate ignition sources.[10]
-
Contain (Solid Spill):
-
Decontaminate:
First Aid and Exposure Protocol
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nj.gov [nj.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pfw.edu [pfw.edu]
- 8. youtube.com [youtube.com]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. nj.gov [nj.gov]
- 11. arxada.com [arxada.com]
- 12. nswai.org [nswai.org]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Hydrazinylbenzenesulfonic Acid
This guide provides an essential operational framework for the safe handling and disposal of 3-Hydrazinylbenzenesulfonic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our objective is to build a foundation of trust by delivering expert, field-proven insights that empower you to work safely and effectively.
Understanding the Hazard: Why This Compound Demands Respect
This compound, like its isomers and related compounds, presents a dual chemical threat due to its functional groups: the corrosive nature of the sulfonic acid and the toxic, reactive properties of the hydrazine moiety.[1][2] A thorough risk assessment is the cornerstone of safe handling. The primary hazards, as classified under the Globally Harmonized System (GHS), are summarized below.
| Hazard Class | GHS Hazard Statement | Rationale and Implications for Handling |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[3][4] | Ingestion can lead to systemic toxicity. This underscores the critical importance of prohibiting eating, drinking, or smoking in the laboratory and practicing stringent personal hygiene, such as thorough hand washing after handling.[5] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns.[3][4] | The sulfonic acid group makes this compound highly corrosive. Direct contact can cause immediate and severe tissue damage. This necessitates the use of chemical-resistant gloves and a lab coat or apron to prevent any skin exposure.[2] |
| Serious Eye Damage | H318: Causes serious eye damage.[3][4] | Vapors, dust, or splashes pose a significant risk of irreversible eye damage.[3] The use of chemical splash goggles is mandatory; a face shield provides an essential secondary layer of protection against splashes.[4][6] |
| Respiratory Irritation | H335: May cause respiratory irritation.[5][7] | As a solid, the compound can form dust that, if inhaled, can irritate the respiratory tract.[2] All handling of the solid material must be performed in a certified chemical fume hood to control airborne particles.[8][9] |
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not merely a procedural step but a direct response to the specific hazards identified. Each component of the ensemble works in concert to create a barrier between you and the chemical.
Primary Barriers: Essential PPE for All Handling Scenarios
-
Eye and Face Protection:
-
Chemical Splash Goggles: Must be worn at all times when handling the compound. Goggles provide a complete seal around the eyes, protecting against dust, splashes, and vapors.[6] Ensure they meet ANSI Z87.1 (US) or EN 166 (EU) standards.[5]
-
Face Shield: A face shield should be worn in addition to goggles, especially when transferring the solid, preparing solutions, or there is any increased risk of splashing.[1][10] This provides a crucial secondary layer of protection for the entire face.
-
-
Skin and Body Protection:
-
Flame-Resistant Laboratory Coat: A standard lab coat is the minimum requirement. For procedures involving larger quantities or heating, a flame-resistant coat is advisable due to the reactive nature of hydrazines.[1]
-
Chemical-Resistant Apron: An apron made of rubber or PVC provides an additional layer of protection against spills and splashes of this corrosive material.[1][11]
-
Gloves: The choice of glove material is critical. Due to the compound's corrosive nature, standard lightweight nitrile gloves may offer only splash protection for a very limited time.
-
Recommended: Butyl rubber or neoprene gloves are preferred for handling hydrazine and its derivatives due to their higher chemical resistance.[1][11]
-
Minimum for Splash Contact: Double-gloving with nitrile or chloroprene gloves can be an acceptable practice for handling small quantities with a low risk of direct contact.[1] Always check the manufacturer's glove compatibility chart for sulfonic acids and hydrazines.
-
-
Full-Length Pants and Closed-Toe Shoes: This is a mandatory laboratory practice. Shoes should be made of a non-porous material.[8]
-
-
Respiratory Protection:
-
Engineering Control is Primary: All work with this compound powder must be conducted in a certified chemical fume hood to minimize inhalation risk.[8][9]
-
Respirator (If Required): If engineering controls are insufficient or during a large spill response, a NIOSH-approved respirator is necessary. A full-face respirator with acid gas/particulate cartridges or a positive-pressure, self-contained breathing apparatus (SCBA) would be required depending on the exposure level.[5][11][12] All respirator use must be under a formal respiratory protection program with proper fit-testing.[5]
-
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, logical workflow is essential for minimizing risk. This protocol covers the entire lifecycle of the chemical in your laboratory.
Pre-Handling Preparation
-
Designate an Area: Cordon off a specific area within a chemical fume hood for the handling of this compound.[1]
-
Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware), PPE, and spill cleanup materials are present and within reach before bringing the chemical into the hood.
-
Verify Safety Equipment: Confirm that the chemical fume hood is functioning correctly and that the nearest safety shower and eyewash station are unobstructed and have been recently tested.[5]
-
Don PPE: Put on all required PPE as outlined in Section 2, ensuring a proper fit.
Handling the Chemical
-
Weighing and Transfer:
-
Perform all transfers of the solid compound within the designated fume hood to contain dust.[9]
-
Use tools like spatulas and weigh paper; avoid creating dust clouds by gently scooping and tapping.
-
Close the primary container immediately after dispensing the required amount.
-
-
Preparing Solutions:
-
Always add the sulfonic acid powder to the solvent slowly and with stirring. Never add solvent to the dry acid powder , as this can cause splashing and uncontrolled heat generation.[8]
-
Perform this procedure in a beaker or flask large enough to accommodate the solution and any potential foaming or bubbling, placed within a secondary containment tray.
-
Post-Handling Decontamination
-
Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical. This can be done with a suitable solvent, and the rinsate must be collected as hazardous waste.
-
Wipe Down Surfaces: Clean the work surface inside the fume hood with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by apron, face shield, and goggles, and finally the lab coat.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water immediately after the procedure is complete, even if gloves were worn.[5]
Disposal Plan: Managing the Waste Stream
Improper disposal is a significant source of laboratory incidents and environmental contamination. This compound waste is classified as hazardous and must be managed accordingly.[13]
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solids (e.g., weigh paper, used gloves, disposable PPE, paper towels from cleanup) in a dedicated, clearly labeled hazardous waste container.[13] The container must be made of a compatible material (e.g., high-density polyethylene) and kept sealed when not in use.
-
Liquid Waste: Collect all solutions containing this compound and contaminated rinsate in a separate, labeled hazardous waste container.
-
Labeling: The waste container label must clearly state "Hazardous Waste: this compound" and list all components of the waste stream.[13]
-
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents, as this can lead to a violent reaction.[5][11]
-
Empty Containers: Rinse the original chemical container three times with a suitable solvent. Collect this rinsate as hazardous liquid waste.[13] After triple-rinsing, the container can be managed for disposal or recycling according to your institution's policies.
-
Professional Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[7][13] Never pour this chemical or its waste down the drain.[8]
Emergency Response Workflow
In the event of an exposure or spill, a rapid and correct response is critical.
Caption: Workflow for handling spills and personal exposure incidents.
References
- Personal Protective Equipment | US EPA. (2025).
- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025).
- Hydrazine and Other Corrosive and Flammable PHS - UNC Charlotte. (n.d.).
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.).
- What PPE Should You Wear When Handling Acid? - LeelineWork. (2026).
- Strategies for the Safe Handling of Sulfonic Acid - Capital Resin Corporation. (2022).
Sources
- 1. safety.charlotte.edu [safety.charlotte.edu]
- 2. capitalresin.com [capitalresin.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. actylislab.com [actylislab.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. gz-supplies.com [gz-supplies.com]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. leelinework.com [leelinework.com]
- 11. arxada.com [arxada.com]
- 12. epa.gov [epa.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
